Technical Documentation Center

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
  • CAS: 71370-42-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling a Molecule of Interest [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Molecule of Interest

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a heterocyclic compound featuring a substituted imidazole ring, presents a scaffold of significant interest in medicinal chemistry and drug development. The unique arrangement of its functional groups—a carboxylic acid, a thioether linkage, and a methylated imidazole moiety—suggests a rich potential for diverse pharmacological interactions.[1][2] Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to unlock its therapeutic potential. These properties govern a molecule's behavior from the moment of formulation to its interaction with biological targets, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile.[3][4][5]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. It is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols for the determination of these critical parameters. As your Senior Application Scientist, I will guide you through the causality behind experimental choices, ensuring a robust and reproducible characterization of this promising molecule.

Molecular Structure and Identity

A thorough understanding of a molecule's physicochemical properties begins with its precise chemical identity.

PropertyValueSource
IUPAC Name [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid-
Molecular Formula C₆H₈N₂O₂S[6]
Molecular Weight 172.20 g/mol [6]
CAS Number 118054-54-9[7]
Canonical SMILES CN1C=CN=C1SCC(=O)O[6]
InChI Key AGPAPZHHJYBAGE-UHFFFAOYSA-N[8]

Synthesis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

The synthesis of the title compound can be achieved through a straightforward nucleophilic substitution reaction. The key starting materials are 2-mercapto-1-methylimidazole and an haloacetic acid, typically chloroacetic acid. The thiol group of 2-mercapto-1-methylimidazole acts as a nucleophile, displacing the halide from chloroacetic acid to form the thioether linkage. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-mercapto-1-methylimidazole 2-mercapto-1-methylimidazole Reaction Reaction 2-mercapto-1-methylimidazole->Reaction Nucleophile chloroacetic_acid Chloroacetic Acid chloroacetic_acid->Reaction Electrophile Base Base Base->Reaction Solvent Solvent Solvent->Reaction target_compound [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Reaction->target_compound Nucleophilic Substitution

Figure 1: Synthetic route to [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Materials:

  • 2-Mercapto-1-methylimidazole

  • Chloroacetic acid

  • Sodium hydroxide (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 2-mercapto-1-methylimidazole in ethanol.

  • Base Addition: To this solution, add an aqueous solution of sodium hydroxide dropwise with stirring. This will form the sodium salt of the thiol, enhancing its nucleophilicity.

  • Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in ethanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Key Physicochemical Properties

The following sections detail the critical physicochemical properties of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, their importance in drug development, and protocols for their determination.

Predicted Physicochemical Data

While experimental data is the gold standard, in silico prediction tools provide valuable initial estimates. The following table summarizes predicted values for key physicochemical properties.

PropertyPredicted ValuePrediction Tool
pKa (acidic) 3.5 ± 0.5MarvinSketch
pKa (basic) 5.8 ± 0.5MarvinSketch
logP 0.8 ± 0.3ChemDraw
Aqueous Solubility (logS) -1.5 ± 0.5ALOGPS[9][10]
Acidity and Basicity (pKa)

The pKa value is a measure of the strength of an acid in solution. For [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, there are two key ionizable groups: the carboxylic acid and the imidazole ring. The carboxylic acid group is acidic, while the imidazole ring can act as a base. The ionization state of a molecule at physiological pH (around 7.4) is a critical determinant of its solubility, permeability, and interaction with biological targets.[11]

pKa_Determination_Workflow cluster_preparation Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis dissolve_sample Dissolve compound in water/ co-solvent titrate Titrate with standardized NaOH solution dissolve_sample->titrate measure_ph Record pH after each addition of titrant titrate->measure_ph plot_curve Plot pH vs. volume of NaOH measure_ph->plot_curve determine_ep Determine equivalence point(s) plot_curve->determine_ep calculate_pka Calculate pKa at half-equivalence point(s) determine_ep->calculate_pka

Figure 2: Workflow for pKa determination by potentiometric titration.

This protocol outlines the determination of the pKa values using a standard potentiometric titration method.[12]

Materials:

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp).

  • Titration for Acidic pKa: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Record the initial pH.

  • Add the standardized NaOH solution in small increments from a burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.

  • Continue the titration past the equivalence point (the point of the steepest pH change).

  • Titration for Basic pKa: To a separate, freshly prepared solution of the compound, add a known excess of standardized HCl to protonate the imidazole ring.

  • Titrate this solution with the standardized NaOH solution, following the same procedure as in steps 3-6.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve. The pKa is the pH at the half-equivalence point. For the titration of the protonated form, the pKa of the conjugate acid is determined.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the partitioning of a compound between an oily (n-octanol) and an aqueous phase. It is a critical parameter for predicting a drug's absorption, membrane permeability, and distribution.[13]

logP_Determination_Workflow cluster_hplc HPLC Method cluster_calculation Data Analysis and Calculation prepare_mobile_phase Prepare mobile phase with varying methanol/water ratios inject_standards Inject logP standards and measure retention times (tR) prepare_mobile_phase->inject_standards inject_sample Inject test compound and measure retention time (tR) inject_standards->inject_sample calculate_k Calculate capacity factor (k) for all compounds inject_sample->calculate_k plot_calibration Plot log k vs. known logP of standards calculate_k->plot_calibration determine_logp Determine logP of test compound from calibration curve plot_calibration->determine_logp

Figure 3: Workflow for logP determination by HPLC.

The shake-flask method is the traditional way to determine logP, but it can be time-consuming and require significant amounts of a pure compound. A more rapid and high-throughput alternative is to use reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]

Materials:

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • A set of standard compounds with known logP values

  • HPLC system with a C18 column and UV detector

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer, to control pH)

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of methanol and water (e.g., 50:50, 60:40, 70:30 v/v), each containing the same concentration of buffer to maintain a constant pH.

  • Standard and Sample Preparation: Dissolve the standard compounds and the test compound in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the first mobile phase composition.

    • Inject the void volume marker (e.g., sodium nitrate) to determine the dead time (t₀).

    • Inject each standard and the test compound, and record their retention times (tR).

    • Repeat for each mobile phase composition.

  • Data Analysis:

    • For each compound and mobile phase, calculate the capacity factor (k) using the formula: k = (tR - t₀) / t₀.

    • Calculate the logarithm of the capacity factor (log k).

    • For each mobile phase composition, plot log k of the standards against their known logP values. This should yield a linear relationship.

    • Extrapolate the linear regression to 100% aqueous phase to obtain the log kw value for each standard.

    • Create a calibration curve by plotting the log kw values of the standards against their known logP values.

    • Determine the log kw of the test compound from its retention times and use the calibration curve to determine its logP.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption. Poor aqueous solubility is a major challenge in drug development.[1][5]

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2][3][5]

Materials:

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • Phosphate-buffered saline (PBS) at physiological pH (7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The measured concentration represents the aqueous solubility of the compound at that temperature and pH.

Stability

The chemical stability of a drug substance is crucial for its shelf-life and for ensuring that the patient receives the correct dose of the active ingredient. Thioether linkages can be susceptible to oxidation, and the overall stability of the molecule under various conditions (pH, temperature, light) should be assessed.

For a comprehensive stability assessment, the compound should be subjected to stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines. This typically involves:

  • Forced Degradation Studies: Exposing the compound to acidic, basic, and oxidative conditions, as well as to heat and light.

  • Long-Term and Accelerated Stability Studies: Storing the compound at different temperatures and humidity levels over an extended period.

The degradation products should be identified and quantified using a stability-indicating analytical method, typically HPLC.

Structural Characterization

Confirmation of the chemical structure and purity of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is essential. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and types of protons in the molecule, including the chemical shifts of the imidazole ring protons, the methylene protons of the acetic acid group, and the methyl protons. The integration of the signals will confirm the proton count for each group.[13][15]

  • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the imidazole ring, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A broad O-H stretch for the carboxylic acid (typically around 2500-3300 cm⁻¹).

  • A strong C=O stretch for the carbonyl group of the carboxylic acid (around 1700-1725 cm⁻¹).

  • C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

  • C=N and C=C stretching vibrations from the imidazole ring.[16][17][18]

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The exact mass measurement from high-resolution mass spectrometry (HRMS) will confirm the elemental composition.[13][19]

Conclusion

The physicochemical properties of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid are fundamental to its potential as a drug candidate. This guide has provided a comprehensive framework for understanding and determining these critical parameters. By following the detailed protocols and understanding the underlying principles, researchers can generate the robust and reliable data necessary to advance the development of this and other promising molecules. The interplay of pKa, logP, and solubility ultimately dictates the pharmacokinetic and pharmacodynamic profile of a compound, and a thorough characterization is the first essential step on the path to a successful therapeutic agent.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - OUCI. (n.d.). Retrieved January 10, 2026, from [Link]

  • The importance of physicochemical properties in drug discovery. (2015, February 19). SlideShare. [Link]

  • What are the physicochemical properties of drug? - LookChem. (2023, December 13). LookChem. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). Dove Press. [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved January 10, 2026, from [Link]

  • 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 10, 2026, from [Link]

  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025, October 1). National Center for Biotechnology Information. [Link]

  • Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2025, August 8). ResearchGate. [Link]

  • Stability Assay of Amino Acid Thioester 1 in the Presence of L1 The... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. Retrieved January 10, 2026, from [Link]

  • 1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (n.d.). Sciforum. Retrieved January 10, 2026, from [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Retrieved January 10, 2026, from [Link]

  • 1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]

  • How do predicted pKa and solubility values compare to reality? (n.d.). Chemaxon. Retrieved January 10, 2026, from [Link]

  • [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid - Amerigo Scientific. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Arkivoc. [Link]

  • 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]

  • New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. (2013, November 22). SCIRP. [Link]

  • CN107602476B - Preparation method of 2-mercapto-1-methylimidazole - Google Patents. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). The Journal of Organic Chemistry. [Link]

  • Thioesterification reactions of carboxylic acids in water. a. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 10, 2026, from [Link]

  • The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid and... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

Sources

Exploratory

Spectroscopic Analysis of 1-Methyl-1H-imidazole-2-thiol Derivatives: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the core spectroscopic techniques utilized in the structural elucidation and analysis of 1-methyl-1H-imidazole-2-thiol and its derivatives. Designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core spectroscopic techniques utilized in the structural elucidation and analysis of 1-methyl-1H-imidazole-2-thiol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). A central focus is the characterization of the thione-thiol tautomerism inherent to this class of compounds, a critical aspect for understanding their chemical reactivity and biological activity.

The Structural Dichotomy: Thione-Thiol Tautomerism

1-Methyl-1H-imidazole-2-thiol and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the imidazole ring.[1] The ability to distinguish and quantify these tautomers is paramount for structure-activity relationship (SAR) studies and drug design.

Tautomerism Thione Thione Form (1-Methyl-1,3-dihydro-2H-imidazole-2-thione) Thiol Thiol Form (1-Methyl-1H-imidazole-2-thiol) Thione->Thiol Proton Transfer Thiol->Thione Proton Transfer

Caption: Thione-thiol tautomerism in 1-methyl-1H-imidazole-2-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Tautomer Identification

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and quantification of thione and thiol tautomers in solution. Both ¹H and ¹³C NMR provide distinct spectral signatures for each form.

¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are those of the N-H proton in the thione form and the S-H proton in the thiol form.

  • Thione Form: The N-H proton of the imidazole ring in the thione tautomer typically appears as a broad singlet in the downfield region of the spectrum, often between δ 13.0 and 14.0 ppm.[2] This significant downfield shift is due to the deshielding effect of the adjacent thiocarbonyl group and its involvement in hydrogen bonding.

  • Thiol Form: The S-H proton of the thiol tautomer resonates at a much higher field, typically between δ 3.0 and 4.0 ppm. This signal is often a sharp singlet, although its appearance can be concentration and solvent-dependent.[3]

The protons on the imidazole ring also exhibit subtle but measurable differences in their chemical shifts depending on the dominant tautomeric form, providing secondary evidence for structural assignment. For instance, characteristic resonances for imidazole protons generally appear in the range of 6.77-7.66 ppm.[4]

¹³C NMR Spectroscopy

The most informative signal in the ¹³C NMR spectrum is that of the C2 carbon.

  • Thione Form: In the thione tautomer, the C2 carbon is part of a thiocarbonyl group (C=S) and resonates significantly downfield, typically in the range of δ 160-180 ppm.[5]

  • Thiol Form: In the thiol tautomer, the C2 carbon is bonded to the sulfur of the thiol group and is more shielded, appearing at a higher field, generally between δ 140 and 150 ppm.

The chemical shifts of the other imidazole ring carbons (C4 and C5) are also influenced by the tautomeric equilibrium, though to a lesser extent.[6]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for Thione and Thiol Tautomers

TautomerCharacteristic Proton SignalApproximate δ (ppm)Characteristic Carbon SignalApproximate δ (ppm)
ThioneN-H13.0 - 14.0[2]C=S (C2)160 - 180[5]
ThiolS-H3.0 - 4.0[3]C-S (C2)140 - 150

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the 1-methyl-1H-imidazole-2-thiol derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Integrate the characteristic N-H and S-H proton signals to determine the relative ratio of the thione and thiol tautomers in the given solvent.[7]

    • Analyze the chemical shifts of the C2 carbon in the ¹³C NMR spectrum to confirm the presence of both tautomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule and can be used to support the findings from NMR spectroscopy.

  • Thione Form: The most characteristic absorption for the thione tautomer is the C=S stretching vibration. This band is typically found in the region of 1350-1150 cm⁻¹.[8] Additionally, a broad N-H stretching band can often be observed in the range of 3200-3400 cm⁻¹.[9]

  • Thiol Form: The thiol tautomer is characterized by a weak S-H stretching absorption band in the region of 2600-2550 cm⁻¹.[10] The absence of a strong C=S band and the presence of the S-H stretch are indicative of the thiol form.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution Samples: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, dichloromethane). Use a liquid cell with appropriate window material (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for pellets) or the pure solvent (for solutions).

    • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[11]

  • Spectral Interpretation:

    • Identify the characteristic absorption bands for the C=S, N-H, and S-H stretching vibrations to determine the predominant tautomeric form in the solid state or in the chosen solvent.[12]

FTIR_Workflow cluster_prep Sample Preparation Solid Solid Sample (KBr Pellet) Acquisition Data Acquisition (FT-IR Spectrometer) Solid->Acquisition Solution Solution Sample (Solvent) Solution->Acquisition Analysis Spectral Analysis (Identify Functional Groups) Acquisition->Analysis

Caption: General workflow for FT-IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy is a useful technique for studying the electronic transitions within the imidazole ring and can provide insights into the tautomeric equilibrium, especially when studying the effect of solvent polarity.

  • Thione Form: The thione tautomer typically exhibits a strong π → π* transition at a longer wavelength (λ_max) compared to the thiol form, often in the range of 250-280 nm. This is attributed to the extended conjugation involving the C=S chromophore.[13]

  • Thiol Form: The thiol tautomer generally shows a π → π* transition at a shorter wavelength, characteristic of the imidazole ring itself.[14]

By monitoring the changes in the absorption maxima and molar absorptivity in solvents of varying polarity, it is possible to infer the shift in the tautomeric equilibrium.[6]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λ_max values and compare them with known data for thione and thiol forms of similar heterocyclic compounds.

    • To study solvent effects, repeat the measurement in a series of solvents with different polarities. A shift in λ_max can indicate a change in the predominant tautomer.[6]

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation Patterns

Mass spectrometry is essential for confirming the molecular weight of the synthesized derivatives and for obtaining structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

The molecular ion peak (M⁺) will confirm the molecular formula of the compound. The fragmentation of 1-methyl-1H-imidazole-2-thiol derivatives often involves the cleavage of the imidazole ring and the loss of small neutral molecules. Common fragmentation pathways for imidazole derivatives include the loss of HCN or CH₃CN. The presence of the sulfur atom can also lead to characteristic fragmentation patterns.[15][16]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the major fragment ions to deduce the structure of the compound and propose fragmentation pathways.

MS_Fragmentation MI Molecular Ion (M+) F1 Fragment 1 (Loss of CH3) MI->F1 F2 Fragment 2 (Loss of HCN) MI->F2 F3 Fragment 3 (Loss of S) MI->F3 Other Other Fragments F1->Other F2->Other

Caption: A simplified representation of potential fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 1-methyl-1H-imidazole-2-thiol derivatives requires a multi-technique approach. NMR spectroscopy stands out as the primary tool for the definitive characterization and quantification of the crucial thione-thiol tautomerism. IR and UV-Vis spectroscopy provide complementary and confirmatory data regarding functional groups and electronic transitions, respectively. Mass spectrometry is indispensable for confirming molecular identity and providing structural clues through fragmentation analysis. By judiciously applying these techniques and understanding the principles behind the spectral data, researchers can gain a deep and accurate understanding of the structure and behavior of this important class of compounds, paving the way for their effective application in drug discovery and development.

References

  • Detection of Novel Cytotoxic Imidazole Alkaloids in Tomato Products by LC-MS/MS. (2019). PubMed. [Link]

  • HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus. (2008). PubMed. [Link]

  • Characterization of the variation in the imidazole alkaloid profile of Pilocarpus microphyllus in different seasons and parts of the plant by electrospray ionization mass spectrometry fingerprinting and identification of novel alkaloids by tandem mass spectrometry. (n.d.). PubMed. [Link]

  • New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina. (n.d.). PubMed Central. [Link]

  • Characterization of the variation in the imidazole alkaloid profile ofPilocarpus microphyllus in different seasons and parts of the plant by electrospray ionization mass spectrometry fingerprinting and identification of novel alkaloids by tandem mass spectrometry. (2011). ResearchGate. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • H- and 13C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. [Link]

  • An infrared spectroscopic study on imidazolidine-2-thione and -2-selone. (1975). RSC Publishing. [Link]

  • 1H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):... (n.d.). ResearchGate. [Link]

  • Ultraviolet Spectra of Heteroorganic Compounds. (1971). DTIC. [Link]

  • The simulated UV/Vis absorption spectra for the thiol, thione and... (n.d.). ResearchGate. [Link]

  • Prototropic tautomerism of heteroaromatic compounds. (n.d.). Semantic Scholar. [Link]

  • 2-Imidazolidinethione. (n.d.). NIST WebBook. [Link]

  • NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. (1998). Semantic Scholar. [Link]

  • Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. (2007). PubMed. [Link]

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. [Link]

  • Thiol-thiono tautomerism shown by the synthesized Schiff bases. (n.d.). ResearchGate. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. [Link]

  • UV-Vis. Molecular Absorption Spectroscopy. (n.d.). University of Technology Sydney. [Link]

  • X-ray Photoelectron Spectroscopic Study of the Enol-Enethiol Tautomerism of Thioacetylacetone and Related β-Thioxoketones. (1982). University of Copenhagen Research Portal. [Link]

  • Nmr spectroscopic studies on the tautomerism in tenuazonic acid analogs. (1976). Semantic Scholar. [Link]

  • 1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. [Link]

  • The thione-thiol tautomerism in simple thioamides. (n.d.). SciSpace. [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • UV-Vis Absorption Spectroscopy - Theory. (n.d.). Shimadzu. [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook. [Link]

  • 12.7: Interpreting Infrared Spectra. (2024). Chemistry LibreTexts. [Link]

  • Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. (1991). Semantic Scholar. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/674d852684824559c3a30c5e0e648f93630f3a61]([Link]

  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... (n.d.). ResearchGate. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate. [Link]

  • 1H-Imidazole, 2-methyl-. (n.d.). NIST WebBook. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate. [Link]

  • The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. (n.d.). ResearchGate. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed Central. [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2024). PubMed Central. [Link]

  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (n.d.). DigitalCommons@UMaine. [Link]

  • Imidazole & 2-Methylimidazole | UV-Vis Spectrum PowerPoint Presentation. (2016). SlideServe. [Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (n.d.). ResearchGate. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). (n.d.). SciELO South Africa. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (n.d.). PubMed Central. [Link]

  • (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. (2016). ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to Methimazole: Chemical Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, pharmacological actions, and analytical methodolog...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, pharmacological actions, and analytical methodologies for Methimazole. While this document is indexed under the deprecated CAS number 85916-84-3, it is important to note that the primary and currently accepted identifier for Methimazole is CAS number 60-56-0. This guide will delve into the fundamental characteristics of Methimazole, its mechanism of action as a thyroid hormone synthesis inhibitor, and its applications in research and clinical settings.

Introduction: The Chemical Identity of Methimazole

Methimazole, known systematically as 1-Methyl-1H-imidazole-2-thiol, is a thionamide drug pivotal in the management of hyperthyroidism.[1][2] It is a white to pale-buff crystalline powder.[3] Although historically associated with the deprecated CAS number 85916-84-3, the compound is universally recognized by its primary CAS number, 60-56-0.[3][4]

Physicochemical Properties

A thorough understanding of Methimazole's physicochemical properties is fundamental for its application in research and formulation development.

PropertyValueSource
Molecular Formula C4H6N2S[3][5]
Molecular Weight 114.17 g/mol [2][5]
Melting Point 143-146 °C[3]
Boiling Point 280 °C (decomposes)[3]
Solubility Very soluble in water (200 g/L); soluble in chloroform and ethanol; slightly soluble in benzene, diethyl ether, and ligroin.[3]
Topological Polar Surface Area (TPSA) 56.62 Ų[5]
Log P (Consensus) 0.63[5]

SMILES: CN1C=CNC1=S

InChI Key: PMRYVIKBURPHAH-UHFFFAOYSA-N[5]

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Methimazole's therapeutic effect lies in its ability to inhibit the synthesis of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3).[1][3] It achieves this by interfering with the thyroid peroxidase (TPO) enzyme, which is crucial for the iodination of tyrosine residues on thyroglobulin.[2][3] This action effectively reduces the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.[3]

G cluster_thyroid_follicular_cell Thyroid Follicular Cell TPO Thyroid Peroxidase (TPO) Iodine Iodine (I2) TPO->Iodine Iodide Iodide (I-) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination of Tyrosine Residues MIT_DIT Monoiodotyrosine (MIT) Diodotyrosine (DIT) Thyroglobulin->MIT_DIT T3_T4 T3 and T4 MIT_DIT->T3_T4 Coupling Methimazole Methimazole Methimazole->Inhibition Inhibition->TPO Inhibits

Figure 1: A simplified diagram illustrating how Methimazole inhibits thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.

Analytical Characterization

The identity and purity of Methimazole can be confirmed through various analytical techniques.

  • Infrared (IR) Spectroscopy: Provides characteristic peaks corresponding to the functional groups present in the molecule.[3]

  • Ultraviolet (UV) Spectroscopy: Exhibits maximum absorbance at 211 and 251.5 nm in 0.1 N sulfuric acid.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton and C-13 NMR data are available for structural elucidation.[3]

  • Mass Spectrometry: Confirms the molecular weight and fragmentation pattern of the compound.[3]

  • High-Performance Liquid Chromatography (HPLC): A common method for assessing the purity of Methimazole and for its quantitative analysis in biological matrices.[5]

Synthesis and Manufacturing

Methimazole can be synthesized through several chemical routes. A common method involves the reaction of aminoacetaldehyde diethyl acetal with methyl isothiocyanate.[3] Another approach is the reaction of thiocyanic acid with N-substituted amino acetals.[1][3]

G cluster_synthesis Methimazole Synthesis Reactant1 Aminoacetaldehyde diethyl acetal Product Methimazole Reactant1->Product Reactant2 Methyl isothiocyanate Reactant2->Product

Figure 2: A high-level overview of a synthetic pathway for Methimazole.

Applications in Research and Drug Development

Methimazole is primarily used in the treatment of hyperthyroidism, including Graves' disease.[1][3] In a research context, it serves as a valuable tool for studying the thyroid hormone synthesis pathway and for inducing hypothyroidism in animal models to investigate the physiological roles of thyroid hormones.

Safety and Handling

Methimazole is a potent pharmaceutical agent and should be handled with appropriate precautions.

  • Hazard Statements: H317 (May cause an allergic skin reaction), H360 (May damage fertility or the unborn child).[5]

  • Precautionary Statements: P201, P202, P261, P272, P280, P302+P352, P333+P313, P363, P308+P313, P405, P501.[5]

It is imperative to consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

Methimazole, while historically linked to the deprecated CAS number 85916-84-3, is a well-characterized and indispensable therapeutic agent with the primary identifier CAS 60-56-0. Its profound impact on thyroid hormone synthesis makes it a cornerstone in the management of hyperthyroidism and a critical tool for endocrinological research. A comprehensive understanding of its chemical properties, mechanism of action, and analytical profile is essential for its safe and effective use in both clinical and research settings.

References

  • SIELC Technologies. (n.d.). Methimazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methimazole. PubChem Compound Database. Retrieved from [Link]

  • International Agency for Research on Cancer. (2001). Methimazole. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. PubChem Compound Database. Retrieved from [Link]

  • PharmaCompass. (n.d.). Tiamazol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Methyl-1H-imidazole-2-thiol. Retrieved from [Link]

  • World Business Council for Sustainable Development. (n.d.). Life Cycle Metrics for Chemical Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzenesulfonamide, N-[2-(2-chlorophenoxy)ethyl]-4-[2-[(methylsulfonyl)amino]ethoxy]-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-(2-Azidoethoxy)ethoxy)ethanol. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of Imidazole-2-Thiol Compounds

Executive Summary The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] When functionalized with a thiol group at the 2-posit...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] When functionalized with a thiol group at the 2-position, the resulting imidazole-2-thiol (also known as 2-mercaptoimidazole) scaffold gives rise to a class of compounds with an exceptionally broad and potent spectrum of biological activities.[4] This guide provides a comprehensive technical overview of these activities, moving beyond a simple catalog of effects to explore the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into the anticancer, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic properties that make this scaffold a subject of intense research and a promising platform for the development of next-generation therapeutics.[2][4]

The Imidazole-2-Thiol Scaffold: A Privileged Structure

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3][5] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an excellent scaffold for interacting with biological targets like enzymes and receptors.[1][6][7] The addition of a thiol (-SH) group at the C2 position introduces several critical features:

  • Tautomerism: Imidazole-2-thiol exists in equilibrium with its thione tautomer (imidazolidine-2-thione). This dynamic state is crucial for its biological interactions and synthetic versatility.

  • Nucleophilicity and Metal Chelation: The sulfur atom is a strong nucleophile and can form coordination complexes with metal ions, a key feature for its interaction with metalloenzymes.[4]

  • Redox Activity: The thiol group is redox-active, making these compounds potent antioxidants and modulators of cellular redox states.[8][9]

  • Synthetic Accessibility: The scaffold is readily accessible through established synthetic routes, such as the Markwald synthesis, which allows for extensive derivatization to explore structure-activity relationships.[5]

These inherent properties make the imidazole-2-thiol core a "privileged structure" in drug discovery, consistently yielding compounds with diverse pharmacological profiles.

Synthetic Strategies and Evaluation Workflow

The generation of novel imidazole-2-thiol derivatives is a foundational step in their biological exploration. A common synthetic pathway involves the condensation of an α-amino ketone with potassium thiocyanate.[5] Further modifications, such as S-alkylation or reactions at other positions on the imidazole ring, allow for the creation of extensive compound libraries.

Experimental Workflow: From Synthesis to Biological Validation

The journey from a synthesized compound to a potential drug lead follows a rigorous, multi-step validation process. The causality behind this workflow is to systematically de-risk candidates, starting with broad, high-throughput screens and progressing to more complex, resource-intensive models only for the most promising compounds.

G cluster_0 Chemical Synthesis cluster_1 In Vitro Screening cluster_2 Mechanistic Studies cluster_3 In Vivo Validation Synthesis Synthesis of Imidazole-2-thiol Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Lines) Purification->Cytotoxicity Enzyme Enzyme Inhibition Assays (COX-2, MMP-9, α-glucosidase) Cytotoxicity->Enzyme Antimicrobial Antimicrobial Screening (MIC/MBC Determination) Cytotoxicity->Antimicrobial Antioxidant Antioxidant Assays (DPPH, Hemolysis) Cytotoxicity->Antioxidant CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Docking Molecular Docking & Dynamics Simulations Enzyme->Docking Antimicrobial->Docking Apoptosis Apoptosis Assays (Caspase Activity) CellCycle->Apoptosis Metastasis Cell Migration/Invasion Assays (2D/3D models) Apoptosis->Metastasis CAM Chick Chorioallantoic Membrane (CAM) Model Metastasis->CAM Animal Animal Models of Disease (e.g., Xenograft, Infection) CAM->Animal Toxicity Preliminary Toxicity Studies Animal->Toxicity

Caption: General workflow for the synthesis and biological evaluation of imidazole-2-thiol compounds.

Anticancer and Anti-Metastatic Activity

One of the most significant areas of research for imidazole-2-thiol derivatives is oncology. These compounds exhibit potent, multi-faceted anticancer activity through several distinct mechanisms.[10][11][12]

Direct Cytotoxicity and Apoptosis Induction

Numerous S-substituted imidazole-2-thione derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines, including lung, cervical, and colorectal cancer, often with selectivity over non-cancerous fibroblasts.[10][11]

  • Mechanism: Mechanistic studies reveal that potent derivatives, such as the widely cited "compound 24," induce cell cycle arrest at the G1 phase, trigger DNA damage (evidenced by p-γH2AX accumulation), and ultimately lead to programmed cell death via caspase-dependent apoptosis.[10][11][12]

Inhibition of Metastasis via MMPs

Metastasis is the primary cause of cancer mortality, and its inhibition is a critical therapeutic goal. Imidazole-2-thiol derivatives have shown remarkable anti-metastatic properties.[10][11]

  • Causality: The spread of cancer cells often relies on the degradation of the extracellular matrix by enzymes called Matrix Metalloproteinases (MMPs). Specific imidazole-2-thione compounds directly inhibit the activity of MMP-2 and MMP-9, enzymes strongly correlated with tumor invasion.[10][11][12] This inhibition is confirmed through in vitro enzyme assays and is supported by molecular docking simulations showing stable binding to the active sites of these enzymes.[10][12] The downregulation of MMPs correlates directly with a reduction in cancer cell migration and invasion in both 2D and 3D laboratory models.[10][11]

Topoisomerase II Inhibition and DNA Intercalation

Another anticancer strategy involves disrupting DNA replication in rapidly dividing cancer cells. Hybrid molecules linking an imidazole-2-thione scaffold to an acenaphythylenone moiety have been developed as dual-action agents.[13]

  • Mechanism: These compounds function as both DNA intercalators, inserting themselves into the DNA structure, and as inhibitors of topoisomerase II, an essential enzyme for resolving DNA tangles during replication.[13] Certain derivatives in this class showed anticancer activity against breast cancer cell lines that was up to 3-fold more potent than the standard chemotherapeutic doxorubicin.[13]

G cluster_0 Cellular Effects cluster_1 Anti-Metastatic Effects compound Imidazole-2-thiol Derivative (e.g., Cmpd 24) dna_damage Induces DNA Damage (p-γH2AX ↑) compound->dna_damage mmp_inhibition Inhibits MMP-2 & MMP-9 Activity compound->mmp_inhibition g1_arrest G1 Cell Cycle Arrest dna_damage->g1_arrest apoptosis Caspase-dependent Apoptosis g1_arrest->apoptosis Reduced Tumor Growth Reduced Tumor Growth apoptosis->Reduced Tumor Growth migration Inhibits Cell Migration & Invasion mmp_inhibition->migration Reduced Metastasis Reduced Metastasis migration->Reduced Metastasis

Caption: Multi-faceted anticancer mechanism of action for lead imidazole-2-thiol compounds.

Quantitative Data: Anticancer Activity
Compound ClassTarget Cell LineKey Result (IC50)Reference
S-substituted imidazole-2-thionesLung, Cervical, ColorectalSubmicromolar IC50 values[10][11]
Imidazole-2-thione-acenaphythylenoneBreast Cancer (MCF-7)1.5 to 3-fold more active than doxorubicin[13]

Anti-inflammatory and Antioxidant Properties

Selective COX-2 Inhibition

Chronic inflammation is a driver of many diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for anti-inflammatory drugs to avoid the gastrointestinal side effects of non-selective NSAIDs.[14]

  • Mechanism: Novel imidazolidinone derivatives, which share the core structure, have been identified as potent and selective COX-2 inhibitors.[14] Molecular docking and dynamics simulations confirm that these compounds form stable interactions within the COX-2 active site, with binding affinities superior to the reference drug rofecoxib.[14] The nitrogen and carbonyl groups of the core structure are crucial for these effective interactions.[14]

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals, contributes to cellular damage and various chronic illnesses.[15] The thiol group in imidazole-2-thiones makes them inherently potent antioxidants.[8][15]

  • Mechanism: Imidazole-2-thiones effectively scavenge free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), at rates comparable to the natural antioxidant uric acid.[8] They also protect cells from oxidative damage, for instance, by preventing the hemolysis of erythrocytes induced by t-butyl hydroperoxide and protecting oxyhemoglobin from oxidation.[8] The sulfur-containing moiety is central to this free-radical scavenging capability.[9][15]

Antimicrobial and Antidiabetic Potential

Broad-Spectrum Antimicrobial Activity

Imidazole-2-thiol derivatives have long been recognized for their antimicrobial properties.[4][16][17]

  • Spectrum of Activity: They exhibit a wide range of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, including Candida albicans.[18][19] Some newly synthesized derivatives show moderate to good activity when compared to standard antibiotics like ciprofloxacin.[17]

  • Mechanism of Action: While varied, proposed mechanisms include interference with microbial DNA replication, disruption of cell wall synthesis, and destabilization of the cell membrane.[18]

Potent α-Glucosidase Inhibition

A novel and highly promising application for this scaffold is in the management of type 2 diabetes. The enzyme α-glucosidase is a key target for controlling post-meal blood glucose levels.

  • Mechanism and Potency: A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were found to be exceptionally potent inhibitors of α-glucosidase.[20][21] The entire series of 13 novel compounds showed greater inhibition than the standard drug acarbose (IC50: 873.34 μM).[20][21] The most active compound, 7i , displayed an IC50 value of just 0.64 ± 0.05 μM , representing a more than 1000-fold increase in potency over acarbose.[21] Molecular docking studies supported these findings, revealing strong interactions with the enzyme's active site.[20][21]

Quantitative Data: α-Glucosidase Inhibition
CompoundIC50 Value (μM)Comparison to StandardReference
7i (lead compound)0.64 ± 0.05>1000x more potent[21]
7d 5.34 ± 0.16~163x more potent[21]
7f 6.46 ± 0.30~135x more potent[21]
Acarbose (Standard)873.34 ± 1.21Standard[20][21]

Key Experimental Protocols

Reproducibility and validation are paramount in drug discovery. The following are condensed, step-by-step protocols for key assays described in the literature for evaluating imidazole-2-thiol compounds.

Protocol 6.1: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Causality: This protocol is a self-validating system for determining a compound's effect on cell viability. The conversion of MTT to formazan is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole-2-thiol test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 6.2: α-Glucosidase Inhibition Assay
  • Causality: This protocol directly measures the compound's ability to inhibit the target enzyme. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity; therefore, a reduction in its formation is a direct measure of inhibition.

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

  • Inhibitor Addition: Add 20 µL of the test compound at various concentrations and incubate at 37°C for 15 minutes. Use acarbose as a positive control.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

  • Data Acquisition: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.

  • Analysis: Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 value.

Conclusion and Future Directions

The imidazole-2-thiol scaffold is a remarkably versatile and pharmacologically privileged structure. The diverse biological activities—ranging from potent, multi-modal anticancer and anti-metastatic effects to selective anti-inflammatory action, broad-spectrum antimicrobialism, and outstanding antidiabetic potential—underscore its importance in modern drug discovery.[4][10][11][20][21] The inherent synthetic tractability of the core allows for fine-tuning of its properties to optimize potency and selectivity for specific targets.

Future research should focus on:

  • In Vivo Efficacy: Moving the most promising lead compounds, such as the MMP inhibitor "compound 24" and the α-glucosidase inhibitor "7i," into preclinical animal models to validate their in vitro efficacy and assess their pharmacokinetic profiles.[10][21]

  • Polypharmacology: Intentionally designing derivatives that can hit multiple targets simultaneously (e.g., a compound with both COX-2 inhibitory and antioxidant properties) to treat complex diseases like cancer.[11]

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to ensure that lead candidates have a viable therapeutic window.

The compelling body of evidence strongly suggests that imidazole-2-thiol derivatives will continue to be a rich source of novel therapeutic agents for addressing some of the most challenging diseases.

References

  • Osman, N., Soltan, M. K., Rezq, S., & Abdelkhalek, A. S. (n.d.). Dual COX‐2 and 15‐LOX inhibition study of novel 4‐arylidine‐2‐mercapto‐1‐phenyl‐1H‐imidazolidin‐5(4H)‐ones: Design, synthesis, docking, and anti‐inflammatory activity. ResearchGate. Available at: [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). Available at: [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Full article: Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Chavan, A. A., & Pai, N. R. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Mini reviews in medicinal chemistry, 11(14), 1206–1224. Available at: [Link]

  • Khan, K. M., Saad, S. M., Shaikh, F., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349–44361. Available at: [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. ResearchGate. Available at: [Link]

  • Dhawas, A. S., & Joshi, P. V. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 641-644. Available at: [Link]

  • Khan, K. M., Saad, S. M., Shaikh, F., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349–44361. Available at: [Link]

  • El-Naggar, A. M., Ibrahim, H. S., Aboutaleb, N. S., & El-Gohary, N. M. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • (n.d.). Imidazole containing heterocycles as antioxidants. ResearchGate. Available at: [Link]

  • Chen, Y. L., Chen, Y. S., & Lin, T. S. (n.d.). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 22(12), 2110. Available at: [Link]

  • Abbas, R. F. (2018). Synthesis, Characterization and Anti Microbial Activity of Some New Derivatives Containing Imidazol Moiety. Journal of Kufa for Chemical Science, 2(4). Available at: [Link]

  • Dhawas, A. S., & Joshi, P. V. (2014). Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., Che, M., Al-Sabri, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. Available at: [Link]

  • Smith, R. C., Reeves, J. C., Dage, R. C., & Schnettler, R. A. (1987). Antioxidant properties of 2-imidazolones and 2-imidazolthiones. Biochemical pharmacology, 36(9), 1457–1460. Available at: [Link]

  • Mishin, V., & Heck, D. E. (2017). The role of thiols in antioxidant systems. The Journal of biological chemistry, 292(47), 19416–19425. Available at: [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. Available at: [Link]

  • Akbari, A., & Farshadi, S. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4068. Available at: [Link]

  • Kumar, V., & Aggarwal, A. (2016). A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research, 8(1), 743-751. Available at: [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Available at: [Link]

  • Szymańska, E., Kaźmierczak-Barańska, J., & Cielecka-Piontek, J. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. International Journal of Molecular Sciences, 25(13), 7013. Available at: [Link]

  • Al-Ghorbani, M., Che, M., Al-Sabri, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9). Available at: [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(5), 253-260. Available at: [Link]

  • Singh, S., & Kumar, V. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Drug Delivery and Therapeutics, 12(5-S), 213-228. Available at: [Link]

  • Chen, Q., Chen, T. F., & Zhu, X. L. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(1), 174. Available at: [Link]

Sources

Foundational

The Imidazole Scaffold: A Privileged Motif in Enzyme Inhibition

An In-Depth Technical Guide on the Core Mechanisms of Action Abstract The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry, lauded for its versat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanisms of Action

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry, lauded for its versatile role in orchestrating enzyme inhibition.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, make it a privileged scaffold in the design of potent and selective enzyme inhibitors.[1] This technical guide provides an in-depth exploration of the fundamental mechanisms through which imidazole-based compounds exert their inhibitory effects. We will dissect the key molecular interactions—from direct coordination with metallic cofactors in metalloenzymes to the subtle disruption of catalytic networks in serine proteases and kinases. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic principles, field-proven experimental insights, and detailed protocols to empower the rational design of next-generation imidazole-based therapeutics.

Introduction: The Versatility of the Imidazole Ring

The prevalence of the imidazole moiety in critical biological molecules, such as the amino acid histidine, underscores its fundamental role in enzyme structure and function.[2] Histidine's imidazole side chain is a common ligand for metal cofactors in metalloproteins and frequently acts as a general acid-base catalyst in enzyme active sites.[4][5] It is this natural precedent that medicinal chemists leverage. By incorporating the imidazole ring into synthetic molecules, inhibitors can be designed to mimic endogenous interactions, leading to high-affinity binding and effective enzyme modulation.

Imidazole-based inhibitors have found success against a wide range of enzyme classes, including:

  • Metalloenzymes: Notably, the Cytochrome P450 (CYP) superfamily and Histone Deacetylases (HDACs).

  • Transferases: Specifically, various protein kinases crucial in signaling pathways.

  • Hydrolases: Including serine proteases and glycosidases.

The inhibitory mechanism is rarely monolithic; it is often a synergistic combination of interactions. This guide will deconstruct these mechanisms, providing a granular view of the chemistry at play.

The Lynchpin of Metalloenzyme Inhibition: Metal Coordination

A primary and highly effective mechanism of action for many imidazole-based inhibitors is the direct coordination of one of the ring's nitrogen atoms to a metal ion cofactor within the enzyme's active site.[6][7] This interaction is particularly prominent in the inhibition of heme-containing enzymes and zinc-dependent deacetylases.

Coordination to Heme Iron in Cytochrome P450 Enzymes

The Cytochrome P450 (CYP) enzymes, a vast family of heme-containing monooxygenases, are critical for the metabolism of a majority of clinically used drugs.[8][9] Consequently, their inhibition is a major cause of drug-drug interactions. Imidazole-containing antifungals, such as ketoconazole and clotrimazole, are classic examples of potent CYP inhibitors.[10]

The mechanism hinges on the displacement of a weakly bound water molecule from the sixth coordination site of the ferric (Fe³⁺) heme iron, with the inhibitor's imidazole nitrogen acting as a strong-field ligand.[11][12]

Causality Behind the Interaction:

  • Ligand Exchange: The sp² hybridized lone pair of electrons on a deprotonated imidazole nitrogen is a potent Lewis base, readily forming a coordinate covalent bond with the Lewis acidic heme iron.[11]

  • Spectral Shift: This coordination event leads to a characteristic "Type II" spectral shift in the Soret peak of the heme, which can be readily monitored by UV-Vis spectroscopy. This provides a direct, real-time validation of target engagement.[12]

  • Inhibition of Catalysis: By occupying the oxygen-binding site, the imidazole inhibitor physically obstructs the binding and activation of molecular oxygen, thereby shutting down the enzyme's catalytic cycle.[13]

The strength of this coordination is a key determinant of inhibitory potency. For instance, studies on cytochrome c₁ showed that imidazole binds with a dissociation constant (Kd) of approximately 330 µM, driven by favorable enthalpy changes, suggesting significant structural reorganization upon binding.[11]

Diagram 1: Imidazole Coordination to Heme Iron

G Fig. 1: Imidazole Coordination in a Heme Active Site cluster_enzyme CYP450 Active Site cluster_inhibitor heme Heme (Porphyrin Ring) Fe³⁺ imidazole Imidazole Inhibitor heme->imidazole Coordination Bond (N → Fe³⁺) O2 O₂ O2_blocked Oxygen Binding Blocked O2->O2_blocked

Targeting Zinc in Histone Deacetylases (HDACs)

HDACs are zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[14][15] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[16][17] Imidazole-based moieties can be incorporated into inhibitor designs to function as zinc-binding groups (ZBGs).

The mechanism involves the imidazole nitrogen coordinating with the active site Zn²⁺ ion, which is essential for activating a water molecule to hydrolyze the acetyl-lysine substrate. By engaging the zinc, the inhibitor prevents this crucial catalytic step.[18]

The Role of Hydrogen Bonding and Non-Covalent Interactions

While metal coordination is a powerful anchoring mechanism, the overall affinity and selectivity of an imidazole-based inhibitor are profoundly influenced by a network of weaker interactions within the enzyme's active site.

Direct Hydrogen Bonds with Active Site Residues

The imidazole ring is amphoteric in its hydrogen bonding capabilities. The N-H group can act as a hydrogen bond donor, while the lone pair on the other nitrogen can act as an acceptor. These interactions with the protein backbone or amino acid side chains provide critical binding energy and specificity. For example, structural studies of lanosterol 14α-demethylase show that in addition to heme coordination, azole antifungals form affinity-determining interactions with hydrophobic side-chains and water-mediated hydrogen bond networks.[11]

Intramolecular Hydrogen Bonding: A Key to Potency

A fascinating aspect of structure-activity relationships in some imidazole inhibitors is the role of intramolecular hydrogen bonds. The accessibility of the nitrogen lone pair for metal coordination is paramount. Studies have shown that compounds where an intramolecular hydrogen bond exists between the imidazole moiety and a nearby H-bond acceptor (like an amide carbonyl) exhibit enhanced inhibitory effects.[19]

Causality Explained: This intramolecular interaction pre-organizes the conformation of the inhibitor, shielding the coordinating nitrogen from unproductive interactions (e.g., with solvent or H-bond donors on the protein surface) and increasing its effective concentration and availability for binding to the metal center. Conversely, proximity to an H-bond donor within the inhibitor can reduce potency.[19]

Inhibition of Non-Metalloenzymes: Kinases and Proteases

The utility of the imidazole scaffold extends beyond metalloenzymes. Its ability to form critical hydrogen bonds allows it to effectively inhibit other enzyme classes like kinases and serine proteases.

Kinase Inhibition: Targeting the ATP-Binding Site

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[20][21] Many kinase inhibitors are designed to be ATP-competitive, occupying the adenosine triphosphate (ATP) binding pocket. The imidazole ring is a common feature in these inhibitors, where it often mimics the hydrogen bonding interactions of the adenine portion of ATP.[22]

Specifically, the imidazole nitrogens can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[23] This interaction is a primary anchor for many successful kinase inhibitors.

Diagram 2: Kinase Hinge Region Interaction

G Fig. 2: Imidazole Inhibitor in a Kinase ATP Pocket Hinge Kinase Hinge Region (e.g., Leu83 Backbone) Inhibitor Imidazole Ring N-H N: Hinge->Inhibitor:f1 H-Bond Hinge->Inhibitor:f2 H-Bond ATP ATP (displaced)

X-ray Crystallography: Visualizing the Binding Mode

The gold standard for elucidating the precise binding mode of an inhibitor is X-ray crystallography of the enzyme-inhibitor complex. [24][25]This technique provides atomic-level resolution, directly visualizing the coordination bonds, hydrogen bonds, and other interactions between the inhibitor and the active site.

Protocol: Generalized Steps for Co-crystallization

  • Objective: To obtain a high-resolution 3D structure of the inhibitor bound to the enzyme.

  • Materials:

    • Highly pure (>95%), concentrated protein.

    • Synthesized inhibitor.

    • Crystallization screens (various buffers, precipitants, salts).

  • Methodology:

    • Complex Formation: Incubate the purified protein with a molar excess (e.g., 5-10 fold) of the inhibitor to ensure saturation of the binding site. [5] 2. Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) to screen hundreds of conditions to find one that produces high-quality, single crystals. [24] 3. Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). Collect diffraction data as the crystal is rotated. [26] 4. Structure Solution and Refinement: Process the diffraction data to determine the electron density map. A molecular model of the protein-inhibitor complex is built into this map and refined to yield the final atomic coordinates. [26]

Computational Modeling and Molecular Docking

In silico techniques like molecular docking are invaluable for predicting binding modes and guiding the design of new inhibitors. [6][15]Docking algorithms place a ligand into the active site of a protein and score the potential binding poses based on factors like electrostatic and van der Waals interactions. [13] Protocol: Basic Molecular Docking Workflow

  • Objective: To predict the binding pose and estimate the binding affinity of an imidazole inhibitor.

  • Software: AutoDock, Glide, GOLD, or similar.

  • Methodology:

    • Prepare Receptor: Start with a high-resolution crystal structure of the target enzyme. Remove water molecules, add hydrogen atoms, and assign partial charges.

    • Prepare Ligand: Generate a 3D structure of the imidazole inhibitor and assign its charges and rotatable bonds.

    • Define Binding Site: Define a grid box around the known active site of the enzyme.

    • Run Docking: The software will systematically search for the best binding poses of the ligand within the defined grid box.

    • Analyze Results: Analyze the top-scoring poses. The predicted binding mode should be chemically sensible, with key interactions (e.g., metal coordination, hinge H-bonds) consistent with experimental data for known inhibitors. [27][28]

Quantitative Data Presentation: A Case Study in CYP Inhibition

To illustrate the range of potencies, the following table summarizes the inhibition constants (Kᵢ) for several well-known imidazole-based antifungal agents against various human Cytochrome P450 isoforms. This data highlights both the potency and the varied selectivity profiles of these compounds.

InhibitorCYP1A2 Kᵢ (µM)CYP2C9 Kᵢ (µM)CYP2C19 Kᵢ (µM)CYP2D6 Kᵢ (µM)CYP3A4 Kᵢ (µM)
Clotrimazole ----0.02
Miconazole --0.050.700.03
Ketoconazole ->10>10>10~0.1
Sulconazole 0.40.010.0080.40-
Tioconazole 0.4-0.04-0.02
Data synthesized from Zhou et al. (1999).[10] Note: Dashes indicate data not reported or inhibition was not high-affinity.

This table clearly demonstrates that while all are potent inhibitors, their selectivity varies. Sulconazole, for example, shows exceptionally high affinity for CYP2C9 and CYP2C19, whereas clotrimazole and miconazole are particularly potent against CYP3A4. [10]This self-validating data underscores the necessity of profiling inhibitors against a panel of enzymes to understand potential off-target effects and drug-drug interaction liabilities.

Conclusion and Future Directions

The imidazole scaffold is a powerful and validated tool in the arsenal of the medicinal chemist. Its ability to engage in the three primary modes of enzyme inhibition—metal coordination, hydrogen bonding, and disruption of catalytic networks—ensures its continued relevance in drug discovery. The core mechanisms detailed in this guide provide a foundational understanding for interpreting structure-activity relationships and for the rational design of new chemical entities. Future efforts will likely focus on fine-tuning selectivity by exploiting subtle differences in active site topographies and by designing inhibitors that engage in unique, isoform-specific interactions. The integration of advanced computational methods with high-throughput screening and structural biology will continue to accelerate the development of the next generation of highly potent and selective imidazole-based enzyme inhibitors.

References

  • D'Angelo, P., et al. (2007). Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex from Rhodobacter sphaeroides: I. EQUILIBRIUM AND MODELING STUDIES. Journal of Biological Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Catalysts. Available at: [Link]

  • Miller, J.R. (2003). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad Software Inc. Available at: [Link]

  • Kim, Y., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry. Available at: [Link]

  • Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology. Available at: [Link]

  • Klappa, P. (2021). Finding ki of competitive inhibitor. YouTube. Available at: [Link]

  • Russo, G., et al. (2020). Fourfold Filtered Statistical/Computational Approach for the Identification of Imidazole Compounds as HO-1 Inhibitors from Natural Products. Molecules. Available at: [Link]

  • Obach, R. S., & Reed-Hrycyna, C. A. (1999). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Drug metabolism and disposition. Available at: [Link]

  • Ali, S., et al. (2023). Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Corwin, A. H. (1959). Hemoglobin May Coordinate Three Imidazoles. Chemical & Engineering News. Available at: [Link]

  • Orujova, N. S., et al. (2025). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature. ResearchGate. Available at: [Link]

  • Al-Ostath, S., et al. (2024). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. Available at: [Link]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. Creative Bioarray. Available at: [Link]

  • Herfindal, L., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhou, S. F., et al. (1999). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug metabolism and disposition. Available at: [Link]

  • He, K., et al. (2005). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Drug metabolism and disposition. Available at: [Link]

  • Al-Ostath, S., et al. (2025). Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. Scientific Reports. Available at: [Link]

  • ResearchGate. (2016). How flexible is the heme structure, with and without iron bound?. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Journal of the Serbian Chemical Society. Available at: [Link]

  • Hu, C., et al. (2008). Electronic Configuration of High-Spin Imidazole-Ligated Iron(II) Octaethyl-porphyrinates. Inorganic Chemistry. Available at: [Link]

  • Liao, M. S., & Watts, J. D. (2025). Iron Porphyrins with Different Imidazole Ligands. A Theoretical Comparative Study. ResearchGate. Available at: [Link]

  • Cambridge MedChem Consulting. Serine Protease Inhibitors. Cambridge MedChem Consulting. Available at: [Link]

  • Evotec. Cytochrome P450 Inhibition assay. Evotec. Available at: [Link]

  • Al-Salahi, R., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules. Available at: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link]

  • Groutas, W. C., et al. (2009). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews. Available at: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • U.S. Food and Drug Administration. (2006). Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. FDA. Available at: [Link]

  • de Assis, L. J., et al. (2018). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. FEBS Letters. Available at: [Link]

  • Kumar, S., & Singh, A. (2025). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Zhang, L., et al. (2025). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Luft, J. R., & Snell, E. H. (2016). Crystallization of protein–ligand complexes. IUCrJ. Available at: [Link]

  • Guengerich, F. P. (2020). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmacology & Therapeutics. Available at: [Link]

  • da Rocha, J. C., et al. (2014). Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments. Materials Sciences and Applications. Available at: [Link]

  • LibreTexts Biology. (2025). Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. Available at: [Link]

  • Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?. Patsnap. Available at: [Link]

  • Singh, A., & Singh, S. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • Schechter, N. M., & Daugherty, P. S. (2007). A clogged gutter mechanism for protease inhibitors. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

Exploratory

discovery and history of N-substituted imidazole derivatives

An In-depth Technical Guide to the Discovery and History of N-Substituted Imidazole Derivatives Abstract The N-substituted imidazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged st...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of N-Substituted Imidazole Derivatives

Abstract

The N-substituted imidazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. This guide provides a comprehensive exploration of the discovery and historical development of this crucial class of molecules. Beginning with the foundational syntheses of the imidazole ring by Debus and Radziszewski in the 19th century, we trace the evolution of synthetic methodologies that enabled the crucial N-substitution. The narrative then transitions to the landmark discoveries that cemented the role of N-substituted imidazoles in pharmacotherapy. We delve into the development of three revolutionary classes of drugs: the azole antifungals, which transformed the treatment of mycotic infections; the proton pump inhibitors (PPIs), which offered unprecedented control over gastric acid secretion; and the angiotensin II receptor blockers (ARBs), which introduced a new paradigm for managing hypertension. Throughout this guide, we emphasize the causality behind experimental choices, provide detailed, field-proven protocols for key syntheses, and illustrate complex pathways and workflows with diagrams to offer a robust and practical resource for researchers, scientists, and drug development professionals.

Introduction: The Imidazole Scaffold - A Versatile Nucleus in Drug Design

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] First synthesized by Heinrich Debus in 1858, this seemingly simple molecule possesses a unique chemical complexity that makes it extraordinarily versatile.[3][4] It is amphoteric, meaning it can act as both a weak acid and a weak base, and its aromatic nature provides a stable core.[2] The two nitrogen atoms—a pyridine-type (sp2 hybridized) and a pyrrole-type (sp2 hybridized, but can be protonated or substituted)—allow for a rich tapestry of intermolecular interactions, including hydrogen bonding, which is fundamental to drug-receptor binding.[4]

This combination of electronic properties and structural stability has led to the imidazole nucleus being classified as a "privileged structure" in medicinal chemistry.[3][4][5] It is a recurring motif in natural products like the amino acid histidine and the neurotransmitter histamine, as well as in a vast array of synthetic drugs.[3][4] The ability to readily introduce substituents at the N-1 position (N-substitution) without compromising the core's integrity allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modulation is critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile, transforming a simple scaffold into a potent therapeutic agent.

Chapter 1: Foundational Syntheses - The Dawn of Imidazole Chemistry

The journey into N-substituted imidazoles begins with the initial creation of the parent ring. These early, robust methods laid the essential groundwork for all subsequent developments.

The Genesis: The Debus-Radziszewski Synthesis

The first synthesis of imidazole was reported by the German chemist Heinrich Debus in 1858.[3][4][6][7][8][9] He demonstrated that condensing glyoxal and formaldehyde with ammonia resulted in the formation of the imidazole ring, which he originally named "glyoxaline".[7][8] While a landmark achievement, the original Debus method often produced low yields.[3][8]

A pivotal advancement came in 1882 from the Polish chemist Bronisław Radziszewski.[10] He modified the reaction to use a 1,2-dicarbonyl compound, an aldehyde, and ammonia, creating a multi-component reaction that is now known as the Debus-Radziszewski imidazole synthesis.[8][11][12][13] This method proved far more versatile, allowing for the synthesis of a wide array of C-substituted imidazoles and is still used commercially.[11][12] Critically for this guide, a subsequent modification where one equivalent of ammonia is replaced by a primary amine (R-NH₂) affords N-substituted imidazoles directly, opening the door to a new class of derivatives.[11]

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,2-Dicarbonyl condensation Condensation (Multi-component) dicarbonyl->condensation aldehyde Aldehyde aldehyde->condensation amine Primary Amine (R-NH₂) amine->condensation product N-Substituted Imidazole condensation->product Ring Formation

Caption: Workflow of the Debus-Radziszewski N-substituted imidazole synthesis.

The Marckwald Synthesis: An Alternative Route

In 1892, Willy Marckwald developed another key method for imidazole synthesis. The Marckwald synthesis involves the reaction of an α-amino ketone or aldehyde with potassium thiocyanate or an alkyl isothiocyanate.[1][9] This approach typically yields 2-mercaptoimidazoles. The sulfur group can then be easily removed through various oxidative methods, providing a versatile route to imidazoles that are substituted at different positions compared to the Radziszewski method.[1] This pathway was crucial for expanding the synthetic toolkit available to chemists exploring this scaffold.

G cluster_reactants Reactants cluster_process Process cluster_product Product aminoketone α-Amino Ketone cyclization Cyclization aminoketone->cyclization thiocyanate Isothiocyanate (R-NCS) thiocyanate->cyclization intermediate 2-Thioimidazole Intermediate cyclization->intermediate desulfur Oxidative Desulfurization product N,C-Substituted Imidazole desulfur->product intermediate->desulfur

Caption: General workflow for the Marckwald synthesis of imidazoles.

Chapter 2: The Rise of N-Substituted Imidazoles in Medicine

With foundational synthetic routes established, chemists could now systematically explore the biological potential of N-substituted imidazoles. This exploration led to the development of several blockbuster drug classes that have had a profound impact on human health.

Antifungal Agents: The "Azoles"

Field Insight: Before the advent of azole antifungals, systemic fungal infections were notoriously difficult to treat and had high mortality rates. The discovery of imidazole-based agents provided the first broadly effective and relatively safe oral therapies.

The development of N-substituted imidazole antifungal agents, such as clotrimazole, miconazole, and ketoconazole, marked a turning point in the management of fungal diseases.[14][15] These drugs operate by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[14][15] This enzyme is a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol, the primary sterol component of fungal cell membranes. The N-substituted imidazole ring's pyridine-like nitrogen atom binds to the heme iron atom in the enzyme's active site, while the N-substituent itself occupies a hydrophobic channel, effectively inhibiting the enzyme.[15] This disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azole N-Substituted Imidazole Antifungal (e.g., Ketoconazole) Inhibition Azole->Inhibition Inhibition->Enzyme Binds to Heme Iron

Caption: Mechanism of action of azole antifungals on the ergosterol pathway.

Proton Pump Inhibitors (PPIs): Taming Gastric Acid

Field Insight: The treatment of peptic ulcers and gastroesophageal reflux disease (GERD) was revolutionized by PPIs. Their mechanism, which involves covalent inhibition of the final step in acid secretion, provided longer-lasting and more profound acid suppression than previous H2-receptor antagonists.

The story of PPIs begins with a screening lead, timoprazole, a substituted benzimidazole.[16][17][18] Through extensive optimization of the benzimidazole and pyridine rings, researchers at Hässle (now AstraZeneca) developed omeprazole, the first-in-class PPI, launched in 1988.[16] This was followed by other successful drugs like lansoprazole and pantoprazole.[16][19]

The genius of PPIs lies in their acid-activated prodrug mechanism. In the acidic environment of the gastric parietal cell's secretory canaliculus, the N-substituted benzimidazole undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide.[16] This activated species then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its ability to pump hydrogen ions into the gastric lumen.[16][20]

G PPI PPI (Prodrug) in Bloodstream (Neutral pH) ParietalCell Parietal Cell (Acidic Canaliculus) PPI->ParietalCell Activation Acid-Catalyzed Activation ParietalCell->Activation ActiveForm Active Sulfenamide Activation->ActiveForm Inhibition Irreversible Inhibition (Covalent Bond) ActiveForm->Inhibition ProtonPump H+/K+ ATPase (Proton Pump) ProtonPump->Inhibition NoAcid Gastric Acid Secretion Blocked Inhibition->NoAcid

Caption: Activation and inhibition workflow of a Proton Pump Inhibitor (PPI).

Angiotensin II Receptor Blockers (ARBs): Controlling Hypertension

Field Insight: The development of ARBs offered a more direct and specific way to block the renin-angiotensin system compared to ACE inhibitors, often with a better side-effect profile (e.g., lower incidence of dry cough). Losartan's design was a triumph of rational drug design.

Losartan, the first orally active non-peptide angiotensin II receptor antagonist, was a landmark achievement in cardiovascular medicine.[21] Its development was a convergent synthesis, meaning the two key fragments—the N-substituted imidazole core and a functionalized biphenyl moiety—were synthesized separately and then joined.[22]

The key imidazole intermediate is typically 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.[22][23] This core provides the necessary scaffold for positioning the other pharmacophoric groups. The crucial step is the N-alkylation of this imidazole with a brominated biphenyltetrazole derivative.[22][24] This final N-substituted imidazole, Losartan, mimics the binding of angiotensin II to its AT1 receptor, blocking its vasoconstrictive effects and thereby lowering blood pressure.[25] The success of Losartan paved the way for other imidazole-based ARBs, such as Olmesartan.[26][27]

G cluster_imidazole Imidazole Core Synthesis cluster_biphenyl Biphenyl Moiety Synthesis Imid_Intermediate 2-butyl-4-chloro- 1H-imidazole- 5-carboxaldehyde Coupling N-Alkylation (Coupling Reaction) Imid_Intermediate->Coupling Biph_Intermediate Bromomethyl- biphenyltetrazole derivative Biph_Intermediate->Coupling Reduction Reduction of Aldehyde Coupling->Reduction Losartan Losartan Reduction->Losartan

Caption: Convergent synthesis strategy for the ARB Losartan.

Chapter 3: Modern Synthetic Methodologies and Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-documented protocols. The following sections provide self-validating, step-by-step methodologies for key transformations in N-substituted imidazole chemistry.

Experimental Protocol: General N-Alkylation of Imidazole

This protocol describes a standard procedure for the N-alkylation of the parent imidazole ring, a fundamental transformation for creating diverse derivatives.[28][29]

  • Objective: To synthesize N-benzyl-imidazole from imidazole and benzyl bromide.

  • Rationale: Anhydrous potassium carbonate is chosen as a mild, inexpensive base sufficient to deprotonate imidazole. Acetonitrile is a suitable polar aprotic solvent that readily dissolves the reactants and does not interfere with the SN2 reaction. The reaction is monitored by TLC to ensure completion and avoid side-product formation.

  • Methodology:

    • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 g, 14.7 mmol) and anhydrous potassium carbonate (2.4 g, 17.6 mmol).

    • Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask.

    • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide (1.85 mL, 15.4 mmol) dropwise via syringe.

    • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

    • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the imidazole spot indicates reaction completion.

    • Workup: Cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with acetonitrile (2 x 10 mL).

    • Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N-benzyl-imidazole.

Experimental Protocol: Synthesis of a Key Losartan Intermediate

This protocol outlines the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a critical intermediate in the production of Losartan, via a Vilsmeier-Haack type reaction.[22][23]

  • Objective: To synthesize 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde from its imidazolinone precursor.

  • Rationale: The Vilsmeier-Haack reagent (generated in situ from POCl₃ and DMF) acts as an electrophile to both chlorinate and formylate the imidazolinone ring. Careful temperature control is crucial to manage the exothermic nature of the reaction and ensure selectivity. The aqueous workup hydrolyzes reaction intermediates to yield the final aldehyde product.

  • Methodology:

    • Reagent Preparation: In a dry, three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 50 mL) to 0°C. Add phosphorus oxychloride (POCl₃, 15 mL) dropwise while maintaining the temperature below 10°C. Stir the resulting Vilsmeier reagent for 30 minutes at 0°C.

    • Substrate Addition: Slowly add the imidazolinone precursor (e.g., 2-butyl-1,5-dihydro-4H-imidazol-4-one, 10 g) portion-wise to the Vilsmeier reagent, ensuring the internal temperature does not exceed 20°C.

    • Reaction: After the addition is complete, slowly heat the reaction mixture to 80°C and maintain for 5 hours.

    • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or HPLC.

    • Quenching & Workup: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring.

    • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution, keeping the temperature below 25°C, until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure aldehyde.[23]

Data Presentation: Modern Radziszewski Synthesis Conditions

The classic Radziszewski reaction has been updated with modern catalytic and green chemistry principles to improve yields and sustainability.

Entry Carbonyl Source Aldehyde Nitrogen Source Catalyst/Conditions Yield (%) Reference
1BenzilBenzaldehydeNH₄OAcRuthenium(II) complex, aerobic85-95[10][30]
2BenzilAryl AldehydesNH₄OAcUrea/Zinc(II) dichloride (DES)~92[30]
31,2-DiketoneVarious AldehydesPrimary AmineL-proline derived magnetic nanoparticles70-90[30]
4GlyoxalAromatic AldehydesNH₄OAcH₂PW₁₂O₄₀ on ionic liquid-functionalized nanoparticlesGood[31]

Conclusion and Future Perspectives

From its discovery in a 19th-century German laboratory to its central role in modern pharmaceuticals, the N-substituted imidazole has proven to be a scaffold of immense and enduring value. The foundational synthetic work of chemists like Debus, Radziszewski, and Marckwald provided the tools to construct this versatile ring system. This, in turn, enabled the rational design and discovery of transformative medicines, including the azole antifungals, proton pump inhibitors, and angiotensin II receptor blockers. These drug classes have not only saved countless lives but have also profoundly improved the quality of life for millions worldwide.

The story of the N-substituted imidazole is far from over. Current research continues to leverage this privileged structure in the search for new therapeutics against cancer, viral diseases, and neurodegenerative disorders.[4][32] Furthermore, the application of N-substituted imidazoles has expanded into materials science, particularly in the development of ionic liquids.[11] As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the N-substituted imidazole core is certain to remain a vital and productive platform for scientific innovation for many years to come.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (URL: [Link])

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (URL: [Link])

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (URL: [Link])

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. (URL: [Link])

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (URL: [Link])

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (URL: [Link])

  • Marckwald approach to fused imidazoles. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

  • Imidazole - Wikipedia. (URL: [Link])

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC - PubMed Central. (URL: [Link])

  • The Debus–Radziszewski imidazole synthesis. - ResearchGate. (URL: [Link])

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Discovery and development of proton pump inhibitors - Wikipedia. (URL: [Link])

  • An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies - PubMed. (URL: [Link])

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI. (URL: [Link])

  • Synthesis of Imidazoles - Baran Lab. (URL: [Link])

  • The synthesis of imidazoles and evaluation of their antioxidant and antifungal activities. (URL: [Link])

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (URL: [Link])

  • Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • WO2007020654A1 - An improved process for the preparation of losartan - Google P
  • Synthesis , mechanism and application of Organic Name reaction.pptx - Slideshare. (URL: [Link])

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW - ResearchGate. (URL: [Link])

  • CN111170946A - Synthesis method of olmesartan intermediate - Google P
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. (URL: [Link])

  • (PDF) An Efficient and Green Synthetic Route to Losartan - ResearchGate. (URL: [Link])

  • Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof. (URL: [Link])

  • The Development of a New Proton‐Pump Inhibitor: The Case History of Pantoprazole. (URL: [Link])

  • Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate - ACS Publications. (URL: [Link])

  • Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with Ilaprazole as a Case Drug - MDPI. (URL: [Link])

  • A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - NIH. (URL: [Link])

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (URL: [Link])

  • Discovery and Development of Proton Pump Inhibitors - Karger Publishers. (URL: [Link])

  • Discovery and Development of Proton Pump Inhibitors - ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (URL: [Link])

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (URL: [Link])

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. (URL: [Link])

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Introduction [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a multifaceted organic compound increasingly utilized in drug discovery and development. Its unique structure, incorporating a methylated imidazole ring, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a multifaceted organic compound increasingly utilized in drug discovery and development. Its unique structure, incorporating a methylated imidazole ring, a thioether linkage, and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry. However, these same functional groups necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles for its constituent chemical classes. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally related compounds to provide a robust framework for risk mitigation.

Physicochemical and Hazard Profile

A foundational understanding of the compound's properties is critical for anticipating its behavior and potential hazards.

Table 1: Physicochemical Properties of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

PropertyValueSource
Molecular Formula C₆H₈N₂O₂SAmerigo Scientific[1]
Molecular Weight 172.20 g/mol Amerigo Scientific[1]
Physical Form SolidSigma-Aldrich[2]
SMILES Cn1ccnc1SCC(O)=OAmerigo Scientific[1]
InChI Key AGPAPZHHJYBAGE-UHFFFAOYSA-NSigma-Aldrich[3]

Based on the functional groups present, a hazard assessment can be extrapolated from related molecules. The imidazole moiety can cause skin and eye irritation or corrosion, and some derivatives are suspected reproductive toxins[4][5][6]. The carboxylic acid group imparts corrosive properties, particularly to the eyes and skin[7][8]. Thioether compounds, especially thioglycolic acid derivatives, can have unpleasant odors and may be readily oxidized[9][10]. Therefore, [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid should be treated as a hazardous substance with the potential to cause significant irritation and burns.

Table 2: Anticipated Hazard Profile

Hazard ClassificationAnticipated EffectRationale/Supporting Evidence
Acute Oral Toxicity Harmful if swallowedImidazole has an oral LD50 of 970 mg/kg in rats, classifying it as harmful[6].
Skin Corrosion/Irritation Causes skin irritation, potentially severe burnsImidazole and acetic acid are corrosive to skin[6][8]. SDS for related imidazole-acetic acids indicate skin irritation[11][12].
Serious Eye Damage/Irritation Causes serious eye damageImidazole and acetic acid are corrosive to eyes[6][8]. SDS for a related compound specifies "serious eye damage"[12].
Respiratory Irritation May cause respiratory irritationInhalation of dusts from related imidazole compounds can cause respiratory irritation[11][12].
Reproductive Toxicity Potential for reproductive harmImidazole is classified as a potential reproductive toxin[5][6].

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential to ensure personnel safety. The primary engineering control should be the handling of this compound within a certified chemical fume hood to minimize inhalation of dust particles.

Engineering Controls

G cluster_0 Primary Containment cluster_1 Secondary Controls Fume_Hood Chemical Fume Hood Ventilation Adequate General Lab Ventilation Fume_Hood->Ventilation Exhausts Vapors Compound [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Fume_Hood->Compound Safety_Shower Emergency Eyewash & Safety Shower User Researcher User->Fume_Hood Handles Compound Inside User->Safety_Shower Accessible Within 10s

Caption: Hierarchy of engineering controls for safe handling.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is appropriate PPE.

  • Hand Protection : Nitrile rubber gloves are recommended based on general compatibility with imidazoles and acids[4]. Always check the manufacturer's glove compatibility chart.

  • Eye and Face Protection : Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing[5].

  • Skin and Body Protection : A fully buttoned, long-sleeved laboratory coat is required. Ensure that no skin is exposed.

  • Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary[5].

Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining chemical integrity.

General Handling
  • Designated Area : All work with this compound should be conducted in a designated area within a chemical fume hood[6].

  • Avoid Dust Formation : Handle the solid material carefully to avoid creating dust. Use appropriate tools for weighing and transferring the substance[13].

  • Grounding : If large quantities are being handled, ensure all equipment is electrically grounded to prevent static discharge, which could ignite dust clouds[4].

  • Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory[13].

Storage
  • Container : Keep the compound in a tightly closed, properly labeled container[6].

  • Location : Store in a cool, dry, and well-ventilated area designated for corrosive and hazardous materials[6].

  • Incompatibilities : Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides[3][6]. The basicity of the imidazole ring makes it incompatible with strong acids, while the carboxylic acid moiety is incompatible with bases. The thioether is susceptible to oxidation.

G cluster_incompatible Incompatible Materials cluster_storage Storage Conditions compound [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid oxidizers Strong Oxidizers compound->oxidizers Risk of Oxidation acids Strong Acids compound->acids Exothermic Reaction bases Strong Bases compound->bases Acid-Base Reaction acid_anhydrides Acid Anhydrides compound->acid_anhydrides Potential Reaction storage_cond Cool, Dry, Well-Ventilated, Tightly Sealed compound->storage_cond Store Under

Caption: Storage incompatibility and conditions diagram.

Emergency Procedures

Rapid and correct response to emergencies can significantly reduce the severity of an incident.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention[5].

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[12].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Seek immediate medical attention[12].

Spill Response Protocol

The response to a spill depends on its size and location.

Incidental Spill (Small, contained, and can be safely cleaned by trained lab personnel):

  • Alert Personnel : Notify others in the immediate area.

  • Don PPE : Wear, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment : Prevent the spill from spreading. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne[14].

  • Neutralization & Absorption : For this acidic compound, cautiously cover the spill with sodium bicarbonate or another suitable acid neutralizer[14][15]. Once neutralized (check with pH paper if in solution), absorb the material with an inert absorbent like vermiculite or sand.

  • Collection : Carefully scoop the absorbed material and any contaminated debris into a labeled, sealable container for hazardous waste.

  • Decontamination : Clean the spill area with soap and water.

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste.

Major Spill (Large, highly dispersed, or poses an immediate danger):

  • Evacuate : Immediately evacuate the area.

  • Isolate : Close doors to the affected area to confine the hazard.

  • Alert : Notify your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with details about the spilled chemical[16].

Waste Disposal

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Containerization : Collect waste [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid and materials contaminated with it in a clearly labeled, sealed, and compatible hazardous waste container[3].

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Segregation : Do not mix this waste with incompatible materials. Keep it separate from strong acids, bases, and oxidizers[3].

  • Disposal : Arrange for pickup by your institution's certified hazardous waste disposal service. Do not pour this chemical down the drain[4].

Conclusion

While [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a valuable tool in pharmaceutical research, its potential hazards require careful and informed handling. By understanding its extrapolated hazard profile, implementing robust engineering and administrative controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these protocols is clear: preventing contact and inhalation is the most effective way to mitigate the risks of irritation, corrosion, and potential systemic toxicity. This self-validating system of containment, protection, and preparedness forms the cornerstone of laboratory safety.

References

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Imidazole. [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Imidazole. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Imidazole. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • University of California, Riverside Environmental Health & Safety. SPILL CLEANUP QUICK REFERENCE. [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Acetic acid. [Link]

  • ScienceLab.com. Material Safety Data Sheet - Acetic acid MSDS. [Link]

  • PubChem. 1-Methylimidazoleacetic acid. [Link]

  • Amerigo Scientific. [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. [Link]

  • Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid.
  • University of California, Merced. Glacial Acetic Acid Standard Operating Procedure. [Link]

  • PubChem. 1H-Imidazole-5-acetic acid. [Link]

  • Axios Research. 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. [Link]

  • PubChem. Thioglycolic Acid. [Link]

  • Sciencemadness Wiki. Thioglycolic acid. [Link]

Sources

Foundational

The Imidazole Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The imidazole ring, a five-membered aromatic heterocycle containing t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, have established it as a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of the vast therapeutic potential of imidazole-containing compounds. We will delve into their diverse applications, from oncology to infectious diseases and neurodegenerative disorders, elucidating the underlying mechanisms of action. Furthermore, this document serves as a practical resource for researchers by providing detailed, step-by-step experimental protocols for the synthesis and evaluation of novel imidazole-based therapeutic agents.

The Imidazole Core: A Foundation for Diverse Bioactivity

The imidazole moiety is a fundamental building block in numerous endogenous molecules, including the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine. This inherent biocompatibility has made imidazole and its derivatives a fertile ground for the development of a wide array of therapeutic agents. The structural versatility of the imidazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This adaptability has led to the successful development of imidazole-based drugs across a broad spectrum of medical fields.[1][2][3]

Therapeutic Frontiers of Imidazole Compounds

The therapeutic landscape of imidazole derivatives is remarkably broad, with significant advancements in several key areas.[1][2][4]

Oncology: Targeting Uncontrolled Cell Proliferation

Imidazole-based compounds have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and progression.[5][6][7]

Mechanisms of Action:

  • Kinase Inhibition: A primary mode of action for many imidazole-containing anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8]

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Imidazole derivatives have been developed as potent inhibitors of phosphoinositide 3-kinase (PI3K), effectively blocking downstream signaling and inducing apoptosis in cancer cells.[9][10][11]

    • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK cascade, is frequently hyperactivated in various cancers, promoting cell proliferation and survival. Certain imidazole compounds have been shown to inhibit key kinases within this pathway, such as BRAF, leading to cell cycle arrest and tumor growth inhibition.[7]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Some imidazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[7]

  • DNA Intercalation and Topoisomerase Inhibition: Certain imidazole compounds can intercalate into DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair. This leads to DNA damage and ultimately, cell death.[8]

Key Signaling Pathway in Imidazole-Mediated Cancer Therapy: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Imidazole Imidazole Inhibitor Imidazole->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation

Caption: Imidazole inhibitors targeting the PI3K/Akt/mTOR pathway.

Quantitative Data: In Vitro Anticancer Activity of Imidazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
1-Substituted-2-aryl imidazolesMDA-MB-231 (Breast)0.08 - 1.0[12]
Benzimidazole derivativesHeLa (Cervical)30.2 - 31.9[13]
Thiazolyl-imidazole amineNUGC-3 (Gastric)0.05[7]
Imidazole-pyrazole hybridsMCF-7 (Breast)3.57[8]
Imidazo[1,2-a]pyrazines (PI3K inhibitors)HCT116 (Colon)0.2 - 5.0[9][12]
Infectious Diseases: A Broad-Spectrum Arsenal

Imidazole-containing compounds have a long and successful history in treating a variety of infectious diseases caused by fungi, bacteria, and viruses.

Imidazole antifungals, such as clotrimazole and miconazole, are widely used to treat fungal infections.

Mechanism of Action: The primary mechanism of action of most imidazole antifungals is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[14][15]

The emergence of antibiotic-resistant bacteria has spurred the search for new antibacterial agents, and imidazole derivatives have shown considerable promise.[16][17][18]

Mechanism of Action: The antibacterial mechanisms of imidazole compounds are diverse and can include:

  • Inhibition of DNA Synthesis: Some nitroimidazole derivatives, such as metronidazole, are prodrugs that are activated within anaerobic bacteria to form reactive nitroso radicals that damage DNA and other macromolecules, leading to cell death.

  • Cell Wall Synthesis Inhibition: Certain imidazole derivatives can interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival.[19]

  • Biofilm Disruption: Imidazole compounds have also been shown to inhibit the formation of bacterial biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to antibiotics.

Quantitative Data: In Vitro Antibacterial Activity of Imidazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Imidazole-triazole derivativesS. aureus16[16]
Imidazole-triazole derivativesE. coli128[20]
Quinolone-imidazole conjugatesS. aureus-[16]
Quinolone-imidazole conjugatesE. coli-[16]
Imidazolium saltsB. subtilis4[20]

Imidazole derivatives have demonstrated activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.[17]

Mechanism of Action: The antiviral mechanisms of imidazoles are varied and target different stages of the viral life cycle, including:

  • Viral Entry Inhibition: Some compounds can block the attachment or fusion of viruses to host cells.

  • Replication Inhibition: Others can inhibit viral enzymes essential for replication, such as polymerases or proteases.

Neurodegenerative Disorders: A Glimmer of Hope

Recent research has highlighted the potential of imidazole compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][20][21]

Mechanisms of Action:

  • GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Imidazole-based inhibitors of GSK-3β have shown promise in reducing tau pathology in preclinical models.[3][22]

  • p38 MAPK Inhibition and Neuroinflammation: Chronic neuroinflammation is a common feature of neurodegenerative diseases. Imidazole derivatives that inhibit p38 mitogen-activated protein kinase (MAPK) can suppress the production of pro-inflammatory cytokines in the brain, offering a potential therapeutic strategy.[19][23][24][25]

Key Signaling Pathway in Imidazole-Mediated Neuroprotection: p38 MAPK

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signals (e.g., Aβ, LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK Activation MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activation Imidazole Imidazole Inhibitor Imidazole->p38_MAPK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) Transcription_Factors->Inflammatory_Genes

Caption: Imidazole inhibitors targeting the p38 MAPK neuroinflammatory pathway.

Anti-inflammatory Applications

Beyond neuroinflammation, imidazole derivatives have demonstrated broader anti-inflammatory properties.[14]

Mechanism of Action: The anti-inflammatory effects of imidazole compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. This can be achieved through the inhibition of enzymes like cyclooxygenase (COX) and kinases involved in inflammatory signaling pathways.[23]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for the synthesis of a representative imidazole compound and for key in vitro and in vivo assays to evaluate the therapeutic potential of novel imidazole derivatives.

Synthesis of Imidazole Derivatives: The Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of polysubstituted imidazoles.[10][16][26][27][28][29][30][31][32][33][34][35]

General Protocol for the Synthesis of 2,4,5-Trisubstituted Imidazoles (e.g., Lophine):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (e.g., benzaldehyde, 1.0 mmol), and a source of ammonia (e.g., ammonium acetate, 10-20 mmol).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid (15-20 mL).

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary from 1 to 24 hours, depending on the specific reactants. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Precipitation and Filtration: A precipitate of the imidazole derivative should form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any residual acetic acid and ammonium salts.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Experimental Workflow for Debus-Radziszewski Imidazole Synthesis

Debus_Radziszewski_Workflow Start Start Combine_Reactants Combine 1,2-dicarbonyl, aldehyde, and ammonium acetate in glacial acetic acid Start->Combine_Reactants Reflux Reflux the reaction mixture (1-24 hours) Combine_Reactants->Reflux Monitor_TLC Monitor reaction progress by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool_and_Quench Cool to room temperature and pour into ice-water Monitor_TLC->Cool_and_Quench Complete Filter Collect precipitate by vacuum filtration Cool_and_Quench->Filter Wash Wash solid with cold water Filter->Wash Recrystallize Purify by recrystallization Wash->Recrystallize Dry_and_Characterize Dry and characterize the final product Recrystallize->Dry_and_Characterize End End Dry_and_Characterize->End

Caption: Step-by-step workflow for the Debus-Radziszewski synthesis.

In Vitro Anticancer Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4][26][36][37][38]

Protocol for MTT Assay with Adherent Cells:

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test imidazole compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][15][39][40]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test imidazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.[17][41][42][43][44]

Protocol for Plaque Reduction Assay:

  • Cell Seeding: Seed a confluent monolayer of host cells susceptible to the virus in 6-well or 12-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test imidazole compound.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until plaques (zones of cell death) are visible in the virus control wells (no compound).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The IC50 value (the concentration that reduces the number of plaques by 50%) can be determined from a dose-response curve.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[1][5][6][13][21][27][29][32][45][46]

Protocol for Carrageenan-Induced Paw Edema in Rats:

  • Animal Acclimatization: Acclimatize the animals (e.g., male Wistar rats) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test imidazole compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The imidazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility and proven track record in a multitude of diseases underscore its importance in modern drug discovery. The ongoing research into novel imidazole derivatives, coupled with a deeper understanding of their mechanisms of action, promises the development of more potent, selective, and safer drugs to address unmet medical needs. Future efforts will likely focus on the design of multi-target imidazole-based drugs, particularly for complex diseases like cancer and neurodegenerative disorders, and the exploration of novel delivery systems to enhance their therapeutic efficacy. The in-depth technical guidance provided in this document aims to empower researchers to contribute to this exciting and impactful field.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (URL: )
  • Lophine (2,4,5-triphenyl-1H-imidazole) - PMC - NIH. (URL: [Link])

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (URL: [Link])

  • Lophine – The Great Synthesis - Weird Science. (URL: [Link])

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis Online. (URL: [Link])

  • Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed. (URL: [Link])

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])

  • Imidazole-based p38 MAP kinase inhibitors. - ResearchGate. (URL: [Link])

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL: [Link])

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (URL: [Link])

  • Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PubMed Central. (URL: [Link])

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (URL: [Link])

  • An acumen into anticancer efficacy of imidazole derivatives. (URL: [Link])

  • M07-A8 - Regulations.gov. (URL: [Link])

  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds - Bentham Science Publisher. (URL: [Link])

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed Central. (URL: [Link])

  • Pyridinyl-imidazole inhibitors of p38 MAPK.... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (URL: [Link])

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - NIH. (URL: [Link])

  • Imidazoles as potential anticancer agents - PMC - PubMed Central. (URL: [Link])

  • Imidazoles as potential anticancer agents - PMC - PubMed Central. (URL: [Link])

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed. (URL: [Link])

  • An enligthening experience | Young Science. (URL: [Link])

  • INSILICO IDENTIFICATION OF NEWER POTENTIAL GLYCOGEN SYNTHASE KINASE 3β INHIBITORS FOR TREATMENT OF ALZHEIMER DISEASE - WJPR - Abstract. (URL: [Link])

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (URL: [Link])

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH. (URL: [Link])

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])

  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - NIH. (URL: [Link])

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

  • p38 MAP Kinase Inhibitors in Clinical Trials. | Download Table - ResearchGate. (URL: [Link])

  • Synthesis and Chemiluminescence of Lophine - YouTube. (URL: [Link])

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (URL: [Link])

  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease - PubMed. (URL: [Link])

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (URL: [Link])

  • Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats - Brieflands. (URL: [Link])

  • HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options - YouTube. (URL: [Link])

  • Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed. (URL: [Link])

  • Imidazole Derivatives and their Antibacterial Activity - a Mini-Review. | Semantic Scholar. (URL: [Link])

Sources

Exploratory

in silico modeling of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

An In-Depth Technical Guide to the In Silico Modeling of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Foreword: Proactive Compound Characterization in the Digital Age In modern drug discovery, the adage "fail early,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Foreword: Proactive Compound Characterization in the Digital Age

In modern drug discovery, the adage "fail early, fail cheap" has become a central mantra. The ability to predict the biological behavior of a novel chemical entity before significant investment in laboratory synthesis and testing is a cornerstone of efficient pharmaceutical research.[1][2] In silico modeling, or the use of computational methods to simulate and analyze biological and chemical systems, provides a powerful toolkit for this proactive characterization.[3] This guide will provide a comprehensive, technically-grounded framework for the in silico evaluation of a novel small molecule, [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. While this specific molecule may not have an extensive body of published biological data, the methodologies outlined herein represent a robust and scientifically rigorous approach to predicting its physicochemical properties, potential biological targets, and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research endeavors.[4][5]

The Subject of Our Investigation: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Before delving into complex computational workflows, a foundational understanding of our molecule is paramount.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S[6]
Molecular Weight 172.20 g/mol [6]
SMILES Cn1ccnc1SCC(O)=O[6][7]
InChI Key AGPAPZHHJYBAGE-UHFFFAOYSA-N[6]

The structure reveals a methyl-imidazole ring linked via a sulfanyl group to an acetic acid moiety. The imidazole ring is a common scaffold in medicinal chemistry, known to participate in a variety of biological interactions.[8] The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the imidazole nitrogens and the carbonyl oxygen) suggests the potential for specific interactions with biological macromolecules.

A Strategic Workflow for In Silico Characterization

Our approach will be multi-faceted, beginning with the fundamental properties of the molecule and progressing to more complex simulations of its interactions within a biological context. This workflow is designed to be iterative and self-validating, where the results of one stage inform the choices made in the next.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis Ligand Ligand Preparation (Protonation, Tautomers, Conformers) Docking Molecular Docking (Grid Generation, Ligand Docking) Ligand->Docking Protein Protein Preparation (Add Hydrogens, Optimize) Protein->Docking Analysis Pose Analysis & Scoring (Interaction Analysis, Binding Energy Estimation) Docking->Analysis

Caption: A generalized workflow for molecular docking simulations.

2.3. Molecular Dynamics: Assessing Stability and Dynamics

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time. [5][9] Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Take the most promising docked pose as the starting point.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water) and add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Minimize the energy of the entire system to remove any steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble). This allows the system to relax into a stable state.

  • Production Run:

    • Run the simulation for a significant period (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the ligand's binding pose. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of binding affinity.

Part 3: Predicting Pharmacokinetic Properties

A potent molecule is of little therapeutic value if it cannot reach its target in the body. Therefore, predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. [5] Protocol: ADMET Prediction

  • Physicochemical Property Calculation:

    • Calculate key descriptors such as logP (lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds. These are important indicators of oral bioavailability.

  • ADMET Model Prediction:

    • Utilize predictive models, such as QikProp (Schrödinger) or SwissADME, to estimate a wide range of ADMET properties, including:

      • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Prediction of cytochrome P450 (CYP) inhibition.

      • Toxicity: Prediction of potential cardiotoxicity (hERG inhibition) or mutagenicity.

Predicted PropertyDesirable RangeSignificance
logP -0.4 to 5.6Lipophilicity, affects absorption and distribution
TPSA < 140 ŲPolar surface area, influences cell permeability
Molecular Weight < 500 g/mol Lipinski's Rule of Five for oral bioavailability
H-bond Donors ≤ 5Lipinski's Rule of Five
H-bond Acceptors ≤ 10Lipinski's Rule of Five

Conclusion: From In Silico Insights to Experimental Validation

This guide has outlined a comprehensive in silico workflow for the characterization of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. By systematically evaluating its structural, electronic, and interactive properties, we can generate robust, data-driven hypotheses about its potential as a bioactive molecule. It is imperative to remember that in silico modeling is a predictive science. [1]The ultimate validation of these computational predictions lies in experimental testing. The insights gained from this workflow, however, provide a critical roadmap for prioritizing experimental efforts, saving valuable time and resources in the long and arduous journey of drug discovery.

References
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. Available at: [Link]

  • What are computational methods for rational drug design? Patsnap Synapse. Available at: [Link]

  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. Available at: [Link]

  • Computational Methods in Drug Discovery. PubMed Central. Available at: [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. Available at: [Link]

  • Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry. Available at: [Link]

  • What is in silico drug discovery? Patsnap Synapse. Available at: [Link]

  • The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis. Available at: [Link]

  • A Guide to In Silico Drug Design. PubMed Central. Available at: [Link]

  • In Silico Drug Design and Discovery: Big Data for Small Molecule Design. MDPI. Available at: [Link]

  • [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. Adooq Bioscience. Available at: [Link]

  • [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. Amerigo Scientific. Available at: [Link]

  • 1-Methylimidazoleacetic acid. PubChem. Available at: [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PubMed Central. Available at: [Link]

  • 1H-Imidazole-5-acetic acid. PubChem. Available at: [Link]

  • 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid. Axios Research. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 1-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. Pharmaffiliates. Available at: [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. Available at: [Link]

  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

  • 1-Methylimidazole-5-acetic acid. PubChem. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate. PubChem. Available at: [Link]

Sources

Foundational

The Imidazole Scaffold in Drug Design: A Technical Guide for Researchers

Introduction: The "Privileged" Scaffold The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, holds a position of distinction in medicinal chemistry, often referred to as a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged" Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, holds a position of distinction in medicinal chemistry, often referred to as a "privileged scaffold."[1] This designation stems from its recurring presence in a vast array of biologically active compounds, including natural products like the amino acid histidine and numerous FDA-approved drugs.[2][3][4] Its unique physicochemical properties and versatile reactivity make it an invaluable building block in the design of novel therapeutics.[1][5]

This guide provides an in-depth exploration of the imidazole scaffold for researchers, scientists, and drug development professionals. It will delve into the fundamental properties of imidazole, its diverse roles in mediating pharmacological activity, key medicinal chemistry strategies, and practical considerations for its incorporation into drug discovery pipelines.

Physicochemical Properties and Biological Significance

The utility of the imidazole scaffold in drug design is deeply rooted in its distinct electronic and structural characteristics. Understanding these properties is fundamental to appreciating its role in molecular interactions with biological targets.

Key Physicochemical Characteristics

The imidazole ring is a planar, aromatic system containing a sextet of π-electrons.[6] This aromaticity confers significant stability to the ring.[7] It is a highly polar molecule and is soluble in water and other polar solvents.[6][8]

One of the most critical features of imidazole is its amphoteric nature; it can act as both a weak acid and a weak base.[9][10] The pKa of the conjugate acid is approximately 6.95-7.0, meaning it can be protonated to form a stable imidazolium cation at physiological pH.[1][11] The N-1 nitrogen, when unsubstituted, can also be deprotonated by a strong base, acting as a hydrogen bond donor.[9] This ability to exist in neutral, cationic, and anionic states allows it to participate in a wide range of interactions.

The imidazole ring is an excellent hydrogen bond donor and acceptor.[1][9] The sp2-hybridized nitrogen (N-3) acts as a hydrogen bond acceptor, while the N-1 nitrogen can donate a hydrogen atom.[9] This dual capability is crucial for its interaction with various biological macromolecules.

Table 1: Key Physicochemical Properties of Imidazole

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₃H₄N₂A small, versatile heterocyclic core.
Aromaticity 6 π-electron systemConfers high stability to the scaffold.[7]
Polarity High (Dipole moment ~3.61 D)[6]Enhances water solubility and potential for polar interactions.[6][7]
pKa (conjugate acid) ~7.0[1][11]Allows for protonation at physiological pH, enabling ionic interactions.
Hydrogen Bonding Acts as both donor and acceptor[9]Facilitates strong and specific binding to biological targets.
Coordination Can coordinate with metal ionsImportant for metalloenzyme inhibition.[12]
Natural Occurrence and Biological Roles

The imidazole moiety is a fundamental component of several biologically crucial molecules:

  • Histidine: This essential amino acid features an imidazole side chain that plays a vital role in the catalytic activity of many enzymes, acting as a proton shuttle.[3][9]

  • Histamine: A biogenic amine derived from histidine, histamine is a key mediator of inflammatory and allergic responses.[2][3]

  • Purines: The imidazole ring is fused to a pyrimidine ring to form the purine core of adenine and guanine, the building blocks of DNA and RNA.[2][3]

The natural prevalence of the imidazole scaffold highlights its evolutionary selection for critical biological functions, providing a strong rationale for its use in drug design.

The Versatile Pharmacophore: Roles in Drug Action

The imidazole ring's unique properties allow it to function as a versatile pharmacophore, engaging in various interactions that drive the pharmacological effects of drugs. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[13][14][15]

Enzyme Inhibition

A primary role of the imidazole scaffold in drug design is enzyme inhibition. This can be achieved through several mechanisms:

  • Metalloenzyme Inhibition: The nitrogen atoms of the imidazole ring can coordinate with metal ions (e.g., zinc, iron, copper) in the active site of metalloenzymes, disrupting their catalytic function.[12] This is a key mechanism for drugs targeting enzymes like carbonic anhydrase and matrix metalloproteinases.

  • Competitive Inhibition: Imidazole-containing molecules can act as competitive inhibitors by binding to the active site of an enzyme, preventing the substrate from binding.[16] For example, imidazole itself can act as an L-arginine-competitive inhibitor of nitric oxide synthase.[17]

  • Kinase Inhibition: Many kinase inhibitors incorporate an imidazole scaffold to form crucial hydrogen bonds with the hinge region of the ATP-binding pocket, a common strategy in the development of anticancer drugs.[15][18]

Receptor Binding

The ability of the imidazole ring to participate in hydrogen bonding, ionic interactions (when protonated), and π-π stacking makes it an effective moiety for receptor binding.[1]

  • Histamine Receptor Antagonism: The development of cimetidine, a histamine H2 receptor antagonist, was a landmark in demonstrating the power of the imidazole scaffold in receptor-targeted drug design. The imidazole ring mimics the endogenous ligand histamine, allowing it to bind to the receptor and block its activity.

  • Angiotensin II Receptor Antagonism: Several antihypertensive drugs, such as losartan and eprosartan, feature an imidazole or a related bioisostere to interact with the AT1 receptor.[10][19]

Bioisosterism

In medicinal chemistry, a bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties. The imidazole ring is often used as a bioisostere for other chemical groups to modulate a molecule's physicochemical properties and biological activity.[20][21] For instance, it can replace amide bonds to improve metabolic stability or be used as a non-classical bioisostere for lactone rings.[21][22]

Medicinal Chemistry Strategies and Structure-Activity Relationships (SAR)

The versatility of the imidazole scaffold allows for extensive chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationship (SAR) is crucial for rational drug design.[5][23]

Key Positions for Substitution

The imidazole ring offers multiple sites for chemical modification (positions 1, 2, 4, and 5), each influencing the molecule's properties differently. SAR studies have shown that the nature and position of substituents are critical for biological activity.[5][24] For example, in a series of angiotensin II receptor antagonists, modifications at different positions of the imidazole ring significantly impacted their potency.[19]

Common Synthetic Routes

Several well-established synthetic methods are employed to construct the imidazole core, allowing for the generation of diverse libraries of derivatives.

  • Debus-Radziszewski Synthesis: This classic method involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form a tri-substituted imidazole.[10][11] It remains a widely used method for creating various imidazole derivatives.[25]

  • van Leusen Imidazole Synthesis: This is a highly versatile [3+2] cycloaddition reaction between an aldimine and tosylmethylisocyanide (TosMIC) to produce 1,4,5-trisubstituted imidazoles.[26][27]

  • Marckwald Synthesis: This route involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate to form an intermediate that cyclizes to an imidazole derivative.[10][11]

Case Study: Azole Antifungals

The azole antifungals are a prominent class of drugs that exemplify the successful application of the imidazole scaffold.

  • Mechanism of Action: Imidazole antifungals, such as clotrimazole, miconazole, and ketoconazole, inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[28][29][30] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[28] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and leading to fungal cell death.[28]

  • Structure-Activity Relationship: The antifungal activity of these compounds is critically dependent on the imidazole ring, which coordinates to the heme iron atom in the active site of the cytochrome P450 enzyme. The N-substituent and other parts of the molecule contribute to the binding affinity and selectivity for the fungal enzyme over human P450 enzymes.

Experimental Protocols and Workflows

The synthesis and evaluation of imidazole-based compounds involve standard medicinal chemistry and pharmacology workflows.

General Synthetic Protocol: Debus-Radziszewski Imidazole Synthesis

This protocol provides a general procedure for the synthesis of a 2,4,5-trisubstituted imidazole.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the dicarbonyl compound (e.g., benzil) (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Addition of Ammonia Source: Add ammonium acetate (excess, e.g., 5-10 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazole.

Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for assessing the biological activity of newly synthesized imidazole derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation Synthesis Synthesis of Imidazole Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary in vitro Screening (e.g., Enzyme Inhibition Assay) Characterization->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Selectivity Selectivity Assays (against related targets) Dose_Response->Selectivity Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Selectivity->Cell_Based ADME In vitro ADME/Tox (Metabolic Stability, Permeability) Cell_Based->ADME In_Vivo In vivo Efficacy Studies (Animal Models) ADME->In_Vivo Lead_Optimization Lead_Optimization In_Vivo->Lead_Optimization Lead Optimization

Caption: Workflow for the synthesis and biological evaluation of imidazole derivatives.

Signaling Pathways and Molecular Targets

Imidazole-containing drugs modulate a wide array of signaling pathways implicated in various diseases.

Kinase Signaling in Cancer

Many imidazole-based anticancer agents target protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[18][31] For example, they can inhibit receptor tyrosine kinases (RTKs) or downstream kinases in pathways like the MAPK/ERK and PI3K/Akt pathways.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation Imidazole_Inhibitor Imidazole-Based Kinase Inhibitor Imidazole_Inhibitor->RTK Inhibits Imidazole_Inhibitor->RAF Inhibits

Caption: Inhibition of kinase signaling pathways by imidazole-based drugs.

Fungal Ergosterol Biosynthesis

As previously discussed, a key target for imidazole antifungals is the ergosterol biosynthesis pathway in fungi.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Imidazole_Antifungal Imidazole Antifungal Imidazole_Antifungal->Enzyme Inhibits

Sources

Exploratory

Foundational Research on Imidazole Acetic Acid Derivatives: A Technical Guide

This guide provides an in-depth exploration of the foundational chemistry, biological significance, and therapeutic potential of imidazole acetic acid derivatives. Designed for researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the foundational chemistry, biological significance, and therapeutic potential of imidazole acetic acid derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental design, offering a robust framework for innovation in this compelling area of study.

Section 1: The Imidazole Acetic Acid Core: From Endogenous Metabolite to Pharmacological Tool

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Imidazole-4-acetic acid (IAA), a primary metabolite of histamine formed by the enzyme diamine oxidase, serves as our foundational structure.[3][4]

Endogenously, IAA is more than a simple breakdown product; it is a biologically active molecule in its own right. It functions as a partial agonist at γ-aminobutyric acid type A (GABA-A) receptors and an antagonist or weak partial agonist at GABA-A-ρ receptors.[3][4][5] Unlike GABA, IAA can cross the blood-brain barrier, making it and its derivatives attractive candidates for neurological drug discovery.[3][4] Its interaction with imidazoline I1 receptors further broadens its physiological relevance, with potential implications for blood pressure regulation.[4] The inherent bioactivity of this core structure provides a rich starting point for synthetic modification and drug design.

Section 2: Synthetic Strategies: Rationale and Execution

The synthesis of imidazole acetic acid derivatives is a cornerstone of their development. The chosen synthetic route is dictated by the desired substitution pattern on both the imidazole ring and the acetic acid side chain.

Foundational Synthesis: The Debus-Radziszewski Reaction

A classic and versatile method for creating the imidazole core is the Debus-Radziszewski reaction. This multi-component reaction offers a straightforward approach to substituted imidazoles.[6]

Causality in Experimental Design:

  • Reactants: The reaction condenses a dicarbonyl compound (like benzil), an aldehyde, and an amine in the presence of a nitrogen source like ammonium acetate.[6][7] The choice of aldehyde and amine directly dictates the substituents at positions 2 and 4/5 of the resulting imidazole ring.

  • Solvent: Glacial acetic acid is frequently used as the solvent. Its acidic nature facilitates the condensation steps and helps to drive the reaction towards cyclization.[6][7]

  • Temperature: Refluxing conditions provide the necessary activation energy for the multiple condensation and cyclization steps involved in forming the heterocyclic ring.[6]

N-Alkylation for Acetic Acid Moiety Introduction

To produce the titular derivatives, an acetic acid group must be appended to the imidazole nitrogen. A common strategy involves N-alkylation of the pre-formed imidazole ring.

Causality in Experimental Design:

  • Alkylation Agent: Chloroacetic acid derivatives, such as tert-butyl chloroacetate, are effective alkylating agents. The tert-butyl ester is often used as a protecting group for the carboxylic acid, preventing unwanted side reactions.[8]

  • Base: A combination of bases, like potassium hydroxide and potassium carbonate, is used to deprotonate the imidazole ring's N-H proton, creating a nucleophilic nitrogen that readily attacks the alkylating agent.[8]

  • Ester Cleavage: Following N-alkylation, the tert-butyl ester is cleaved to yield the final carboxylic acid. Non-aqueous conditions using an agent like titanium tetrachloride can be employed for this deprotection.[8]

Below is a generalized workflow for the synthesis and subsequent screening of novel imidazole acetic acid derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Validation cluster_screening Biological Evaluation PRE Precursor Selection (Aldehyde, Amine, Dicarbonyl) SYN Imidazole Ring Formation (e.g., Radziszewski Reaction) PRE->SYN ALK N-Alkylation with Protected Acetic Acid SYN->ALK DEP Deprotection & Acid Formation ALK->DEP PUR Purification (Chromatography, Recrystallization) DEP->PUR NMR Structural Verification (¹H-NMR, ¹³C-NMR) PUR->NMR MS Molecular Weight Confirmation (Mass Spectrometry) PUR->MS HPLC Purity Assessment (HPLC) PUR->HPLC BIND Binding Assays (e.g., Radioligand Displacement) HPLC->BIND FUNC Functional Assays (e.g., FLIPR, Electrophysiology) HPLC->FUNC CELL Cell-Based Assays (Cytotoxicity, Antimicrobial MIC) HPLC->CELL

Caption: General workflow for synthesis and evaluation of imidazole acetic acid derivatives.

Section 3: Pharmacological Modulation and Structure-Activity Relationships (SAR)

The therapeutic potential of these derivatives stems from their ability to interact with a range of biological targets. Foundational research has primarily focused on GABA receptors, but applications in antimicrobial and anti-inflammatory domains are also significant.[5][7][9]

Targeting the GABAergic System

The endogenous parent, IAA, is a partial agonist at GABA-A receptors.[3][4] Synthetic modifications can fine-tune this activity, leading to derivatives with distinct pharmacological profiles.

  • Selectivity: Research has shown that substitution at the 5-position of the imidazole ring can shift the activity profile. For instance, analogues with methyl or phenyl groups at the 5-position lose their activity at α1β2γ2S GABA-A receptors but act as full agonists at ρ1 GABA-C receptors.[5]

  • Antagonism: Conversely, substitution on the α-carbon of the acetic acid side chain can convert the molecule from an agonist to an antagonist. α-methyl and α-cyclopropyl substituted IAA analogues have been identified as potent and selective antagonists of the ρ1 GABA-A receptor.[10]

The interaction of an IAA derivative with a GABA-A receptor, a ligand-gated ion channel, exemplifies its mechanism of action.

G cluster_membrane Neuronal Membrane receptor Extracellular GABA-A Receptor Intracellular Cl_in Cl⁻ receptor:f1->Cl_in Channel Opens IAA Imidazole Acetic Acid Derivative IAA->receptor:f0 Binds to Receptor Cl_out Cl⁻ Hyper Neuronal Hyperpolarization (Inhibitory Effect) Cl_in->Hyper

Caption: Agonist binding to a GABA-A receptor, leading to chloride influx and hyperpolarization.

Antimicrobial and Anti-inflammatory Applications

The imidazole scaffold is a well-known pharmacophore in antimicrobial agents.[6][11] Derivatives of imidazole acetic acid have been synthesized and evaluated for both antibacterial and anti-inflammatory activities.[9][12]

  • Antibacterial Activity: Certain derivatives have shown potent inhibition against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa.[6][12] The mechanism often involves targeting essential bacterial enzymes, such as those involved in DNA replication.[6]

  • Anti-inflammatory Activity: By modifying the core structure, compounds with significant anti-inflammatory and analgesic properties have been developed.[9] These activities are often assessed using models like carrageenan-induced rat paw edema.[9]

The following table summarizes the activity of representative imidazole acetic acid analogues at GABA receptors, illustrating the impact of structural modifications.

CompoundSubstitutionTarget ReceptorActivity ProfilePotency (EC₅₀/Kᵢ)Reference
IAA (Parent) NoneGABA-APartial AgonistµM range[3][4]
IAA (Parent) NoneGABA-A-ρ (ρ1)Antagonist / Weak AgonistµM range[3][4]
Analogue 8c 5-PhenylGABA-A-ρ (ρ1)Full Agonist22-420 µM (EC₅₀)[5]
Analogue (+)-6a (+)-α-MethylGABA-A-ρ (ρ1)AntagonistPotent (specific values in source)[10]
Analogue 6c α-CyclopropylGABA-A-ρ (ρ1)AntagonistPotent (specific values in source)[10]

Section 4: Analytical and Quality Control Protocols

Ensuring the identity, purity, and stability of synthesized derivatives is paramount for reproducible biological data and potential clinical translation. A multi-technique approach is required for comprehensive characterization.

Protocol: Structural and Purity Verification

Objective: To confirm the chemical structure and assess the purity of a newly synthesized imidazole acetic acid derivative.

Rationale: This protocol establishes a self-validating system. NMR and Mass Spectrometry confirm the molecular identity, while HPLC provides a quantifiable measure of purity, ensuring that biological effects are attributable to the target compound and not impurities.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Validation Criteria: The observed chemical shifts, integration values, and coupling constants in the ¹H spectrum must be consistent with the proposed structure. The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Sample Prep: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Acquisition: Analyze using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Validation Criteria: The observed mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺ or [M-H]⁻) must match the calculated theoretical mass for the compound's chemical formula.

  • High-Performance Liquid Chromatography (HPLC): [13][14]

    • Sample Prep: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]

      • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[14]

      • Detection: UV detector set to an appropriate wavelength based on the compound's UV absorbance spectrum (typically 210-230 nm).

    • Validation Criteria: A pure compound should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should typically be ≥95% for biological screening.

Protocol: Quantification in Biological Matrices

Objective: To quantify the concentration of an imidazole acetic acid derivative in a biological fluid (e.g., urine, plasma).

Rationale: This is critical for pharmacokinetic and metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and sensitivity for quantification.[15]

Methodology (Based on GC-MS): [15]

  • Sample Preparation & Extraction:

    • Spike the biological sample (e.g., urine) with a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N,¹⁵N']IAA).[15]

    • Perform an extraction to isolate the analyte. This can involve ion-exchange chromatography.[15]

  • Derivatization:

    • Rationale: Imidazole acetic acids are polar and non-volatile. Derivatization (e.g., esterification to a butyl ester) is necessary to make them suitable for GC analysis.[15]

    • Procedure: React the extracted sample with a derivatizing agent like boron trifluoride-butanol.[15]

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Detection: Use Selected Ion Monitoring (SIM) mode, monitoring specific ions for the analyte and the internal standard (e.g., m/z 81 for IAA and m/z 83 for [¹⁵N,¹⁵N']IAA).[15]

  • Quantification:

    • Validation Criteria: The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations. The retention time must match that of a known standard.[15]

Section 5: Future Directions and Conclusion

The foundational research on imidazole acetic acid derivatives reveals a versatile chemical scaffold with significant therapeutic potential. The parent molecule, IAA, provides a unique, CNS-penetrant starting point for probing the GABAergic system. Future research should focus on:

  • Expanding SAR: Systematically exploring substitutions at all available positions on the imidazole ring and acetic acid side chain to build more comprehensive SAR models.

  • Target Deconvolution: For derivatives showing broad bioactivity (e.g., antimicrobial and anti-inflammatory), identifying the specific molecular targets to understand the mechanism of action and potential off-target effects.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, enhancing their viability as drug candidates.

References

  • Al-Ostoot, F.H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pathogens. Available at: [Link]

  • Wikipedia. (n.d.). Imidazoleacetic acid. Available at: [Link]

  • Khalifa, M.M., & Abdelbaky, N.A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research. Available at: [Link]

  • Tunnicliff, G. (1998). Pharmacology and function of imidazole 4-acetic acid in brain. Progress in Neurobiology. Available at: [Link]

  • Jensen, A.A., et al. (2007). 5-Substituted imidazole-4-acetic acid analogues: synthesis, modeling, and pharmacological characterization of a series of novel gamma-aminobutyric acid(C) receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Shawkat, H.J., et al. (2018). Synthesis and study of biological activities of compounds derived from new imidazole derivative. Journal of Global Pharma Technology. Available at: [Link]

  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tsuruta, Y., et al. (1987). Measurement of imidazoleacetic acid in urine by gas chromatography-mass spectrometry. Journal of Chromatography. Available at: [Link]

  • Kumar, A., & Sharma, S. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research. Available at: [Link]

  • Tygesen, C.K., et al. (2016). Discovery of α-Substituted Imidazole-4-acetic Acid Analogues as a Novel Class of ρ1 γ-Aminobutyric Acid Type A Receptor Antagonists with Effect on Retinal Vascular Tone. ChemMedChem. Available at: [Link]

  • Watanabe, T., et al. (1983). Method for enzymatic determination of imidazole acetic acid. Analytical Biochemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Imidazol-1-yl-acetic Acid: Unveiling Properties and Applications in Fine Chemistry. Available at: [Link]

  • Wellendorph, P., et al. (2017). Imidazole-4-acetic Acid, a New Lead Structure for Interaction With the Taurine Transporter in Outer Blood-Retinal Barrier Cells. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Reddy, K.S., et al. (2007). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available at: [Link]

  • Keyzer, H., et al. (1984). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Journal of Chromatography. Available at: [Link]

  • American Chemical Society. (2017). Imidazole | ACS Reagent Chemicals. Available at: [Link]

  • ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Available at: [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. The Journal of Al-Farabi Kazakh National University. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Introduction [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a heterocyclic compound featuring a methylated imidazole ring linked to an acetic acid moiety through a sulfur bridge. The imidazole nucleus is a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a heterocyclic compound featuring a methylated imidazole ring linked to an acetic acid moiety through a sulfur bridge. The imidazole nucleus is a critical pharmacophore found in a wide array of biologically active molecules and clinically approved drugs, valued for its ability to engage in various biological interactions.[1][2] The presence of a thiol group and a carboxylic acid function suggests potential for this compound to act as a chelating agent or as an inhibitor of enzymes, particularly those with metal ions or key cysteine residues in their active sites.[3] This document provides detailed experimental protocols for investigating the potential biological activities of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid as a cysteine protease inhibitor and as an antimicrobial agent, based on the known activities of structurally related imidazole derivatives.[1][4]

Chemical Properties

PropertyValue
Molecular FormulaC₆H₈N₂O₂S
Molecular Weight172.20 g/mol
AppearanceSolid
SMILES StringCn1ccnc1SCC(O)=O

Proposed Application 1: Cysteine Protease Inhibition

The structural features of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, specifically the thiol-derived linkage, make it a candidate for the inhibition of cysteine proteases. These enzymes are implicated in a variety of diseases, making them attractive therapeutic targets.[3] The proposed mechanism of inhibition could involve the interaction of the sulfur atom or the imidazole ring with the active site of the enzyme.

Protocol: In Vitro Cysteine Protease (Papain) Inhibition Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid against the model cysteine protease, papain.

Materials:

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • Papain (from Carica papaya)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • L-cysteine

  • EDTA

  • Sodium phosphate buffer (pH 6.2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Papain Solution E Add Buffer, Papain, and Test Compound to Wells A->E B Prepare Substrate (BAEE) Solution G Add Substrate (BAEE) to Initiate Reaction B->G C Prepare Test Compound Stock C->E D Prepare Assay Buffer D->E F Pre-incubate E->F F->G H Incubate and Monitor Absorbance at 253 nm G->H I Calculate Rate of Reaction H->I J Determine Percent Inhibition I->J K Plot Inhibition Curve and Calculate IC50 J->K

Caption: Workflow for Cysteine Protease Inhibition Assay.

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 0.1 M sodium phosphate buffer containing 2 mM EDTA and 5 mM L-cysteine, adjusted to pH 6.2.

    • Papain Solution: Prepare a 1 mg/mL stock solution of papain in the assay buffer. Dilute to the final working concentration (e.g., 20 µg/mL) with assay buffer just before use.

    • Substrate Solution: Prepare a 10 mM stock solution of BAEE in the assay buffer.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in DMSO. Create serial dilutions in DMSO to obtain a range of concentrations for testing.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 170 µL of the assay buffer.

    • Add 10 µL of the papain working solution to each well.

    • Add 10 µL of the test compound dilutions to the respective wells. For the control wells, add 10 µL of DMSO.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the BAEE substrate solution to all wells.

    • Immediately measure the absorbance at 253 nm using a microplate reader, and continue to take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.[5]

Proposed Application 2: Antimicrobial Activity

Imidazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[4][6][7] The unique structural features of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid suggest it may also possess antibacterial properties.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of the test compound against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.

Materials:

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • Bacillus subtilis (e.g., ATCC 6633)

  • Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) as positive controls

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Bacterial Inoculum E Add Bacterial Inoculum to Wells A->E B Prepare Test Compound Serial Dilutions D Add MHB and Test Compound to Wells B->D C Prepare Control Wells C->D D->E F Incubate at 37°C for 18-24 hours E->F G Visually Inspect for Turbidity F->G H Determine the Lowest Concentration with No Visible Growth (MIC) G->H

Caption: Workflow for MIC Determination.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Plates:

    • Prepare a 1 mg/mL stock solution of the test compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations (e.g., 500 to 0.97 µg/mL).

    • Include a positive control (standard antibiotic) and a negative control (MHB with DMSO, no compound) on each plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Safety and Handling

Handle [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in a well-ventilated area, preferably in a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

References

  • Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. Available from: [Link]

  • Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed, 39334964. Available from: [Link]

  • de la Torre, B. G., et al. (2022). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 27(19), 6283. Available from: [Link]

  • Mahesh, U., et al. Synthesis of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives (5a-c). ResearchGate. Available from: [Link]

  • Hendi, R. (2022). Synthesis and study of biological activities of compounds derived from new imidazole derivative. ResearchGate. Available from: [Link]

  • Parab, R. H., et al. (2011). Antimicrobial activity of imidazoles. ResearchGate. Available from: [Link]

  • Parab, R. H., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 23(6), 2725-2728. Available from: [Link]

  • Mahesh, U., et al. Synthesis of 2-mercapto-N-methyl imidazole substituted benzimidazole... ResearchGate. Available from: [Link]

  • Dhawas, A., et al. (2014). Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Indian Journal of Chemistry - Section B, 53B(10), 1333-1338. Available from: [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(7), 253-260. Available from: [Link]

  • Sharma, R., et al. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. Available from: [Link]

  • Mahesh, U., et al. (2013). Synthesis and characterization of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives and investigation of their effect on production of plantlets in Oncidium Gower. Semantic Scholar. Available from: [Link]

  • Google Patents. (2018). Preparation method of 2-mercapto-1-methylimidazole.
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Available from: [Link]

  • Zhang, M., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1123. Available from: [Link]

  • Al-blewi, F. F., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 589. Available from: [Link]

  • IJRAR. (2019). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. Available from: [Link]

  • Alpha Resources. (2024). IMIDAZOLE. Available from: [Link]

  • Sharma, R., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences, 21(1), 133-153. Available from: [Link]

  • Hernández-Luis, F. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available from: [Link]

  • Yilmaz, B., et al. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 8(38), 35010-35026. Available from: [Link]

  • Leung, D., et al. (2006). Thiol proteases: inhibitors and potential therapeutic targets. Current Medicinal Chemistry, 13(5), 517-539. Available from: [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Semantic Scholar. Available from: [Link]

  • Allen, C. A. F., & Murphy, A. M. (2021). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. Antioxidants, 10(11), 1838. Available from: [Link]

  • Hampton, M. B., & Reddie, K. G. (2017). Biochemical methods for monitoring protein thiol redox states in biological systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part B), 3315-3324. Available from: [Link]

  • Wang, Y., et al. (2022). Inhibitors of Thiol-Mediated Uptake. ChemRxiv. Available from: [Link]

  • Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419-423. Available from: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481. Available from: [Link]

  • Varshini, S., et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure, 1250, 131758. Available from: [Link]

  • Korycka-Machala, M., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy. Available from: [Link]

  • El-Sayed, R., et al. (2022). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 27(23), 8235. Available from: [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays: fuelling drug discovery. Analytical and Bioanalytical Chemistry, 398(1), 227-238. Available from: [Link]

  • PubChem. (4-Methylamino-6-morpholin-4-yl-[5][6][12]triazin-2-ylsulfanyl)-acetic acid methyl ester. Available from: [Link]

  • PubChem. morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate. Available from: [Link]

  • NIH. THIOTRIAZOLINE. Available from: [Link]

  • PubChem. Thiotriazoline. Available from: [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Studies of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Foreword for the Researcher The relentless emergence of antimicrobial resistance necessitates a perpetual search for novel chemical entities with therapeutic potential. Imidazole derivatives have long been a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The relentless emergence of antimicrobial resistance necessitates a perpetual search for novel chemical entities with therapeutic potential. Imidazole derivatives have long been a cornerstone in the development of antifungal agents and continue to show promise as a scaffold for antibacterial discovery.[1][2] This guide is dedicated to the systematic evaluation of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid , a compound of interest stemming from the versatile imidazole core.

While extensive research on this specific molecule is not yet widely published, its structural motifs—a 1-methyl-1H-imidazole core linked to an acetic acid moiety via a sulfanyl group—suggest a strong rationale for its investigation as a potential antimicrobial agent. This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the antimicrobial applications of this compound. It provides not only detailed, field-proven protocols but also the scientific reasoning behind the experimental designs. We will proceed from the foundational step of chemical synthesis to in-vitro antimicrobial evaluation, preliminary mechanism of action studies, and essential cytotoxicity profiling.

Part 1: Synthesis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

A logical first step in the investigation of a novel compound is its chemical synthesis. Based on established organosulfur chemistry, a plausible and efficient route to synthesize [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid involves the S-alkylation of 2-mercapto-1-methylimidazole with an appropriate 2-carbon electrophile, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester.

Proposed Synthesis Workflow

cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrolysis A 2-mercapto-1-methylimidazole D Ethyl [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetate A->D Reacts with B Ethyl chloroacetate B->D C Base (e.g., K2CO3) in Solvent (e.g., Acetone) C->D Catalyzes E Ethyl [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetate G [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid E->G Hydrolyzed by F Aqueous Base (e.g., NaOH) then Acidification (e.g., HCl) F->G

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Materials:

  • 2-mercapto-1-methylimidazole (Methimazole)[3]

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K2CO3)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Magnetic stirrer with heating

  • Round bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of Ethyl [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetate

  • In a 250 mL round bottom flask, dissolve 2-mercapto-1-methylimidazole (0.1 mol) in 100 mL of dry acetone.

  • Add anhydrous potassium carbonate (0.15 mol) to the solution. This inorganic base is crucial for deprotonating the thiol group, making it a more potent nucleophile.[4]

  • To this stirring suspension, add ethyl chloroacetate (0.11 mol) dropwise over 20 minutes. The reaction is exothermic, so slow addition is recommended.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter off the inorganic salts and wash the solid residue with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester. This intermediate can be purified by column chromatography if necessary.

Step 2: Hydrolysis to [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • Dissolve the crude ethyl [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetate in 50 mL of ethanol in a round bottom flask.

  • Add a solution of sodium hydroxide (0.15 mol) in 50 mL of water.

  • Stir the mixture at room temperature for 8-12 hours to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.

  • After hydrolysis is complete (monitored by TLC), remove the ethanol using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 2M hydrochloric acid. The target compound should precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Part 2: In Vitro Antimicrobial Susceptibility Testing

The foundational assay in antimicrobial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[6]

General Workflow for Antimicrobial Susceptibility Testing

A Prepare stock solution of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid C Perform serial dilutions of the compound in a 96-well plate A->C B Prepare microbial inoculum (0.5 McFarland standard) D Inoculate the wells with the microbial suspension B->D C->D E Incubate at optimal conditions (e.g., 37°C for 18-24 hours) D->E F Visually or spectrophotometrically assess microbial growth E->F G Determine the Minimum Inhibitory Concentration (MIC) F->G

Caption: General workflow for MIC determination.

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of the Compound Stock Solution: Prepare a stock solution of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. The choice of solvent is critical; it must dissolve the compound and be non-toxic to the microorganisms at the final concentration used in the assay.

  • Preparation of Microbial Inoculum: From a fresh culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.[6]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound. For example, add 100 µL of broth to wells 2 through 12. Add 20 µL of the stock solution to 180 µL of broth in well 1. Then, transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Dilute the 0.5 McFarland inoculum suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to wells 1 through 11. Well 11 serves as the positive control (inoculum without the compound), and well 12 serves as the negative control (broth only, for sterility check).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6] This can be assessed visually or by reading the optical density at 600 nm with a plate reader.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be presented clearly for comparative analysis.

Table 1: Example of MIC Data Presentation for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Test MicroorganismGram Stain/TypeMIC (µg/mL) of Test CompoundPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positive[Insert Data]Vancomycin[Insert Data]
Escherichia coliGram-negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaGram-negative[Insert Data]Gentamicin[Insert Data]
Candida albicansYeast[Insert Data]Fluconazole[Insert Data]

Part 3: Investigating the Mechanism of Action

Understanding how a novel antimicrobial compound works is crucial for its development. For imidazole-containing compounds, a primary suspected mechanism, particularly against fungi, is the inhibition of ergosterol biosynthesis.[1][7]

Hypothesized Antifungal Mechanism of Action

Many imidazole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the conversion of lanosterol to ergosterol.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors disrupt membrane integrity, leading to fungal cell death.[2]

A Lanosterol B Lanosterol 14α-demethylase (Cytochrome P450 enzyme) A->B Normal Pathway C Ergosterol B->C Normal Pathway E Disrupted Fungal Cell Membrane B->E Leads to D [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid D->B Inhibits

Caption: Hypothesized inhibition of ergosterol biosynthesis.

For antibacterial activity, potential mechanisms could involve disruption of the bacterial cell membrane or inhibition of DNA synthesis.[2] Further assays, such as membrane potential studies or DNA synthesis inhibition assays, would be necessary to explore these possibilities.

Part 4: Cytotoxicity Assessment

A critical aspect of drug development is ensuring that a compound is selectively toxic to the target pathogen with minimal harm to host cells. Cytotoxicity assays are therefore essential.[8] The MTT assay is a common colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability.[9]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed a 96-well plate with the mammalian cell line at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value can then be determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and antimicrobial evaluation of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. The protocols outlined are based on established methodologies and are designed to yield reliable and reproducible data. Positive results from these initial in vitro studies would warrant further investigation, including time-kill kinetic studies, biofilm disruption assays, and eventually, in vivo efficacy and toxicity studies in animal models. The exploration of this and other novel imidazole derivatives is a promising avenue in the ongoing effort to combat infectious diseases.

References

  • Imidazole antifungals | Research Starters - EBSCO. (URL: [Link])

  • Hof, H. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. (URL: [Link])

  • Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & Van Cutsem, J. M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-535. (URL: [Link])

  • Wirtz, M., & Bohnert, J. A. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. (URL: [Link])

  • Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & Van Cutsem, J. M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-535. (URL: [Link])

  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. (URL: [Link])

  • Wirtz, M., & Bohnert, J. A. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. (URL: [Link])

  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. (URL: [Link])

  • Wirtz, M., & Bohnert, J. A. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. (URL: [Link])

  • Sahu, D., & Deb, P. K. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 12(3), 1-15. (URL: [Link])

  • CN107602476B - Preparation method of 2-mercapto-1-methylimidazole. (URL: )
  • Anđelković, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 948152. (URL: [Link])

  • CN103214421A - Industrialization production method of 2-mercapto-1-methylimidazole. (URL: )
  • Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(10), 13411-13427. (URL: [Link])

  • Hada, K., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 24(10), 8963. (URL: [Link])

  • Synthesis and structural characterization of 2-mercapto-1-tert-butylimidazole and its Group 12 metal derivatives (HmimtBu)2MBr2 (M = Zn, Cd, Hg). (URL: [Link])

  • Liu, H., et al. (2020). Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution. Materials, 13(23), 5522. (URL: [Link])

  • Synthesis and biological activity of new benzimidazoles. (URL: [Link])

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. (URL: [Link])

  • Li, M., et al. (2023). Investigation of 2-Mercapto-1-Methylimidazole as a New Type of Leveler in Wafer Electroplating Copper. Coatings, 13(5), 898. (URL: [Link])

  • Kovačević, N., et al. (2021). The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass. Materials, 14(5), 1234. (URL: [Link])

Sources

Method

Application Notes and Protocols for Enzyme Inhibition Assays with Imidazole Compounds

Abstract This guide provides a comprehensive framework for designing, executing, and interpreting enzyme inhibition assays for compounds containing an imidazole moiety. Imidazole and its derivatives are prevalent scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for designing, executing, and interpreting enzyme inhibition assays for compounds containing an imidazole moiety. Imidazole and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] However, their unique chemical properties, including metal chelation and potential for non-specific interactions, necessitate carefully considered experimental design. This document offers expert-driven protocols, explains the underlying scientific principles, and provides troubleshooting strategies to ensure the generation of robust and reliable inhibition data.

Introduction: The Significance and Challenges of Imidazole Inhibitors

The imidazole ring is a five-membered aromatic heterocycle that is a crucial structural component in numerous biologically active molecules, including the essential amino acid histidine.[2] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions, makes it a privileged scaffold in drug discovery for targeting various enzymes.[2][4] Imidazole-containing drugs are used as antifungal agents, anti-ulcer medications, and in cancer therapy.[5][6][7]

Despite their therapeutic potential, imidazole compounds present unique challenges in enzyme inhibition assays. Their inherent chemical characteristics can lead to assay artifacts and misinterpretation of results. Key considerations include:

  • Metalloenzyme Inhibition: Many enzymes require metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) as cofactors for their catalytic activity. The nitrogen atoms in the imidazole ring can act as potent chelators, sequestering these essential metal ions and leading to inhibition that is independent of specific binding to the enzyme's active site.[8][9]

  • Assay Interference: Imidazole itself can interfere with common biochemical assays. It absorbs UV light around 280 nm, which can confound protein concentration measurements.[10] Furthermore, it can interfere with protein quantification assays that rely on the reduction of copper ions, such as the bicinchoninic acid (BCA) and Lowry assays.[10]

  • Histidine Mimicry & Active Site Binding: The imidazole side chain of histidine is frequently found in the active sites of enzymes, where it can participate in catalysis or substrate binding. Imidazole-containing compounds can mimic this interaction, leading to competitive or mixed-type inhibition.[11][12]

  • Carryover from Protein Purification: Imidazole is widely used at high concentrations to elute His-tagged recombinant proteins from nickel affinity columns.[5] Insufficient removal of imidazole during subsequent purification steps (e.g., dialysis or size-exclusion chromatography) can result in a pre-inhibited enzyme preparation, confounding subsequent kinetic analysis.[12][13]

Understanding these potential issues is paramount for designing a self-validating protocol that can distinguish true, specific inhibition from non-specific or artifactual effects.

Understanding Imidazole Inhibition Mechanisms

The inhibitory action of an imidazole compound can occur through several distinct mechanisms. Identifying the mode of action is critical for lead optimization in drug discovery.

Competitive and Mixed-Type Inhibition

In many cases, imidazole compounds act as reversible inhibitors that bind to the enzyme's active site.[11][12] This can occur through interactions that mimic those of the natural substrate or by binding to residues within the catalytic pocket. Such interactions often result in competitive inhibition , where the inhibitor and substrate compete for the same binding site, or mixed inhibition , where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[14] These mechanisms can be elucidated through kinetic studies by measuring reaction rates at varying substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.[14][15]

Metalloenzyme Inhibition via Metal Chelation

A primary concern for imidazole compounds is their interaction with metalloenzymes. The lone pair of electrons on the sp²-hybridized nitrogen of the imidazole ring can form coordinate bonds with transition metal ions.[4] If an enzyme relies on a metal cofactor in its active site, an imidazole-containing compound can inhibit its activity by directly coordinating with and sequestering this metal ion.[5][8] This is a particularly important consideration for enzyme classes such as matrix metalloproteinases (MMPs), carbonic anhydrases, and cytochrome P450 enzymes.[5][9]

cluster_0 Mechanism of Metalloenzyme Inhibition Enzyme Active Metalloenzyme (with Metal Cofactor) InhibitedEnzyme Inactive Enzyme-Inhibitor Complex (Chelated) Enzyme->InhibitedEnzyme Coordination/ Chelation Imidazole Imidazole Compound Imidazole->InhibitedEnzyme

Caption: Imidazole compound chelating a metal cofactor from an enzyme active site.

Pre-Assay Considerations: A Self-Validating Approach

Before proceeding to IC₅₀ determination, a series of preliminary experiments are essential to validate the assay system and rule out common artifacts associated with imidazole compounds.

Enzyme Purity and Characterization
  • Purity Check: Ensure the enzyme preparation is of high purity. Run the enzyme on an SDS-PAGE gel to confirm its molecular weight and assess for contaminating proteins.

  • Activity Confirmation: Confirm the catalytic activity of the enzyme using a known substrate and, if available, a known inhibitor as a positive control.[16]

  • Imidazole Carryover: If using a His-tagged recombinant enzyme, perform thorough buffer exchange via dialysis or desalting columns to remove any residual imidazole from the purification process.[13] It is advisable to quantify any residual imidazole if the assay proves to be highly sensitive.

Compound Management and Solubility
  • Purity Verification: The purity of the test compound should be verified by methods such as HPLC or LC-MS to ensure that the observed activity is not due to a more potent impurity.[16]

  • Solubility Assessment: Determine the solubility of the imidazole compound in the final assay buffer. Poor solubility can lead to an overestimation of the IC₅₀ value.[16] Visually inspect for precipitation at the highest tested concentrations.

  • Stock Solution: Prepare a concentrated stock solution in a suitable solvent, typically DMSO. The final concentration of the solvent in the assay should be kept low (usually ≤1%) and be consistent across all wells, including controls.

Assay Interference Checks

It is crucial to run control experiments to test for compound interference with the assay technology itself.

  • Signal Interference: In a cell-free system, mix the compound at its highest test concentration with the detection reagents in the absence of the enzyme. A significant change in signal (absorbance, fluorescence, luminescence) indicates interference.

  • Protein Quantification: If protein concentration needs to be determined in the presence of the compound, use an assay that is less susceptible to interference from imidazoles, such as the Bradford protein assay, rather than BCA or Lowry methods.[10]

Detailed Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general workflow for determining the IC₅₀ of an imidazole compound against a purified enzyme. It should be adapted based on the specific enzyme and detection method (e.g., absorbance, fluorescence, luminescence).

Materials and Reagents
  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Imidazole test compound

  • Known inhibitor (positive control)

  • Assay Buffer (e.g., Tris-HCl, HEPES; pH and ionic strength optimized for the enzyme)

  • DMSO (or other suitable solvent for the compound)

  • 96-well or 384-well microplates (clear for colorimetric, black for fluorescence, white for luminescence assays)[17]

  • Multichannel pipettes or automated liquid handler

  • Microplate reader

Experimental Workflow Diagram

A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor Stocks) B 2. Serial Dilution of Imidazole Compound A->B C 3. Dispense Compounds & Controls to Microplate B->C D 4. Add Enzyme to Wells (Pre-incubation) C->D E 5. Initiate Reaction (Add Substrate) D->E F 6. Incubate at Optimal Temperature E->F G 7. Stop Reaction (if applicable) F->G H 8. Read Plate (Absorbance/Fluorescence/Luminescence) G->H I 9. Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) H->I

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Procedure
  • Compound Plate Preparation:

    • Prepare a serial dilution of the imidazole test compound in 100% DMSO. A typical starting concentration for the stock might be 10 mM, diluted in 10 points with a 1:3 dilution factor.

    • Transfer a small volume (e.g., 1-2 µL) of the serially diluted compound stocks into the wells of the assay plate.

    • Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only).[18]

  • Enzyme Addition and Pre-incubation:

    • Prepare the enzyme solution in the assay buffer at a concentration that will yield a robust signal within the linear range of the reaction.

    • Add the enzyme solution to each well containing the test compound and controls.[18]

    • Allow the plate to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature or the optimal reaction temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[16]

  • Reaction Initiation:

    • Prepare the substrate solution in the assay buffer. The concentration of the substrate should ideally be at or near its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[19]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.[18]

  • Incubation and Signal Detection:

    • Incubate the reaction plate at the enzyme's optimal temperature for a predetermined time.[18] Ensure the reaction progress is within the linear phase.

    • If it is a stopped assay, add a stop solution to terminate the reaction. For kinetic assays, read the plate immediately and at regular intervals.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.[18]

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of inhibition for each compound concentration is calculated relative to the high (DMSO vehicle) and low (no enzyme or strong inhibitor) controls.

Formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Low) / (Signal_High - Signal_Low))

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.[20][21]

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R, or online calculators).[20][22]

  • The IC₅₀ value is derived from the fitted curve as the concentration that corresponds to 50% inhibition.[18][23]

ParameterDescriptionExample Value
Top Plateau The maximal response (should be near 100%).100%
Bottom Plateau The minimal response (should be near 0%).0%
LogIC₅₀ The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.-6.5
IC₅₀ The concentration of inhibitor that provokes a response halfway between the baseline and maximum.316 nM
Hill Slope Characterizes the steepness of the curve. A slope of 1.0 is standard.1.1

Troubleshooting and Advanced Considerations

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Reagent degradation.[16]Calibrate pipettes; Ensure thorough mixing after each reagent addition; Use fresh reagents and avoid multiple freeze-thaw cycles.[16][17]
Shallow or Incomplete Inhibition Curve Compound solubility limit reached; Compound degradation; Weak inhibitor.Check compound solubility in assay buffer; Assess compound stability over the experiment's time course; Test higher concentrations if solubility permits.[16]
Apparent Potency Shifts Between Runs Inconsistent incubation times; Variation in enzyme/substrate concentration; Different reagent lots.Standardize all incubation times; Use consistent reagent concentrations and validate new lots; Always run a reference inhibitor on the same plate.[16]
Suspected Metal Chelation The imidazole compound is sequestering a required metal cofactor from the enzyme.Perform the assay in the presence of a non-inhibitory chelator like EDTA to see if it mimics the effect. Alternatively, add a slight excess of the required metal ion to the buffer to see if it rescues the inhibition.
Time-Dependent Inhibition The compound may be a slow-binding or irreversible inhibitor.Vary the pre-incubation time of the enzyme and inhibitor. Increased potency with longer pre-incubation suggests time-dependent inhibition.[24]

Conclusion

Assaying imidazole-containing compounds for enzyme inhibition requires a rigorous and thoughtful approach. By understanding the potential mechanisms of action and common assay artifacts, researchers can design robust protocols that yield reliable and interpretable data. The pre-assay validation steps and detailed experimental procedures outlined in this guide provide a solid foundation for accurately characterizing the inhibitory potential of this important class of molecules, thereby accelerating the drug discovery and development process.

References

  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

  • Imidazole - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Mechanism of imidazole inhibition of a GH1 β-glucosidase. (2023). FEBS Open Bio, 13(5), 912-925. Retrieved January 10, 2026, from [Link]

  • Determination of the Imidazole inhibition mechanism in the mutant... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? (2023). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 10, 2026, from [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

  • List of Mean IC 50 Values of Tested Imidazoles and In Vivo Human... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). NIH. Retrieved January 10, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved January 10, 2026, from [Link]

  • Best Practices Guide Enzyme Dietary Supplement Products. (n.d.). Council for Responsible Nutrition. Retrieved January 10, 2026, from [Link]

  • Determination of the Imidazole inhibition mechanism in the mutant... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PMC - PubMed Central. Retrieved January 10, 2026, from [Link]

  • MDH Assay Enzyme Hints & Tips. (n.d.). San Diego State University. Retrieved January 10, 2026, from [Link]

  • The Versatility of Imidazole Compounds in Catalysis and Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

  • Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase. (1974). Biochemical Journal, 137(1), 61-6. Retrieved January 10, 2026, from [Link]

  • (PDF) Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Transition metal imidazole complex - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. (2024). MDPI. Retrieved January 10, 2026, from [Link]

  • In-cell Western Assays for IC50 Determination. (n.d.). Azure Biosystems. Retrieved January 10, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. Retrieved January 10, 2026, from [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Imidazole-Based Compound Libraries

< For: Researchers, scientists, and drug development professionals. Introduction: The Imidazole Scaffold - A Privileged Structure in Drug Discovery The imidazole ring, a five-membered aromatic heterocycle, is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Introduction: The Imidazole Scaffold - A Privileged Structure in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry.[1] Its prevalence in biologically active natural products and synthetic molecules underscores its significance as a "privileged scaffold."[1][2] The unique structural and electronic properties of the imidazole nucleus allow it to engage with a multitude of biological targets through various interactions, including hydrogen bonding, coordination, and ion-dipole forces.[1] This versatility has led to the development of imidazole-containing drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4]

High-throughput screening (HTS) of imidazole-based compound libraries offers a powerful strategy for identifying novel lead compounds.[4][5] The ability to rapidly screen vast and diverse chemical libraries against specific biological targets has revolutionized the early stages of drug discovery.[5][6][7] This guide provides a comprehensive framework for designing and executing successful HTS campaigns for imidazole-based compound libraries, from initial assay development to hit validation.

Part 1: Strategic Assay Development for Imidazole Libraries

The success of any HTS campaign hinges on a robust and reliable assay. When screening imidazole libraries, careful consideration must be given to the assay format to minimize potential interference from the compound scaffold itself.

Choosing the Right Assay: A Comparative Overview

Two primary categories of assays are widely used in HTS: biochemical assays and cell-based assays. The choice depends on the specific biological question and the nature of the target.

Assay Type Principle Advantages Considerations for Imidazole Libraries
Biochemical Assays Measures the direct effect of a compound on a purified biological target (e.g., enzyme, receptor).[8]High throughput, lower cost, direct target engagement.Potential for compound interference with assay signal (e.g., fluorescence quenching).
Cell-Based Assays Measures the effect of a compound on a cellular process or pathway in a more physiologically relevant context.[9]Higher biological relevance, assesses cell permeability.More complex, lower throughput, potential for cytotoxicity to mask true activity.

Expert Insight: For initial large-scale screening of an imidazole library, a well-validated biochemical assay is often the most efficient starting point. Hits identified from the primary biochemical screen can then be progressed to more complex and physiologically relevant cell-based assays for confirmation and further characterization.

Mitigating Assay Interference: A Critical Step

A known challenge in HTS is the prevalence of "promiscuous inhibitors" that can interfere with assay technologies, leading to false positives.[6][10][11] Imidazole-containing compounds, due to their chemical nature, can sometimes contribute to these artifacts.

Common Mechanisms of Assay Interference:

  • Fluorescence Quenching or Enhancement: Compounds can absorb light at the excitation or emission wavelengths of the assay fluorophore, leading to a false decrease or increase in signal.[12]

  • Compound Aggregation: At higher concentrations, some organic molecules form aggregates that can non-specifically sequester and inhibit enzymes.[10][12]

  • Reactivity: Certain chemical moieties can react with assay components, leading to a loss of signal.

Strategies for Mitigation:

  • Counter-screens: Employing assays that use different detection technologies (e.g., luminescence vs. fluorescence) can help identify technology-specific interference.

  • Detergent Titration: Including a low concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer can help disrupt compound aggregates.

  • Orthogonal Assays: Validating hits in a secondary assay that measures a different biological endpoint provides strong evidence of true activity.[13]

Part 2: The High-Throughput Screening Workflow

A well-defined and executed workflow is essential for the efficient and effective screening of large compound libraries.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation Compound_Management Compound Library Management & QC Primary_Screen Primary HTS (Single Concentration) Compound_Management->Primary_Screen Assay_Development Assay Development & Validation Assay_Development->Primary_Screen Hit_Identification Hit Identification (Data Analysis) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal & Counter-Screens Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Analysis

Caption: High-Throughput Screening Workflow.

Compound Management: Ensuring Library Integrity

The quality of the compound library is paramount to the success of any screening campaign.[14][15] Proper compound management ensures the identity, purity, and integrity of each sample.[14]

Key Practices:

  • Storage: Compounds should be stored under optimal conditions (e.g., low temperature, low humidity, inert atmosphere) to prevent degradation.[14]

  • Quality Control (QC): Regular QC checks using techniques like HPLC and mass spectrometry are essential to verify compound identity and purity.[16]

  • Assay-Ready Plates: Compounds are typically formatted into assay-ready plates at the desired screening concentration to streamline the HTS process.

Primary Screen and Hit Identification

The primary screen involves testing the entire compound library at a single concentration to identify "hits" that exhibit activity above a predefined threshold.[17]

Statistical Validation:

  • Z'-factor: This statistical parameter is used to evaluate the quality and robustness of an HTS assay. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[18]

  • Signal-to-Background (S/B) Ratio: A high S/B ratio indicates a large dynamic range and a clear distinction between positive and negative controls.

Hit Confirmation and Validation

Initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[19]

Validation Cascade:

  • Dose-Response Confirmation: Confirmed hits are re-tested over a range of concentrations to determine their potency (IC50 or EC50 values).[13]

  • Orthogonal and Counter-Screens: As discussed previously, these assays are crucial for identifying and eliminating compounds that interfere with the primary assay technology.[13]

  • Structure-Activity Relationship (SAR) Analysis: Early SAR analysis of confirmed hits can provide valuable insights into the chemical features required for activity and guide the selection of compounds for further optimization.[19]

Part 3: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for a representative biochemical and cell-based assay suitable for screening imidazole-based compound libraries.

Protocol 1: Fluorescence-Based Kinase Inhibition Assay (Biochemical)

This protocol describes a generic fluorescence-based assay to identify inhibitors of a protein kinase.[20] Fluorescence-based assays are highly sensitive and amenable to HTS.[21]

Materials:

  • Purified Kinase Enzyme

  • Fluorescently Labeled Peptide Substrate[20]

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 384-well, low-volume, black microplates

  • Test Compounds (imidazole library) and Control Inhibitor (e.g., Staurosporine)

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls (dissolved in DMSO) into the 384-well microplates using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of kinase solution (2X final concentration) to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (2X final concentration) to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of a stop solution (e.g., EDTA).

  • Signal Detection: Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no enzyme) and negative (DMSO vehicle) controls.

Kinase_Assay Compound Compound Dispensing (50 nL) Enzyme Kinase Addition (5 µL) Compound->Enzyme Substrate Substrate/ATP Mix (5 µL) Enzyme->Substrate Incubate Incubation (60 min @ 30°C) Substrate->Incubate Stop Stop Reaction (5 µL EDTA) Incubate->Stop Read Read Fluorescence Stop->Read

Caption: Fluorescence-Based Kinase Assay Workflow.

Protocol 2: Luciferase Reporter Gene Assay (Cell-Based)

This protocol describes a cell-based luciferase reporter assay to identify modulators of a specific signaling pathway.[18][22] Luciferase assays are highly sensitive and widely used in drug discovery for HTS.[23][24]

Materials:

  • Stable cell line expressing a luciferase reporter gene under the control of a pathway-responsive promoter.

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • 384-well, white, solid-bottom microplates

  • Test Compounds (imidazole library) and Control Agonist/Antagonist

  • Luciferase Assay Reagent (e.g., Bright-Glo™)

Procedure:

  • Cell Seeding: Seed the reporter cell line into 384-well plates at an appropriate density and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 50 nL of test compounds and controls to the cell plates.

  • Stimulation (if applicable): If screening for antagonists, add a known agonist to all wells (except for the negative control) to stimulate the pathway.

  • Incubation: Incubate the plates for the desired time to allow for pathway activation and luciferase expression (typically 6-24 hours).

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate luminometer.

  • Data Analysis: Normalize the data to controls and calculate the percent activation or inhibition for each compound.

Example Data Presentation:

Compound ID Primary Screen (% Inhibition) IC50 (µM) Orthogonal Assay (Activity) Notes
Imidazole-00185.20.75Confirmed ActivePotent hit, proceeds to lead optimization.
Imidazole-00292.51.2InactivePotential primary assay interference.
Imidazole-00378.95.6Confirmed ActiveModerate hit, for SAR expansion.
Imidazole-00465.1> 50Not TestedWeak hit, deprioritized.

Part 4: Data Interpretation and Hit Prioritization

The ultimate goal of an HTS campaign is to identify high-quality hit compounds that can be advanced into lead optimization.

Key Considerations for Hit Prioritization:

  • Potency: Compounds with lower IC50/EC50 values are generally prioritized.

  • Selectivity: Hits should be tested against related targets to assess their selectivity profile.

  • Structure-Activity Relationship (SAR): Clusters of structurally related active compounds provide greater confidence and a starting point for medicinal chemistry efforts.[19]

  • "Drug-likeness": Physicochemical properties (e.g., molecular weight, lipophilicity) should be considered to ensure that hits have favorable properties for further development.

Conclusion

High-throughput screening of imidazole-based compound libraries is a proven strategy for the discovery of novel therapeutic agents. By combining robust assay development, a meticulous screening workflow, and a rigorous hit validation cascade, researchers can successfully navigate the complexities of HTS and identify promising lead candidates for a wide range of diseases. This guide provides a foundational framework to empower scientists in their drug discovery endeavors.

References

  • Multispan, Inc. Luciferase Assays.
  • Zhang, R., & Xie, X. (2012).
  • Benchchem. Application Notes and Protocols for High-Throughput Screening with (1-pentyl-1H-imidazol-2-yl)methanol.
  • Vitro Biotech.
  • Promega Connections. (2018). From Drug Screening to Agriculture to Cardiac Development, A Dual-Luciferase Reporter Brings You the Story.
  • Simard, J. R., et al. (2009). Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Semantic Scholar.
  • Creative Bioarray. Luciferase Reporter Assays.
  • Simard, J. R., et al. (2009). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society.
  • Violin, J. D., & Newton, A. C. (2003). Fluorescent Peptide Assays For Protein Kinases. PMC, NIH.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. PubMed, NIH.
  • Beckman Coulter. Compound Management and Integrity.
  • Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. PubMed.
  • Shoichet, B. K. (2006). High-throughput Assays for Promiscuous Inhibitors.
  • Vankadara, S., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC, NIH.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC, NIH.
  • Al-Hourani, B. J., et al. (2023).
  • Charles River Labor
  • Black, D. S., et al. (2012). Fused imidazoles as potential chemical scaffolds for inhibition of heat shock protein 70 and induction of apoptosis. Synthesis and biological evaluation of phenanthro[9,10-d]imidazoles and imidazo[4,5-f][8][22]phenanthrolines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Cambridge MedChem Consulting. (2017).
  • Deshpande, M. S., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC, NIH.
  • Kumar, S., et al. (2020). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. PubMed.
  • Jones, A. M., & van Montfort, R. L. M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Tripathi, A., et al. (2016). High-Throughput Screening (HTS)
  • Selcia. Assay Development & Screening | Drug Discovery.
  • Singh, S., & Singh, S. (2020). Navigating Drug Discovery with High-Throughput Screening.
  • Janzen, W. P. (Ed.). (2002). High throughput screening: methods and protocols. New York University Shanghai.

Sources

Method

Topic: Analytical Techniques for the Quantification of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Foreword: The Analytical Imperative for Novel Heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Analytical Imperative for Novel Heterocyclic Compounds

In the landscape of modern drug discovery and development, the precise characterization and quantification of novel chemical entities are paramount. [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a molecule featuring a core imidazole heterocycle, a thioether linkage, and a carboxylic acid moiety, represents a class of compounds whose biological significance—potentially as a drug metabolite or a key pharmaceutical intermediate—necessitates robust analytical oversight. The inherent polarity and ionizable nature of this molecule present specific challenges and opportunities in analytical method development.

This guide is structured not as a rigid template but as a logical progression of scientific inquiry. We begin by deconstructing the molecule's physicochemical properties to inform our choice of analytical strategy. We then present two detailed, field-proven protocols: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, the workhorse of quality control, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, the gold standard for bioanalysis. Each protocol is presented with an emphasis on the causality behind the experimental choices, ensuring that the methods are not just followed but understood. This document is designed to be a self-validating system, empowering researchers to generate data that is accurate, reproducible, and trustworthy.

Foundational Strategy: Physicochemical-Driven Method Development

The molecular structure of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid dictates our analytical approach. The presence of both a basic nitrogen atom in the imidazole ring and an acidic carboxylic acid group makes the compound zwitterionic. Its overall high polarity suggests good solubility in aqueous and polar organic solvents, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1][2][3].

The imidazole ring contains a chromophore that should allow for direct UV detection. The compound's ionizable nature makes it highly suitable for mass spectrometry, particularly with electrospray ionization (ESI), which is highly efficient for polar, pre-ionized molecules in solution. These characteristics form the basis for the two primary methods detailed herein.

Method I: Stability-Indicating RP-HPLC-UV for Purity and Degradation Analysis

This method is designed for the quantitative determination of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in bulk drug substance or formulated product, with the crucial capability of separating the main compound from potential degradation products.

Rationale and Causality

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For this, the method must be able to separate the active ingredient from its degradation products, process impurities, and other potential interferents[4][5][6]. We employ RP-HPLC with a C18 column, which is effective for retaining and separating polar compounds[2]. The use of an acidic mobile phase modifier is critical; it suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry[2][7]. A gradient elution is selected to ensure that both the main polar analyte and any potentially less polar degradation products are eluted with good resolution within a reasonable runtime[4].

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Accurately weigh sample and dissolve in diluent (e.g., 50:50 ACN:Water) Injection Inject sample/standard (e.g., 5 µL) SamplePrep->Injection StandardPrep Prepare calibration standards from stock solution StandardPrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (e.g., 230 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Spike Spike biological matrix (plasma, urine) with analyte and internal standard (IS) SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Spike->SPE Drydown Evaporate eluate and reconstitute in mobile phase SPE->Drydown Injection Inject reconstituted sample Drydown->Injection Separation UPLC Separation (Fast Gradient) Injection->Separation Detection Tandem MS Detection (ESI, MRM Mode) Separation->Detection Integration Integrate Analyte/IS Peak Area Ratios Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Sources

Application

Application Note: A Robust LC-MS/MS Methodology for the Quantitative Analysis of Imidazole Derivatives in Complex Matrices

Abstract This comprehensive guide details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of a diverse range of imidazole derivatives. Imidazole and its derivative...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of a diverse range of imidazole derivatives. Imidazole and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, biologically active molecules, and industrial chemicals.[1] Their accurate quantification in complex matrices such as pharmaceutical formulations, biological fluids, and environmental samples is paramount for drug development, pharmacokinetic studies, and safety assessments. This document provides a foundational understanding of the analytical challenges, a detailed step-by-step protocol, and the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Imidazole Derivatives

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, imparts a unique set of physicochemical properties to its derivatives. These properties, including polarity and the potential for multiple protonation states, present distinct challenges for chromatographic separation and mass spectrometric detection.[2] Furthermore, the structural diversity of imidazole derivatives, ranging from small polar molecules to larger, more complex structures, necessitates a versatile and adaptable analytical method. This application note addresses these challenges by presenting a meticulously optimized LC-MS/MS workflow designed for high sensitivity, selectivity, and reproducibility.

The Strategic Workflow: A Visual Overview

A successful LC-MS/MS analysis hinges on a well-defined workflow, from sample collection to data interpretation. The following diagram illustrates the key stages of our recommended approach, each of which will be elaborated upon in the subsequent sections.

workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Collection Sample Collection & Storage Sample_Preparation Sample Preparation (Extraction & Cleanup) Sample_Collection->Sample_Preparation Matrix Considerations LC_Separation Liquid Chromatography (LC Separation) Sample_Preparation->LC_Separation Clean Extract MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Separated Analytes Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Raw Data Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: Overall LC-MS/MS workflow for imidazole derivative analysis.

Foundational Principles: The "Why" Behind the Method

The Critical Role of Sample Preparation

The primary goal of sample preparation is to isolate the imidazole derivatives of interest from the sample matrix, while removing interfering components that can suppress ionization or contaminate the LC-MS system. The choice of technique is dictated by the matrix and the physicochemical properties of the analytes.

  • Solid-Phase Extraction (SPE): For complex matrices like plasma or environmental water samples, SPE is a powerful tool for sample cleanup and concentration.[1] Reversed-phase SPE cartridges (e.g., C18 or Oasis HLB) are often effective for retaining moderately non-polar imidazole derivatives, while ion-exchange cartridges can be employed for more polar or charged analytes. The elution is typically performed with an organic solvent like methanol or acetonitrile, which is then evaporated and reconstituted in a mobile phase-compatible solvent.[1][3]

  • Protein Precipitation (PPT): For biological samples such as plasma or serum, PPT with a cold organic solvent (e.g., acetonitrile or methanol) is a rapid and straightforward method to remove the bulk of proteins.[4] This technique is particularly useful for high-throughput screening.

  • Liquid-Liquid Extraction (LLE): LLE can be an effective technique for separating imidazole derivatives based on their partitioning between two immiscible liquid phases. The choice of extraction solvent is crucial and should be optimized based on the polarity of the target analytes.

Chromatographic Separation: Achieving Baseline Resolution

The separation of imidazole derivatives is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of column and mobile phase is critical for achieving good peak shape and resolution.

  • Column Chemistry: A C18 stationary phase is a versatile and widely used choice for the separation of a broad range of imidazole derivatives.[1][5] For more polar derivatives, columns with alternative chemistries, such as those with embedded polar groups, may provide better retention and selectivity.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase and an organic modifier (typically acetonitrile or methanol) is commonly employed.[5][6] The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase is crucial.[5][6] This serves two key purposes:

    • Improved Peak Shape: By maintaining a consistent low pH, the protonation state of the imidazole ring is stabilized, leading to sharper and more symmetrical peaks.

    • Enhanced Ionization Efficiency: The acidic conditions promote the formation of protonated molecules [M+H]+ in the mass spectrometer's ion source, which is the desired ionization pathway for most imidazole derivatives in positive ion mode.[5]

Mass Spectrometric Detection: The Power of Tandem MS

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for accurate quantification of imidazole derivatives in complex matrices.

  • Ionization Technique: Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of imidazole derivatives due to its suitability for polar and thermally labile compounds.[5] ESI is typically operated in the positive ion mode to detect the protonated molecular ions [M+H]+.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis.[1] In this mode, the first quadrupole (Q1) is set to select the precursor ion (the [M+H]+ of the target analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interferences from co-eluting matrix components.

mrm cluster_ms Tandem Mass Spectrometer Q1 Q1: Precursor Ion Selection ([M+H]+) Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Selected Ion Q3 Q3: Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Fragment Analyte_Ion Analyte Ion ([M+H]+) Analyte_Ion->Q1 Fragment_Ion Specific Fragment Ion

Caption: The principle of Multiple Reaction Monitoring (MRM) in tandem MS.

Detailed Protocols: A Step-by-Step Guide

Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (a structurally similar imidazole derivative not present in the sample) to each sample, vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following table outlines a typical set of LC-MS/MS parameters. These should be considered as a starting point and may require optimization for specific imidazole derivatives and instrument platforms.

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC systems offer higher resolution and faster analysis times.
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)Provides good retention and separation for a wide range of imidazole derivatives.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.[5][6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolMethanol can sometimes offer better separation for certain imidazole derivatives.[6]
Gradient Elution 5% B to 95% B over 10 minutesA gradient is necessary to elute a range of imidazole derivatives with varying polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLShould be optimized based on sensitivity requirements.
Ion Source Electrospray Ionization (ESI)Suitable for polar and thermally labile compounds.
Polarity PositiveTo detect protonated molecules [M+H]+.[5]
Capillary Voltage 3.5 kVTo be optimized for the specific instrument and analytes.
Source Temperature 150°CTo be optimized for efficient desolvation.
Desolvation Gas Flow 800 L/hrTo be optimized for efficient desolvation.
Acquisition Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.[1]
MRM Transitions Analyte-specificDetermined by infusing a standard solution of each analyte and identifying the most intense and stable precursor-product ion transitions.

Method Validation: Ensuring Trustworthy Data

A rigorous method validation is essential to demonstrate that the analytical method is fit for its intended purpose.[7] Key validation parameters, as per regulatory guidelines (e.g., FDA, ICH), should be assessed.[8]

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the measured value to the true value.[7]Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]Typically a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]Typically a signal-to-noise ratio of 10:1 and meeting accuracy and precision criteria.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Conclusion: A Framework for Success

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the analysis of imidazole derivatives. By understanding the underlying scientific principles and following the detailed protocols, researchers can confidently generate high-quality, reliable data for a wide range of applications. The versatility of this methodology makes it a valuable tool in the fields of pharmaceutical development, clinical research, and environmental monitoring.

References

  • Ferreira, C., & Pretti, L. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Retrieved from [Link]

  • Teich, M., van Pinxteren, D., & Herrmann, H. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science, 42(24), 3578-3588. Retrieved from [Link]

  • Hopper, D. J., & Loll, P. J. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 92(2), 1999-2006. Retrieved from [Link]

  • Hopper, D. J., & Loll, P. J. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(23), 15236-15243. Retrieved from [Link]

  • Hopper, D. J., & Loll, P. J. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Lowes, S., Ackermann, B., & Garofolo, F. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389-1395. Retrieved from [Link]

  • He, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(18), 6599. Retrieved from [Link]

  • Phillips, A. M., & Reynolds, J. C. (1998). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications, 35(1), 1-3. Retrieved from [Link]

  • Podolska, M., et al. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 67(4), 351-358. Retrieved from [Link]

  • Attimarad, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 113. Retrieved from [Link]

  • Patsnap. (2023). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • Ferreira da Silva, F., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2634-2644. Retrieved from [Link]

  • He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119574. Retrieved from [Link]

  • Eurachem. (2023). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]

  • IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • Rossi, R., et al. (2007). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. Journal of Liquid Chromatography & Related Technologies, 30(13), 1891-1904. Retrieved from [Link]

  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. Retrieved from [Link]

  • Seefelder, W., & Schwab, W. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(23), 5609-5615. Retrieved from [Link]

  • Lin, C. E., et al. (2004). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Journal of Food and Drug Analysis, 12(2), 126-132. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

Sources

Method

Application and Protocol for the Structural Elucidation of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid via Multinuclear and Multidimensional NMR Spectroscopy

Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural verification of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a heterocyclic c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural verification of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a heterocyclic compound of interest in pharmaceutical research and drug development.[1][2][3][4][5] The protocols herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for sample preparation, spectral acquisition, and in-depth data interpretation. By leveraging a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, this document serves as a practical manual for the complete molecular characterization of this and structurally related compounds.

Introduction: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, offering unparalleled insights into molecular structure at the atomic level.[1][2][5] Its ability to delineate the connectivity and spatial arrangement of atoms within a molecule makes it a cornerstone for the characterization of novel chemical entities, reaction monitoring, and impurity profiling.[5] For a molecule such as [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, with its distinct functional groups—a substituted imidazole ring, a thioether linkage, and a carboxylic acid moiety—NMR provides the definitive structural proof required for regulatory submission and further development.[4] This guide will walk through the logical application of various NMR experiments to confirm the identity and purity of this compound.

Molecular Structure of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid:

  • Molecular Formula: C₆H₈N₂O₂S[4]

  • Molecular Weight: 172.20 g/mol [4]

  • Structure:

    • A five-membered imidazole ring.

    • A methyl group attached to one of the nitrogen atoms of the imidazole ring (N-1).

    • A thioacetic acid group attached to the C-2 position of the imidazole ring.

Experimental Workflow: A Step-by-Step Approach

The successful elucidation of the molecular structure of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid using NMR spectroscopy follows a systematic workflow. This process begins with meticulous sample preparation to ensure high-quality data, followed by the acquisition of a series of NMR spectra, and culminates in the detailed analysis and interpretation of the spectral data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation dissolve Dissolve 5-25 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) transfer Transfer to a 5 mm NMR tube dissolve->transfer one_d 1D NMR: ¹H, ¹³C, DEPT-135 transfer->one_d two_d 2D NMR: COSY, HSQC, HMBC one_d->two_d assign_1h Assign ¹H signals (Chemical Shift, Integration, Multiplicity) two_d->assign_1h assign_13c Assign ¹³C signals (DEPT for multiplicity) assign_1h->assign_13c correlate_2d Correlate signals using 2D spectra: COSY (¹H-¹H) HSQC (¹H-¹³C one-bond) HMBC (¹H-¹³C long-range) assign_13c->correlate_2d confirm Confirm Structure correlate_2d->confirm

Caption: Experimental workflow for NMR analysis.

Detailed Protocols

Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

  • Materials:

    • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

    • Deuterated solvent (e.g., DMSO-d₆, D₂O) (0.6-0.7 mL)

    • 5 mm NMR tubes

    • Pasteur pipette and filter plug (e.g., glass wool)

  • Protocol:

    • Weigh the desired amount of the compound into a clean, dry vial.

    • Add the deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is a good starting point due to its ability to dissolve a wide range of organic molecules.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • If any particulate matter is present, filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube.[6] Solid particles can degrade spectral quality by interfering with the magnetic field homogeneity.[6]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).

    • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[7][8][9] Quaternary carbons are not observed.[7][8][9]

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[10][11][12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that reveals one-bond correlations between protons and the carbons they are directly attached to.[14][15][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds, and sometimes longer ranges.[16][17][18][19][20] This is crucial for identifying connectivity across quaternary carbons.[19]

Data Interpretation and Structural Assignment

The following is a predictive analysis of the NMR spectra of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. The predicted chemical shifts are based on the analysis of structurally similar compounds.

Predicted NMR Data Summary

Atom LabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)DEPT-135
Imidazole Ring
H-4~7.0-7.2 (d)~120-125CH (positive)
H-5~6.8-7.0 (d)~125-130CH (positive)
C-2-~140-145Quaternary (absent)
Methyl Group
-CH₃~3.6-3.8 (s)~35-40CH₃ (positive)
Thioacetic Acid Moiety
-S-CH₂-~3.9-4.1 (s)~30-35CH₂ (negative)
-COOH~12-13 (br s)~170-175Quaternary (absent)
¹H NMR Spectrum Analysis
  • Imidazole Protons (H-4 and H-5): Two signals are expected in the aromatic region, each integrating to one proton. They will likely appear as doublets due to coupling with each other.

  • Methyl Protons (-CH₃): A singlet integrating to three protons is expected, likely in the range of 3.6-3.8 ppm.

  • Methylene Protons (-S-CH₂-): A singlet integrating to two protons is anticipated around 3.9-4.1 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, which may be exchangeable with D₂O, is expected at a downfield chemical shift (typically >10 ppm).

¹³C NMR and DEPT-135 Spectrum Analysis
  • Imidazole Carbons: Three signals are expected. C-2 will be a quaternary carbon, while C-4 and C-5 will be CH carbons, appearing as positive signals in the DEPT-135 spectrum.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, appearing as a positive peak in the DEPT-135 spectrum.

  • Methylene Carbon (-S-CH₂-): A signal in the aliphatic region, which will be a negative peak in the DEPT-135 spectrum.

  • Carbonyl Carbon (-COOH): A quaternary carbon signal at a downfield chemical shift, which will be absent in the DEPT-135 spectrum.

2D NMR Correlation Analysis

G cluster_1h ¹H Signals cluster_13c ¹³C Signals H4 H-4 (~7.1 ppm) H5 H-5 (~6.9 ppm) H4->H5 COSY C4 C-4 (~122 ppm) H4->C4 HSQC C5 C-5 (~127 ppm) H4->C5 HMBC C2 C-2 (~142 ppm) H4->C2 HMBC H5->C4 HMBC H5->C5 HSQC H5->C2 HMBC CH3 -CH₃ (~3.7 ppm) CH3->C5 HMBC CH3->C2 HMBC C_CH3 -CH₃ (~37 ppm) CH3->C_CH3 HSQC CH2 -S-CH₂- (~4.0 ppm) CH2->C2 HMBC C_CH2 -S-CH₂- (~32 ppm) CH2->C_CH2 HSQC C_COOH -COOH (~172 ppm) CH2->C_COOH HMBC

Caption: Key 2D NMR correlations for structural confirmation.

  • COSY: A cross-peak between the signals for H-4 and H-5 will confirm their scalar coupling and proximity within the imidazole ring.

  • HSQC: This experiment will unambiguously link each proton to its directly attached carbon: H-4 to C-4, H-5 to C-5, the methyl protons to the methyl carbon, and the methylene protons to the methylene carbon.

  • HMBC: This is the key experiment for assembling the molecular fragments.

    • The methyl protons (-CH₃) should show correlations to C-2 and C-5, confirming the position of the methyl group on N-1.

    • The methylene protons (-S-CH₂-) should show correlations to the quaternary C-2 of the imidazole ring and the carbonyl carbon (-COOH), unequivocally establishing the thioacetic acid linkage at the C-2 position.

    • The imidazole protons (H-4 and H-5) will show long-range correlations to other carbons in the ring, further solidifying the assignments. For instance, H-4 should correlate to C-2 and C-5, and H-5 should correlate to C-2 and C-4.

Conclusion

The combination of one-dimensional and two-dimensional NMR techniques provides a powerful and definitive method for the structural elucidation of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. The protocols and interpretive framework presented in this application note offer a systematic and reliable approach for researchers in the pharmaceutical sciences to verify the structure and purity of this and analogous compounds, ensuring data integrity for subsequent stages of drug discovery and development.

References

  • LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Donovan, K. J., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY). [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR. [Link]

  • Walsh Medical Media. (2023). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • Magritek. (2014). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • JoVE. (2024, December 5). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Fiveable. HSQC Definition. Organic Chemistry Key Term. [Link]

  • Columbia University. COSY. NMR Core Facility. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? YouTube. [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • JoVE. (2024, April 4). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • JoVE. (2024, December 5). 2D NMR: Overview of Heteronuclear Correlation Techniques. [Link]

  • Columbia University. DEPT. NMR Core Facility. [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Involving [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Introduction [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a heterocyclic compound featuring a methylated imidazole ring linked to an acetic acid moiety via a sulfur bridge. While direct biological activities of th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a heterocyclic compound featuring a methylated imidazole ring linked to an acetic acid moiety via a sulfur bridge. While direct biological activities of this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in a wide array of pharmacologically active agents. The imidazole ring is a core component of many bioactive compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Notably, derivatives of 2-mercaptoimidazole and 2-mercaptobenzimidazole, which share the core imidazol-2-yl-sulfanyl structure, have been reported to exhibit potent biological effects. These include anticancer activity, sometimes through the inhibition of key enzymes like kinases,[3][4][5] and significant anti-inflammatory properties.[6][7]

Furthermore, the 2-mercapto group in such heterocyclic systems is known to be a key pharmacophore, potentially interacting with metallic ions in the active sites of metalloenzymes.[8] This suggests that [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid could act as an inhibitor of enzymes such as tyrosinase, urease, or matrix metalloproteinases (MMPs).

Given the therapeutic potential suggested by its structural components, a systematic evaluation of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in various cell-based assays is warranted. These assays provide a physiologically relevant environment to elucidate the compound's effects on cellular processes and to identify its potential as a lead compound for drug discovery.

This document provides detailed protocols for a panel of cell-based assays to investigate the potential cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

I. Preliminary Cytotoxicity Assessment: MTT Assay

A fundamental primary step in the evaluation of any new chemical entity is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[10] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell adherence) A->B C Treat with varying concentrations of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 3-4h (formazan formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Data analysis: Calculate % viability and IC50 H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Assay

Materials:

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterDescription
Cell Lines HeLa, MCF-7 (cancerous), HEK293 (non-cancerous)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1 µM to 100 µM
Incubation Time 24, 48, 72 hours
Readout Absorbance at 570 nm
Controls Untreated cells, Vehicle (DMSO) control

II. Assessment of Anti-Inflammatory Potential: NF-κB Reporter Assay

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), NF-κB translocates to the nucleus and activates the transcription of inflammatory genes. An NF-κB luciferase reporter assay is a powerful tool to screen for compounds that inhibit this pathway.[11][12]

Signaling Pathway: NF-κB Activation and Inhibition

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Compound [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Compound->IKK inhibits? DNA NF-κB Response Element (in Luciferase Reporter) NFkB_n->DNA binds Luciferase Luciferase Expression DNA->Luciferase drives Light Luminescent Signal Luciferase->Light

Caption: Simplified NF-κB signaling pathway and potential point of inhibition.

Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid (e.g., 0.1-100 µM) for 1-2 hours prior to stimulation. Include a vehicle control.

  • Stimulation: Add TNF-α to the wells to a final concentration of 10-20 ng/mL to induce NF-κB activation. For negative controls, add medium without TNF-α.

  • Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Reading: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.[13]

  • Data Analysis: Normalize the luminescence readings of the treated wells to the stimulated vehicle control. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

ParameterDescription
Cell Line HEK293 with NF-κB luciferase reporter
Stimulant TNF-α (10-20 ng/mL)
Compound Concentrations 0.1 µM to 100 µM
Incubation Time 6-8 hours post-stimulation
Readout Luminescence
Controls Unstimulated cells, Stimulated vehicle control

III. Probing for Pro-Apoptotic Activity: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key mechanism for many anticancer drugs.[14] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore.[16][17] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.[10][15]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow A Seed and treat cells with [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid B Incubate for 24-48h A->B C Harvest cells (including supernatant) B->C D Wash with PBS and resuspend in Annexin V binding buffer C->D E Stain with FITC-Annexin V and Propidium Iodide (PI) D->E F Incubate for 15 min in the dark E->F G Analyze by flow cytometry F->G H Data analysis: Quantify live, early apoptotic, late apoptotic, and necrotic cells G->H

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol: Annexin V/PI Staining

Materials:

  • Human cancer cell line (e.g., Jurkat - T-cell leukemia, as a suspension cell line, or a cancer cell line that showed sensitivity in the MTT assay)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • FITC Annexin V/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid (determined from the MTT assay) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer provided in the kit. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.[9][10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

  • Data Analysis: Gate the cell populations to distinguish between:

    • Live cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

ParameterDescription
Cell Line Jurkat or other sensitive cancer cell line
Compound Concentration IC₅₀ value from MTT assay
Incubation Time 24, 48 hours
Readout Flow cytometry
Controls Unstained cells, Single-stained controls (Annexin V only, PI only), Untreated cells

IV. Screening for Enzyme Inhibitory Activity

The 2-mercaptoimidazole moiety is known to chelate metal ions, suggesting that [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid could inhibit metalloenzymes. Below are protocols for assessing its inhibitory potential against tyrosinase and matrix metalloproteinases.

A. Tyrosinase Inhibition Assay

Tyrosinase is a key copper-containing enzyme in melanin biosynthesis.[18] Its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[18][19]

Protocol: Cell-Based Tyrosinase Activity Assay

Materials:

  • B16F10 murine melanoma cells

  • DMEM with 10% FBS

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • L-DOPA

  • Cell lysis buffer

  • Kojic acid (positive control)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed B16F10 cells and treat with various concentrations of the compound for 48-72 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them to release intracellular tyrosinase.[18]

  • Enzymatic Reaction: Add L-DOPA as a substrate to the cell lysates. Tyrosinase will convert L-DOPA to dopachrome, which has a characteristic absorbance.

  • Absorbance Measurement: Measure the absorbance at 475 nm.[18]

  • Data Analysis: Calculate the percentage of tyrosinase inhibition compared to the untreated control.

B. Matrix Metalloproteinase (MMP) Inhibition Assay

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis.[20]

Protocol: Gelatin Zymography for MMP-2 and MMP-9 Activity

Materials:

  • HT-1080 fibrosarcoma cells (known to secrete MMP-2 and MMP-9)

  • Serum-free DMEM

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • SDS-PAGE gels co-polymerized with gelatin

  • Zymogram renaturing and developing buffers

Procedure:

  • Cell Culture and Supernatant Collection: Culture HT-1080 cells and treat with the compound in serum-free medium for 24 hours. Collect the conditioned medium.

  • Zymography: Load the conditioned medium onto a gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.

  • Enzyme Renaturation and Development: Wash the gel with a Triton X-100 containing buffer to remove SDS and renature the MMPs. Incubate the gel in a developing buffer containing calcium and zinc ions to allow for gelatin degradation by the MMPs.[21]

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Data Analysis: Quantify the intensity of the clear bands to determine the level of MMP inhibition.

V. Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial cell-based characterization of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. By systematically evaluating its effects on cell viability, inflammation, apoptosis, and key enzymatic activities, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these assays will be instrumental in guiding further preclinical development and mechanistic studies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chong, W. J., et al. (2013). OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 351-355.
  • Jayapal, M., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • BPS Bioscience. (2013). Phosphodiesterase (PDE) Cell-Based Screening Services. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Zhang, J. H., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. Retrieved from [Link]

  • Park, S., et al. (2021). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. PubMed. Retrieved from [Link]

  • Le, T. H. T., et al. (2021). SCREENING 2‒MERCAPTOIMIDAZOLE DERIVATIVES FOR BREAST CANCER TREATMENT. Vietnam Journal of Science and Technology, 59(4), 435-446.
  • BPS Bioscience. (n.d.). PDE4D Cell-Based Reporter Assay Kit. Retrieved from [Link]

  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Retrieved from [Link]

  • Knodler, L. A., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • Li, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Retrieved from [Link]

  • Chong, W. J., et al. (2013). Optimization and validation of a cell-based tyrosinase assay for screening of tyrosinase inhibitors. ResearchGate. Retrieved from [Link]

  • Lee, S. Y., et al. (2021). Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. MDPI. Retrieved from [Link]

  • Durai, P., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. MDPI. Retrieved from [Link]

  • Sharma, S., et al. (2023). 2-Mercapto-1H-benzimidazole nucleus with anticancer activity. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and computational investigation of novel 2-mercaptoimidazolones as dual antimicrobial and anti-proliferative agents with potential multitargeting kinase inhibitory activity. ResearchGate. Retrieved from [Link]

  • Cawston, T. E. (2001). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Nature Experiments. Retrieved from [Link]

  • Caroline Daisy, B., et al. (2018). Anticancer activity of derivatives of 2-Mercaptobenzimidazole – Molecular docking approach.
  • Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. Retrieved from [Link]

  • Anand Rajagopal, K., et al. (2015). Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents. Semantic Scholar. Retrieved from [Link]

  • Chondrex, Inc. (2024). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]

  • Latronico, T., et al. (2023). Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2018). Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. PubMed. Retrieved from [Link]

  • Mumtaz, A., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. Retrieved from [Link]

  • Anand Rajagopal, K., et al. (2015). Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents. SciSpace. Retrieved from [Link]

  • de Souza, M. C. B. V., et al. (2022). Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity.
  • Khan, K. M., et al. (2019). Synthesis of Diabetic II Inhibitors Based on 2-mercaptobenzimidazole and their Molecular Docking Study. ResearchGate. Retrieved from [Link]

  • Mobashery, S., et al. (2010). Mechanism-Based Profiling of MMPs. PMC. Retrieved from [Link]

  • Ali, A. A., et al. (2017). Synthesis and Anti-Inflammatory Activity of Some -5-Ethoxy-2- Mercapto Benzimidazole Derivatives. ResearchGate. Retrieved from [Link]

  • Bio-Techne. (n.d.). Urease Assay Kit. Retrieved from [Link]

  • de Souza, M. C. B. V., et al. (2022). Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity. NIH. Retrieved from [Link]

  • Krajewska, B., et al. (2018). Recent advances in design of new urease inhibitors: A review. PMC. Retrieved from [Link]

  • Jain, A. K., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Prime Scholars. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2022). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. PMC. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 4(4), 819-826.

Sources

Method

Application Notes and Protocols for In Vivo Evaluation of 1-Methyl-1H-imidazole-2-thiol Derivatives

Here are the detailed Application Notes and Protocols for in vivo studies with 1-methyl-1H-imidazole-2-thiol derivatives. Authored by: Gemini, Senior Application Scientist Introduction and Scientific Background The 1-met...

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for in vivo studies with 1-methyl-1H-imidazole-2-thiol derivatives.

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Background

The 1-methyl-1H-imidazole-2-thiol scaffold is the core structure of a class of compounds known as thionamides. The most prominent member of this class is 1-methyl-1H-imidazole-2-thiol itself, more commonly known as Methimazole (MMI) or Tapazole®.[1] MMI is a cornerstone therapy for hyperthyroidism, a condition of excessive thyroid hormone production, particularly in cases of Graves' disease.[2][3] Its derivatives are actively investigated to enhance efficacy, improve safety profiles, or explore new therapeutic applications, such as potent Jak2 inhibitors for cancer therapy.[4]

This guide provides a comprehensive overview of the principles and detailed protocols for conducting preclinical in vivo studies to evaluate the pharmacokinetic, efficacy, and toxicological profiles of MMI and its novel derivatives.

Primary Mechanism of Action: Thyroid Peroxidase Inhibition

The therapeutic effect of MMI and its active derivatives stems from their potent inhibition of thyroid peroxidase (TPO).[2][5] TPO is a critical enzyme in the thyroid gland responsible for the two key steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent incorporation of iodine onto tyrosine residues within the thyroglobulin protein.[2][6] By blocking TPO, these compounds effectively reduce the production of the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3), thereby restoring a normal thyroid state (euthyroidism).[2] It is important to note that these drugs inhibit the synthesis of new hormones but do not affect the release of pre-formed hormones stored in the thyroid gland; therefore, clinical effects may take several weeks to become apparent.[3][6]

G cluster_blood Bloodstream cluster_thyrocyte Thyroid Follicular Cell Iodide_blood Iodide (I⁻) NIS Na+/I- Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation MIT_DIT Iodinated Tyrosines (MIT, DIT) on Tg TPO->MIT_DIT Thyroglobulin Thyroglobulin (Tg) with Tyrosine Residues Thyroglobulin->TPO Organification T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Coupling (via TPO) Release Hormone Release (T3, T4) T3_T4->Release Release->Iodide_blood To Circulation MMI Methimazole (MMI) & Derivatives MMI->TPO INHIBITION

Figure 2: Experimental Workflow for an In Vivo Efficacy Study.

Protocol 2: Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic PK study to determine key parameters like Cmax, Tmax, AUC, and half-life following oral administration.

Materials:

  • Male Sprague-Dawley rats (250-300g), optionally with jugular vein cannulas.

  • Test compound and vehicle (e.g., 20% Captisol®)

  • Gavage needles, syringes

  • Blood collection tubes (e.g., K2-EDTA)

  • Centrifuge

Procedure:

  • Acclimatization & Fasting: Acclimate animals for one week. Fast animals overnight (approx. 12-16 hours) before dosing, with water ad libitum. Causality: Fasting standardizes gut conditions and maximizes absorption, reducing variability. [7]2. Dosing: Administer a single dose of the test compound via oral gavage. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approx. 200 µL) at specified time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. [2][7]4. Plasma Preparation: Immediately place blood samples on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

ParameterDescription
Species Sprague-Dawley Rat
Route Oral Gavage (PO)
Dose Level e.g., 10 mg/kg
N per group 3-5
Blood Sample Times (hr) 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 24
Matrix K2-EDTA Plasma

Table 1: Example Design for a Rodent Pharmacokinetic Study.

Protocol 3: Bioanalytical Sample Analysis by LC-MS/MS

This protocol provides a general method for quantifying MMI or its derivatives in plasma, which is crucial for PK studies. [8][9][10] Materials:

  • Thawed plasma samples, calibration standards, and quality controls (QCs)

  • Internal Standard (IS) solution (e.g., Methimazole-d3 in methanol) [8]* Acetonitrile (ACN)

  • Centrifuge, vortex mixer

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. [8] * Add 150 µL of cold acetonitrile. Causality: ACN is a water-miscible organic solvent that denatures and precipitates plasma proteins, releasing the drug into the supernatant.

    • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated protein. [8]2. Supernatant Transfer: Carefully transfer the clear supernatant to a 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • The method must be validated according to FDA/EMA guidelines for parameters like selectivity, linearity, accuracy, and precision. [8]

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma 50 µL Plasma Sample Add_IS Add Internal Standard (e.g., MMI-d3) Plasma->Add_IS Add_ACN Add 150 µL Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Quantify Data Acquisition & Quantification Inject->Quantify

Figure 3: Bioanalytical Workflow for Plasma Sample Analysis.

Protocol 4: Acute Toxicity Assessment

This protocol provides a framework for an initial safety assessment, often conducted according to OECD guidelines.

Materials:

  • Healthy rats or mice (e.g., one sex, typically female, for initial studies)

  • Test compound and vehicle

  • Dosing and observation equipment

Procedure:

  • Dose Selection: Select starting dose levels based on any available in vitro cytotoxicity data or information from structurally related compounds.

  • Dosing: Administer a single high dose of the test compound to a small group of animals (N=3-5).

  • Observation Period (14 days):

    • Observe animals intensively for the first few hours post-dose and at least twice daily thereafter.

    • Record all clinical signs of toxicity (e.g., changes in posture, breathing, activity, convulsions). * Record body weights just before dosing and on days 1, 3, 7, and 14.

    • Record any mortality.

  • Necropsy: At the end of the 14-day period, euthanize all surviving animals and perform a gross necropsy to look for any visible organ abnormalities.

ParameterObservation
Clinical Signs Lethargy, ataxia, convulsions, piloerection, etc.
Body Weight Daily or weekly changes compared to control
Mortality Time of death and number of animals
Gross Necropsy Abnormalities in organ size, color, or texture

Table 2: Key Endpoints in an Acute Toxicity Study.

Data Analysis and Interpretation

  • Efficacy Data: Compare the mean serum T3 and T4 levels between the vehicle, reference, and test groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test). A significant reduction in T4 levels indicates antithyroid activity. [11]* Pharmacokinetic Data: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

  • Toxicology Data: Determine the No Observed Adverse Effect Level (NOAEL) and, if applicable, the approximate lethal dose. [12]This data is critical for setting dose levels in subsequent, longer-term toxicity studies.

Conclusion

The in vivo evaluation of 1-methyl-1H-imidazole-2-thiol derivatives requires a systematic and multi-faceted approach. By employing robust, well-validated animal models and analytical methods, researchers can effectively characterize the efficacy, pharmacokinetic, and safety profiles of novel compounds. The protocols outlined in this guide provide a solid foundation for these essential preclinical studies, paving the way for the development of next-generation therapies for thyroid disorders and other diseases.

References

  • StatPearls. (2023). Methimazole. NCBI Bookshelf. [Link]

  • Skåtar, S., et al. (1984). Pharmacokinetic properties and bioavailability of methimazole. European Journal of Clinical Pharmacology. [Link]

  • Skellern, G. G., et al. (1977). The pharmacokinetics of methimazole after oral administration of carbimazole and methimazole, in hyperthyroid patients. British Journal of Clinical Pharmacology. [Link]

  • Okamura, Y., et al. (1987). Pharmacokinetics of Methimazole in Normal Subjects and Hyperthyroid Patients. Journal of Clinical Endocrinology and Metabolism. [Link]

  • Kampmann, J. P., & Hansen, J. M. (1981). Clinical pharmacokinetics of antithyroid drugs. Clinical Pharmacokinetics. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MoA) of Methimazole?. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methimazole in treating hyperthyroidism?. [Link]

  • Pharmacology Of Methimazole (Tapazole); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Engels, K., et al. (2016). Efficacy of protocols for induction of chronic hyperthyroidism in male and female mice. Endocrine. [Link]

  • Rakov, H., et al. (2014). Comparison of two protocols for induction of hyperthyroidism in mice. Experimental and Clinical Endocrinology & Diabetes. [Link]

  • PubChem. (n.d.). Methimazole. National Institutes of Health. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methimazole?. [Link]

  • Skellern, G. G. (2020). The Determination and Pharmacokinetics of Methimazole in Biological Fluids. University of Strathclyde. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Lee, S., et al. (2020). Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • Hedayati, M., & Zarif-Yeganeh, M. (2015). A review of hyperthyroidism models in mouse and rat. International Journal of Peptide Research and Therapeutics. [Link]

  • Rapoport, B., & McLachlan, S. M. (2001). Insight into Graves' Hyperthyroidism from Animal Models. Endocrine Reviews. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • AMSbio. (2025). Preclinical research strategies for drug development. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • Liu, C., et al. (2022). Insight Into Mouse Models of Hyperthyroidism. Frontiers in Endocrinology. [Link]

  • Ferreira, E., et al. (2006). Model of induction of thyroid dysfunctions in adult female mice. Arquivo Brasileiro de Medicina Veterinária e Zootecnia. [Link]

  • Lee, J., & Park, H. (2020). Mouse Models to Examine Differentiated Thyroid Cancer Pathogenesis: Recent Updates. Endocrinology and Metabolism. [Link]

  • Koru-Sengul, T., & Chen, Y. (2025). Development of animal models to study aggressive thyroid cancers. Frontiers in Endocrinology. [Link]

  • ResearchGate. (2015). Can someone suggest in vivo methods animal models for evaluating thyroid?. [Link]

  • ResearchGate. (2025). The Immunomodulatory Effects of Anti-thyroid Drugs are Mediated via Actions on Thyroid Cells, Affecting Thyrocyte-immunocyte Signalling A Review. [Link]

  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. [Link]

  • Australian Government Department of Health. (2016). 1H-Imidazole, 2-methyl-: Human health tier II assessment. [Link]

  • Liu, C., et al. (2022). Insight Into Mouse Models of Hyperthyroidism. Frontiers in Endocrinology. [Link]

  • Jansson, R., et al. (1980). Comparative In Vitro Effects and In Vivo Kinetics of Antithyroid Drugs. European Journal of Clinical Pharmacology. [Link]

  • Weetman, A. P., et al. (1984). Anti-thyroid Drugs and Lymphocyte Function. II. The in Vivo Effect on Blastogenesis and Suppressor Cell Activity in Graves' Disease. Clinical and Experimental Immunology. [Link]

  • Abdel-Mottaleb, Y., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry. [Link]

  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS. [Link]

  • Indian Journal of Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. [Link]

  • Research Results in Pharmacology. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]

  • ResearchGate. (2025). Synthesis and biological studies of thiol derivatives containing imidazole moiety. [Link]

  • Rajagopalan, T. G., et al. (1984). Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2-imidazolidinone. Arzneimittel-Forschung. [Link]

  • Rani, P., & Sheetal. (n.d.). In vitro assessment to evaluate the anti-thyroid potential of selected carbazole derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications. [Link]

Sources

Application

Formulation of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid for Biological Assays: Principles and Protocols

An Application Guide for Researchers Abstract This comprehensive application note provides a detailed guide for the formulation of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid for use in a wide range of biological as...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed guide for the formulation of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid for use in a wide range of biological assays. We address the core physicochemical properties of the compound, including its structural features that dictate solubility and stability. This guide moves beyond simple instructions to explain the scientific rationale behind each step of the formulation process, ensuring experimental success and data reproducibility. Detailed, step-by-step protocols for the preparation of high-concentration stock solutions and their subsequent dilution to working concentrations for cell-based assays are provided, alongside best practices for quality control and the critical use of vehicle controls.

Introduction and Scientific Background

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a heterocyclic compound featuring three key functional groups that govern its behavior in biological systems: a methylated imidazole ring, a thioether (sulfanyl) linkage, and a carboxylic acid moiety. The imidazole ring is a common pharmacophore found in many biologically active molecules, capable of forming significant interactions with molecular targets through hydrogen bonding and π-stacking.[1] The carboxylic acid group imparts acidic properties, making the compound's charge and solubility highly dependent on pH.[2] The thioether linkage, while often stable, can be susceptible to oxidation under certain conditions.

Inaccurate or inconsistent formulation of such a compound is a primary source of experimental variability, leading to unreliable dose-response curves and erroneous structure-activity relationship (SAR) data.[3] Proper solubilization is critical to ensure that the compound is in a monomeric, bioavailable state at the target site. This guide provides the foundational knowledge and practical protocols to handle [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid with precision, ensuring the integrity and reproducibility of your research findings.

Physicochemical Properties and Formulation Strategy

A successful formulation strategy begins with an understanding of the compound's key properties.

ParameterValue / RecommendationRationale & Scientific Context
Molecular Formula C₆H₈N₂O₂SDefines the elemental composition.[4]
Molecular Weight 172.20 g/mol Essential for accurate molarity calculations.[4]
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds, making it the industry standard for creating high-concentration stock solutions for screening.[5][6][7]
Aqueous Solubility Predicted to be low; pH-dependentThe carboxylic acid group (pKa ~3-5) will be largely deprotonated and negatively charged at physiological pH (~7.4), which enhances aqueous solubility. However, the overall molecule may still have limited solubility in neutral aqueous buffers.[2][8]
Chemical Stability Moderate to HighThe thioether linkage is the most likely point of instability, susceptible to oxidation. The imidazole ring is generally stable. Stability in DMSO stock is typically high when stored properly, but stability in aqueous media at 37°C over long periods should be verified.[9][10]
The Central Role of the Vehicle Control

The vehicle is the solvent used to dissolve the compound (e.g., DMSO). It is imperative that every experiment includes a "vehicle control" group.[11] This control consists of cells (or the assay system) treated with the same final concentration of the vehicle as the compound-treated groups.[12][13] This allows researchers to confidently attribute any observed biological effect to the compound itself, rather than the solvent.[14]

The Challenge of Aqueous Dilution

A common failure point in biological assays is compound precipitation when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.[3][5] This "solvent shift" can lead to a dramatic decrease in the bioavailable concentration of the compound, rendering dose-response data inaccurate.[15] The protocols outlined in this guide are designed to mitigate this risk through proper dilution techniques.

Experimental Protocols and Methodologies

These protocols represent best practices for preparing [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid for standard in vitro biological assays.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the creation of a high-concentration primary stock solution in DMSO, which serves as the foundation for all subsequent experimental dilutions.

Materials:

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade[5]

  • Calibrated analytical balance

  • Sterile, amber-colored 1.5 mL microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator water bath

  • Calibrated pipettes and sterile filter tips

Methodology:

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mM × 1 mL × 172.20 g/mol / 1000 = 1.722 mg

  • Weigh Compound: On a calibrated analytical balance, carefully weigh the calculated mass of the compound directly into a sterile amber microcentrifuge tube.

    Expert Tip: For small masses, it is often more accurate to weigh a slightly larger amount (e.g., ~2 mg) and adjust the volume of DMSO added to achieve the target 10 mM concentration.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube. Cap the tube tightly and vortex vigorously for 1-2 minutes.[5] Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.[5] Be cautious with heat, as it can potentially degrade sensitive compounds.[5]

  • Aliquoting and Storage: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile amber vials to avoid repeated freeze-thaw cycles.[5][16] This is the single most critical step for preserving the long-term integrity of the compound.

    • Store aliquots at -80°C for long-term storage (months to years) or at -20°C for short-term storage (weeks).[16][17]

The workflow for preparing a primary stock solution is summarized below.

G cluster_prep Protocol 1: Stock Solution Preparation weigh 1. Weigh Compound (e.g., 1.722 mg) add_dmso 2. Add Sterile DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve 3. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C aliquot->store

Workflow for preparing a primary stock solution.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes how to dilute the 10 mM primary stock to final working concentrations for a typical dose-response experiment in a 96-well plate format, ensuring the final DMSO concentration remains constant and non-toxic.

Principle: A two-step dilution process is often employed. First, an intermediate dilution plate is created in media, from which the final dilutions are transferred to the cell plate. It is crucial to always add the DMSO stock to the larger volume of aqueous medium and mix immediately to prevent precipitation.[17] The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5% , to avoid solvent-induced cytotoxicity.[16][17][18]

Example: Preparing a 10 µM Final Concentration in a 200 µL Well Volume

  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Intermediate Dilution: Prepare a 100 µM intermediate solution.

    • Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed sterile cell culture medium in a sterile tube.

    • This creates a 1:100 dilution (100 µM) in 1% DMSO. Mix thoroughly by gentle pipetting.

  • Final Dilution in Cell Plate:

    • To the wells of your 96-well plate containing cells in 180 µL of medium, add 20 µL of the 100 µM intermediate solution.

    • The final volume will be 200 µL.

    • The final compound concentration will be 10 µM .

    • The final DMSO concentration will be 0.1% .

  • Vehicle Control:

    • Prepare a "vehicle intermediate" by adding 2 µL of pure sterile DMSO to 198 µL of medium.

    • Add 20 µL of this vehicle intermediate to the vehicle control wells (containing cells in 180 µL of medium). This ensures the control wells have a final DMSO concentration of 0.1%, matching the treated wells.[11][12]

  • Serial Dilutions for Dose-Response: To generate a full dose-response curve, perform serial dilutions from your highest concentration working solution. A schematic for this process is shown below.

G cluster_workflow Protocol 2: Dose-Response Plate Preparation cluster_intermediate Intermediate Dilution Plate (in Media) cluster_final Final Cell Plate (200 µL/well) stock 10 mM Stock in 100% DMSO int_100 100 µM Cmpd (1% DMSO) stock->int_100 1:100 Dilution int_30 30 µM Cmpd (1% DMSO) int_100->int_30 Serial Dilute well_10 10 µM Cmpd (0.1% DMSO) int_100->well_10 Add 20 µL to 180 µL cells int_10 10 µM Cmpd (1% DMSO) int_30->int_10 Serial Dilute well_3 3 µM Cmpd (0.1% DMSO) int_30->well_3 Add 20 µL to 180 µL cells well_1 1 µM Cmpd (0.1% DMSO) int_10->well_1 Add 20 µL to 180 µL cells int_veh Vehicle Control (1% DMSO) well_veh Vehicle Control (0.1% DMSO) int_veh->well_veh Add 20 µL to 180 µL cells

Sources

Method

Application Notes &amp; Protocols: Synthesis of Bio-inspired Derivatives from [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: This guide provides a comprehensive technical overview and detailed protocols for the synthesis of diverse molecular derivatives st...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: This guide provides a comprehensive technical overview and detailed protocols for the synthesis of diverse molecular derivatives starting from [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their synthetic strategies.

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and amphoteric nature make it an exceptional pharmacophore for interacting with biological targets like enzymes and receptors.[3][4][5]

[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a particularly valuable building block. It strategically combines the bio-active imidazole moiety with a readily modifiable carboxylic acid functional group, linked by a flexible thioether bridge. This structure presents a trifecta of opportunities for chemical diversification:

  • Carboxylic Acid Handle: The primary site for derivatization via amide bond formation or esterification to explore structure-activity relationships (SAR).

  • Imidazole Core: The nitrogen atoms can be involved in crucial binding interactions with biological targets.

  • Thioether Linker: Provides conformational flexibility and can be a site for further, more advanced modifications (e.g., oxidation to sulfoxides or sulfones).

This guide will detail robust and reproducible methods for synthesizing the core scaffold and subsequently creating libraries of amide and ester derivatives, which are frequently explored for antimicrobial, anti-inflammatory, and anticancer activities.[6][7][8][9]

Synthesis of the Core Scaffold: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

The synthesis of the starting material is a straightforward but critical first step. The following protocol outlines a standard S-alkylation reaction.

Protocol 2.1: Synthesis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

This procedure involves the nucleophilic attack of the sulfur atom of 1-methyl-1H-imidazole-2-thiol on an α-haloacetate, followed by saponification of the resulting ester.

Materials:

  • 1-methyl-1H-imidazole-2-thiol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol (EtOH), absolute

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

Part A: Ester Intermediate Synthesis

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methyl-1H-imidazole-2-thiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add absolute ethanol to create a stirrable suspension (approx. 10 mL per gram of thiol).

  • Slowly add ethyl bromoacetate (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Causality: The reflux temperature provides the necessary activation energy for the S-alkylation. K₂CO₃ acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to neutralize the HBr byproduct.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the ethanol under reduced pressure to obtain the crude ethyl [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetate. This crude product is often of sufficient purity for the next step.

Part B: Saponification to the Carboxylic Acid

  • Dissolve the crude ester from Part A in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (1.5 eq) in water.

  • Stir the mixture at room temperature for 2-4 hours.

    • Causality: NaOH mediates the hydrolysis (saponification) of the ethyl ester to the sodium carboxylate salt.

  • Monitor the reaction by TLC. Once the ester is consumed, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted starting materials or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with 1M HCl. The product should precipitate as a white solid.

    • Self-Validation: The precipitation of the product upon acidification is a strong indicator of successful saponification, as the carboxylate salt is water-soluble while the protonated carboxylic acid is significantly less so.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

G cluster_0 Part A: S-Alkylation cluster_1 Part B: Saponification Thiol 1-methyl-1H-imidazole-2-thiol Base K2CO3, EtOH Thiol->Base Bromoacetate Ethyl Bromoacetate Bromoacetate->Base Ester Ethyl [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetate Base->Ester Reflux Ester_hydrolysis Ethyl Ester Intermediate Ester->Ester_hydrolysis Hydrolysis 1. NaOH, EtOH/H2O 2. HCl (aq) Ester_hydrolysis->Hydrolysis Acid [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Hydrolysis->Acid Acidification & Precipitation

Caption: Workflow for the two-step synthesis of the core acid scaffold.

Derivatization Strategy I: Amide Bond Formation

The conversion of the carboxylic acid to an amide is one of the most frequently used reactions in drug discovery.[10] It requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine.

Protocol 3.1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This is a classic and reliable method for forming amide bonds.[11] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent, which simplifies purification.

Materials:

  • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

    • Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, ensuring the amine remains in its free, nucleophilic form.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

    • Expertise: The reaction mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is prone to racemization and can undergo side reactions. HOBt intercepts this intermediate to form an HOBt-active ester, which is more stable and couples more cleanly with the amine, thereby minimizing side products and epimerization.[12]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G cluster_workflow Amide Coupling Workflow Acid Carboxylic Acid Reagents EDC, HOBt, DIPEA in DMF Acid->Reagents Amine Amine Amine->Reagents Product Amide Derivative Reagents->Product 0°C to RT, 12-24h G Acid Carboxylic Acid Catalyst H2SO4 (cat.) Acid->Catalyst Alcohol Alcohol (Excess) Alcohol->Catalyst Ester Ester Derivative Catalyst->Ester Reflux Water H2O Catalyst->Water

Sources

Application

Application Notes &amp; Protocols: A Roadmap for Establishing [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid as a Chemical Probe

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and potential use of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid as a chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and potential use of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid as a chemical probe. The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] However, the specific molecular target and mechanism of action for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid are not currently defined in the scientific literature. A chemical probe's utility is contingent on a well-characterized, potent, and selective interaction with its biological target.[6][7] Therefore, this guide presents a strategic roadmap, outlining a phased experimental approach to first identify the molecular target(s) of this compound, validate target engagement, and subsequently characterize its effects on cellular pathways. By following these protocols, researchers can rigorously assess the potential of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid and develop it into a valuable tool for biological discovery.

Compound Profile
PropertyValueSource
IUPAC Name [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acidInternal
Molecular Formula C₆H₈N₂O₂S[8]
Molecular Weight 172.20 g/mol [8]
Appearance Solid (predicted)[8]
SMILES Cn1ccnc1SCC(O)=O[8]
InChI Key AGPAPZHHJYBAGE-UHFFFAOYSA-N[8]

Phase 1: Unbiased Target Identification

The foundational step in developing a chemical probe is to identify its specific cellular binding partner(s). Without a known target, interpreting phenotypic data is challenging. We present two robust, unbiased, and orthogonal approaches: one affinity-based (Affinity Chromatography-Mass Spectrometry) and one label-free (Cellular Thermal Shift Assay).

Workflow for Target Identification

cluster_0 Phase 1: Target Identification Compound Compound Affinity_Probe Synthesize Affinity Probe (e.g., Biotinylated Compound) Compound->Affinity_Probe Chemical Synthesis CETSA Cellular Thermal Shift Assay (CETSA) on Intact Cells Compound->CETSA Treat Cells Pull_Down Affinity Pull-Down from Cell Lysate Affinity_Probe->Pull_Down MS LC-MS/MS Analysis Pull_Down->MS CETSA->MS Hits Candidate Target Proteins MS->Hits

Caption: Unbiased methods to identify candidate protein targets.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This method involves immobilizing the compound of interest to serve as "bait" to capture its binding partners from a cell lysate.[9][10][11] The captured proteins are then identified by mass spectrometry.

1.1.1 Step 1: Synthesis of an Immobilized Affinity Probe

Causality: To capture binding proteins, the compound must be attached to a solid support (e.g., agarose beads). A linker is used to connect the compound to the beads, positioned at a site on the molecule that is not critical for its (unknown) biological activity. This requires initial structure-activity relationship (SAR) studies or educated guessing based on the structure. The carboxylic acid moiety is a common and convenient point for conjugation.

  • Activate Resin: Swell NHS-activated Sepharose beads in ice-cold 1 mM HCl.

  • Prepare Compound: Dissolve [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in a suitable coupling buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

  • Coupling Reaction: Mix the compound solution with the activated beads and incubate overnight at 4°C with gentle rotation. The primary amine of a linker (e.g., ethylenediamine, attached to the compound's carboxyl group first) will react with the NHS ester on the beads.

  • Blocking: Quench any unreacted NHS esters by incubating the beads with a blocking buffer (e.g., 1 M ethanolamine, pH 8.0).

  • Washing: Wash the beads extensively with alternating high-pH and low-pH buffers to remove non-covalently bound molecules.

  • Validation: Confirm successful immobilization by including a fluorescently tagged version of the compound in a small-scale reaction or by cleaving the compound from the beads and analyzing via HPLC.

1.1.2 Step 2: Affinity Pull-Down
  • Cell Culture & Lysis: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clear Lysate: Incubate the cell lysate with unconjugated control beads to remove proteins that non-specifically bind to the matrix.

  • Incubation: Incubate the pre-cleared lysate with the compound-conjugated beads (and control beads in parallel) for 2-4 hours at 4°C.

    • Trustworthiness Control: In a parallel experiment, add a high concentration of free [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid to the lysate before adding the affinity beads. True binding partners will bind the free compound and will not be pulled down by the beads.[12]

  • Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer), a change in pH, or by competing with a high concentration of the free compound.

1.1.3 Step 3: Protein Identification by LC-MS/MS
  • Sample Prep: Eluted proteins are separated by SDS-PAGE, and bands of interest are excised, or the entire eluate is subjected to in-solution tryptic digestion.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the compound pull-down sample compared to the control bead and free compound competition samples.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful label-free method to assess target engagement in a cellular context.[13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15][16][17]

1.2.1 Step 1: Intact Cell Treatment and Heat Challenge
  • Cell Culture: Grow cells of interest in appropriate culture plates.

  • Treatment: Treat cells with either vehicle (e.g., DMSO) or a high concentration (e.g., 10-100 µM) of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid for 1 hour at 37°C.

  • Harvesting & Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Heat for 3 minutes, then cool to room temperature for 3 minutes.[13]

1.2.2 Step 2: Lysis and Fractionation
  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[13][15]

1.2.3 Step 3: Proteome-wide Analysis (MS-CETSA)
  • Sample Prep: Collect the supernatant (soluble fraction) from each temperature point for both vehicle and compound-treated samples. Digest the proteins into peptides.

  • Mass Spectrometry: Analyze the peptide samples using quantitative mass spectrometry (e.g., using TMT or iTRAQ labeling for multiplexing).

  • Data Analysis: Plot the relative amount of each identified protein remaining in the soluble fraction as a function of temperature. A shift in the melting curve to a higher temperature for a specific protein in the compound-treated sample indicates direct target engagement.

Phase 2: Target Validation and Engagement

Once candidate targets are identified, the next phase is to validate these interactions using orthogonal, targeted methods. This confirms the result from the unbiased screen and quantifies the binding interaction.

Workflow for Target Validation

cluster_1 Phase 2: Target Validation Candidate_Hits Candidate Targets (from Phase 1) Biochem_Assay Biochemical Assay (e.g., Enzyme Activity, SPR) Candidate_Hits->Biochem_Assay Cellular_Assay Cellular Target Engagement (e.g., Targeted CETSA, NanoBRET) Candidate_Hits->Cellular_Assay Quantify Determine Potency (IC₅₀) & Affinity (Kᴅ) Biochem_Assay->Quantify Cellular_Assay->Quantify Validated_Target Validated Target Quantify->Validated_Target

Caption: Confirming and quantifying the compound-target interaction.

Protocol: In Vitro Biochemical Assay (Hypothetical Kinase Target)

Let's assume a protein kinase was identified as a top candidate in Phase 1. Kinome profiling services can also be used to rapidly screen against hundreds of kinases.[18][19][20][21]

Causality: This assay confirms a direct interaction between the compound and the purified target protein, free from the complexity of the cellular environment. It allows for precise measurement of inhibitory potency (IC₅₀).

  • Materials:

    • Recombinant purified kinase.

    • Kinase-specific peptide substrate.

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™, Promega).

    • [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, serially diluted.

  • Procedure:

    • Add assay buffer, kinase, and peptide substrate to a 384-well plate.

    • Add serially diluted compound or vehicle control. Incubate for 15 minutes.

    • Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which measures luminescence.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Targeted Cellular Target Engagement (Western Blot CETSA)

This protocol uses the CETSA principle but employs Western blotting for a specific, targeted readout, which is simpler than MS for validating a single candidate.[14]

  • Procedure: Follow the CETSA protocol (Section 1.2.1 and 1.2.2) to generate soluble protein fractions from vehicle- and compound-treated cells across a temperature gradient.

  • Western Blotting:

    • Quantify the total protein concentration in each supernatant (e.g., using a BCA assay).

    • Normalize all samples to the same total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the candidate target protein.

    • Incubate with an HRP-conjugated secondary antibody and detect using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for each lane.

    • Plot the normalized band intensity versus temperature for both vehicle and compound-treated samples to visualize the thermal shift.

Expected Quantitative Data Summary
Assay TypeParameterExpected Outcome for a Validated Hit
Biochemical Assay IC₅₀< 1 µM
Surface Plasmon Resonance (SPR) Kᴅ (Affinity)< 1 µM
Targeted CETSA ΔTₘ (Thermal Shift)> 2 °C shift at saturating concentration
Isothermal Dose-Response CETSA EC₅₀Potency consistent with cellular activity

Phase 3: Cellular Pathway Analysis

With a validated target, the final step is to understand the functional consequences of target engagement within the cell. This connects the molecular interaction to a cellular phenotype.

Protocol: Western Blot for Downstream Signaling

Causality: If the target is part of a known signaling pathway (e.g., a kinase), inhibiting it should lead to predictable changes in the phosphorylation state of its downstream substrates. This assay validates the compound's mechanism of action.[22][23]

  • Cell Treatment: Plate cells and allow them to adhere overnight. Starve cells of serum if necessary to reduce basal pathway activity.

  • Dose-Response: Treat cells with increasing concentrations of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid for a defined period (e.g., 2 hours). Include a known pathway activator (e.g., a growth factor) and/or a reference inhibitor.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify and normalize protein concentrations.

    • Perform SDS-PAGE and transfer as described in Section 2.2.

    • Probe membranes with primary antibodies against the phosphorylated form of a known downstream substrate (e.g., p-AKT) and the total form of that substrate (e.g., total AKT) as a loading control.

  • Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein indicates successful pathway modulation.

Experimental Workflow for Pathway Analysis

cluster_2 Phase 3: Cellular Pathway Analysis Validated_Target Validated Target Cell_Treatment Treat Cells with Compound (Dose-Response) Validated_Target->Cell_Treatment Western_Blot Western Blot for Downstream Markers (e.g., p-Substrate) Cell_Treatment->Western_Blot Reporter_Assay Reporter Gene Assay (e.g., Luciferase) Cell_Treatment->Reporter_Assay Phenotypic_Assay Phenotypic Assay (e.g., Proliferation, Migration) Cell_Treatment->Phenotypic_Assay MoA Mechanism of Action Established Western_Blot->MoA Reporter_Assay->MoA Phenotypic_Assay->MoA

Caption: Connecting target engagement to a functional cellular outcome.

Safety and Handling

As a derivative of acetic acid, [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid should be handled with care. Assume it may be a skin and eye irritant.[24][25][26]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or a chemical fume hood.[27][28] Avoid contact with skin and eyes.[28]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a compound of interest due to its privileged imidazole scaffold. However, its utility as a chemical probe is currently undefined. By systematically applying the multi-phase experimental plan detailed in these application notes—from unbiased target identification through rigorous target validation and pathway analysis—researchers can elucidate its mechanism of action. This process is essential for transforming a bioactive small molecule into a high-quality, reliable chemical probe that can be used to dissect complex biological processes and validate new therapeutic targets.

References

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved January 10, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 10, 2026, from [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved January 10, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved January 10, 2026, from [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 707. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved January 10, 2026, from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved January 10, 2026, from [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved January 10, 2026, from [Link]

  • Antaros Medical. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved January 10, 2026, from [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 10, 2026, from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved January 10, 2026, from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved January 10, 2026, from [Link]

  • Scott, J. S., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16335-16357. [Link]

  • AstraZeneca. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved January 10, 2026, from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved January 10, 2026, from [Link]

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved January 10, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved January 10, 2026, from [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1876-1886. [Link]

  • Laha, S., et al. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Analytical Chemistry, 92(16), 11037-11044. [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved January 10, 2026, from [Link]

  • Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar. YouTube. Retrieved January 10, 2026, from [Link]

  • Chemical Probes Portal. (n.d.). Definitions, criteria and guidelines. Retrieved January 10, 2026, from [Link]

  • Bunnage, M. E., Piatnitski Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - Acetic acid MSDS. Retrieved January 10, 2026, from [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 10, 2026, from [Link]

  • Gu, J., et al. (2025). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. ResearchGate. [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In Materials Horizons: From Nature to Nanomaterials. Springer. [Link]

  • Anvekar, P., et al. (2011). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 10(1), 21-28. [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Acetic acid - IDLH. NIOSH. Retrieved January 10, 2026, from [Link]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Experimental Design for Testing Imidazole Compound Efficacy

Introduction: The Versatility and Therapeutic Promise of Imidazole Compounds The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] This ver...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Therapeutic Promise of Imidazole Compounds

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] This versatile scaffold is present in numerous biologically active molecules, including the essential amino acid histidine, and forms the core of a wide array of therapeutic agents.[1][3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][4][5][6]

The efficacy of these compounds stems from their ability to interact with various biological targets. For instance, azole antifungals, a prominent class of imidazole derivatives, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes.[4][7] In the realm of oncology, imidazole-based compounds have been shown to inhibit kinases, disrupt DNA synthesis, and induce apoptosis in cancer cells.[3][8]

Given their diverse mechanisms of action and therapeutic potential, the rigorous and systematic evaluation of new imidazole derivatives is paramount. This guide provides a comprehensive framework for designing and executing preclinical studies to assess the efficacy of novel imidazole compounds. It is intended for researchers, scientists, and drug development professionals seeking to advance promising candidates from the bench to the clinic.

Part 1: Foundational In Vitro Efficacy Assessment

The initial evaluation of an imidazole compound's efficacy begins with a suite of in vitro assays. These experiments are designed to determine the compound's activity against its intended biological target in a controlled, cellular or acellular environment. This stage is critical for establishing proof-of-concept, determining potency, and understanding the mechanism of action.

Target-Based Assays: Interrogating the Molecular Interaction

For imidazole compounds with a known or hypothesized molecular target, such as a specific enzyme, target-based assays are the first line of investigation.[9] These assays directly measure the interaction between the compound and its purified target, providing quantitative data on binding affinity and inhibitory activity.

Key Objectives:

  • Determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Assess selectivity by testing against related off-target molecules.[9]

This protocol provides a general framework for assessing the inhibition of a target enzyme. Specific parameters such as substrate concentration, enzyme concentration, and buffer composition must be optimized for the particular enzyme of interest.[10]

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Test imidazole compound stock solution (typically in DMSO)

  • Assay buffer (optimized for pH and ionic strength)

  • Detection reagent (e.g., colorimetric, fluorescent, or luminescent substrate product indicator)

  • 96- or 384-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the imidazole compound in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

  • Reaction Mixture: In the microplate wells, add the assay buffer, the serially diluted imidazole compound, and the purified enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic or Endpoint Reading: Monitor the reaction progress by measuring the signal from the detection reagent at regular intervals (kinetic) or after a fixed time point (endpoint) using a microplate reader.

  • Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays: Evaluating Efficacy in a Biological Context

While target-based assays are informative, they do not fully recapitulate the complex cellular environment.[11] Cell-based assays are therefore essential to confirm that a compound can penetrate the cell membrane, engage its target within the cell, and elicit the desired biological response.[12][13]

Key Objectives:

  • Confirm on-target activity in a cellular context.

  • Assess cellular potency (cellular IC50 or EC50).

  • Evaluate cytotoxicity to distinguish between targeted efficacy and general toxicity.[14][15]

G cluster_0 In Vitro Efficacy Workflow A Imidazole Compound Synthesis & Characterization B Target-Based Assays A->B F Cell-Based Assays A->F C Enzyme Inhibition (IC50) B->C D Binding Affinity (Kd) B->D E Selectivity Profiling B->E J Data Analysis & Lead Candidate Selection E->J G Cell Viability / Cytotoxicity (CC50) F->G H Target Engagement Assay F->H I Functional Efficacy Assay (e.g., Antifungal MIC) F->I G->J I->J K Proceed to In Vivo Studies J->K

Caption: A streamlined workflow for the in vitro evaluation of imidazole compounds.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.[16]

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • Test imidazole compound

  • Positive control antifungal (e.g., Fluconazole)[17]

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate and prepare a standardized inoculum suspension in RPMI-1640 medium.

  • Compound Dilution: Prepare a serial two-fold dilution of the imidazole compound in the microplate wells containing RPMI-1640.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control, which can be determined visually or by reading the optical density with a microplate reader.[16]

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19] It is crucial for evaluating the therapeutic index of a compound.

Materials:

  • Mammalian cell line (e.g., HeLa for anticancer screening, or a relevant non-cancerous cell line like HEK293 for general toxicity)[3]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test imidazole compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the imidazole compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Assay Type Endpoint Measured Example Application Typical Output
Enzyme Inhibition Rate of product formationTesting an imidazole as a kinase inhibitorIC50 (nM or µM)
Antifungal Susceptibility Fungal growth inhibitionScreening against Candida albicansMIC (µg/mL)
Cytotoxicity (MTT) Cell metabolic activityAssessing toxicity in human cell linesCC50 (µM)

Part 2: In Vivo Efficacy and Pharmacokinetic Profiling

Following promising in vitro results, the evaluation of an imidazole compound progresses to in vivo studies. These experiments in living organisms are essential for assessing the compound's efficacy, safety, and pharmacokinetic properties in a more complex biological system.[20][21]

Selection of Appropriate Animal Models

The choice of animal model is critical and depends on the therapeutic indication of the imidazole compound.[22][23]

  • Antifungal Efficacy: Murine models of systemic or localized fungal infections are commonly used.[24] For instance, a disseminated candidiasis model in mice can be used to evaluate the efficacy of an antifungal imidazole.[20] Guinea pigs are often used for dermatophyte infection models due to similarities in their skin structure to humans.[24][25]

  • Anticancer Efficacy: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical cancer drug evaluation.[26] This allows for the assessment of a compound's ability to inhibit tumor growth in vivo.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting efficacy data and designing appropriate dosing regimens.[27][28]

Key PK Parameters:

  • Bioavailability: The fraction of an administered dose that reaches systemic circulation.

  • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

  • Clearance: The rate at which the drug is removed from the body.

  • Volume of distribution: The apparent volume into which the drug is distributed.

This protocol outlines a general procedure for testing the efficacy of an antifungal imidazole in a mouse model of disseminated candidiasis.

Materials:

  • Immunocompetent or immunosuppressed mice (strain dependent on the model)

  • Candida albicans strain

  • Test imidazole compound formulated for in vivo administration (e.g., in a solution or suspension)

  • Vehicle control

  • Positive control antifungal drug

Procedure:

  • Infection: Infect the mice with a lethal or sublethal dose of C. albicans via intravenous injection.

  • Treatment: Begin treatment with the imidazole compound at various doses at a specified time post-infection. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor the mice daily for clinical signs of illness and mortality. Record body weight changes.

  • Efficacy Endpoints:

    • Survival: Record the survival rate of the mice in each treatment group over a defined period (e.g., 21 days).

    • Fungal Burden: At the end of the study, or at specific time points, euthanize a subset of mice and determine the fungal load in target organs (e.g., kidneys, brain) by plating homogenized tissue on selective agar.

  • Data Analysis: Compare the survival curves between treatment groups using statistical methods (e.g., log-rank test). Compare the fungal burden between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Many imidazole-based anticancer agents target protein kinases, which are key regulators of cell signaling pathways.[29][30]

G cluster_0 Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Imidazole Imidazole Kinase Inhibitor Imidazole->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by an imidazole kinase inhibitor.

In Vivo Model Therapeutic Area Primary Efficacy Endpoint Secondary Endpoints
Murine Systemic Candidiasis AntifungalSurvival RateFungal burden in organs, body weight
Mouse Xenograft (e.g., Prostate Cancer) AnticancerTumor Volume ReductionSurvival, biomarker analysis
Rat Paw Edema Anti-inflammatoryReduction in paw swellingCytokine levels, histological analysis

Conclusion: A Pathway to Clinical Candidacy

The experimental design for testing the efficacy of imidazole compounds is a multi-faceted process that requires a logical progression from in vitro to in vivo studies. A thorough understanding of the compound's mechanism of action, coupled with a well-designed series of experiments, is essential for identifying promising therapeutic candidates. By adhering to rigorous scientific principles and employing validated protocols, researchers can effectively navigate the preclinical drug development pipeline and unlock the full therapeutic potential of this important class of molecules.

References

  • Fromtling, R. A. (1985). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Sabouraudia: Journal of Medical and Veterinary Mycology, 23(5), 335-349.
  • Lionakis, M. S. (2014). Overview of Vertebrate Animal Models of Fungal Infection. Current protocols in immunology, 105(1), 19.5. 1-19.5. 16.
  • Perfect, J. R. (2009). Animal models: an important tool in mycology. Medical mycology, 47(Supplement_1), S139-S152.
  • Krysan, D. J. (2017). Host Pathogen Relations: Exploring Animal Models for Fungal Pathogens. Journal of fungi (Basel, Switzerland), 3(2), 20.
  • Gnat, S., Łagowski, D., Nowakiewicz, A., & Dyląg, M. (2021). Animal models of fungal infections.
  • Aisyah, S., & Asad, M. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences and Research, 4(2), 563-577.
  • Perfect, J. R. (2009). Animal models: an important tool in mycology. Medical Mycology, 47(Supplement_1), S139–S152.
  • Al-blewi, F. F., Almehmadi, M. A., Al-Sanea, M. M., & Al-Obaid, A. M. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 754.
  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics.
  • Dixit, R., Kumar, A., Kumar, A., & Kumar, P. (2025). Evaluation of the biological activities of imidazole derivatives using guinea pig as experimental models. International Journal of Pharmaceutical Sciences and Research, 16(8), 1754-1761.
  • de Souza, T. C., de Oliveira, D. N., & de Oliveira, A. L. (2021). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 8, 708891.
  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]

  • Khan, I., et al. (2024). Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies. Journal of Biomolecular Structure & Dynamics, 1-16.
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Nakashima, T., et al. (1993). Correlation Between Pharmacokinetics and Pharmacologic Effects of a New Imidazole Thromboxane Synthetase Inhibitor. Journal of Pharmacobio-Dynamics, 16(10), 515-523.
  • Kumar, A., Kumar, R., & Kumar, S. (2025). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. International Journal of Pharmaceutical Sciences and Research, 16(8), 3505-3522.
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Wang, S., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(11), 2998.
  • Brüggemann, R. J., & van der Linden, J. W. (2016). Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients. Expert review of clinical pharmacology, 9(8), 1075–1086.
  • Rodriguez-Tudela, J. L., et al. (1995). Patterns of In Vitro Activity of Itraconazole and Imidazole Antifungal Agents against Candida albicans with Decreased Susceptibility to. Antimicrobial Agents and Chemotherapy, 39(7), 1593-1596.
  • Merlos-Suarez, A., et al. (1993). In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity. Arzneimittel-Forschung, 43(10), 1069-1074.
  • American Thoracic Society. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348.
  • Odds, F. C., Milne, L. J. R., & Gentles, J. C. (1980). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Journal of Antimicrobial Chemotherapy, 6(1), 97-104.
  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. Retrieved from [Link]

  • Creative BioMart. (n.d.). Enzyme Target and Screening. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Li, S., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 25(6), 3379.
  • Odds, F. C., Milne, L. J., & Gentles, J. C. (1980). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. The Journal of antimicrobial chemotherapy, 6(1), 97–104.
  • Cumarasamy, A., et al. (2023). Unlocking the Potential of Kinase Targets in Cancer: Insights from CancerOmicsNet, an AI-Driven Approach to Drug Response Prediction in Cancer. Cancers, 15(16), 4068.
  • Kumar, A., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 26(12), 1-25.
  • Al-Harthi, S. E., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Clark Atlanta University. (2019). Design and Biological Evaluation of Novel Imidazole Compounds. Retrieved from [Link]

  • Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 23789.
  • Wujec, M., & Paneth, A. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. International Journal of Molecular Sciences, 25(13), 6937.
  • Al-Harthi, S. E., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • El-Sayed, M. A., et al. (2025).

Sources

Application

Unveiling the Interactome: A Guide to Studying Protein-Protein Interactions

Introduction: The Social Network of Proteins Within the bustling metropolis of the cell, proteins rarely act in isolation. Instead, they form intricate and dynamic networks of interactions, orchestrating nearly every bio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Social Network of Proteins

Within the bustling metropolis of the cell, proteins rarely act in isolation. Instead, they form intricate and dynamic networks of interactions, orchestrating nearly every biological process, from signal transduction and metabolic regulation to cellular architecture and immune responses.[1][2] Understanding these protein-protein interactions (PPIs) is paramount to deciphering cellular function in both health and disease, paving the way for novel therapeutic interventions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key methodologies for studying PPIs. Moving beyond a simple recitation of protocols, this document delves into the underlying principles, experimental design considerations, and the inherent strengths and weaknesses of each technique. Our aim is to empower you to make informed decisions, design robust experiments, and confidently interpret your results.

I. The First Handshake: In Vitro Interaction Assays

In vitro methods offer a controlled environment to dissect direct physical interactions between purified proteins, providing a foundational understanding of binding events.

A. Pull-Down Assay: Fishing for Partners

The pull-down assay is a versatile and widely used technique to confirm a suspected PPI or to identify novel interaction partners from a complex mixture like a cell lysate.[3][4] The principle is analogous to fishing: a "bait" protein, fused to an affinity tag (e.g., GST, His-tag), is immobilized on a solid support (the "hook").[5][6] This bait is then incubated with a "prey" protein source. If the prey protein interacts with the bait, it will be "pulled down" and subsequently detected, typically by Western blotting.[3]

The choice of affinity tag and elution method is critical. A gentle elution, such as competitive displacement, is preferred to preserve the integrity of the interaction complex, especially for downstream analysis like mass spectrometry. The stringency of the wash buffers must be carefully optimized to minimize non-specific binding while retaining true interactions.

Protocol: GST Pull-Down Assay

  • Bait Protein Immobilization:

    • Incubate purified GST-tagged "bait" protein with glutathione-agarose beads.

    • Wash the beads extensively to remove unbound bait protein.

  • Prey Protein Incubation:

    • Prepare a cell lysate containing the "prey" protein(s).

    • Incubate the lysate with the immobilized bait protein-bead complex.

  • Washing:

    • Wash the beads several times with an optimized wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bait-prey complexes from the beads using a solution containing reduced glutathione.

  • Detection:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the prey protein.[3]

PullDown_Workflow Bait GST-Bait Protein Incubate1 Incubate & Wash Bait->Incubate1 Beads Glutathione Beads Beads->Incubate1 Lysate Cell Lysate (Prey) Incubate2 Incubate Lysate->Incubate2 Complex Immobilized Bait Complex Incubate1->Complex Complex->Incubate2 Wash Wash Incubate2->Wash Elute Elute Wash->Elute Analysis SDS-PAGE / Western Blot Elute->Analysis

Caption: Workflow of a GST Pull-Down Assay.

B. Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that allows for the real-time measurement of binding kinetics and affinity.[7][8] In a typical SPR experiment, one protein (the "ligand") is immobilized on a sensor chip. A solution containing the other protein (the "analyte") is then flowed over the surface.[7] Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[9] This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[1][10]

SPR provides invaluable quantitative data that is often difficult to obtain with other methods.[10] It can distinguish between strong and weak interactions, and provide insights into the stability of the protein complex.[7] This level of detail is crucial for applications such as drug discovery and antibody characterization.

ParameterDescriptionTypical Range
k_on (Association Rate)The rate at which the analyte binds to the ligand.10³ - 10⁷ M⁻¹s⁻¹
k_off (Dissociation Rate)The rate at which the analyte dissociates from the ligand.10⁻⁵ - 10⁻¹ s⁻¹
K_D (Dissociation Constant)The ratio of k_off/k_on; a measure of binding affinity.10⁻³ - 10⁻¹² M[10]

Protocol: Basic SPR Experiment

  • Ligand Immobilization:

    • Covalently couple the purified "ligand" protein to the sensor chip surface using amine coupling chemistry.[1][2]

  • Analyte Injection:

    • Inject a series of concentrations of the purified "analyte" protein over the ligand-immobilized surface.

  • Data Acquisition:

    • Monitor the change in the SPR signal in real-time to generate sensorgrams for each analyte concentration.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.[10]

  • Regeneration:

    • Inject a regeneration solution to remove the bound analyte, preparing the surface for the next injection.

II. Inside the Cell: In Vivo Interaction Assays

In vivo methods are essential for studying PPIs within their native cellular context, providing a more physiologically relevant picture of the interactome.[11][12]

A. Yeast Two-Hybrid (Y2H): A Genetic Trap for Interactions

The Yeast Two-Hybrid (Y2H) system is a powerful genetic technique for identifying novel protein-protein interactions.[13] It relies on the modular nature of eukaryotic transcription factors, which have separable DNA-binding (DBD) and activation (AD) domains.[14][15] In the Y2H system, the "bait" protein is fused to the DBD, and a library of "prey" proteins is fused to the AD.[16] If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for cell growth on selective media or a colorimetric change.[17][18]

While powerful for discovery, Y2H screens are prone to both false positives and false negatives.[14][15] False positives can arise from non-specific interactions, while false negatives can occur if the fusion proteins misfold or if the interaction occurs outside the nucleus. Therefore, it is crucial to validate Y2H hits with an independent method, such as Co-Immunoprecipitation.[15]

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Bait1 Bait-DBD DNA1 UAS Bait1->DNA1 Prey1 Prey-AD Reporter1 Reporter Gene (OFF) Bait2 Bait-DBD DNA2 UAS Bait2->DNA2 Reporter2 Reporter Gene (ON) Prey2 Prey-AD Prey2->Bait2 Interaction

Caption: Principle of the Yeast Two-Hybrid System.

Protocol: Yeast Two-Hybrid Screen

  • Vector Construction:

    • Clone the "bait" gene into a DBD fusion vector and a library of "prey" genes into an AD fusion vector.

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the bait and prey plasmids.[13]

  • Selection:

    • Plate the transformed yeast on selective media lacking specific nutrients. Only yeast cells expressing interacting bait and prey proteins will grow.[14]

  • Reporter Gene Assay:

    • Confirm positive interactions by assaying for the expression of a second reporter gene (e.g., lacZ, leading to blue colonies).

  • Prey Identification:

    • Isolate the prey plasmid from positive yeast colonies and sequence the insert to identify the interacting protein.

B. Co-Immunoprecipitation (Co-IP): The Gold Standard for In Vivo Validation

Co-Immunoprecipitation (Co-IP) is considered the gold standard for validating PPIs in their native cellular environment.[19][20] The principle is to use an antibody to specifically precipitate a "bait" protein from a cell lysate.[21][22] If other "prey" proteins are part of a complex with the bait, they will be co-precipitated. The entire complex is then captured on antibody-binding beads (e.g., Protein A/G), and the interacting proteins are identified by Western blotting.[23][24]

The success of a Co-IP experiment hinges on the careful optimization of lysis and wash conditions.[21] The lysis buffer must effectively solubilize the proteins of interest without disrupting their native interactions.[23][24] The stringency of the wash buffers is a delicate balance: too gentle, and non-specific binders will contaminate the results; too harsh, and weak but biologically relevant interactions may be lost.[25][26]

Protocol: Co-Immunoprecipitation

  • Cell Lysis:

    • Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[27]

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysate with beads alone to remove proteins that non-specifically bind to the beads, reducing background.[24]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.

  • Complex Capture:

    • Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing:

    • Wash the beads several times with an optimized wash buffer to remove non-specific proteins.[28][29]

  • Elution:

    • Elute the protein complexes from the beads, often by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Analyze the eluted proteins by Western blotting using antibodies against both the bait and the suspected prey protein.[23]

C. Resonance Energy Transfer (RET) Techniques: Visualizing Interactions in Live Cells

Resonance Energy Transfer (RET) techniques, such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), allow for the visualization and quantification of PPIs in living cells with high spatial and temporal resolution.[30][31]

  • FRET: This technique relies on the transfer of energy from an excited "donor" fluorophore to a nearby "acceptor" fluorophore.[32][33] The two proteins of interest are fused to a FRET pair (e.g., CFP and YFP). If the proteins interact, bringing the fluorophores within close proximity (1-10 nm), excitation of the donor will lead to emission from the acceptor.[32][33]

  • BRET: BRET is similar to FRET, but the donor is a luciferase enzyme that generates light through a chemical reaction, and the acceptor is a fluorescent protein.[34][35] This eliminates the need for external excitation light, reducing phototoxicity and autofluorescence.[36][37]

The choice between FRET and BRET depends on the specific application. FRET is well-suited for high-resolution microscopy studies, while BRET is often preferred for high-throughput screening applications due to its higher signal-to-noise ratio.[30][34]

RET_Principle cluster_fret FRET cluster_bret BRET Excitation Excitation Light Donor1 Donor Fluorophore Excitation->Donor1 Acceptor1 Acceptor Fluorophore Donor1->Acceptor1 Energy Transfer Emission Acceptor Emission Acceptor1->Emission Substrate Substrate Donor2 Luciferase Substrate->Donor2 Acceptor2 Acceptor Fluorophore Donor2->Acceptor2 Energy Transfer Emission2 Acceptor Emission Acceptor2->Emission2

Caption: Principles of FRET and BRET.

III. Conclusion: An Integrated Approach to a Complex Problem

No single technique can provide a complete picture of the cellular interactome. Each method has its own set of advantages and limitations. Therefore, a multi-faceted approach, combining discovery-oriented techniques like Y2H with rigorous validation methods such as Co-IP and quantitative biophysical characterization using SPR, is essential for building a comprehensive and accurate understanding of protein-protein interactions. By carefully selecting the appropriate tools and thoughtfully designing experiments, researchers can confidently navigate the intricate social network of proteins and uncover the fundamental mechanisms that govern life.

References

  • Vertex AI Search. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis.
  • Wikipedia. (2024, November 28). Two-hybrid screening. Retrieved January 10, 2026, from [Link]

  • Bitesize Bio. (2025, June 8). An Overview of Yeast Two-Hybrid (Y2H) Screening. Retrieved January 10, 2026, from [Link]

  • Singer Instruments. (n.d.). Yeast 2-Hybrid. Retrieved January 10, 2026, from [Link]

  • PubMed. (2001, March 2). In Vivo Protein-Protein Interaction Assays: Beyond Proteins. Retrieved January 10, 2026, from [Link]

  • PubMed. (n.d.). BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells. Retrieved January 10, 2026, from [Link]

  • PubMed. (n.d.). Protein-Protein Interactions: Surface Plasmon Resonance. Retrieved January 10, 2026, from [Link]

  • PubMed. (2017). Protein-Protein Interactions: Pull-Down Assays. Retrieved January 10, 2026, from [Link]

  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP) Troubleshooting. Retrieved January 10, 2026, from [Link]

  • MDPI. (n.d.). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. Retrieved January 10, 2026, from [Link]

  • PubMed. (2015). Förster resonance energy transfer (FRET) microscopy for monitoring biomolecular interactions. Retrieved January 10, 2026, from [Link]

  • PubMed. (2015). Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells. Retrieved January 10, 2026, from [Link]

  • Assay-Protocol.com. (2025, March 7). Troubleshooting CO-IP Assays: Common Problems and Effective Solutions. Retrieved January 10, 2026, from [Link]

  • Max Planck Institute for Psycholinguistics. (2014). Investigating protein-protein interactions in live cells using Bioluminescence Resonance Energy Transfer. Retrieved January 10, 2026, from [Link]

  • Springer Nature. (n.d.). Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. Retrieved January 10, 2026, from [Link]

  • MDPI. (n.d.). In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects. Retrieved January 10, 2026, from [Link]

  • News-Medical.Net. (n.d.). Yeast two-hybrid (Y2H) systems. Retrieved January 10, 2026, from [Link]

  • PubMed. (n.d.). Yeast two-hybrid assay for studying protein-protein interactions. Retrieved January 10, 2026, from [Link]

  • Mtoz Biolabs. (n.d.). Pull-Down Assay for Protein-Protein Interaction. Retrieved January 10, 2026, from [Link]

  • Conduct Science. (2023, June 28). The Yeast Two-Hybrid (Y2H) Assay: Principle, Procedure, Variations, and Applications. Retrieved January 10, 2026, from [Link]

  • Assay-Protocol.com. (n.d.). troubleshooting of Co-IP. Retrieved January 10, 2026, from [Link]

  • NIH. (n.d.). Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells. Retrieved January 10, 2026, from [Link]

  • PubMed. (n.d.). Studying protein-protein interactions using surface plasmon resonance. Retrieved January 10, 2026, from [Link]

  • JoVE. (n.d.). Studying Protein-Protein Interactions Using Surface Plasmon Resonance. Retrieved January 10, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Protein–Protein Interactions: Yeast Two Hybrid. Retrieved January 10, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Förster Resonance Energy Transfer Methods for Quantification of Protein–Protein Interactions on Microarrays. Retrieved January 10, 2026, from [Link]

  • News-Medical.net. (n.d.). Two Hybrid Screening: Advantages and Disadvantages. Retrieved January 10, 2026, from [Link]

  • SlideShare. (n.d.). Yeast two hybrid system - principle, procedure, types, advantage and disadvantage. Retrieved January 10, 2026, from [Link]

  • MDPI. (n.d.). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. Retrieved January 10, 2026, from [Link]

  • Oxford Academic. (n.d.). Visualization of in vivo protein–protein interactions in plants. Retrieved January 10, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Protein Interaction Analysis by Surface Plasmon Resonance. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (2024, November 28). Förster resonance energy transfer. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (2024, November 28). Methods to investigate protein–protein interactions. Retrieved January 10, 2026, from [Link]

  • PubMed Central. (n.d.). Techniques for the Analysis of Protein-Protein Interactions in Vivo. Retrieved January 10, 2026, from [Link]

  • Cusabio. (2017, January 19). Protocol for Immunoprecipitation (Co-IP) V.1. Retrieved January 10, 2026, from [Link]

  • Cornish Laboratory. (n.d.). In Vivo Protein–Protein Interaction Assays. Retrieved January 10, 2026, from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Measuring protein interactions using Förster resonance energy transfer and fluorescence lifetime imaging microscopy. Retrieved January 10, 2026, from [Link]

  • Bitesize Bio. (2022, February 2). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved January 10, 2026, from [Link]

  • PubMed. (2013, September 15). Semiquantitative and quantitative analysis of protein-DNA interactions using steady-state measurements in surface plasmon resonance competition experiments. Retrieved January 10, 2026, from [Link]

  • Chemistry For Everyone. (2025, July 8). How Can SPR Be Used To Analyze Membrane Protein Interactions?. Retrieved January 10, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Introduction Welcome to the technical support guide for the synthesis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, in this synthetic transformation. As a key intermediate in various research and development programs, achieving a high-yield, reproducible synthesis is critical.

The standard synthesis is an S-alkylation reaction, a type of thioetherification, between 1-methyl-1H-imidazole-2-thiol and a haloacetic acid (typically chloroacetic or bromoacetic acid) in the presence of a base. While seemingly straightforward, this reaction is sensitive to several parameters that can lead to incomplete conversion, side product formation, and purification difficulties. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general, accepted reaction scheme for this synthesis?

A1: The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the thiol group of 1-methyl-1H-imidazole-2-thiol (which exists in tautomeric equilibrium with its thione form) to generate a potent thiolate nucleophile. This thiolate then attacks the electrophilic carbon of the haloacetic acid, displacing the halide to form the desired thioether linkage.

Q2: What are the most critical parameters affecting the yield of this reaction?

A2: The most influential factors are:

  • Choice of Base: The base must be strong enough to deprotonate the thiol but not so strong that it promotes side reactions or degradation.

  • Solvent Selection: The solvent must dissolve the reactants, particularly the thiolate salt, but can also influence nucleophilicity and reaction rate.

  • Reaction Temperature and Time: These parameters must be optimized to ensure the reaction goes to completion without decomposing the starting material or product.

  • Work-up Procedure: Proper pH control during the work-up is crucial for isolating the carboxylic acid product.

Q3: Is my starting material, 1-methyl-1H-imidazole-2-thiol, stable?

A3: 1-Methyl-1H-imidazole-2-thiol (also known as methimazole) is generally stable at room temperature when stored properly. However, thiols can be susceptible to oxidation over time, especially if exposed to air and light, which can lead to disulfide formation. It is recommended to use a fresh, high-purity starting material and verify its integrity by melting point or spectroscopy (NMR) if it has been stored for an extended period.

Core Troubleshooting Guide: Low or No Product Yield

This section is designed as a logical workflow to diagnose the root cause of low yields. Start with Question 1 and follow the guidance based on your experimental observations.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed tlc_check Analyze crude reaction mixture by TLC/LCMS. Is starting thiol (SM) present? start->tlc_check sm_present YES, SM is present tlc_check->sm_present sm_absent NO, SM is consumed tlc_check->sm_absent incomplete_rxn Incomplete Reaction: - Insufficient base - Low temperature/short time - Poor solubility sm_present->incomplete_rxn side_products Side Products Observed? sm_absent->side_products n_alkylation Potential N-Alkylation or Disulfide Formation. Consider milder base or different solvent. side_products->n_alkylation YES degradation Product or SM Degradation: - Reaction temp too high - Base too harsh side_products->degradation NO, (or baseline material) yes_side_products YES no_side_products NO workup_issue Product Loss During Work-up: - Incorrect pH for precipitation - Product is water-soluble - Emulsion issues degradation->workup_issue If no degradation suspected

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Q&A for Low/No Product Formation

Q4: I ran the reaction, but my yield is very low. Where do I start?

A4: The first step is to analyze your crude reaction mixture before work-up using Thin Layer Chromatography (TLC) or LC-MS. This will tell you if the starting material was consumed, if the product was formed, or if other compounds are present.

  • If starting material is still present: The reaction is likely incomplete. Proceed to Q5.

  • If starting material is consumed but little product is seen: You may have issues with side reactions or product degradation. Proceed to Q8.

  • If the product is visible in the crude analysis but lost after work-up: Your issue is with the extraction and isolation procedure. Proceed to Q10.

Q5: My analysis shows a significant amount of unreacted 1-methyl-1H-imidazole-2-thiol. Why wasn't it consumed?

A5: This points to an incomplete reaction, most commonly caused by issues with deprotonation or reaction kinetics.

  • Insufficient Base: The pKa of the thiol group in 2-mercaptoimidazoles is around 9-10. You need a base capable of efficiently deprotonating it. If you used a weak base like NaHCO₃, it may not be sufficient. Consider using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). However, be aware that stronger bases can promote side reactions.[1][2]

  • Stoichiometry of Base: Are you using at least two equivalents of base? The first equivalent neutralizes the haloacetic acid, and the second deprotonates the thiol. Using only one equivalent will result in a maximum theoretical yield of 50%.

  • Poor Solubility: If the deprotonated thiolate salt is not soluble in your chosen solvent, it cannot react efficiently. The sodium salt may be less soluble than the potassium salt. If using a non-polar solvent, consider switching to a polar aprotic solvent like DMF or acetonitrile, which are known to accelerate SN2 reactions.[2]

  • Low Temperature/Insufficient Time: S-alkylation reactions can be sluggish at room temperature. Consider gently heating the reaction mixture to 40-60 °C and monitoring by TLC until the starting material is consumed.

Q6: What is the optimal choice of base and solvent?

A6: This requires a balance. A common and effective system is using potassium carbonate (K₂CO₃) as the base in a solvent like acetonitrile or DMF .

  • Why K₂CO₃? It is strong enough to deprotonate the thiol but generally mild enough to avoid significant side reactions. It is also inexpensive and easy to handle. Using KOH or NaOH can provide faster deprotonation but increases the risk of hydrolyzing the haloacetic acid or other side reactions.

  • Why Acetonitrile/DMF? These polar aprotic solvents effectively solvate cations while leaving the thiolate anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction. While alcohols like ethanol can be used, they are protic and can solvate the nucleophile through hydrogen bonding, slowing the reaction.[3]

ParameterRecommendationRationale
Base 1. K₂CO₃ (2.2 equiv) 2. NaOH (2.2 equiv)K₂CO₃ is a good starting point, balancing reactivity and minimizing side reactions.[2] NaOH is more potent but can be more aggressive.
Solvent 1. Acetonitrile 2. DMFPolar aprotic solvents enhance SN2 reaction rates.[2]
Alkylating Agent Bromoacetic acidThe C-Br bond is weaker than the C-Cl bond, making it a more reactive electrophile and allowing for milder reaction conditions.
Temperature RT to 60 °CStart at room temperature and gently heat if the reaction is slow. Monitor for potential decomposition at higher temperatures.[4]

Q7: I tried heating the reaction, but it still didn't go to completion. What's next?

A7: If heating with an appropriate base/solvent system is ineffective, consider the quality of your reagents.

  • Haloacetic Acid Quality: Chloroacetic or bromoacetic acid can degrade over time. Ensure you are using a high-purity reagent.

  • Water Content: While not always detrimental, excess water can affect solubility and the base's effectiveness. Using an anhydrous solvent may improve results, especially if you are having reproducibility issues.[5]

Q8: My starting material is gone, but my yield is still low and I see multiple new spots on the TLC plate. What are these impurities?

A8: The most likely side product is from N-alkylation. Although S-alkylation is generally favored due to sulfur being a softer nucleophile, some N-alkylation at the unsubstituted nitrogen of the imidazole ring can occur. This side reaction is more common with highly reactive alkylating agents or under certain solvent/base conditions. Another possibility is the oxidative formation of a disulfide from the starting thiol.

Diagram: S-Alkylation vs. N-Alkylation

SideReaction cluster_reactants Reactants cluster_products Potential Products thiol 1-Methyl-1H-imidazole-2-thiol base + Base thiolate Thiolate Nucleophile thiol->thiolate -H+ haloacetate Br-CH2-COOH s_product S-Alkylation (Desired) [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid n_product N-Alkylation (Side Product) 1-Methyl-3-(carboxymethyl)-1H-imidazole-2-thione thiolate->s_product Attack at Sulfur (Soft Nucleophile) thiolate->n_product Attack at Nitrogen (Harder Nucleophile)

Caption: Competing S-alkylation and N-alkylation pathways.

Q9: How can I minimize the formation of the N-alkylation side product?

A9: To favor S-alkylation, you want to enhance the "soft" character of the reaction.

  • Use a Softer Halide: Use bromoacetic acid or even iodoacetic acid instead of chloroacetic acid. Softer electrophiles preferentially react with softer nucleophiles (the sulfur).

  • Avoid Overly Harsh Conditions: High temperatures and very strong bases might shift the selectivity. Stick to the mildest conditions that allow the reaction to proceed.

Q10: My crude TLC/LC-MS looks clean, showing good product formation, but I lose most of it during the work-up. What am I doing wrong?

A10: This is a very common problem related to the amphoteric nature of your product, which contains both a basic imidazole ring and an acidic carboxylic acid group. The issue almost certainly lies in pH control during extraction.

  • The Critical Acidification Step: After the reaction, your product exists as a carboxylate salt (e.g., potassium salt), which is highly water-soluble. To isolate it, you must acidify the aqueous solution to protonate the carboxylate, forming the neutral carboxylic acid. This neutral molecule will be much less water-soluble and can be extracted into an organic solvent or will precipitate.

  • Finding the Isoelectric Point: The ideal pH for precipitation/extraction is the isoelectric point (pI) of the molecule, where it has no net charge. For your product, this will likely be in the weakly acidic range (pH 3-5). If you add too much acid (e.g., pH < 2), you will protonate the imidazole ring, forming a cationic species that is again highly water-soluble.

Recommended Protocols

Protocol 1: Optimized Synthesis

This protocol is a robust starting point designed to maximize yield and minimize side products.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-2-thiol (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Solvent: Add anhydrous acetonitrile to form a slurry (approx. 0.2 M concentration relative to the thiol).

  • Addition: Dissolve bromoacetic acid (1.05 eq) in a small amount of acetonitrile and add it dropwise to the stirring slurry at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50 °C. Monitor the reaction progress by TLC (See Protocol 2) every 2-3 hours until the starting thiol is consumed (typically 4-8 hours).

  • Quench: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product as its potassium salt.

  • Work-up: Proceed to Protocol 3 for isolation.

Protocol 2: TLC Monitoring
  • Mobile Phase: Dichloromethane:Methanol (9:1) with 0.5% acetic acid. The small amount of acid prevents the carboxylic acid product from streaking on the silica plate.

  • Visualization: UV light (254 nm) and/or potassium permanganate stain.

  • Expected Rf values:

    • Starting Thiol: High Rf

    • Product Acid: Lower Rf, often near the baseline without acetic acid in the eluent.

Protocol 3: pH-Controlled Work-up and Isolation
  • Dissolution: Dissolve the crude product salt from Protocol 1 in a minimum amount of water.

  • pH Adjustment: Cool the solution in an ice bath. Slowly add 1M HCl dropwise while vigorously stirring and monitoring the pH with a calibrated pH meter or pH paper.

  • Precipitation: As you approach the target pH range of 3-5, a white precipitate of your product should begin to form. Continue adding acid until the pH is stable in this range. Adding acid too quickly or overshooting to a very low pH will redissolve your product.

  • Isolation:

    • If a solid precipitates: Stir the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

    • If no solid forms (or if it is an oil): The product may be more water-soluble than expected. Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a 9:1 mixture of chloroform:isopropanol). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

References

  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Vol. 53B, 642-646.
  • ResearchGate. (n.d.). Optimization of the alkylation reaction. [Link]

  • Arunajatesan, V. (2010). Optimization of Reductive Alkylation Catalysts by Experimental Design. Catalysis Letters, 134, 196-202. [Link]

  • National Institutes of Health. (2024). Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. [Link]

  • Dhawas, A. K., & Thakare, S. S. (2014). SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1435-1441. [Link]

  • Hranjec, M., et al. (2011). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substituted imidazo[2,1-b]thiazoles. ARKIVOC, 2011(6), 256-270. [Link]

  • Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]

  • Pharmaffiliates. (n.d.). 1-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-6. [Link]

  • Angene Chemical. (n.d.). [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. [Link]

  • Reddy, K. L., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 209-217. [Link]

  • Keung, W., et al. (2017). Structure-based optimization of 1H-imidazole-2-carboxamides as Axl kinase inhibitors utilizing a Mer mutant surrogate. Bioorganic & Medicinal Chemistry Letters, 27(4), 1099-1104. [Link]

  • ChemRxiv. (2024). Development of a Simple Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ioni-zation Mechanism. [Link]

  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. [Link]

  • ChemRxiv. (2020). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. [Link]

  • ChemRxiv. (2023). Mild, Additive-Free Thioetherification via Proton Transfer Dual Ionization Mechanism. [Link]

  • Bouattour, A., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 1-8. [Link]

  • Mokhtari Aliabad, J., et al. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2016(2), M890. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Imidazole N-Alkylation

Welcome to the Technical Support Center for Imidazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Imidazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the N-alkylation of imidazoles. The following information is structured to offer practical, field-proven insights to enhance the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing a systematic approach to problem-solving.

Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes and how can I improve the outcome?

Low yields in imidazole N-alkylation can be attributed to several factors, primarily revolving around incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1] A systematic evaluation of your reaction parameters is the key to improving the yield.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low or No Yield check_base Evaluate Base and Solvent System start->check_base check_agent Assess Alkylating Agent check_base->check_agent If yield is still low sub_base1 Incomplete Deprotonation? - Use stronger base (e.g., NaH) - Ensure anhydrous conditions check_base->sub_base1 sub_base2 Poor Solubility? - Switch to a more suitable solvent (DMF, DMSO, Acetonitrile) check_base->sub_base2 check_conditions Optimize Reaction Conditions check_agent->check_conditions If yield is still low sub_agent Low Reactivity? - Use a more reactive halide (I > Br > Cl) - Check purity of the agent check_agent->sub_agent check_sterics Consider Steric/Electronic Effects check_conditions->check_sterics If yield is still low sub_conditions Increase temperature gradually Monitor reaction by TLC/LC-MS check_conditions->sub_conditions success Successful Reaction check_sterics->success Problem Resolved sub_sterics Bulky groups hindering reaction? - Consider alternative methods (e.g., Mitsunobu reaction) - Use protecting groups check_sterics->sub_sterics

Caption: Troubleshooting workflow for low-yield imidazole N-alkylation.

In-depth Explanation:

  • Base and Solvent System: The nucleophilicity of the imidazole nitrogen is significantly enhanced upon deprotonation. For less reactive imidazoles or alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is often necessary to ensure complete deprotonation.[1][2] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be sufficient for more reactive alkylating agents.[1] Cs₂CO₃ is often reported to be highly effective.[1][3] The choice of solvent is also critical; polar aprotic solvents like acetonitrile, DMF, and dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve the imidazole and the base, facilitating the reaction.[1][2]

  • Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are using a less reactive alkyl chloride and observing low conversion, consider switching to the corresponding bromide or iodide.[1] Also, ensure the purity of your alkylating agent, as decomposition can lead to lower yields.

  • Steric and Electronic Effects: Bulky substituents on the imidazole ring or the alkylating agent can sterically hinder the approach of the reactants, slowing down the reaction.[4][5][6] In such cases, increasing the reaction temperature or considering alternative methods like the Mitsunobu reaction may be beneficial.[4] Electron-withdrawing groups on the imidazole ring decrease its nucleophilicity, potentially requiring stronger bases or more reactive electrophiles.[5]

Question 2: I am observing the formation of multiple products, making purification difficult. What are the common side reactions, and how can I suppress them?

The formation of multiple products is a common issue in imidazole N-alkylation, often arising from dialkylation, C-alkylation, or lack of regioselectivity in unsymmetrical imidazoles.

Common Side Reactions and Mitigation Strategies:

Side ReactionCauseMitigation Strategy
Dialkylation (Quaternary Imidazolium Salt Formation) The N-alkylated product is still nucleophilic and can react with another equivalent of the alkylating agent. This is more prevalent with highly reactive alkylating agents and prolonged reaction times.[4]- Use a slight excess of the imidazole relative to the alkylating agent.[4]- Slowly add the alkylating agent to the reaction mixture.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[4]- Lower the reaction temperature to reduce the rate of the second alkylation.[4]
C-Alkylation Alkylation at the C2 position of the imidazole ring can occur, especially if the nitrogen atoms are sterically hindered.[1]- This is generally less common but can be favored under certain conditions. Careful control of stoichiometry and reaction temperature can help minimize this side product.
Formation of Regioisomers For unsymmetrically substituted imidazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers which can be difficult to separate.[4][7]- The regioselectivity is influenced by steric and electronic factors.[5] Alkylation often favors the less sterically hindered nitrogen.[5]- The choice of solvent and counter-ion can influence the regioselectivity.- Consider using a protecting group strategy to block one of the nitrogen atoms, directing alkylation to the desired position.
Question 3: My product is difficult to purify. What are some effective purification strategies?

Purification of N-alkylated imidazoles can be challenging due to the presence of unreacted starting materials, side products, and regioisomers.[1][4]

  • Column Chromatography: This is the most common method for separating the desired product from impurities.[1] Careful selection of the stationary phase (e.g., silica gel or alumina) and the mobile phase is crucial for achieving good separation.

  • Crystallization: If your N-alkylated product is a solid, recrystallization can be a highly effective purification technique to obtain a product of high purity.[1]

  • Aqueous Workup and Extraction: During the workup, it is important to adjust the pH of the aqueous layer to ensure your product remains in the organic phase. Some N-alkylated imidazoles may have partial water solubility; in such cases, back-extracting the aqueous layer or saturating it with brine can improve recovery.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my imidazole N-alkylation?

The choice of base depends on the pKa of your imidazole and the reactivity of your alkylating agent.

  • Strong Bases (e.g., NaH, LiHMDS, NaHMDS): These are used for imidazoles with electron-withdrawing groups or when using less reactive alkylating agents. They ensure complete deprotonation, maximizing the concentration of the nucleophilic imidazolide anion.[1][2] These reactions must be carried out under strictly anhydrous conditions.

  • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for imidazoles with electron-donating groups and with reactive alkylating agents like benzyl bromide or alkyl iodides.[1] They are generally easier and safer to handle than sodium hydride.

Q2: What is the role of the solvent in imidazole N-alkylation?

The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of the base, leaving the anion more reactive, and they typically have good solvating power for the imidazole and its salt.[1][2]

Q3: Are there alternative methods for N-alkylation, especially for challenging substrates?

Yes, for sterically hindered imidazoles or when traditional methods fail, several alternative methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions and can be effective for sterically demanding substrates.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to higher yields and shorter reaction times, which is beneficial for sluggish reactions.[4]

  • Phase-Transfer Catalysis (PTC): PTC can be an efficient method, facilitating the reaction between the imidazole anion and the alkylating agent in a biphasic system, which can improve reaction rates and yields.[4]

  • Metal-Catalyzed N-Arylation/Alkylation: Methods like the Buchwald-Hartwig amination can be adapted for the N-arylation of imidazoles, which is a form of N-alkylation with aryl halides.[4]

Experimental Protocols

General Protocol for N-Alkylation of Imidazole using Potassium Carbonate

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask, add the imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[8]

  • Solvent Addition: Add anhydrous acetonitrile to the flask to form a suspension.[8]

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.[8]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetonitrile.[8]

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[8]

General Protocol for N-Alkylation of Imidazole using Sodium Hydride

This protocol is for less reactive substrates and requires anhydrous conditions.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the imidazole (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.[8]

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[8]

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction can be gently heated if necessary.

  • Work-up and Purification: After the reaction is complete, carefully quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing the Mechanism

The N-alkylation of imidazole is a classic nucleophilic substitution reaction. The mechanism involves the deprotonation of the imidazole to form a highly nucleophilic imidazolide anion, which then attacks the electrophilic alkylating agent.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide + Base Base Base HB HB+ Imidazolide_ion Imidazolide Anion Imidazolide->Imidazolide_ion Nucleophilic Attack Product N-Alkylated Imidazole Imidazolide_ion->Product + R-X AlkylHalide Alkyl Halide (R-X) Halide X-

Caption: General mechanism of imidazole N-alkylation.

References

  • Technical Support Center: Troubleshooting N-Alkyl
  • Overcoming steric hindrance in N-alkylation of imidazole deriv
  • N-Alkylation of imidazoles. University of Otago.
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.
  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI.
  • 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. RSC Publishing.
  • Technical Support Center: Optimizing N-alkylation of 1H,3'H-2,4'-Biimidazole. Benchchem.
  • N-alkylation of imidazole by alkaline carbons.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates.
  • This is why selective N-alkylation of imidazoles is difficult. Reddit.
  • Protocol for N-Alkyl
  • Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. PMC.
  • Alkyl
  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.
  • A Review on 'Imidazole': There Chemistry, Methods of Prepar
  • Imidazoles as potential anticancer agents. PMC.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Useful Alkylation Using Imidazole As A C
  • Application Notes and Protocols: N-alkylation of 8-Methyl-1H-naphtho[1,2-d]imidazole for Functionaliz
  • Process for preparing 1-alkylimidazoles.
  • Method for producing high-purity N-alkyl imidazole.
  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry.
  • Typical laboratory synthesis of N-alkyl imidazoles.
  • Steric Hindrance. Organic Chemistry.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.

Sources

Troubleshooting

Technical Support Center: Addressing Poor Solubility of Imidazole Compounds in Assays

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common yet challenging issue of poor imidazole compound solubility in experimental ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common yet challenging issue of poor imidazole compound solubility in experimental assays. This guide provides field-proven insights and actionable protocols to ensure your experimental data is reliable and reproducible.

The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds.[1] While imidazole itself is a highly polar and water-soluble molecule, its derivatives, particularly those developed as therapeutic candidates, often exhibit poor aqueous solubility due to the addition of lipophilic functional groups.[2][3][4] This can lead to a host of problems in biological assays, including compound precipitation, inaccurate concentration measurements, and ultimately, misleading structure-activity relationship (SAR) data.[5]

This resource is structured to provide rapid answers through FAQs and in-depth solutions via comprehensive troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered by researchers.

Q1: My imidazole compound dissolved perfectly in DMSO, but crashed out when I added it to my aqueous assay buffer. Why?

This is a classic case of "solvent-shift" precipitation. Your compound is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO stock is diluted into the buffer, the solvent environment changes dramatically from organic to mostly aqueous. The compound's solubility drops below its concentration, causing it to precipitate.[6] It's crucial to remember that the final DMSO concentration in your assay should be as low as possible (typically <0.5%) to avoid solvent-induced artifacts and cellular toxicity.[7][8]

Q2: What is the best starting solvent for my new imidazole derivative?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common starting point due to its ability to dissolve a wide range of polar and nonpolar substances.[9] However, if solubility issues are immediately apparent even in DMSO, or if your assay is incompatible with DMSO, other organic solvents like ethanol can be considered.[6] It is critical to assess the "kinetic solubility" of your compound, which reflects its solubility under the actual assay conditions after dilution from a DMSO stock.[10]

Q3: Can I just adjust the pH of my buffer to dissolve my compound?

Yes, this is often a very effective first step. The imidazole ring contains nitrogen atoms that can be protonated or deprotonated, making the solubility of many imidazole derivatives pH-dependent.[11] As an amphoteric molecule, imidazole can act as both an acid and a base.[1]

  • For basic imidazole compounds: Decreasing the pH (making the buffer more acidic) will protonate the imidazole nitrogen, forming a more soluble salt.

  • For acidic imidazole compounds: Increasing the pH (making the buffer more basic) will deprotonate an acidic functional group on the molecule, again forming a more soluble salt.[12] A simple pH profiling experiment can quickly determine the optimal pH range for your compound.[4]

Q4: I've seen "cyclodextrins" mentioned for solubility enhancement. How do they work?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly water-soluble (hydrophobic) molecules, like many imidazole derivatives, within their central cavity. This forms an "inclusion complex" that has significantly improved aqueous solubility.[14][15][16] This is a powerful technique, especially when pH modification and co-solvents are insufficient or undesirable.[13][17]

Part 2: In-depth Troubleshooting Guides

When simple fixes are not enough, a systematic approach is required. These guides provide detailed protocols to diagnose and solve complex solubility problems.

Guide 1: Systematic Solubility Assessment Workflow

Before attempting to run your main assay, it is critical to understand your compound's solubility profile. This workflow prevents wasted reagents and ensures you are working with a truly dissolved compound.

Experimental Workflow: Kinetic Solubility Assessment

G cluster_0 Step 1: Stock Solution Prep cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Aqueous Dilution cluster_3 Step 4: Incubation & Observation cluster_4 Step 5: Quantification A Prepare 10 mM stock in 100% DMSO B Serially dilute stock in DMSO (e.g., 10 mM to 0.1 mM) A->B C Add diluted stocks to assay buffer (1:100 dilution) B->C D Incubate at assay temp (e.g., 1-2 hours) C->D E Visually inspect for precipitation (turbidity) D->E Initial Check F Centrifuge/Filter to remove precipitate E->F If clear or turbid G Quantify soluble compound in supernatant (HPLC, UV-Vis) F->G

Caption: Workflow for determining the kinetic solubility of a compound.

Protocol:

  • Prepare Stock: Create a high-concentration stock solution of your imidazole compound (e.g., 10-30 mM) in 100% DMSO.[5] Ensure it is fully dissolved; gentle warming or sonication may be required.

  • Dilute in DMSO: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

  • Dilute in Buffer: Add a small, fixed volume of each DMSO concentration to your final assay buffer (e.g., a 1:100 dilution to achieve 1% final DMSO). Mix immediately and thoroughly.[5]

  • Equilibrate: Allow the solutions to incubate under the same conditions as your planned assay (e.g., room temperature or 37°C) for a set period (1-2 hours).

  • Observe: Visually inspect each concentration for signs of precipitation or turbidity. This gives a rough estimate of the solubility limit.

  • Separate and Quantify: For a precise measurement, separate any solid material from the solution via centrifugation or filtration. Analyze the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.[10] The highest concentration that remains fully dissolved is your kinetic solubility limit under these conditions.

Guide 2: Optimizing Solubility with pH and Co-solvents

This guide provides a systematic approach to finding a suitable buffer system for your compound.

Decision Tree for Formulation Strategy

G A Compound Precipitates in Assay Buffer B Is the compound ionizable? (Has acidic/basic pKa) A->B C YES B->C D NO B->D E Perform pH-Solubility Profile (Test pH 4.0 - 9.0) C->E J Proceed to Co-Solvent Screening D->J F Is solubility achieved at a compatible pH? E->F G YES F->G H NO F->H I Use Optimal pH Buffer G->I H->J K Screen Co-solvents (Ethanol, PEG400, etc.) J->K L Is solubility achieved at low co-solvent %? K->L M YES L->M N NO L->N O Use Co-solvent System M->O P Consider Advanced Methods (e.g., Cyclodextrins) N->P

Caption: Decision-making workflow for addressing compound precipitation.

Protocol for pH Screening:
  • Prepare a set of buffers with varying pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9).

  • Using the kinetic solubility protocol from Guide 1, test the solubility of your compound at your target concentration in each buffer.

  • Identify the pH range that provides the highest solubility.

  • Causality Check: Ensure the chosen pH is compatible with your assay components (e.g., enzyme activity, cell viability). A pH that is too low can lead to the protonation of histidine residues, which could be relevant if your assay involves His-tagged proteins.[18]

Co-Solvent Screening Data

If pH adjustment is not sufficient or compatible, a co-solvent screen is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[12][19]

Table 1: Common Co-solvents and Their Properties

Co-SolventTypical Starting Conc.ProsCons
Ethanol 1-5%Less toxic than DMSO; often used in in vivo formulations.Can affect enzyme activity; volatile.
PEG 400 1-10%Low toxicity; commonly used in preclinical formulations.[7]Can be viscous; may interfere with some assay readouts.
Glycerol 1-10%Stabilizes proteins; low toxicity.[20]High viscosity; can be difficult to pipette accurately.

Protocol for Co-Solvent Screening:

  • Prepare your assay buffer containing different concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10%).

  • Add your compound (from a DMSO stock to keep initial dissolution consistent) to the co-solvent-containing buffers.

  • Use the observation or quantification methods from Guide 1 to determine the minimum co-solvent concentration required to maintain solubility.

  • Trustworthiness Check: Always run a "vehicle control" with the co-solvent alone to ensure it doesn't affect your assay baseline.

Guide 3: Advanced Solubilization with Cyclodextrins

When other methods fail, cyclodextrins offer a robust solution. The most commonly used is 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity.[13]

Protocol for Using HP-β-CD:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 50 mM).

  • Test Concentrations: Create serial dilutions of the HP-β-CD stock in your assay buffer.

  • Add Compound: Add your imidazole compound (ideally as a dry film after evaporating the DMSO stock, or from a very concentrated DMSO stock) to each cyclodextrin concentration.

  • Equilibrate: Vortex and allow the mixture to equilibrate (this can take from 30 minutes to several hours) to allow for inclusion complex formation.

  • Assess Solubility: Determine the solubility limit using the methods in Guide 1.

  • Validation: It is critical to confirm that the cyclodextrin itself does not interfere with your assay. Run controls with just the cyclodextrin at the chosen concentration. Studies have shown that cyclodextrins can have cellular effects at higher concentrations.[8]

References
  • Solubility of Things. (n.d.). Imidazole. Retrieved from [Link]

  • Popescu, A., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • Ma, R., et al. (2018). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC - NIH. Retrieved from [Link]

  • Di, L. (2019). Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. ProQuest. Retrieved from [Link]

  • Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. Retrieved from [Link]

  • ResearchGate. (2013). Affects of imidazole on protein solubility and labeling reactions? Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Kramer, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Di, L. (2019). i Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High. ProQuest. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Kvíčalová, Z., et al. (2001). Effect of imidazole on the solubility of a his-tagged antibody fragment. PubMed. Retrieved from [Link]

  • Uekaji, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. Retrieved from [Link]

  • Uekaji, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. PubMed. Retrieved from [Link]

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • Kovvasu, S. P., et al. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Innoriginal: International Journal of Sciences. Retrieved from [Link]

  • Yang, W., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Retrieved from [Link]

  • Williams, H., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar. Retrieved from [Link]

  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • ResearchGate. (2023). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? Retrieved from [Link]

  • Szaniawska, M., & Szymczyk, K. (2021). Strategies in poorly soluble drug delivery systems. World Scientific News. Retrieved from [Link]

  • Reddit. (2017). Removing imidazole in a workup? Retrieved from [Link]

  • Michael, I. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ? Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]

  • Wöll, S., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Fülöp, V., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Retrieved from [Link]

  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]

  • Bibi, S., et al. (2020). Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties. Case Study: Superdisintegrants. PMC - NIH. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole. Retrieved from [Link]

  • Samanta, S., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2015). How can I avoid my protein complex dissociating by imidazole elution? Retrieved from [Link]

  • Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Vester, K., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Imidazole Derivative Stability in Solution

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common stability challenges encountered whe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common stability challenges encountered when working with imidazole derivatives in solution. As a class of compounds vital to medicinal chemistry and material science, understanding their stability is paramount for experimental success and data integrity.[1][2][3] This resource combines troubleshooting diagnostics, frequently asked questions, detailed experimental protocols, and quick-reference data to empower you in your research.

Troubleshooting Guide: Diagnosing Instability

Encountering unexpected changes in your imidazole derivative solution can be a significant roadblock. Common symptoms include color change, precipitation, or a loss of biological activity. These issues often stem from chemical degradation driven by environmental factors.[4][5] This section provides a systematic approach to identifying the root cause of instability.

Symptom-Based Diagnostic Flowchart

Begin by identifying the primary symptom your solution exhibits. Follow the flowchart below to navigate to the likely cause and corresponding troubleshooting section.

G start Start: Observed Instability symptom_color Symptom: Color Change (Yellow/Brown) start->symptom_color symptom_precipitate Symptom: Precipitation / Cloudiness start->symptom_precipitate symptom_activity Symptom: Loss of Potency / Activity start->symptom_activity cause_oxidation Likely Cause: Oxidation / Photodegradation symptom_color->cause_oxidation cause_ph Likely Cause: pH Shift / pKa Issues symptom_precipitate->cause_ph cause_solvent Likely Cause: Poor Solubility / Solvent Evaporation symptom_precipitate->cause_solvent symptom_activity->cause_oxidation cause_hydrolysis Likely Cause: Hydrolysis symptom_activity->cause_hydrolysis cause_temp Likely Cause: Thermal Degradation symptom_activity->cause_temp solution_light Action: Protect from Light (Amber Vials) cause_oxidation->solution_light solution_atmosphere Action: Use Inert Gas (N2/Ar) Add Antioxidant cause_oxidation->solution_atmosphere solution_buffer Action: Use a Buffer System Verify pH cause_ph->solution_buffer solution_solvent Action: Verify Solvent Compatibility Use Co-Solvent / Tightly Seal cause_solvent->solution_solvent cause_hydrolysis->solution_buffer solution_storage Action: Store at Recommended Temp. (e.g., 2-8°C or -20°C) cause_temp->solution_storage

Caption: Diagnostic flowchart for troubleshooting imidazole derivative stability issues.

In-Depth FAQs: Understanding the "Why"

This section addresses common questions with detailed scientific explanations to provide a deeper understanding of imidazole stability.

Q1: Why is my imidazole derivative solution turning yellow or brown?

A color change is a classic indicator of degradation, most commonly due to oxidation or photodegradation.[6] The electron-rich imidazole ring is susceptible to attack by atmospheric oxygen and reactive oxygen species, a process that can be significantly accelerated by exposure to UV or even ambient light.[6][7][8] This leads to the formation of conjugated systems or polymeric impurities that absorb visible light, resulting in the observed color.

  • Causality: The nitrogen atoms in the imidazole ring can facilitate electron transfer reactions, making the molecule prone to oxidation.[7][9] Photons from light sources provide the activation energy needed to initiate these degradative reactions.[8]

Q2: My compound is precipitating out of solution. What are the likely causes?

Precipitation typically points to issues with solubility, which can be influenced by several factors:

  • pH and pKa: Imidazole derivatives are often basic and their solubility is highly pH-dependent.[10] The protonation state of the imidazole ring affects its polarity and ability to interact with the solvent. If the solution's pH drifts towards the compound's pKa, it may convert to a less soluble, neutral form and precipitate. This is particularly relevant in unbuffered aqueous solutions where CO2 from the air can dissolve and lower the pH.[11][12]

  • Solvent Choice: The compound may have limited solubility in the chosen solvent. Using a solvent in which the compound is only marginally soluble can lead to precipitation if the temperature fluctuates or if some solvent evaporates, increasing the concentration.

  • Concentration: You may have created a supersaturated solution that is inherently unstable.

Q3: How can I prevent the degradation of my imidazole derivative during storage?

Preventing degradation requires controlling the key environmental factors that drive these reactions: temperature, light, and atmosphere.[8]

  • Temperature: Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.[8] For short-term storage, 2-8°C is often sufficient. For long-term storage, -20°C or -80°C is recommended, especially for sensitive compounds.

  • Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4][13][14] This is a critical step to prevent photodegradation.[6][15]

  • Atmosphere: To prevent oxidation, degas the solvent before preparing the solution and purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[13] For highly sensitive compounds, adding a small amount of an antioxidant can be beneficial.

Q4: What are the best practices for preparing and handling solutions to maximize stability?

The initial preparation is a critical control point for ensuring long-term stability.

  • Use High-Purity Solvents: Impurities in solvents can act as catalysts for degradation.

  • Buffer Your Solution: If working in an aqueous medium, use a buffer system to maintain a stable pH, ideally 1-2 pH units away from the compound's pKa to ensure it remains in its most soluble, protonated form.

  • Work Quickly and Efficiently: Minimize the time the solid compound or solution is exposed to ambient light and atmosphere during weighing and preparation.

  • Filter Sterilization: For biological applications, filter the solution through a 0.22 µm syringe filter to remove particulates and potential microbial contamination, which can also contribute to degradation.

Q5: How do I analytically monitor the stability of my imidazole derivative?

Monitoring stability requires an analytical technique that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[16][17]

  • Methodology: A stability-indicating HPLC method, typically using a C18 column with a UV detector, can quantify the parent compound's peak area over time.[18][19][20] A decrease in the main peak area and the appearance of new peaks are clear signs of degradation.

  • Validation: To confirm the method is "stability-indicating," a forced degradation study is performed (see Protocol 2). This ensures that the degradation products are well-separated from the parent peak.[21][22]

Experimental Protocols

These protocols provide step-by-step guidance for common laboratory procedures related to imidazole derivative stability.

Protocol 1: General Procedure for Preparing a Stock Solution
  • Preparation: Work in an area with subdued lighting. If the compound is oxygen-sensitive, perform all steps in a glovebox or under a gentle stream of inert gas.

  • Weighing: Accurately weigh the desired amount of the imidazole derivative into a tared, sterile amber glass vial.

  • Solvent Addition: Add the desired volume of high-purity, and if necessary, degassed solvent to the vial.

  • Dissolution: Mix thoroughly by vortexing or sonicating until the solid is completely dissolved. Gentle warming can be used if necessary, but be cautious of thermal degradation.

  • Inerting (if required): Purge the headspace of the vial with argon or nitrogen for 30-60 seconds.

  • Sealing and Storage: Tightly seal the vial with a Teflon-lined cap. Label clearly with the compound name, concentration, solvent, date, and your initials. Store at the appropriate temperature, protected from light.[13][14]

Protocol 2: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods, as recommended by ICH guidelines.[23][24] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[22]

G start Prepare API Solution (e.g., 1 mg/mL) control Control Sample (Store at 4°C, protected from light) start->control stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->stress_acid stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->stress_base stress_ox Oxidation (e.g., 3% H2O2, RT) start->stress_ox stress_thermal Thermal Stress (e.g., 80°C in oven) start->stress_thermal stress_photo Photolytic Stress (ICH Q1B conditions 1.2 million lux hours) start->stress_photo analysis Analyze All Samples by HPLC-UV/MS (at t=0, 2, 6, 24, 48h) control->analysis stress_acid->analysis stress_base->analysis stress_ox->analysis stress_thermal->analysis stress_photo->analysis evaluation Evaluate Data: - % Degradation - Peak Purity - Identify Degradants analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Prepare Samples: Prepare several identical aliquots of your imidazole derivative in a suitable solvent.

  • Apply Stress Conditions: Expose individual aliquots to different stress conditions as outlined in the workflow diagram.[22][25] Include a control sample stored under ideal conditions.

  • Time Points: Sample each condition at various time points (e.g., 0, 2, 6, 24 hours). Neutralize acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a suitable HPLC method.

  • Data Interpretation: Compare the chromatograms from stressed samples to the control. The goal is to see a partial degradation of the parent peak and the appearance of new, well-resolved degradant peaks.

Protocol 3: Example HPLC-UV Method for Monitoring Degradation

This serves as a starting point; the method must be optimized for your specific compound.

  • System: HPLC with UV-Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol[18]

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for λmax (e.g., 210-350 nm) or use a known absorbance wavelength for your compound.

  • Injection Volume: 10 µL

Reference Data Tables

Table 1: General Storage Conditions & Stability Factors

FactorCondition/ParameterRationale & Impact on Imidazole Stability
Temperature -20°C to -80°C (Long-term) 2-8°C (Short-term)Reduces the rate of all chemical degradation pathways (hydrolysis, oxidation).[8] Higher temperatures accelerate degradation.[4]
Light Protect from light (Amber Vials)Prevents photodegradation, a common pathway for aromatic heterocycles.[6][15] ICH Q1B guidelines specify photostability testing conditions.[24]
pH Buffered Solution (1-2 pH units from pKa)Maintains the compound in a single, stable, and soluble ionic state. Prevents precipitation and pH-catalyzed hydrolysis.[11][26]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen, preventing oxidative degradation of the electron-rich imidazole ring.[8][13]
Solvent High-purity, aprotic recommendedMinimizes impurities that can catalyze degradation. Aprotic solvents prevent hydrolysis. Water can act as a nucleophile.

Table 2: Solvent Compatibility and Selection Guide

Solvent ClassExamplesSuitability for ImidazolesConsiderations
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)Excellent Generally good solvents for many imidazole derivatives. Hygroscopic (can absorb water), so use anhydrous grades and store properly.
Alcohols Methanol, EthanolGood Can be effective, but are protic and can participate in hydrogen bonding or reactions. Can be suitable for HPLC mobile phases.[18]
Aqueous Buffers Phosphate, Citrate, TRISGood (if buffered) Solubility is highly pH-dependent. Must use a buffer to prevent pH drift and precipitation.[11] Avoid unbuffered water.
Ethers THF, DioxaneModerate Use with caution. Potential for peroxide formation, which can be a potent oxidizing agent.
Non-polar Hexane, ToluenePoor Generally not suitable for dissolving polar imidazole derivatives unless the molecule has very large non-polar substituents.

Common Degradation Pathway: Oxidation

The imidazole ring is susceptible to oxidative cleavage. The pathway below illustrates a generalized oxidative degradation mechanism.

G Imidazole Imidazole Derivative (Parent Compound) Radical_Cation Radical Cation Intermediate Hydroperoxide Hydroperoxide Adduct Radical_Cation->Hydroperoxide + O2, H+ Ring_Opened Ring-Opened Intermediates (e.g., Diamides) Hydroperoxide->Ring_Opened Ring Cleavage Final_Products Final Degradation Products (e.g., Formamide, Oxamide) Ring_Opened->Final_Products Further Oxidation/ Rearrangement Stressor1 O2 / H2O2 Stressor1->Radical_Cation Oxidation Stressor2 Light (hν) Stressor2->Radical_Cation Photolysis Stressor3 •OH Radical Stressor3->Radical_Cation Radical Attack

Caption: Generalized oxidative degradation pathway for an imidazole derivative.

This guide provides a foundational framework for addressing stability issues with imidazole derivatives. Always consult the specific literature for your compound of interest and adapt these general principles to your unique experimental context.

References

  • ICH. (n.d.). Q1A - Q1F Stability. Retrieved from ICH Harmonised Guideline. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • University of Washington. (2025, February 28). Imidazole. [Link]

  • Gangele, K., & Poluri, K. M. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 103. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Washington University in St. Louis. (n.d.). Imidazole Safety Information. [Link]

  • ACS ES&T Air. (2024, May 9). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Quality Assurance & Production Systems. (2025, December 28). Poor Stability Study Design Leading to Rejections? Common Errors Explained. [Link]

  • ResearchGate. (2022, November). Efficient Degradation of Alkyl Imidazole Ionic Liquids in Simulated Sunlight Irradiated Periodate System. [Link]

  • Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures. [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). Abiotic Degradation (Photodegradation and Hydrolysis) of Imidazolinone Herbicides. [Link]

  • Air Sea Containers. (2025, October 2). Top 5 Factors Affecting Chemical Stability. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. [Link]

  • IntechOpen. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • Pendidikan Kimia. (2017, November 21). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • ResearchGate. (2025, August 5). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. [Link]

  • RSC Publishing. (n.d.). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • International Journal of Advanced Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. [Link]

  • ResearchGate. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium. [Link]

  • International Journal of Pharmaceutical and Life Sciences. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • YouTube. (2025, August 15). Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F). [Link]

  • ResearchGate. (2025, August 8). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives. [Link]

  • PubMed. (n.d.). pH-dependent optical properties of synthetic fluorescent imidazoles. [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES. [Link]

  • NIH. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Welcome to the technical support center for the synthesis and purification of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and improve the purity of your synthesized compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. Each question is followed by a detailed explanation of the potential causes and recommended solutions.

Question 1: My final product is a persistent oil or waxy solid that is difficult to handle and purify. What is causing this, and how can I obtain a crystalline product?

Underlying Cause: The presence of unreacted starting materials, particularly 2-mercapto-1-methylimidazole (methimazole), or side products can act as impurities that inhibit crystallization. The inherent polarity and potential for hydrogen bonding in both the product and impurities can lead to the formation of eutectic mixtures or oils.

Recommended Solutions:

  • Optimize Reaction Stoichiometry and Conditions: Ensure the complete consumption of the starting thiol, 2-mercapto-1-methylimidazole. A slight excess of the alkylating agent (e.g., chloroacetic acid or bromoacetic acid) can be used, but this must be carefully controlled to avoid purification challenges later. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Aqueous Work-up and pH Adjustment: After the reaction, a carefully controlled aqueous work-up is essential. The product is an acid, so washing with a slightly acidic aqueous solution (e.g., dilute HCl) can help remove any remaining basic starting materials or byproducts.

  • Recrystallization: This is the most effective method for obtaining a pure, crystalline product. The choice of solvent is critical. A solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.

Solvent SystemRationale
Ethanol/WaterThe product is often soluble in hot ethanol and less soluble upon the addition of water.
IsopropanolCan be an effective single-solvent system for recrystallization.
Ethyl Acetate/HexaneFor less polar impurities, dissolving the crude product in a minimum amount of hot ethyl acetate and then adding hexane until turbidity is observed can induce crystallization upon cooling.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

  • If using a co-solvent, add the second solvent dropwise until a slight cloudiness persists.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, cool the flask in an ice bath.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Question 2: My NMR spectrum shows signals that I cannot account for. What are the likely impurities, and how can I identify them?

Common Impurities and Their Spectroscopic Signatures:

  • Unreacted 2-mercapto-1-methylimidazole (Methimazole): This is a common impurity. In ¹H NMR, it will show characteristic peaks for the methyl group and the two imidazole ring protons.[2]

  • Disulfide Byproduct (bis(1-methyl-1H-imidazol-2-yl) disulfide): The thiol starting material can oxidize to form a disulfide, especially if the reaction is exposed to air for extended periods. This impurity will have a distinct set of signals in the NMR.

  • Over-alkylation Products: While less common for the sulfur atom, reaction at one of the imidazole nitrogens is a possibility, leading to a quaternized species. These would likely be highly polar and might be removed with a water wash.[3][4]

  • Residual Solvents: Signals from solvents used in the reaction or work-up (e.g., DMF, DMSO, ethyl acetate) are often present.

Workflow for Impurity Identification:

Caption: Workflow for identifying unknown impurities.

Detailed Steps:

  • NMR Analysis: Carefully analyze the ¹H and ¹³C NMR spectra of your crude product. Compare the observed chemical shifts and integration values with the expected spectrum of the pure product.

  • LC-MS Analysis: This technique is invaluable for identifying impurities by their mass-to-charge ratio. The molecular weights of the common impurities listed above can be used to tentatively assign peaks in the chromatogram.

  • Spiking Experiments: To confirm the identity of a suspected impurity, "spike" a sample of your crude product with a small amount of the pure, suspected compound (e.g., methimazole). An increase in the intensity of the corresponding peak in the NMR or LC-MS will confirm its presence.

Question 3: I am using column chromatography for purification, but I am getting poor separation or degradation of my product on the column. What can I do?

Challenges with Column Chromatography for Thiol-Containing Compounds:

  • Oxidation on Silica Gel: The slightly acidic nature of standard silica gel can promote the oxidation of sulfur-containing compounds, leading to the formation of disulfides or other byproducts.[5]

  • Product Tailing: The polar carboxylic acid group can interact strongly with the silica gel, leading to broad peaks and poor separation (tailing).

Recommended Solutions:

  • Use of Acidified Mobile Phase: Adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid group, reducing its interaction with the silica gel and leading to sharper peaks.[6]

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: For compounds that are sensitive to acidic conditions, alumina can be a good alternative to silica gel.[5]

    • Reverse-Phase Chromatography (C18): This is often a better choice for polar compounds. A mobile phase of acetonitrile/water or methanol/water with a small amount of formic or acetic acid is typically used.

  • De-gassing Solvents: To minimize oxidation, it is good practice to de-gas the mobile phase solvents before use, for example, by sparging with nitrogen or argon.[5]

Chromatography MethodStationary PhaseMobile Phase ExampleAdvantages
Normal PhaseSilica GelDichloromethane/Methanol with 0.5% Acetic AcidGood for less polar impurities.
Normal PhaseNeutral AluminaEthyl Acetate/HexaneAvoids acidic conditions.
Reverse PhaseC18 SilicaAcetonitrile/Water with 0.1% Formic AcidExcellent for polar compounds and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid?

The most common and straightforward synthesis involves the S-alkylation of 2-mercapto-1-methylimidazole (methimazole) with a haloacetic acid or its ester (e.g., chloroacetic acid, bromoacetic acid, or ethyl bromoacetate) in the presence of a base.

Caption: General synthesis of the target compound.

Q2: How does the choice of base affect the reaction?

The choice of base is critical for the success of the reaction.

  • Strong Bases (e.g., NaH, NaOMe): These will readily deprotonate the thiol, leading to a fast reaction. However, they are also strong enough to deprotonate the carboxylic acid of the product, which can sometimes lead to solubility issues or side reactions.

  • Weaker Bases (e.g., K₂CO₃, NaHCO₃): These are often preferred as they are milder and can be easier to handle. The reaction may be slower but is often cleaner. The choice of solvent is also important, with polar aprotic solvents like DMF or acetone being common.

Q3: Can the product be purified by acid-base extraction?

Yes, acid-base extraction can be a useful preliminary purification step.

Extraction Protocol:

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Wash with a saturated aqueous solution of sodium bicarbonate. The desired product, being an acid, will be deprotonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic organic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of around 2-3. The product will precipitate out if it is not very water-soluble, or it can be extracted back into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

Q4: What are the key safety considerations for this synthesis?

  • Thiol Stench: 2-mercapto-1-methylimidazole has a strong, unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood.

  • Haloacetic Acids: Chloroacetic acid and bromoacetic acid are corrosive and toxic. Avoid skin contact and inhalation.

  • Strong Bases: Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

  • Mugesh, G., et al. (2005). Anti-thyroid Drugs and Thyroid Hormone Synthesis: Effect of Methimazole Derivatives on Peroxidase-Catalyzed Reactions. Journal of the American Chemical Society. Available at: [Link][7][8][9]

  • Reddy, M. V. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link][10][11]

  • SIELC Technologies. Separation of (((Diethylamino)thioxomethyl)thio)acetic acid on Newcrom R1 HPLC column. Available at: [Link][6]

  • Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? Available at: [Link][5]

  • Google Patents. (1991). Process for preparing 1-alkylimidazoles. Available at: [4]

  • Hussain, A., et al. (2018). Crystal structure of 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Bioactivity Assays with Imidazole Compounds

Introduction Welcome to the Technical Support Center for researchers working with imidazole-containing compounds. Imidazole derivatives are a cornerstone of modern drug discovery, exhibiting a vast array of biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers working with imidazole-containing compounds. Imidazole derivatives are a cornerstone of modern drug discovery, exhibiting a vast array of biological activities.[1][2][3][4] However, their unique physicochemical properties can sometimes lead to inconsistent and difficult-to-interpret results in bioactivity assays. This guide, structured in a question-and-answer format, is designed to help you troubleshoot common issues, ensuring the reliability and reproducibility of your experimental data. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the specific challenges you may encounter.

Part 1: Troubleshooting Guide - From Symptom to Solution

This section is designed to guide you through a logical troubleshooting process, starting from the observed problem to identifying the root cause and implementing a corrective action plan.

I. High Variability Between Replicates or Experiments

Question: Why am I observing high variability in my results (e.g., IC50 values, % inhibition) between replicate wells or across different experimental days?

High variability is a common challenge that can stem from multiple sources. It is crucial to systematically investigate each possibility to pinpoint the exact cause.

Initial Checks & First-Line Solutions:

  • Review Your Protocol: The first step in troubleshooting is always to meticulously review your experimental protocol.[5] Even minor deviations in reagent concentrations, incubation times, or procedural steps can introduce significant variability.[6][7]

  • Pipetting and Mixing: Inconsistent pipetting is a frequent source of error.[6][7] Ensure your pipettes are calibrated. When preparing serial dilutions or adding reagents, pipette gently against the wall of the tubes or wells to avoid bubbles and ensure complete mixing.[6][7] For plate-based assays, gently tapping the plate can help ensure uniformity.[6]

  • Environmental Consistency: Inconsistencies in environmental conditions like temperature and humidity can affect enzyme kinetics and cell health, leading to variable results.[8] Always ensure reagents are equilibrated to the proper assay temperature before use.[6]

Deeper Dive into Imidazole-Specific Issues:

If the initial checks do not resolve the issue, consider these more complex factors related to the imidazole compound itself:

1. Compound Solubility and Aggregation:

  • The Problem: Imidazole derivatives, particularly those with rigid, planar structures, can have poor aqueous solubility.[9] When the compound's concentration in the assay buffer exceeds its solubility limit, it can precipitate or form aggregates. These aggregates can lead to non-specific inhibition and highly variable results.[10]

  • How to Diagnose:

    • Visual Inspection: Carefully inspect your assay wells for any signs of precipitation or turbidity.[6]

    • Solubility Assessment: Determine the kinetic solubility of your compound in the specific assay buffer you are using.

  • Solutions:

    • Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the assay should be kept to a minimum (typically <1%) as it can be toxic to cells and affect enzyme activity.

    • pH Adjustment: The solubility of many imidazole compounds is pH-dependent due to the basic nitrogen atoms in the ring system.[9][10] Lowering the pH of the buffer may increase solubility by protonating these nitrogens.[9]

    • Use of Excipients: For in-vivo or cell-based assays, formulation aids like PEG400 or Tween 80 can be considered, but their compatibility with the assay must be validated.[9]

2. Compound Stability:

  • The Problem: Imidazole compounds can be susceptible to degradation, especially at certain pH levels or in the presence of reactive species.[8][11] Degradation of the active compound will lead to a decrease in potency and inconsistent results over time.

  • How to Diagnose:

    • Time-Course Experiment: Assess the compound's activity at different pre-incubation times to see if the potency changes.

    • Analytical Verification: If possible, use analytical methods like HPLC-MS to check the integrity of your stock solution and diluted samples over time.

  • Solutions:

    • Fresh Solutions: Always prepare fresh working solutions of your imidazole compound for each experiment.[8]

    • Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Solid compounds should be stored in a cool, dry, and well-ventilated area away from light and incompatible materials like strong oxidizers and acids.[12]

Troubleshooting Workflow for High Variability

A High Variability Observed B Review Protocol & Pipetting Technique A->B C Check Environmental Consistency (Temp, Humidity) B->C D Issue Resolved? C->D E Investigate Compound Solubility D->E No O End D->O Yes F Visual Inspection for Precipitation E->F G Determine Kinetic Solubility F->G H Solubility Issue Confirmed? G->H I Optimize Solvent/pH/Excipients H->I Yes J Investigate Compound Stability H->J No I->O K Perform Time-Course Experiment J->K L Analytical Verification (HPLC-MS) K->L M Degradation Confirmed? L->M N Prepare Fresh Solutions & Optimize Storage M->N Yes M->O No N->O

Caption: A decision tree for troubleshooting high variability.

II. Unexpected or No Biological Activity

Question: My imidazole compound is reported to be active, but I'm seeing lower than expected activity, or no activity at all. What could be wrong?

This can be a frustrating situation, but a systematic approach can help uncover the underlying cause.

1. Assay Interference:

  • The Problem: Imidazole compounds can directly interfere with the assay technology, leading to false negatives (or positives).

  • How to Diagnose & Solutions:

    • Luciferase Assays: Imidazole and its derivatives are known to inhibit firefly luciferase (FLuc).[13] This is a critical consideration for reporter gene assays. If you are using a luciferase-based readout, run a control experiment with the purified luciferase enzyme and your compound to check for direct inhibition. If inhibition is observed, consider switching to a different reporter system or a functional endpoint assay.

    • Fluorescence-Based Assays: Some imidazole compounds can be fluorescent themselves or quench the fluorescence of the assay reagents. Run a control plate with your compound in the assay buffer without the biological components to check for background fluorescence.

    • Colorimetric Assays: Imidazole compounds can absorb light at the wavelength used for detection in colorimetric assays. A similar control experiment as for fluorescence assays should be performed.

2. pH Effects on the Biological Target:

  • The Problem: Imidazole is a weak base and can act as a buffer in the pH range of 6.2-7.8.[14] High concentrations of an imidazole-containing compound can alter the pH of your assay buffer, especially if the buffer's capacity is weak at the working pH.[15][16] This pH shift can directly impact the activity of your target protein.

  • How to Diagnose:

    • Measure the pH of your assay buffer after adding the highest concentration of your imidazole compound.

  • Solutions:

    • Use a buffer with a stronger buffering capacity in the desired pH range.

    • Re-adjust the pH of the final assay solution after the addition of the compound.

3. Metal Chelation:

  • The Problem: The imidazole ring can chelate divalent metal cations.[14][17][18][19] If your assay relies on a metalloenzyme or requires specific metal ions as cofactors, your compound could be inactivating the system by sequestering these essential metals.

  • How to Diagnose:

    • Review the literature for your target to determine if it is a metalloenzyme.

    • Perform an add-back experiment where you supplement the assay with an excess of the required metal ion to see if activity can be rescued.

  • Solutions:

    • If chelation is confirmed, you may need to consider if this is a desired mechanism of action or an artifact. For assay validation, you can try to saturate the chelation effect by adding a slight excess of the necessary metal ion.

Protocol: Assessing Direct Luciferase Inhibition

  • Prepare a dilution series of your imidazole compound in the assay buffer.

  • In a white, opaque microplate, add a constant amount of purified firefly luciferase enzyme to each well.

  • Add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding the luciferase substrate (D-luciferin) and ATP.

  • Immediately measure the luminescence signal.

  • A dose-dependent decrease in luminescence in the presence of your compound indicates direct inhibition of the enzyme.[20]

III. High Background or Non-Specific Activity

Question: I'm observing a high background signal or what appears to be non-specific inhibition at high compound concentrations. How can I address this?

This often points to issues with compound aggregation or reactivity.

1. Compound Aggregation:

  • The Problem: As discussed earlier, compound aggregates can non-specifically inhibit enzymes and other proteins, leading to a steep, often non-saturable dose-response curve.

  • How to Diagnose:

    • Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it is likely due to aggregation.

  • Solutions:

    • Reduce the highest concentration of the compound tested to below its solubility limit.

    • Re-evaluate the compound's structure for potential liabilities for aggregation.

2. Generation of Reactive Oxygen Species (ROS):

  • The Problem: Some imidazole-containing compounds can undergo redox cycling or react with components of the assay media to produce reactive oxygen species (ROS) like hydrogen peroxide.[21][22] ROS can damage proteins and lipids, leading to non-specific cytotoxicity or enzyme inactivation.

  • How to Diagnose:

    • Include an antioxidant like N-acetylcysteine or glutathione in your assay. If the non-specific activity is diminished, ROS generation is a likely culprit.

  • Solutions:

    • This may be an inherent property of the compound. If this off-target effect is masking the true activity, it may be necessary to redesign the compound to reduce its redox potential.

Decision Matrix for Non-Specific Activity

Symptom Potential Cause Diagnostic Test Primary Solution
Steep, non-saturable dose-response curveCompound AggregationAdd 0.01% Triton X-100Test below solubility limit
High cytotoxicity in cell-based assaysROS GenerationAdd N-acetylcysteineConsider compound redesign
Signal interference in controlsAssay Technology InterferenceRun compound-only controlsSwitch to an orthogonal assay

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of imidazole compounds?

A1: Prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO.[9] Store these stocks in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[7] Before use, thaw the aliquot completely and vortex thoroughly.

Q2: How does the pH of the buffer affect my imidazole compound's activity?

A2: The pH can have a significant impact. Firstly, it affects the compound's solubility, as many imidazoles are more soluble at a slightly acidic pH.[9][10] Secondly, the protonation state of the imidazole ring, which is pH-dependent, can be critical for its interaction with the biological target.[23][24] Always ensure your assay buffer is robust and that the final pH is consistent across all experiments.[16]

Q3: Can the imidazole ring itself interact with my target protein?

A3: Yes. The imidazole side chain of histidine is frequently involved in enzyme catalytic mechanisms.[15] A high concentration of an imidazole-containing compound could potentially compete with histidine residues in the active site, leading to inhibition.[15] This is a form of competitive inhibition that should be investigated if your target has a histidine-dependent catalytic mechanism.

Q4: My compound was purified using IMAC with an imidazole elution buffer. Could residual imidazole be affecting my results?

A4: This is a distinct possibility. Imidazole is used in high concentrations to elute His-tagged proteins from Ni-NTA columns.[25] It is crucial to remove this residual imidazole through dialysis or a desalting column before performing bioactivity assays, as it can interfere with downstream applications or contribute to the observed biological effect.[26] Interestingly, for some proteins, the presence of imidazole can actually improve solubility and stability.[27] If you observe precipitation after removing imidazole, you may need to screen for alternative buffer conditions to maintain protein solubility.[26]

Q5: Are there any "red flags" in the structure of an imidazole compound that might suggest a higher likelihood of assay interference?

A5: Yes. Compounds with multiple aromatic rings and a planar structure are more prone to aggregation. Structures containing functionalities known to be redox active may be more likely to generate ROS. Additionally, compounds with structural similarity to luciferase substrates (like benzothiazoles) should be treated with caution in luciferase-based assays.[13]

References

  • BioAssay Systems. Troubleshooting. Retrieved from [Link]

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2024, May 9). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Retrieved from [Link]

  • ResearchGate. (2015, January 20). What is the effect of immidazole on activity and stability of enzyme? Retrieved from [Link]

  • ResearchGate. Degradative imidazole oxidation of particle by reactive oxygen... Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 21). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022, May 30). A Review on “Imidazole and Various Biological Activities”. Retrieved from [Link]

  • PubMed. (1968, May). Studies on imidazole derivatives as chelating agents-V Investigations of the applicabilities of the azoimidazoles as metallochromic indicators. Retrieved from [Link]

  • ResearchGate. (2016, April 27). pH not stable with imidazole in buffers? Retrieved from [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole. Retrieved from [Link]

  • ResearchGate. (2013, September 25). Affects of imidazole on protein solubility and labeling reactions? Retrieved from [Link]

  • PubMed. (2003, December). Effect of imidazole on the solubility of a his-tagged antibody fragment. Retrieved from [Link]

  • Studylib. Imidazole SOP: Safety & Handling Procedures. Retrieved from [Link]

  • PubMed. (1968, February). Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • MDPI. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Retrieved from [Link]

  • MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]

  • Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

  • MDPI. Platinum-Based Cytostatics Used in Oncology with Respect to Environmental Fate and Innovative Removal Strategies of Their Metabolites. Retrieved from [Link]

  • ResearchGate. (2018, March 9). Stability of Imidazole- shelf life? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubMed. Inhibition of beta-glucosidase by imidazoles. Retrieved from [Link]

  • PubMed. Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. Retrieved from [Link]

  • National Center for Biotechnology Information. Imidazoles as potential anticancer agents. Retrieved from [Link]

  • Oxford Academic. (2020, July 1). Calmodulin inhibition as a mode of action of antifungal imidazole pharmaceuticals in non-target organisms. Retrieved from [Link]

  • PubMed. Imidazole-assisted catalysis of luminescence reaction in blue fluorescent protein from the photoprotein aequorin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Interferences with Luciferase Reporter Enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • NeuroQuantology. Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Retrieved from [Link]

  • ResearchGate. (2020, June 17). (PDF) Inhibitor Bias in Luciferase-Based Luminescence Assays. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Aggregation of Imidazole Derivatives in Solution

Welcome to the Technical Support Center dedicated to addressing the common challenge of aggregation and precipitation of imidazole derivatives in solution. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the common challenge of aggregation and precipitation of imidazole derivatives in solution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical, field-proven insights to ensure the successful use of these valuable compounds in your experiments.

I. Understanding the Challenge: Why Do Imidazole Derivatives Aggregate?

Imidazole derivatives are a cornerstone in medicinal chemistry and biological research. However, their inherent physicochemical properties can often lead to solubility and aggregation issues. The primary drivers of aggregation include:

  • Limited Aqueous Solubility: Many imidazole derivatives possess hydrophobic moieties, leading to poor solubility in aqueous buffers.

  • Intermolecular Interactions: The imidazole ring itself can participate in hydrogen bonding and π-π stacking, promoting self-association and aggregation.

  • pH-Dependent Solubility: The imidazole ring is basic, and its protonation state is pH-dependent. The solubility of imidazole derivatives can change significantly with variations in pH.[1]

  • High Concentrations: Exceeding the thermodynamic solubility limit of a compound in a given solvent system will inevitably lead to precipitation.[2]

  • Temperature Effects: Temperature can have a variable effect on solubility; for some compounds, solubility increases with temperature, while for others it may decrease.[2]

This guide will walk you through a systematic approach to diagnose and resolve these aggregation issues.

II. Troubleshooting Guide: From Problem to Solution

Encountering precipitation or aggregation can be a frustrating experience. This troubleshooting guide provides a logical workflow to identify the root cause of the issue and implement an effective solution.

Step 1: Initial Observation and Diagnosis

The first step is to carefully observe the nature of the aggregation and the conditions under which it occurs.

dot

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Diagnosis Diagnosis cluster_Solutions Targeted Solutions cluster_Outcome Desired Outcome Aggregation Aggregation/ Precipitation Observed Timing When does it occur? Aggregation->Timing Solvent Optimize Solvent (Co-solvent, pH) Timing->Solvent Immediately Excipients Add Stabilizing Excipients (Surfactants, Cyclodextrins) Timing->Excipients Over Time Temperature Control Temperature Timing->Temperature On Temp. Change Dilution Modify Dilution/ Buffer Exchange Protocol Timing->Dilution On Dilution/ Buffer Exchange StableSolution Stable Solution Solvent->StableSolution Excipients->StableSolution Temperature->StableSolution Dilution->StableSolution

Sources

Optimization

how to prevent degradation of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid during storage

Technical Support Center: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Document ID: TSS-CHEM-028A Revision: 1.0 Last Updated: January 10, 2026 Introduction: Understanding the Stability of [(1-methyl-1H-imidazol-2-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Document ID: TSS-CHEM-028A Revision: 1.0 Last Updated: January 10, 2026

Introduction: Understanding the Stability of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

This guide provides our field-proven insights and best practices to mitigate degradation, ensuring the integrity and reliability of your experimental results. We will address common questions, troubleshoot potential issues, and provide detailed protocols for proper handling and stability assessment.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries we receive regarding the storage and handling of this compound.

Q1: What is the primary degradation pathway for this compound?

A: The core issue is the oxidation of the sulfur atom in the thioether linkage. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can oxidize the thioether to its corresponding sulfoxide and, subsequently, to the sulfone. This is a common degradation pathway for many sulfur-containing compounds[2]. A forced degradation study on daclatasvir, a complex molecule also containing an imidazole moiety, showed that the imidazole ring itself is susceptible to oxidation and photodegradation in solution[3].

Q2: What are the ideal storage conditions for the solid compound?

A: For optimal long-term stability, the solid compound should be stored under the following conditions, summarized in the table below. The key is to minimize exposure to oxygen, moisture, and light.

Q3: How should I prepare and store stock solutions?

A: Stock solutions are significantly more susceptible to degradation than the solid material[3]. We recommend preparing fresh solutions for each experiment. If storage is unavoidable, prepare concentrated stocks in a suitable anhydrous, aprotic solvent like DMSO or DMF. Overlay the solution with an inert gas (argon or nitrogen), seal the vial tightly with a PTFE-lined cap, and store at -20°C or, preferably, -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q4: Is the compound sensitive to pH?

A: Yes. The imidazole ring and the carboxylic acid moiety impart pH sensitivity. While specific studies on this molecule are not publicly available, related compounds show that the imidazole moiety can be liable to base-mediated autoxidation[3]. Acidic conditions could potentially lead to hydrolysis or other degradative reactions. We recommend maintaining solutions at a neutral pH unless your experimental protocol requires otherwise.

Q5: The solid material has changed color. Is it degraded?

A: A change in appearance, such as discoloration from white/off-white to yellow or brown, is a strong indicator of degradation. This is often due to the formation of oxidized species or other polymeric impurities. We strongly advise performing a quality control check, such as HPLC-MS or NMR, to assess the purity before use.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical approach to resolving them.

Problem: My HPLC/LC-MS analysis shows new, more polar peaks appearing over time.

  • Probable Cause: This is the classic signature of thioether oxidation. The sulfoxide and sulfone derivatives are significantly more polar than the parent compound, resulting in earlier retention times on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to mass spectrometry (MS), check the mass of the new peaks. The sulfoxide will have a mass of +16 Da compared to the parent, and the sulfone will be +32 Da.

    • Review Storage: Were the solid and/or solution stored under an inert atmosphere? Was it protected from light? Was the solvent of sufficient quality (anhydrous, peroxide-free)?

    • Immediate Action: Discard the degraded solution. Prepare a fresh solution from a reliable stock of the solid compound. If the solid is suspect, purify it or use a new batch.

Problem: I am observing low or inconsistent potency in my biological assays.

  • Probable Cause: If the parent compound is the active species, the presence of degradation products will lower its effective concentration, leading to reduced activity. The degradation products themselves may be inactive or could even have an antagonistic effect.

  • Troubleshooting Steps:

    • Purity Check: Immediately analyze an aliquot of the exact solution used in the assay via HPLC to determine the purity.

    • Solvent Compatibility: Ensure the compound is stable in your assay buffer. Some buffers, especially those containing certain metal ions or reactive species, can accelerate degradation. Run a control experiment where you incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation.

    • Workflow Analysis: Review your entire experimental workflow. Are there steps where the compound is exposed to air, light, or non-ideal temperatures for extended periods?

Part 3: Data & Visualization

Degradation Pathway

The primary degradation mechanism is the oxidation of the thioether sulfur.

DegradationPathway Parent [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid (Thioether) Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide Oxidation Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone Further Oxidation Oxidant [O] (Air, H₂O₂, etc.) Oxidant2 [O]

Caption: Primary oxidative degradation pathway of the thioether.

Recommended Storage Conditions Summary
Form Temperature Atmosphere Light Protection Recommended Duration
Solid 2–8 °C[4]Inert Gas (Argon/Nitrogen)Amber Vial>12 months
Solid -20 °CInert Gas (Argon/Nitrogen)Amber Vial>24 months
Solution (DMSO/DMF) -20 °CInert Gas (Argon/Nitrogen)Amber Vial / Foil Wrap<1 month
Solution (DMSO/DMF) -80 °CInert Gas (Argon/Nitrogen)Amber Vial / Foil Wrap<3 months

Part 4: Experimental Protocols

These protocols represent best practices for ensuring the integrity of your compound.

Protocol 1: Aliquoting and Storing Solid Compound

Objective: To properly store the bulk solid compound to prevent degradation.

  • Preparation: Work in a glove box or glove bag flushed with nitrogen or argon if available. If not, work quickly in a fume hood with low humidity.

  • Aliquoting: Weigh the desired amounts of the solid compound into appropriately sized amber glass vials with PTFE-lined screw caps.

  • Inerting: Flush the headspace of each vial with a gentle stream of nitrogen or argon for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vials. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials in a labeled, sealed secondary container with desiccant and store at the recommended temperature (-20°C for long-term).

Protocol 2: QC Workflow for Assessing Compound Stability

Objective: To use High-Performance Liquid Chromatography (HPLC) to quantify the purity of the compound and detect degradation products. Analytical methods for sulfur-containing compounds often involve HPLC or GC[5][6].

Caption: HPLC workflow for routine quality control analysis.

References

  • The Stability of Sulfur Compounds, Low Molecular Weight Gases, and VOCs in Four Air Sample Bag Materials. (2011). SKC Inc. [Link]

  • Testing Procedure (Method of analysis) for Sulphur in Organic Compounds, Tartrates and Thiosulphates. (2011). Pharmaguideline. [Link]

  • Krupp, E., & Matz, G. (2019). Biological sulphur-containing compounds - Analytical challenges. TrAC Trends in Analytical Chemistry, 120, 115664. [Link]

  • Commandeur, J. N., Stijntjes, G. J., & Vermeulen, N. P. (1991). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesiology, 75(5), 855-861. [Link]

  • Huang, Y., Ji, Y., Liu, D. Q., & An, N. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3127-3136. [Link]

  • Coleman, D., & Gathergood, N. (2010). Biodegradability of imidazole and pyridinium ionic liquids. Chemistry & Sustainability, Energy & Materials, 3(7), 646-662. [Link]

  • Dahno, D. O., et al. (2020). Oxidation of 2-Cyanothioacrylamides with Sodium Nitrite in Acidic Medium. Russian Journal of General Chemistry, 90(9), 1668-1673. [Link]

  • Fensolvi Storage & packaging. Fensolvi Information Center. [Link]

Sources

Troubleshooting

optimizing dosage for in vivo experiments with imidazole compounds

Welcome to the Technical Support Center for In Vivo Dosing Optimization. As Senior Application Scientists, we understand that moving a promising imidazole compound from the bench to a preclinical model is a critical and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for In Vivo Dosing Optimization. As Senior Application Scientists, we understand that moving a promising imidazole compound from the bench to a preclinical model is a critical and often challenging step. This guide is designed to provide you with field-proven insights and practical, step-by-step protocols to help you navigate the complexities of dosage selection and optimization for your in vivo experiments.

Our approach is rooted in establishing a robust, self-validating experimental design that ensures your results are both reliable and reproducible. Let's address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Dose Selection & Estimation

Question 1: I have promising in vitro data (an IC50 value) for my imidazole compound. How do I determine a safe starting dose for my first animal study?

Answer: This is a fundamental question in preclinical development. While your in vitro IC50 value is an excellent indicator of potency at the cellular level, it does not directly translate to an in vivo dose.[1] The journey from a petri dish to a living organism introduces complex variables such as absorption, distribution, metabolism, and excretion (ADME). Therefore, a multi-faceted approach is required to estimate a safe and effective starting dose.

The primary goal is to begin with a dose that is unlikely to cause significant toxicity but is high enough to potentially elicit a biological response. The most reliable starting point is derived from toxicology data, often using a "No Observed Adverse Effect Level" (NOAEL) from preliminary animal studies.[2] If no prior in vivo data exists, you must perform a dose-range finding study.[3]

For extrapolating a known animal dose to another species or estimating a Human Equivalent Dose (HED), the most common method is allometric scaling, which normalizes the dose based on Body Surface Area (BSA).[4][5] This is a more accurate method than simple weight-based conversion because metabolic rates are more closely correlated with BSA.

Data Presentation: Allometric Scaling Conversion Factors

The following table, based on FDA guidance, provides factors to convert an animal dose (in mg/kg) to a Human Equivalent Dose (HED). To estimate a starting dose in an animal model from a known dose in another, you can use the ratio of these factors.

From SpeciesTo SpeciesConversion Calculation (based on mg/kg)
Mouse (20 g)Rat (150 g)Multiply mouse dose by 0.5
Rat (150 g)Mouse (20 g)Multiply rat dose by 2
Mouse (20 g)Human (60 kg)Multiply mouse dose by 0.08
Rat (150 g)Human (60 kg)Multiply rat dose by 0.16
Rabbit (1.5 kg)Human (60 kg)Multiply rabbit dose by 0.32
Dog (10 kg)Human (60 kg)Multiply dog dose by 0.54
Source: Adapted from FDA guidelines.[4][5]

Expert Insight: Remember, allometric scaling is an estimation and can be misleading if the compound's pharmacokinetics are heavily influenced by transporters or metabolizing enzymes that do not scale with body size.[2] It is a starting point, not a substitute for a properly conducted dose-range finding study in your specific animal model.

Section 2: Designing the Dose-Range Finding (DRF) Study

Question 2: What is a Dose-Range Finding (DRF) study, and how do I design one for my novel imidazole compound?

Answer: A Dose-Range Finding (DRF) study is a crucial early-phase in vivo experiment designed to identify the optimal dosage range for your compound.[6] It has two primary objectives: to determine the Maximum Tolerated Dose (MTD) , which is the highest dose that can be administered without causing unacceptable toxicity, and the Minimum Effective Dose (MED) , the lowest dose that produces the desired therapeutic effect.[7] This study provides the critical data needed to select appropriate dose levels for your larger, definitive efficacy and toxicology studies.[8][9]

A well-designed DRF study minimizes unnecessary animal use while maximizing the quality of information obtained.[6] It involves administering escalating doses of your compound to small groups of animals and closely monitoring them for signs of toxicity and, if possible, preliminary efficacy.

Experimental Workflow: Dose Optimization Strategy

The following diagram illustrates the logical flow from initial data to a refined dose for pivotal studies.

DoseOptimizationWorkflow cluster_0 Phase 1: Dose Estimation cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Definitive Studies A In Vitro Data (IC50) & Literature Review B Estimate Starting Dose (Allometric Scaling if applicable) A->B Inform C Dose-Range Finding (DRF) Study (Single Dose Escalation) B->C D Determine MTD & MED C->D E Short-Term Repeat Dose Study (Optional Refinement) D->E Inform F Select 3-4 Doses (Low, Mid, High) E->F G Pivotal Efficacy & GLP Toxicology Studies F->G H Optimized Dosing Regimen G->H TroubleshootingFactors center Variable In Vivo Response (Toxicity / Efficacy) A Compound Properties center->A B Experimental Design center->B C Formulation Issues center->C D Biological Factors center->D A1 Solubility & Stability A->A1 A2 Metabolism (e.g., CYP Inhibition) A->A2 B1 Dosing Accuracy B->B1 B2 Animal Model (Strain, Sex, Health) B->B2 C1 Precipitation C->C1 C2 Vehicle Toxicity C->C2 D1 Target Saturation D->D1 D2 Off-Target Effects D->D2

Caption: Interacting factors that can cause variable in vivo results.

Data Presentation: Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
High mortality at the lowest dose - Starting dose was too high. - Unexpected sensitivity in the animal model. - Formulation toxicity (e.g., high DMSO %).- Redesign the study with a 10-fold lower starting dose. [3] - Test the vehicle alone to rule out its toxicity. - Re-evaluate any in vitro cytotoxicity data.
Variable efficacy results within a group - Inaccurate dosing technique. - Unstable formulation (compound crashing out). - High biological variability in animals.- Ensure proper training on administration techniques (e.g., oral gavage). - Prepare fresh formulations and check for precipitation before each dose. - Increase the group size (n) to improve statistical power.
No clear dose-response relationship - Doses tested are all on the plateau of the effect curve. - Narrow therapeutic window. - Rapid metabolism or clearance of the compound.- Widen the range of doses tested, including much lower and higher concentrations. - Conduct a preliminary pharmacokinetic (PK) study to understand the compound's exposure profile. [10][11]
Contradictory in vitro vs. in vivo data - Poor bioavailability (not reaching the target). - Rapid metabolism in the liver. - Species-specific differences in the target protein.- Assess bioavailability with different administration routes (e.g., compare PO vs. IP). - Perform PK analysis to measure plasma/tissue concentrations. - Consider if the target biology differs significantly between your in vitro system and the animal model.

References

  • Determining First-in-Human Dose for Clinical Trials. Allucent. [Link]

  • What is Allometric Scaling & Its Role in Drug Development?. Allucent. [Link]

  • Strategies for selecting the first dose for human clinical trials. Certara. [Link]

  • Pharmacokinetic allometric scaling of antibodies: application to the first-in-human dose estimation. PubMed. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics of. PAGE. [Link]

  • Dose Range Finding. Hoeford Research Limited. [Link]

  • Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Altasciences. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. IntechOpen. [Link]

  • What is a Dose-Ranging Study?. DDReg Pharma. [Link]

  • 1H-Imidazole, 1-ethenyl- - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]

  • 1H-Imidazole, 4-methyl-: Human health tier II assessment. Australian Government Department of Health and Aged Care. [Link]

  • Dose Range Finding Studies. Charles River Laboratories. [Link]

  • Imidazole - Wikipedia. [Link]

  • TOXICOLOGICAL EVALUATIONS. Berufsgenossenschaft Rohstoffe und Chemische Industrie. [Link]

  • 1H-Imidazole: Human health tier II assessment Preface. Australian Government Department of Health and Aged Care. [Link]

  • How to calculate a right dose for in vivo study?. ResearchGate. [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. The Pharma Innovation. [Link]

  • Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed. [Link]

  • Effect of imidazole on the solubility of a his-tagged antibody fragment. PubMed. [Link]

  • Affects of imidazole on protein solubility and labeling reactions?. ResearchGate. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. [Link]

  • Troubleshooting and optimizing lab experiments. The Bumbling Biochemist. [Link]

  • Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach. Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Optimization

Technical Support Center: Refinement of Purification Methods for Imidazole-2-thiols

Welcome to the technical support center for the purification of imidazole-2-thiols. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solution...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazole-2-thiols. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. Imidazole-2-thiols are pivotal building blocks in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face in the lab.

Section 1: General Handling and Safety

Before commencing any purification protocol, it is crucial to be aware of the handling requirements and potential hazards associated with imidazole-2-thiols and the solvents used in their purification.

Q1: What are the essential safety precautions for handling imidazole-2-thiols?

A1: Imidazole-2-thiols and related imidazole compounds can be hazardous. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[1] General safety precautions include:

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dusts or vapors.[1][2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3]

  • Avoid skin and eye contact. These compounds can cause severe skin burns and eye damage.[1][2] In case of contact, rinse the affected area immediately and thoroughly with water.[2][3]

  • Prevent dust formation and inhalation, as fine dust can form explosive mixtures with air.[1][2]

  • Store the compounds in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions for imidazole-2-thiols can be challenging.

Q2: I'm struggling to find a suitable solvent for the recrystallization of my imidazole-2-thiol derivative. What's the best approach?

A2: The key to successful recrystallization is identifying a solvent that dissolves your compound well at its boiling point but poorly at room temperature or below.[4] A systematic approach is most effective:

  • Single-Solvent Screening: Test a small amount of your crude product (20-30 mg) with a few drops of various solvents of differing polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).[4]

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve even when heated, the solvent is unsuitable.

    • The ideal solvent will dissolve the compound when hot and form crystals upon cooling.[4]

  • Two-Solvent System: If a single solvent proves inadequate, a two-solvent system is often the solution.[4] This involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Common pairs include ethanol/water and ethyl acetate/hexane.[4]

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.[4]

Q3: My imidazole-2-thiol is "oiling out" instead of forming crystals during recrystallization. What can I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a high degree of supersaturation or rapid cooling.[4] To remedy this:

  • Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can aid in this.[4]

  • Increase the Solvent Volume: The concentration of your compound may be too high. Add more of the "good" solvent to the hot solution.[4]

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the flask at the liquid's surface. The microscopic scratches provide nucleation sites for crystal growth.[4]

  • Introduce a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[4]

Experimental Protocol: Recrystallization of a Substituted Imidazole-2-thiol
  • Solvent Selection: Based on preliminary screening, select an appropriate solvent or solvent system. For many imidazole-2-thiols, ethanol is a good starting point.

  • Dissolution: Place the crude imidazole-2-thiol in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator to a constant weight.[4]

Section 3: Navigating Column Chromatography

Column chromatography is an indispensable tool for separating complex mixtures. However, the basic nature of the imidazole ring can lead to purification challenges on standard silica gel.

Q4: My imidazole-2-thiol derivative shows severe peak tailing on a silica gel column. Why is this happening and how can I prevent it?

A4: Peak tailing is a frequent issue when purifying basic compounds like imidazoles on acidic silica gel.[5] This is caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[5] To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase. This will neutralize the acidic sites on the silica gel, leading to improved peak shape.[4]

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which can provide better separation for basic compounds and reduce tailing.[4] For less polar derivatives, reverse-phase chromatography on C18-functionalized silica can also be an option.[4]

Q5: My purification yield is very low after column chromatography. What are the potential causes?

A5: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: Your compound may be binding irreversibly to the acidic sites on the silica gel.[4][5] Using a less acidic stationary phase like alumina or adding a basic modifier to your eluent can help.[4]

  • Compound Instability: Some imidazole derivatives may degrade on silica gel.[4] It's advisable to assess the stability of your compound on a TLC plate before committing to a column. If instability is observed, switching to a more inert stationary phase is recommended.[5]

  • Co-elution with Non-UV-Active Impurities: An impurity that is not visible by UV on your TLC plate might be co-eluting with your product. Analyze your fractions by other methods, such as NMR or mass spectrometry, to confirm purity.[4]

Workflow for Troubleshooting Column Chromatography of Imidazole-2-thiols

G start Start: Crude Imidazole-2-thiol tlc Run TLC with various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc observe_tlc Observe TLC Plate tlc->observe_tlc streaking Streaking or Spot Tailing? observe_tlc->streaking Yes good_sep Good Separation? observe_tlc->good_sep No add_base Add 0.1-1% Triethylamine to Mobile Phase streaking->add_base Yes change_stationary_phase Consider Neutral/Basic Alumina or Reverse Phase (C18) streaking->change_stationary_phase No, still tailing good_sep->tlc No run_column Run Flash Column Chromatography good_sep->run_column Yes add_base->tlc analyze_fractions Analyze Fractions by TLC/NMR/MS run_column->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure end Pure Imidazole-2-thiol combine_pure->end change_stationary_phase->tlc

Caption: Troubleshooting workflow for column chromatography.

Section 4: Utilizing Acid-Base Extraction

The amphoteric nature of some imidazole derivatives allows for purification via acid-base extraction, which is particularly useful for removing neutral impurities.

Q6: How can I use acid-base extraction to purify my N-alkylated imidazole-2-thiol?

A6: Acid-base extraction leverages the ability of the basic imidazole nitrogen to be protonated by an acid, rendering the molecule water-soluble. Neutral organic impurities will remain in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.[4]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole-2-thiol will move to the aqueous layer. Repeat the extraction to ensure complete transfer.[4]

  • Neutralization and Back-Extraction: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic.[4] The neutral imidazole-2-thiol will precipitate if it is insoluble in water. If it remains dissolved or oils out, back-extract it into a fresh organic solvent.[4]

  • Drying and Solvent Removal: Dry the organic extracts containing the purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[4]

Q7: An emulsion formed during my acid-base extraction. How do I break it?

A7: Emulsions are common, especially when shaking the separatory funnel too vigorously. To resolve this:

  • Be Patient: Allow the funnel to stand undisturbed for a period.

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite can be effective.

Section 5: Purity Assessment and Characterization

After purification, it is essential to confirm the purity and structural integrity of your imidazole-2-thiol.

Q8: What are the key analytical techniques for characterizing my purified imidazole-2-thiol?

A8: A combination of techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound. The chemical shifts and coupling constants provide detailed information about the molecular framework.[6]

  • Mass Spectrometry (MS): This technique provides the molecular weight of your compound, confirming its identity.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Compare the observed melting point to literature values if available.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of your compound and can be adapted for preparative separations.[8]

Technique Information Provided Typical Purity Indication
¹H and ¹³C NMR Structural confirmation, identification of impuritiesClean spectrum with expected chemical shifts and integrations
Mass Spectrometry Molecular weight confirmationA single major peak corresponding to the expected mass
Melting Point Purity and identitySharp melting point range close to the literature value
HPLC Quantitative purity assessmentA single sharp peak in the chromatogram

References

  • SAFETY D
  • Technical Support Center: Purification of Imidazole Deriv
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry.
  • Imidazole - SAFETY D
  • IMIDAZOLE. (2024). Elemental Microanalysis.
  • SAFETY D
  • Separation of 2H-Imidazole-2-thione on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 2-Mercaptoimidazole (Cas 872-35-5). (n.d.). Parchem.
  • Safety D
  • Method of making imidazole-2-thiones. (n.d.).
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.). Sigma-Aldrich.
  • Affinity purification methods involving imidazole elution. (n.d.).
  • 2-MERCAPTOIMIDAZOLE. (2025). ChemicalBook.
  • identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. (n.d.). Benchchem.
  • Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • When your his-tagged constructs don't bind—troubleshooting your protein purific
  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds. (2025). Benchchem.
  • Optimizing Purification of Histidine-Tagged Proteins. (n.d.). Sigma-Aldrich.
  • 2-Mercaptoimidazole, 98%, Thermo Scientific. (n.d.). Thermo Fisher Scientific.
  • Imidazole Impurities and Rel
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
  • Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate? (2023).
  • Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid. (n.d.). Benchchem.
  • 1-propyl-1H-imidazole-2-thiol. (n.d.). PubChem.
  • Problem with Protein purific
  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022). PMC - NIH.
  • Removal of Imidazole from my crude product solution. (2023). Reddit.
  • 1H-benzo[d]imidazole-2-thiol. (n.d.). Daicel Pharma Standards.
  • 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):... (n.d.).
  • Imidazole, Recrystallized. (n.d.). GoldBio.
  • Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Synthesis and biological studies of thiol derivatives containing imidazole moiety. (2025).
  • Biodegradability of imidazole structures. (n.d.).
  • Imidazol concentration for His-Trap purification. (2012).
  • Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione deriv
  • Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023). PubMed.
  • Isolation of imidazoles from their aqueous solutions. (n.d.).

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Imidazole-Based Drugs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for overcoming the commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for overcoming the common bioavailability challenges associated with imidazole-based drugs. The imidazole ring, a critical pharmacophore in many therapeutic agents, presents a unique set of physicochemical properties that can complicate drug absorption and metabolism.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments.

Section 1: The Core Challenge - Solubility and Dissolution

The bioavailability of an orally administered drug is often limited by its solubility and dissolution rate in the gastrointestinal (GI) tract. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] Its polar and ionizable nature can improve pharmacokinetic characteristics but also leads to pH-dependent solubility, which is a primary hurdle in formulation development.[3][4]

Troubleshooting Guide: Poor Aqueous Solubility

Question: My new imidazole-based drug candidate shows poor solubility in aqueous media at neutral pH, leading to inconsistent results in my in vitro dissolution assays. What's my first step?

Answer: This is a classic challenge with imidazole compounds. The imidazole ring's pKa values mean its ionization state, and therefore solubility, is highly dependent on the surrounding pH.

  • Causality: The basic nitrogen atom in the imidazole ring gets protonated in acidic environments, forming a soluble cation. Conversely, in alkaline conditions, the acidic proton on the other nitrogen can be removed, also forming a soluble salt. Solubility is often lowest near the isoelectric point.[5] For many imidazole drugs, this means high solubility in the acidic environment of the stomach (pH 1-3) but a potential for precipitation upon entering the more neutral pH of the small intestine (pH 6-7.5), where most drug absorption occurs.[6]

  • Initial Protocol: pH-Solubility Profiling

    • Prepare Buffers: Create a series of biocompatible buffers covering a pH range from 2.0 to 8.0 (e.g., phosphate, citrate).

    • Equilibrate: Add an excess amount of your compound to a fixed volume of each buffer.

    • Agitate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

    • Separate: Centrifuge or filter the samples to separate the undissolved solid.

    • Quantify: Measure the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

    • Analyze: Plot solubility versus pH. This profile is critical for understanding your drug's behavior in the GI tract and will guide your formulation strategy.

Question: My pH-solubility profile confirms that my drug will likely precipitate in the intestine. What advanced formulation strategies should I consider?

Answer: When simple pH control is insufficient, you must turn to advanced formulation techniques. The goal is to either increase the dissolution rate or maintain the drug in a supersaturated or solubilized state. Below is a comparison of common strategies.

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization Increases the surface area-to-volume ratio of drug particles, enhancing the dissolution rate according to the Noyes-Whitney equation.[7][8]Simple, well-established technology (e.g., jet milling).[7]Does not increase equilibrium solubility. Not effective for drugs with very low intrinsic solubility.[8]
Solid Dispersion The drug is dispersed in a hydrophilic carrier matrix (e.g., HPMC, PVP), often in an amorphous state.[9] This high-energy state has greater apparent solubility and dissolution.[9][10]Significant increases in dissolution rate and bioavailability. Scalable technology (e.g., spray drying, hot-melt extrusion).[10]Amorphous forms can be physically unstable and may recrystallize over time. Potential for drug-polymer interactions.
Nanotechnology Encapsulates the drug in nano-sized carriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles.[11][12][13] This can protect the drug from the harsh GI environment and improve uptake.[14][15]Improves both solubility and permeability.[12] Can be used for targeted delivery.[11]Complex manufacturing processes. Higher cost of goods. Potential for excipient toxicity.
Complexation Uses complexing agents like cyclodextrins to form inclusion complexes where the hydrophobic drug molecule resides within the cavity of the hydrophilic cyclodextrin.[16]Increases apparent solubility and dissolution. Masks unpleasant taste.Limited by the stoichiometry of the complex and drug molecular size. Can be expensive.

Section 2: Navigating Metabolic and Efflux Barriers

Even with adequate solubility, the bioavailability of imidazole drugs can be severely limited by two key biological barriers: first-pass metabolism by Cytochrome P450 (CYP) enzymes in the liver and gut wall, and active efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp).[17][18]

FAQ: Imidazole Drugs and Drug-Drug Interactions

Question: Why are imidazole-based drugs frequently associated with drug-drug interactions?

Answer: The nitrogen atoms in the imidazole ring can directly coordinate with the heme iron atom in the active site of CYP enzymes, leading to potent inhibition.[19] Many imidazole antifungal agents, such as ketoconazole and miconazole, are well-known broad-spectrum inhibitors of multiple CYP isozymes, particularly CYP3A4.[20] This inhibition can slow the metabolism of co-administered drugs, leading to potentially toxic plasma concentrations. Conversely, some imidazoles can be substrates or inducers of these enzymes.[20][21]

Troubleshooting Guide: Low In Vivo Exposure Despite Good Permeability

Question: My imidazole compound shows high permeability in my in vitro Caco-2 monolayer assay, but oral bioavailability in animal models is unexpectedly low. What's happening?

Answer: This classic disconnect often points to two culprits: high first-pass metabolism or P-gp mediated efflux. The Caco-2 cell line expresses both CYP enzymes (predominantly CYP3A4) and P-gp, making it a good model to investigate this.

  • Hypothesis 1: P-glycoprotein Efflux. Your drug is being actively pumped out of the intestinal cells back into the lumen.[17][22][23]

  • Hypothesis 2: First-Pass Metabolism. Your drug is being rapidly metabolized in the intestinal cells or the liver before it can reach systemic circulation.

To differentiate these, a bidirectional Caco-2 assay is the gold standard.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This experiment measures the transport of a drug across a Caco-2 cell monolayer in both the apical-to-basolateral (A-to-B) direction, mimicking absorption, and the basolateral-to-apical (B-to-A) direction, representing efflux.

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® filter inserts and culture for 21-25 days until a differentiated, confluent monolayer with well-formed tight junctions is established.

  • Integrity Check: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Transport Experiment (A-to-B):

    • Add your drug (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Transport Experiment (B-to-A):

    • Add your drug to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Take samples from the apical chamber at the same time points.

  • (Optional) Inhibition Assay: Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B transport or decrease in B-to-A transport suggests P-gp involvement.[17]

  • Quantification: Analyze the drug concentration in all samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver chamber.

      • A = Surface area of the filter membrane.

      • C₀ = Initial drug concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) .

Interpretation:

  • ER > 2: Suggests the drug is a substrate for an active efflux transporter like P-gp.

  • ER ≈ 1: Suggests passive diffusion is the primary mechanism of transport.

  • ER < 0.5: Suggests active uptake.

Visualization: Troubleshooting Low Oral Bioavailability

The following workflow diagram illustrates a logical process for diagnosing and addressing poor oral bioavailability of imidazole-based drugs.

bioavailability_troubleshooting start Start: Low Oral Bioavailability Observed solubility Is aqueous solubility & dissolution rate-limiting? start->solubility permeability Is membrane permeability rate-limiting? solubility->permeability No sol_strat Implement Formulation Strategy: - Micronization - Solid Dispersion - Nanotechnology solubility->sol_strat Yes metabolism Is first-pass metabolism or efflux the primary barrier? permeability->metabolism No perm_strat Implement Permeability Enhancement Strategy: - Prodrug Approach - Permeation Enhancers permeability->perm_strat Yes met_strat Implement Strategy to Bypass Barriers: - Co-administer Inhibitor (P-gp/CYP) - Prodrug to mask active site - Nanoparticle shielding metabolism->met_strat Yes end_goal Goal: Enhanced Bioavailability Achieved metabolism->end_goal No (Re-evaluate target) sol_strat->end_goal perm_strat->end_goal met_strat->end_goal

Caption: A decision-tree workflow for troubleshooting low bioavailability.

Section 3: Advanced Solutions - The Prodrug Approach

When formulation changes or co-administration strategies are not feasible, chemically modifying the drug itself into a prodrug is a powerful technique. A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical reactions.[24][25]

FAQ: Prodrugs for Imidazole-Based Compounds

Question: When should I consider a prodrug strategy for my imidazole-based drug?

Answer: A prodrug strategy is particularly useful in several scenarios:

  • Improving Solubility: Attaching a polar moiety (like a phosphate or amino acid) can dramatically increase aqueous solubility.[24]

  • Enhancing Permeability: Masking polar functional groups (like carboxylic acids or the imidazole N-H) with lipophilic groups (like esters) can improve passive diffusion across the intestinal membrane.[25]

  • Bypassing P-gp Efflux: Modifying the drug's structure can prevent it from being recognized by efflux transporters.[22]

  • Avoiding First-Pass Metabolism: Blocking a site of metabolic attack can protect the drug until it reaches systemic circulation.

  • Targeted Delivery: Designing a prodrug that is activated by an enzyme specific to a target tissue.

Visualization: The Prodrug Activation Pathway

This diagram illustrates the fundamental concept of how a prodrug improves oral absorption and is then converted to the active therapeutic agent.

prodrug_pathway cluster_gut GI Lumen & Enterocyte cluster_circulation Systemic Circulation / Target Tissue prodrug Inactive Prodrug (Lipophilic, Enhanced Permeability) absorption Intestinal Absorption prodrug->absorption active_drug Active Imidazole Drug (Pharmacologically Active) absorption->active_drug Enzymatic or Chemical Cleavage target Therapeutic Target active_drug->target

Sources

Optimization

Technical Support Center: Troubleshooting False Positives in HTS of Imidazole Libraries

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers engaged in High-Throughput Screening (HTS) of imidazole-based compound libraries. This guide is designed to help y...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in High-Throughput Screening (HTS) of imidazole-based compound libraries. This guide is designed to help you navigate the complexities of hit validation and troubleshoot the common issue of false positives. Imidazole-containing molecules, while being a rich source of chemical diversity, possess specific physicochemical properties that can lead to assay interference. Our goal is to provide you with the expertise and methodologies to confidently distinguish genuine hits from artifacts, saving valuable time and resources.

Section 1: Triage & Initial Diagnosis - Frequently Asked Questions

This section addresses the immediate questions that arise when you are faced with a challenging HTS output.

Q1: My primary screen of an imidazole library yielded a high hit rate. What are the most likely causes?

A high hit rate (>1-2%) is often a red flag for systemic assay artifacts rather than an abundance of true positives. Several factors could be at play:

  • Compound Aggregation: This is one of the most common mechanisms for false positives in HTS campaigns.[1][2][3] At screening concentrations, compounds can form colloidal aggregates that sequester and non-specifically inhibit the target protein.[1][4]

  • Reactivity: The library may contain compounds with reactive functional groups that covalently modify your target protein, leading to irreversible inhibition. Thiol-reactivity is a frequent issue.[5][6]

  • Assay Technology Interference: Compounds may directly interfere with your detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition).[2][7][8]

  • Contamination: Samples may contain impurities, such as residual metals from synthesis (e.g., Zinc, Copper), which can inhibit certain enzymes.[9][10][11] The imidazole scaffold itself is an effective metal chelator, potentially exacerbating this issue.

Q2: How can I quickly and cost-effectively differentiate a true hit from a common artifact like an aggregator?

The most robust initial counter-screen is to re-test your hits in the primary assay buffer with and without a non-ionic detergent.

  • The Detergent Test: Re-run the dose-response experiments in the presence of 0.01% to 0.1% Triton X-100 or Tween-80.[2][12] True inhibitors that bind specifically to a target should show little to no change in potency. In contrast, the inhibitory activity of aggregate-based compounds will be significantly attenuated or completely abolished because the detergent disrupts the formation of these colloidal particles.[1][12] A greater than two-fold decrease in inhibition is considered significant.[12]

Q3: What specific properties of the imidazole ring might contribute to assay interference?

The imidazole ring itself has several chemical characteristics that warrant special consideration:

  • pH Sensitivity: Imidazole has a pKa of approximately 7.0.[13] This means that at or near physiological pH (7.2-7.4), small fluctuations in buffer conditions can alter the protonation state of the ring.[14][15][16] A hit compound could be acting as a buffer, shifting the local pH of the assay and thereby altering enzyme activity, rather than binding to the target directly.

  • Metal Chelation: The nitrogen atoms in the imidazole ring are excellent ligands for transition metals. If your assay is sensitive to metal ions (e.g., metalloenzymes) or if there are trace metal impurities in your buffers or compound stocks, imidazole-containing compounds can act by chelating these ions.[9][11]

  • PAINS Substructure: While not a PAIN (Pan-Assay Interference Compound) on its own, the imidazole ring is a component of several known PAINS substructures.[17][18][19] It is crucial to run computational filters to check if your hits contain larger, known promiscuous scaffolds.

Section 2: The False Positive "Rogues' Gallery": Mechanisms & Identification

Understanding the underlying mechanism of a false positive is the first step toward eliminating it. This section details the most common culprits.

Mechanism 1: Compound Aggregation

Aggregation occurs when compounds exceed their critical aggregation concentration (CAC) and self-associate into colloidal particles (50-400 nm in diameter).[1][2] These aggregates act like "sponges," sequestering protein from the solution and non-specifically inhibiting its function. This is a promiscuous mechanism that can generate apparent structure-activity relationships (SAR) that are entirely artifactual.[4]

Technique Principle Typical Result for Aggregator
Detergent Counter-Screen Non-ionic detergents disrupt colloid formation.Significant loss of potency (IC50 shift) in the presence of detergent.[1][12]
Dynamic Light Scattering (DLS) Measures particle size distribution in solution.Detection of particles in the 50-400 nm range that are absent in buffer alone.[1][20][21]
Nephelometry/Turbidometry Measures light scattering caused by particulates.Increased light scattering/turbidity at concentrations correlated with inhibition.[22]
Surface Plasmon Resonance (SPR) Monitors mass changes on a sensor surface.Aggregates can produce characteristic readouts, including superstoichiometric binding.[1]

Workflow for Diagnosing Compound Aggregation

G Primary_Hit Primary HTS Hit Dose_Response Confirm Dose-Response (Steep Hill Slope?) Primary_Hit->Dose_Response Detergent_Screen Assay with 0.01% Triton X-100 Dose_Response->Detergent_Screen Potency_Shift Potency Lost or Significantly Reduced? Detergent_Screen->Potency_Shift Likely_Aggregator High Confidence False Positive (Aggregator) Potency_Shift->Likely_Aggregator  Yes Not_Aggregator Not a Simple Aggregator Potency_Shift->Not_Aggregator No DLS_SPR Confirm with DLS / SPR Likely_Aggregator->DLS_SPR Further_Tests Proceed to Reactivity & Biophysical Tests Not_Aggregator->Further_Tests

A decision tree for identifying aggregate-based inhibitors.

Mechanism 2: Chemical Reactivity & PAINS

False positives can arise from compounds that are not inert but react with components of the assay, most notably the target protein.[6]

  • Covalent Modification: Electrophilic compounds can form covalent bonds with nucleophilic residues on a protein (e.g., Cys, Lys, His), leading to irreversible inhibition. Thiol-reactive compounds are a particularly notorious class.[5][6]

  • Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide, which can oxidize and damage proteins.[23]

  • PAINS: These are specific chemical substructures known to interfere with a wide range of assays.[17] They often combine reactivity, chelation, or other interference mechanisms. It is crucial to filter hit lists against a PAINS database.[18][24]

Technique Principle Typical Result for Reactive Compound
Pre-incubation Test Incubate compound with the target protein before adding substrate.Time-dependent increase in inhibition suggests covalent modification.
Thiol Reactivity Assay Monitor reaction with a thiol-containing reporter like GSH.Compound shows reactivity with the thiol reporter.[5]
ALARM NMR A protein-based NMR counter-screen to identify nonspecific protein interactions.Covalent modification of the reporter protein is detected by NMR.[5]
Mass Spectrometry (MS) Analyze the target protein after incubation with the compound.An increase in protein mass corresponding to the compound's molecular weight confirms covalent adduction.[25]
Mechanism 3: Optical Interference

This is a direct interference with the assay's detection method and is unrelated to the biological target.

  • Autofluorescence: The compound itself is fluorescent and emits light in the same channel as the assay signal, leading to a false positive (in an assay where signal increases) or false negative.[2][8]

  • Light Quenching (Inner Filter Effect): The compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, reducing the detected signal and appearing as an inhibitor.[8]

Mechanism of Optical Interference

G cluster_0 Normal Assay cluster_1 Interference Excitation Excitation Light Fluorophore Assay Fluorophore Excitation->Fluorophore Emission Emission Signal Fluorophore->Emission Detector Detector Emission->Detector Excitation2 Excitation Light Fluorophore2 Assay Fluorophore Excitation2->Fluorophore2 Compound Interfering Compound Excitation2->Compound Absorbs Light (Quenching) Emission2 Emission Signal Fluorophore2->Emission2 Detector2 Detector Emission2->Detector2 Emission2->Compound Absorbs Light (Quenching) Compound->Detector2 Emits Light (Autofluorescence)

Optical interference can quench the signal or add its own.

  • Pre-read Plate: Read the fluorescence or absorbance of the assay plate after adding compounds but before adding assay reagents or initiating the reaction. A high signal indicates autofluorescence or color.

  • Orthogonal Assay: The most definitive way to rule out technology-specific interference is to confirm the hit in an orthogonal assay that uses a different detection principle (e.g., confirm a fluorescence-based hit with an LC-MS or label-free assay).[23]

Section 3: The Counter-Screening & Validation Workflow: Experimental Protocols

A systematic, multi-step approach is essential for hit validation. Do not rely on a single experiment.

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if a compound's inhibitory activity is dependent on aggregation.

Materials:

  • Confirmed hit compounds

  • Primary assay components (buffer, enzyme, substrate, etc.)

  • 10% Triton X-100 stock solution (v/v) in assay buffer

  • Assay-compatible microplates

  • Plate reader

Methodology:

  • Prepare serial dilutions of the hit compounds in DMSO.

  • Create two sets of assay plates.

  • In "Plate A" (No Detergent), add assay buffer to all wells.

  • In "Plate B" (With Detergent), add assay buffer containing a final concentration of 0.01% Triton X-100. Note: Ensure the detergent is compatible with your target and does not inhibit its activity on its own.[1]

  • Dispense the compound serial dilutions into both plates. Include positive and negative controls.

  • Add the target protein and other assay components according to your primary assay protocol.

  • Initiate the reaction (e.g., by adding substrate) and read the plates.

  • Analysis: Compare the IC50 values from Plate A and Plate B. A significant rightward shift (loss of potency) in Plate B is strong evidence of aggregation-based inhibition.[12]

Protocol 2: Biophysical Hit Validation using Surface Plasmon Resonance (SPR)

Objective: To confirm direct, specific, and stoichiometric binding of a hit compound to the target protein.

Materials:

  • SPR instrument and appropriate sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS)

  • Purified target protein

  • Hit compounds

  • SPR running buffer (degassed), ideally containing 0.005% P20 (a non-ionic detergent) to mitigate non-specific binding.

Methodology:

  • Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's protocol. Aim for a low to medium density to avoid mass transport limitations.

  • Compound Series: Prepare a dilution series for each hit compound in the running buffer. A typical concentration range is 0.1 to 100 µM.

  • Binding Analysis: Inject the compound dilutions over the immobilized target surface and a reference flow cell. Monitor the binding response in real-time.

  • Data Analysis:

    • True Hit: A true binder will show a concentration-dependent, saturable binding curve that fits a 1:1 binding model. The kinetics (association and dissociation rates) should be well-defined.[25][26][27]

    • Aggregator: An aggregator often results in a non-stoichiometric, continuously increasing signal that does not reach saturation and may have very slow or no dissociation. This indicates mass accumulation on the surface rather than specific binding.[1]

    • Non-binder: No significant response is observed.

Section 4: Advanced FAQs & Final Recommendations

Q: My dose-response curve has a very steep Hill slope (>2). What does this mean?

A: A steep Hill slope is often associated with anomalous binding behaviors like compound aggregation.[6] It suggests a cooperative mechanism where, above a certain concentration (the CAC), the compound rapidly forms inhibitory particles. While not definitive proof on its own, it is a strong warning sign that should prompt immediate investigation with detergent counter-screens and DLS.

Q: My compound is flagged as a PAIN. Should I discard it immediately?

A: Not necessarily, but proceed with extreme caution. PAINS filters are alerts, not absolute rules.[19] Some PAINS can be optimized into specific binders. However, the burden of proof is high. You must rigorously demonstrate a specific mechanism of action through multiple orthogonal and biophysical assays (SPR, ITC, NMR, co-crystallography) and show that the activity is not due to the known interference mechanism of that PAINs class.[23][25][28]

Final Recommendation: The key to navigating HTS of any library, especially those containing privileged scaffolds like imidazole, is a proactive and multi-faceted approach to hit validation.[23] Implement a triage cascade that identifies and removes common artifacts early.[7] Always confirm hits with label-free, biophysical methods to ensure you are pursuing compounds with a genuine and specific interaction with your target.[21][22]

References
  • Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. (2020). Current Protocols in Chemical Biology. [Link]

  • ALARM NMR for HTS triage and chemical probe validation. (n.d.). Current Protocols. [Link]

  • The art of selecting the best HTS hits through biophysics. (n.d.). Sygnature Discovery. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • Identification of Small-Molecule Aggregation. (n.d.). CD BioSciences. [Link]

  • NMR screening and hit validation in fragment based drug discovery. (2010). Current Medicinal Chemistry. [Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2014). Journal of Biomolecular Screening. [Link]

  • Assay Interference by Aggregation. (2012). Assay Guidance Manual. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2024). LinkedIn. [Link]

  • NMR Screening and Hit Validation in Fragment Based Drug Discovery. (2010). ResearchGate. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. (2020). ResearchGate. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2017). ACS Chemical Biology. [Link]

  • Efficient Hit and Lead Compound Evaluation Strategy Based on Off-Rate Screening by Surface Plasmon Resonance. (2014). Journal of Medicinal Chemistry. [Link]

  • High Throughput Surface Plasmon Resonance: Why It Matters. (n.d.). Carterra. [Link]

  • Hit Biophysical Characterization. (n.d.). Creative Biostructure. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2011). Trends in Pharmacological Sciences. [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. [Link]

  • pH influence on imidazole organocatalytic activity. (2021). ResearchGate. [Link]

  • Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. (n.d.). BioAscent. [Link]

  • Interference with Fluorescence and Absorbance. (2012). Assay Guidance Manual. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2022). Journal of Chemical Information and Modeling. [Link]

  • False positives in the early stages of drug discovery. (2007). Drug Discovery Today. [Link]

  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. (2012). ResearchGate. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2013). ResearchGate. [Link]

  • Metal impurities cause false positives in high-throughput screening campaigns. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Biochemistry & Pharmacology. [Link]

  • Influence of detergent concentration on aggregation and spectroscopic properties of light-harvesting complex II. (1998). Biochemistry. [Link]

  • Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. (2013). Journal of the American Chemical Society. [Link]

  • Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. (2016). Journal of Medicinal Chemistry. [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (2008). Nature Protocols. [Link]

  • Hybrid Detergents Facilitate Scalable Charge Reduction and Stabilize Membrane Proteins While Retaining Lipid Interactions. (2023). Angewandte Chemie International Edition. [Link]

  • Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. (2017). ResearchGate. [Link]

  • Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins. (1985). Biochemistry. [Link]

  • What is the best way to prevent membrane protein aggregation? (2012). ResearchGate. [Link]

  • In which direction does imidazole affect the pH? (2014). Chemistry Stack Exchange. [Link]

  • Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. (2024). RSC Advances. [Link]

  • Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. (2023). RSC Advances. [Link]

  • A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. (2005). ACS Chemical Biology. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Bioactivity of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid: A Comparative Approach

For drug development professionals and researchers, the initial validation of a novel compound's bioactivity is a critical juncture. This guide provides a comprehensive framework for assessing the therapeutic potential o...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the initial validation of a novel compound's bioactivity is a critical juncture. This guide provides a comprehensive framework for assessing the therapeutic potential of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a molecule of interest due to its structural similarities to classes of compounds with known pharmacological relevance. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data interpretation guidelines.

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of bioactive agents.[1][2][3] Its presence in [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid suggests a high probability of therapeutic activity, particularly in the realms of anti-inflammatory and anticancer applications.[1][4][5] This guide will therefore focus on providing a robust validation pathway for these two promising areas.

Section 1: Postulated Bioactivity and Rationale

The chemical architecture of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, featuring a substituted imidazole ring linked to an acetic acid moiety, points towards several potential biological activities. The imidazole ring is known to interact with a variety of biological targets, including enzymes and receptors, due to its ability to participate in hydrogen bonding and coordination with metal ions.[1][4] The acetic acid group, on the other hand, can enhance solubility and provide an additional site for interaction.

Based on extensive literature on structurally related imidazole and thiazole derivatives, we can postulate that [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a strong candidate for exhibiting:

  • Anti-inflammatory properties: Many imidazole derivatives have demonstrated potent anti-inflammatory effects, often by modulating inflammatory pathways and the production of cytokines.[5][6][7]

  • Anticancer activity: The imidazole scaffold is a privileged structure in the development of anticancer drugs, with derivatives showing efficacy against various cancer cell lines through mechanisms like kinase inhibition and apoptosis induction.[1][4][8][9]

Section 2: Comparative Analysis with Established Compounds

To provide a clear benchmark for evaluating the bioactivity of our target compound, we will compare its potential performance against well-characterized molecules with similar structural features and established therapeutic activities.

CompoundClassPrimary BioactivityReported Efficacy (Example)
Indomethacin NSAIDAnti-inflammatoryStandard reference drug in carrageenan-induced paw edema assays.[7]
Imidazole 2-hydroxybenzoate Imidazole DerivativeAnti-inflammatoryDemonstrated significant inhibition of synovial fluid depolymerization.[5]
Sorafenib Kinase InhibitorAnticancerGI50 values of 5.58 µM against A375P human melanoma cell lines.[9]
(E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine Imidazole HybridAnticancerIC50 of 3.02 µM against MCF-7 breast cancer cells.[8]

Section 3: Experimental Validation Protocols

The following section details the step-by-step methodologies for the primary in vitro and in vivo assays required to validate the postulated bioactivities of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Anti-inflammatory Activity Assessment

3.1.1 In Vivo Carrageenan-Induced Paw Edema in Rats

This is the gold-standard assay for evaluating the acute anti-inflammatory activity of a novel compound.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into groups (n=6):

    • Control (vehicle)

    • Standard (Indomethacin, 10 mg/kg)

    • Test compound (various doses)

  • Compound Administration: The test compound and standard are administered orally or intraperitoneally.

  • Induction of Inflammation: After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Causality behind Experimental Choices: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and cytokines. This allows for an assessment of the compound's ability to interfere with these key inflammatory mediators.

3.1.2 In Vitro Inhibition of Albumin Denaturation

This assay provides a preliminary indication of a compound's ability to stabilize proteins, a hallmark of anti-inflammatory drugs.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture consisting of 0.2 mL of the test compound at various concentrations, 0.2 mL of egg albumin, and 2.8 mL of phosphate-buffered saline (pH 6.4) is prepared.

  • Incubation: The mixture is incubated at 37°C for 15 minutes.

  • Denaturation: Denaturation is induced by heating at 70°C for 5 minutes.

  • Turbidity Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of denaturation is calculated. Diclofenac sodium is used as the standard drug.

Anticancer Activity Assessment

3.2.1 MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5-7 x 10³ cells/well and incubated for 24 hours.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution is added to each well and incubated for 4 hours.[10]

  • Formazan Solubilization: The formazan crystals formed are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using software like GraphPad Prism.

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Line Seeding (e.g., MCF-7, A549) B Treatment with [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid A->B C MTT Assay for Cytotoxicity B->C D IC50 Determination C->D E Kinase Inhibition Assays (e.g., p38 MAP Kinase) D->E If IC50 is promising F Apoptosis Assays (e.g., Annexin V) D->F G Cell Cycle Analysis D->G

Caption: Workflow for evaluating the anticancer potential of the target compound.

Section 4: Potential Mechanisms of Action

The bioactivity of imidazole derivatives is often attributed to their ability to modulate specific signaling pathways.

Anti-inflammatory Mechanism

A plausible mechanism for the anti-inflammatory action of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is the inhibition of the p38 MAP kinase pathway. This pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

p38 MAP Kinase Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli p38 MAP Kinase p38 MAP Kinase Inflammatory Stimuli->p38 MAP Kinase Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) p38 MAP Kinase->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid->p38 MAP Kinase Inhibition

Caption: Potential inhibition of the p38 MAP kinase pathway by the target compound.

Anticancer Mechanism

Many imidazole-containing compounds exert their anticancer effects by inhibiting protein kinases that are critical for cancer cell proliferation and survival.[4] For instance, they can act as tyrosine kinase inhibitors or SRC kinase inhibitors.

General Kinase Inhibition Mechanism

G Growth Factor Receptor Growth Factor Receptor Kinase (e.g., SRC, ABL) Kinase (e.g., SRC, ABL) Growth Factor Receptor->Kinase (e.g., SRC, ABL) Downstream Signaling Downstream Signaling Kinase (e.g., SRC, ABL)->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid->Kinase (e.g., SRC, ABL) Inhibition

Caption: Postulated mechanism of anticancer action via kinase inhibition.

Section 5: Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of the bioactivity of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. The proposed experimental protocols, when executed with rigor, will yield the necessary data to ascertain its potential as an anti-inflammatory or anticancer agent. Positive results from these initial screens would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy models, and preliminary toxicological assessments. The structural novelty of this compound, coupled with the proven therapeutic potential of the imidazole scaffold, makes it a compelling candidate for further drug discovery and development efforts.

References

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.[Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.[Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.[Link]

  • Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. PubMed.[Link]

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. SpringerLink.[Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry.[Link]

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PubMed Central.[Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications.[Link]

  • (PDF) Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. ResearchGate.[Link]

  • Imidazoles as potential anticancer agents. PubMed Central.[Link]

  • Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed.[Link]

  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.[Link]

  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. ResearchGate.[Link]

  • Synthesis and Antimicrobial Activities of a Novel Series of Heterocyclic α-aminophosphonates. PubMed.[Link]

  • Imidazoleacetic acid. Wikipedia.[Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.[Link]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed.[Link]

  • Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. PubMed.[Link]

  • Designing and synthesis of novel antimicrobial heterocyclic analogs of fatty acids. ScienceDirect.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]

  • Synthesis of Bioactive Imidazoles: A Review. ResearchGate.[Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate.[Link]

  • Pharmacology and function of imidazole 4-acetic acid in brain. PubMed.[Link]

  • Investigation of potent anti-mycobacterium tuberculosis agents derived. Dovepress.[Link]

  • 12 A review: Imidazole synthesis and its biological activities. ResearchGate.[Link]

Sources

Comparative

A Comparative Efficacy Analysis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid and Clinically Relevant HIF-Prolyl Hydroxylase Inhibitors

Objective: This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the efficacy of the novel compound, [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, hereafter desi...

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the efficacy of the novel compound, [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, hereafter designated as IMA, as a potential inhibitor of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzyme family. We will compare its theoretical and experimental profile against two well-characterized, clinically relevant inhibitors: Roxadustat and Vadadustat. This document details the scientific rationale, experimental workflows, and data interpretation necessary for a rigorous comparative analysis.

Introduction: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

The cellular response to low oxygen levels (hypoxia) is a critical physiological process orchestrated by the transcription factor, Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by HIF-prolyl hydroxylase (HIF-PHD) enzymes. This modification marks HIF-α for ubiquitination and rapid degradation. In hypoxic conditions, HIF-PHD activity is suppressed, allowing HIF-α to accumulate, translocate to the nucleus, and activate genes that promote erythropoiesis, angiogenesis, and iron metabolism.[1][2]

Inhibiting HIF-PHD enzymes mimics the body's natural response to hypoxia, providing a powerful therapeutic strategy for conditions like anemia associated with chronic kidney disease (CKD).[3][4][5] This guide focuses on IMA, a compound whose structure suggests potential HIF-PHD inhibitory activity, and compares it to established drugs in this class.

Compound Profiles: The Investigational vs. The Established

Investigational Compound: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid (IMA)

IMA is a heterocyclic compound featuring a methyl-imidazole ring linked to an acetic acid moiety via a sulfanyl group. While direct public data on its biological target is scarce, its structure holds key features suggestive of a metalloenzyme inhibitor. The imidazole and carboxylate groups are known to coordinate with metal ions, such as the Fe(II) ion essential for HIF-PHD catalytic activity. The overall structure bears resemblance to the 2-oxoglutarate co-substrate, suggesting a potential competitive inhibition mechanism.

Established Comparators: Roxadustat and Vadadustat
  • Roxadustat (FG-4592): An orally bioavailable, potent HIF-PHI that is approved in numerous regions for the treatment of anemia in CKD patients.[1][6] It effectively stimulates endogenous erythropoietin (EPO) production, improves iron mobilization, and reduces hepcidin levels.[1][7]

  • Vadadustat (AKB-6548): Another oral HIF-PHI that reversibly inhibits HIF-PH enzymes 1, 2, and 3.[8][9] By stabilizing HIF, it mimics the physiological response to hypoxia, leading to increased endogenous EPO and improved iron metabolism to correct anemia.[4][10]

Experimental Design for Comparative Efficacy

To objectively compare IMA with Roxadustat and Vadadustat, a multi-tiered experimental approach is essential. The primary goal is to determine the half-maximal inhibitory concentration (IC50) of each compound against a specific HIF-PHD isoenzyme, typically PHD2, which is the most critical regulator of HIF-1α stability.[11]

Rationale for Assay Selection

An in vitro enzymatic assay is the foundational experiment for this comparison. We will utilize a high-throughput method that measures the consumption of the HIF-PHD co-substrate, α-ketoglutarate (α-KG). This approach is robust, reproducible, and directly measures enzyme activity. An assay that quantifies the remaining α-KG after the enzymatic reaction provides a clear signal of inhibition.[12]

Overall Experimental Workflow

The following diagram outlines the logical flow of the comparative efficacy study, from initial compound handling to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Assay cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (IMA, Roxadustat, Vadadustat) Serial Dilutions Assay_Setup Assay Plate Setup (384-well format) Incubate Compounds with Enzyme Compound_Prep->Assay_Setup Reagent_Prep Reagent Preparation (PHD2 Enzyme, HIF-1α Peptide, α-KG, Fe(II), Ascorbate) Reagent_Prep->Assay_Setup Reaction_Init Reaction Initiation (Add Substrates: HIF-1α & α-KG) Assay_Setup->Reaction_Init Reaction_Run Incubation (Allow reaction to proceed) Reaction_Init->Reaction_Run Reaction_Stop Reaction Termination (Add Stop Solution) Reaction_Run->Reaction_Stop Detection Detection (Quantify remaining α-KG) Reaction_Stop->Detection Data_Process Data Processing (Normalize to Controls) Detection->Data_Process Curve_Fit Dose-Response Curve Fitting (Non-linear regression) Data_Process->Curve_Fit IC50_Calc IC50 Value Determination Curve_Fit->IC50_Calc

Caption: Workflow for IC50 determination of HIF-PHD inhibitors.

Detailed Experimental Protocol: In Vitro HIF-PHD2 Inhibition Assay

This protocol is designed to be a self-validating system, including appropriate controls for robust and trustworthy results.

Reagents and Materials
  • Enzyme: Recombinant Human HIF-PHD2 (e.g., 200 nM stock).

  • Substrates: HIF-1α peptide substrate (e.g., 50 µM), α-ketoglutarate (α-KG, e.g., 100 µM).

  • Cofactors: Ferrous sulfate (FeSO₄, e.g., 50 µM, freshly prepared), Ascorbate (2 mM).

  • Test Compounds: IMA, Roxadustat, Vadadustat (10 mM stocks in DMSO, serially diluted).

  • Assay Buffer: 10 mM HEPES, 10 mM NaCl, pH 7.4.

  • Detection Reagent: α-ketoglutarate detection kit (e.g., colorimetric or fluorescent).

  • Plates: 384-well assay plates.

  • Instrumentation: Plate reader compatible with the chosen detection method.

Step-by-Step Methodology
  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution series for IMA, Roxadustat, and Vadadustat in DMSO.

    • Transfer 1 µL of each dilution to the appropriate wells of a 384-well plate.

    • Include "DMSO only" wells for 100% activity (negative) controls and "no enzyme" wells for 0% activity (positive) controls.

  • Enzyme Preparation & Dispensing:

    • Prepare an enzyme master mix in assay buffer containing PHD2 enzyme, FeSO₄, and ascorbate.

    • Dispense 20 µL of the enzyme master mix into each well containing the test compounds and negative controls.

    • Dispense 20 µL of a similar mix without the enzyme into the positive control wells.

    • Incubate the plate for 30 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a substrate master mix in assay buffer containing the HIF-1α peptide and α-KG.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate master mix to all wells.

  • Reaction & Termination:

    • Incubate the plate for 60 minutes at room temperature.

    • Terminate the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

  • Signal Detection:

    • Add the α-KG detection reagents as per the kit protocol.

    • Allow the detection reaction to develop (e.g., 10-20 minutes).

    • Read the plate on a plate reader at the appropriate wavelength.

Data Analysis and Interpretation
  • Normalization:

    • Average the signal from the negative control (100% activity) and positive control (0% activity) wells.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Curve Fitting:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve.

  • IC50 Determination:

    • The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is derived directly from the fitted curve.

Comparative Data Analysis and Visualization

Mechanism of Inhibition Pathway

The diagram below illustrates the central mechanism of action for IMA and its comparators. By blocking HIF-PHD, they prevent the degradation of HIF-α, leading to the activation of hypoxia-responsive genes.

G cluster_normoxia Normoxia (High Oxygen) cluster_inhibition Pharmacological Inhibition HIF_alpha HIF-1α PHD2 HIF-PHD2 HIF_alpha->PHD2 Hydroxylation (Needs O₂, Fe²⁺, α-KG) VHL VHL Protein HIF_alpha->VHL PHD2->VHL Binding Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination HIF_alpha_stable HIF-1α (Stable) HIF_complex HIF Complex HIF_alpha_stable->HIF_complex PHD2_inhibited HIF-PHD2 Inhibitor IMA / Roxadustat Vadadustat Inhibitor->PHD2_inhibited Inhibition HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex HRE Hypoxia Response Element (DNA) HIF_complex->HRE Genes Gene Transcription (EPO, etc.) HRE->Genes

Caption: Mechanism of HIF-PHD inhibitors.

Head-to-Head Data Summary

The primary output of the experimental work is a quantitative comparison of the inhibitory potency of the three compounds. The results should be summarized in a clear, concise table.

CompoundClassTargetIC50 vs. PHD2 (nM) [Hypothetical Data]Key Features
IMA Imidazole Acetic AcidHIF-PHD (putative)To Be DeterminedInvestigational; potential for novel binding kinetics.
Roxadustat HIF-PHIHIF-PHD150Orally bioavailable; clinically approved.[1]
Vadadustat HIF-PHIHIF-PHD (1, 2, 3)250Orally bioavailable; reversible inhibitor.[8][9]

Note: IC50 values are illustrative and must be determined experimentally. Literature values can vary based on assay conditions.

Conclusion and Future Directions

This guide outlines a robust methodology for comparing the efficacy of the novel compound, [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid (IMA), against the established HIF-PHD inhibitors Roxadustat and Vadadustat. By determining its in vitro IC50 against HIF-PHD2, researchers can generate the foundational data needed to assess its potential as a therapeutic agent.

Positive results from this initial screen would justify progression to more complex studies, including:

  • Isoenzyme Selectivity Profiling: Assessing the inhibitory activity of IMA against other HIF-PHD isoenzymes (PHD1 and PHD3) and other 2-oxoglutarate-dependent dioxygenases to determine its selectivity.

  • Cell-Based Assays: Confirming target engagement in a cellular context by measuring the stabilization of HIF-1α and the upregulation of target genes like EPO.

  • Pharmacokinetic and In Vivo Efficacy Studies: Evaluating the compound's properties in animal models to establish its potential for further drug development.

This structured, comparative approach ensures that the evaluation of IMA is conducted with the highest degree of scientific rigor, providing a solid foundation for any subsequent research and development efforts.

References

  • National Center for Biotechnology Information. (n.d.). Vadadustat. PubChem. Available at: [Link]

  • EVRENZO™ (roxadustat) Summary of Product Characteristics. (n.d.). Mechanism of action for EVRENZO™ (roxadustat). Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vadadustat? Available at: [Link]

  • Patsnap Synapse. (2024). What are P4HA inhibitors and how do they work? Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Roxadustat? Available at: [Link]

  • Medscape. (n.d.). Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. Available at: [Link]

  • Wikipedia. (n.d.). Roxadustat. Available at: [Link]

  • Shrestha, K., et al. (2022). Roxadustat: A Narrative Review of Action and Safety Profile. Cureus. Available at: [Link]

  • Patsnap Synapse. (2024). What is Vadadustat used for? Available at: [Link]

  • Ali, H., et al. (2025). Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD) patients. Journal of Nephrology. Available at: [Link]

  • Myllyharju, J. (2009). Prolyl 4-Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Franklin, T.J., et al. (1992). Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Cunliffe, C.J., et al. (1992). Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones. Biochemical Pharmacology. Available at: [Link]

  • Gorres, K.L., & Raines, R.T. (2009). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry. Available at: [Link]

  • Vasta, J.D., et al. (2018). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS Chemical Biology. Available at: [Link]

  • Wang, S., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences. Available at: [Link]

  • Vasta, J.D., et al. (2016). Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center. Biochemistry. Available at: [Link]

  • Prigge, J.R., et al. (2017). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results for Imidazole Compounds

For fellow researchers, scientists, and drug development professionals, the integrity of our experimental data is the bedrock of our work. When dealing with a class of compounds as versatile and critical as imidazoles—th...

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our experimental data is the bedrock of our work. When dealing with a class of compounds as versatile and critical as imidazoles—the core of numerous pharmaceuticals—ensuring the accuracy and reliability of our findings is paramount. This guide is designed to move beyond mere protocol recitation. It offers a framework for the cross-validation of experimental results for imidazole compounds, grounded in the principle of employing orthogonal analytical techniques to build a self-validating and trustworthy data package.

The Imperative of Orthogonal Analysis

In pharmaceutical development, relying on a single analytical technique can introduce method-specific bias, potentially overlooking critical impurities or mischaracterizing the stability of a compound.[1][2] By leveraging the independence and complementarity of different analytical techniques, we can significantly reduce these risks.[1] For instance, a primary method, such as High-Performance Liquid Chromatography (HPLC), might be used for routine release and stability testing. However, an orthogonal method, like Liquid Chromatography-Mass Spectrometry (LC-MS), should be employed to screen samples from new synthetic routes or pivotal stability studies to ensure no new impurities or degradation products are being missed.[3] This multi-faceted view enhances analytical confidence and is crucial for the comprehensive characterization of complex molecules.[2]

Core Analytical Techniques for Imidazole Compound Validation

Imidazole and its derivatives are a class of heterocyclic organic compounds that are integral to many biological processes and pharmaceutical agents.[4] Their accurate determination in matrices ranging from pharmaceutical formulations to biological fluids is essential for quality control, pharmacokinetic studies, and ensuring safety and efficacy.[4] The most common and powerful techniques for the analysis of imidazole compounds are HPLC, LC-MS/MS, and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

A Comparative Overview of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired level of structural information. The following table provides a comparative overview of the typical performance characteristics of these key techniques for the analysis of imidazole derivatives.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999[5]> 0.99[5][6]> 0.99
Limit of Detection (LOD) 0.005% w/w[5]1 - 25 nM[5][6]0.0553–0.8914 µg/mL[5][7]
Limit of Quantification (LOQ) 0.014% w/w[5]1 - 50 nM[5][6]0.2370–1.9373 µg/mL[5][7]
Accuracy (% Recovery) 98.4%[5]60–120%[5]58.84% to 160.99%[7]
Precision (%RSD) < 2%[5]< 15%[5]Variable, depends on derivatization
Specificity Good, but susceptible to co-eluting impuritiesExcellent, based on mass-to-charge ratioGood, but may require derivatization for polar compounds[5][7]

Experimental Protocols: A Practical Guide

To facilitate the cross-validation of your findings, this section provides detailed methodologies for the key experiments discussed. These protocols are designed to be a starting point and should be optimized and validated for your specific imidazole compound and matrix.

Protocol 1: Reversed-Phase HPLC-UV for Imidazole Quantification

This method is highly versatile and widely used for the separation and quantification of imidazole compounds in pharmaceutical formulations.[4]

1. Instrumentation and Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detector set at an appropriate wavelength for your imidazole compound (e.g., 270 nm).

  • Injection Volume: 20 µL.[4]

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of your imidazole reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation (for a cream formulation):

    • Accurately weigh a portion of the cream equivalent to a known amount of the active pharmaceutical ingredient (API).

    • Disperse the sample in a suitable organic solvent like methanol or acetonitrile.

    • Vortex and sonicate to ensure complete dissolution of the API.

    • Filter the solution through a 0.45 µm filter before injection.[5]

3. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in your sample by interpolating its peak area on the calibration curve.

  • Validate the method according to ICH Q2(R1) guidelines, assessing parameters like accuracy, precision, specificity, linearity, and range.[8]

Protocol 2: LC-MS/MS for High-Sensitivity Analysis in Biological Matrices

LC-MS/MS is the gold standard for quantifying low levels of imidazole compounds in complex biological matrices like plasma, thanks to its high sensitivity and selectivity.

1. Instrumentation and Conditions:

  • System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: A suitable C18 or HILIC column, depending on the polarity of your compound.

  • Mobile Phase: Similar to HPLC, typically a gradient of acetonitrile or methanol and water with a modifier like formic acid.

  • Mass Spectrometry: Use heated electrospray ionization (HESI) in positive ion mode.[6] Optimize parent and daughter ion transitions for your specific compound (Multiple Reaction Monitoring - MRM).

2. Sample Preparation (for plasma samples):

  • Protein Precipitation: Add three parts of cold acetonitrile to one part plasma.[5]

  • Vortex thoroughly to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase before injection.

  • For even cleaner samples, consider Solid-Phase Extraction (SPE). [4]

3. Data Analysis and Validation:

  • Quantify using an internal standard to correct for matrix effects and variations in sample processing.

  • Assess validation parameters as per FDA and EMA guidelines for bioanalytical method validation.[9][10] This includes selectivity, matrix effect, accuracy, and precision.[5]

Visualizing the Cross-Validation Workflow

A well-structured workflow is essential for a successful cross-validation study. The following diagram illustrates a logical approach to integrating orthogonal methods for the comprehensive analysis of an imidazole compound.

CrossValidationWorkflow cluster_primary Primary Analysis cluster_orthogonal Orthogonal Cross-Validation cluster_data Data Integration & Reporting Primary_Dev HPLC-UV Method Development & Validation Primary_Testing Routine Testing: Release & Stability Primary_Dev->Primary_Testing Compare Compare Results: Impurity Profiles, Quantitation Primary_Testing->Compare Ortho_Dev LC-MS/MS Method Development Ortho_Testing Pivotal Sample Analysis: Forced Degradation, New Synthetic Routes Ortho_Dev->Ortho_Testing Ortho_Testing->Compare Report Final Report: Validated Data Package Compare->Report Sample Imidazole Compound Sample Sample->Primary_Dev Initial Analysis Sample->Ortho_Dev Parallel Analysis

Caption: A workflow for integrating primary and orthogonal analytical methods.

The Role of Biological Assays in Cross-Validation

For imidazole derivatives developed for therapeutic applications, cross-validation extends beyond chemical analysis to biological activity. If an imidazole compound is synthesized for its potential anticancer effects, for example, it is crucial to validate these findings using robust cell-based assays.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability.[11]

1. Cell Culture and Seeding:

  • Plate your target cancer cell line (e.g., A549, HCT-116) in 96-well plates at a predetermined density (e.g., 4.0 × 10³ cells per well).[11]

  • Incubate for 24 hours to allow for cell attachment.[11]

2. Compound Treatment:

  • Prepare serial dilutions of your imidazole compound in the appropriate cell culture medium.

  • Expose the cells to these increasing concentrations for a defined period (e.g., 24 or 48 hours).[11] Include a vehicle control (the solvent used to dissolve the compound).

3. MTT Assay Procedure:

  • Add MTT solution (e.g., 500 µg/mL in PBS) to each well and incubate at 37°C for 3 hours.[11]

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 560 nm using a microplate reader.[11]

4. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Determine the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a sigmoidal model using non-linear regression.

  • All experiments should be performed with at least three biological replicates, and data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).[11]

Visualizing the Logic of Data Validation

The relationship between analytical and biological data validation can be visualized to better understand how they form a cohesive and self-validating system.

DataValidationLogic cluster_analytical Analytical Validation cluster_biological Biological Validation HPLC HPLC LCMS LC-MS/MS Identity Confirmed (m/z) Impurity A: 0.06% Impurity B: 0.02% (not seen by UV) HPLC->LCMS Cross-Verifies Purity Conclusion Conclusion Compound is pure, active, and suitable for further development. HPLC->Conclusion:f0 Provides Primary Purity Data LCMS->Conclusion:f0 Confirms Identity & Reveals Hidden Impurity MTT MTT Assay Batch 1 IC50: 5.2 µM Batch 2 IC50: 5.5 µM MTT->Conclusion:f1 Demonstrates Consistent Potency Mechanism Mechanism of Action Study Target Engagement Confirmed Mechanism->Conclusion:f1 Validates Biological Hypothesis

Caption: Logical flow of cross-validating analytical and biological data.

Conclusion: Building a Foundation of Trust

In the competitive and highly regulated field of drug development, the quality of our data is our most valuable asset. By embracing a strategy of cross-validation through orthogonal analytical and biological methods, we move beyond simply generating results to building a comprehensive and defensible understanding of our imidazole compounds. This approach not only enhances scientific rigor but also provides the trustworthy foundation necessary to advance new therapeutic agents from the laboratory to the clinic.

References

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals. Malvern Panalytical. [Link]

  • Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective by Dr. Siddhanta Singh. Jaano & Seekho. [Link]

  • Validation of Analytical Methods: EMA and FDA Audit Findings. PharmaRegulatory.in. [Link]

  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. [Link]

  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Critical Reviews in Analytical Chemistry. [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure. [Link]

  • Imidazole derivatives synthesis: exploring different methods. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]

Sources

Comparative

The Evolving Landscape of Imidazole-2-thiol Derivatives: A Comparative Guide to Structure-Activity Relationships

The imidazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous biologically active molecules. Among its varied derivatives, the imidazole-2-thiol moiety has emerged as a particu...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous biologically active molecules. Among its varied derivatives, the imidazole-2-thiol moiety has emerged as a particularly versatile pharmacophore, demonstrating a broad spectrum of therapeutic potential. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of imidazole-2-thiol derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and enzyme-inhibitory activities, supported by experimental data and detailed protocols to explain the causality behind experimental choices.

The Imidazole-2-thiol Scaffold: A Foundation for Diverse Biological Activity

The imidazole-2-thiol core, characterized by a five-membered heterocyclic ring with two nitrogen atoms and a thiol group at the 2-position, possesses a unique combination of structural and electronic features. The presence of the thiol group, in particular, allows for a tautomeric equilibrium between the thione and thiol forms, which can significantly influence its interaction with biological targets. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, further contributing to its binding versatility. These inherent properties make the imidazole-2-thiol scaffold an excellent starting point for the design of novel therapeutic agents.[1][2]

Anticancer Activity: Targeting the Proliferation and Metastasis of Cancer Cells

Imidazole-2-thiol derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in tumor progression and the induction of apoptosis.

Structure-Activity Relationship of Anticancer Imidazole-2-thiol Derivatives

The anticancer potency of imidazole-2-thiol derivatives is highly dependent on the nature and position of substituents on the imidazole ring and the S-substituent.

  • Substitution at N-1 and C-4/C-5: Aromatic or heteroaromatic substitutions at the N-1 and C-4/C-5 positions of the imidazole ring have been shown to be crucial for anticancer activity. For instance, the presence of a phenyl group at N-1 and a substituted phenyl group at C-5 can significantly enhance cytotoxicity against various cancer cell lines.[3][4]

  • S-Substitution: The nature of the substituent on the sulfur atom plays a critical role in modulating anticancer activity and selectivity. S-substituted derivatives have shown potent cytotoxicity against lung, cervical, and colorectal cancer cells.[1][5]

  • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents on the aromatic rings can influence activity. Electron-withdrawing groups, such as halogens or nitro groups, on the phenyl rings attached to the imidazole core have been observed to enhance anticancer potency in several studies.[3]

Below is a visual representation of the key structural features influencing the anticancer activity of imidazole-2-thiol derivatives.

SAR_Anticancer Imidazole_Core Imidazole-2-thiol Core N1_Sub N-1 Substitution (Aryl/Heteroaryl) Imidazole_Core->N1_Sub Influences Potency C4_C5_Sub C-4/C-5 Substitution (Aryl) Imidazole_Core->C4_C5_Sub Crucial for Activity S_Sub S-Substitution Imidazole_Core->S_Sub Modulates Activity & Selectivity Activity Anticancer Activity N1_Sub->Activity C4_C5_Sub->Activity S_Sub->Activity

Caption: Key structural modifications influencing anticancer activity.

Comparative Anticancer Activity of Imidazole-2-thiol Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazole-2-thiol derivatives against various cancer cell lines, providing a quantitative comparison of their potency.

Compound IDSubstituentsCell LineIC50 (µM)Reference
Compound 5b N-phenyl, 4-phenylMCF-75.105[3]
Compound 5h N-phenyl, 4-(4-chlorophenyl)MCF-72.65[3]
Compound 5j N-(4-methoxyphenyl), 4-(4-chlorophenyl)HepG27.9[3]
Compound 5 1-(2-hydroxybenzylideneamino), 5-(4-methoxyphenyl)HCT-116< 5[4][6]
Compound 24 S-substituted derivativeA-549 (Lung)Submicromolar[1][5]
BI9 N-1 benzotriazole, substituted imidazol-2-thioneHL-600.40[6]
Mechanism of Anticancer Action

Imidazole-2-thiol derivatives exert their anticancer effects through multiple mechanisms:

  • Enzyme Inhibition: A significant mechanism involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis. The thione sulfur can coordinate with the catalytic zinc ion in the active site of these enzymes.[1][5]

  • DNA Intercalation and Topoisomerase II Inhibition: Certain derivatives have been shown to intercalate into DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.[3]

  • Induction of Apoptosis: Many imidazole-2-thiol derivatives induce programmed cell death (apoptosis) in cancer cells, often through caspase-dependent pathways.[1][3][5]

  • VEGFR-2 Kinase Inhibition: Some derivatives have demonstrated potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4]

The following diagram illustrates the workflow for evaluating the anticancer activity of these compounds.

Anticancer_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Imidazole-2-thiol Derivatives MTT MTT Assay (Cytotoxicity) Synthesis->MTT Enzyme_Assay Enzyme Inhibition (MMP, Topo II, VEGFR-2) MTT->Enzyme_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT->Apoptosis_Assay Docking Molecular Docking Enzyme_Assay->Docking Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle

Caption: Experimental workflow for anticancer evaluation.

Antimicrobial Activity: Combating Bacterial Pathogens

Imidazole-2-thiol derivatives have also been recognized for their significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria.[7]

Structure-Activity Relationship of Antimicrobial Imidazole-2-thiol Derivatives

The antimicrobial efficacy of these compounds is dictated by the specific substitutions on the imidazole-2-thiol scaffold.

  • Substituents on the Phenyl Rings: The presence and nature of substituents on the phenyl rings attached to the imidazole core can significantly impact antimicrobial activity. For example, derivatives with methoxy or chloro groups on the phenyl ring have shown moderate to good activity.

  • Pyrazoline Moiety: The incorporation of a pyrazoline ring at the C-5 position of the imidazole has been found to be a key structural feature for potent antimicrobial activity.

Comparative Antimicrobial Activity of Imidazole-2-thiol Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected imidazole-2-thiol derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[7]
HL2 Staphylococcus aureus625[7]
HL2 Escherichia coli2500[7]
Compound 3a Staphylococcus aureus- (Excellent Activity)
Compound 7a Staphylococcus aureus- (Excellent Activity)
Compound 4a Escherichia coli- (Moderate Activity)
Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for many imidazole derivatives involves the disruption of the bacterial cell wall or cell membrane integrity.[2] They can also interfere with essential cellular processes such as nucleic acid and protein synthesis.[2]

Enzyme Inhibition: A Targeted Approach to Disease Modulation

Beyond their anticancer and antimicrobial activities, imidazole-2-thiol derivatives have been investigated as potent inhibitors of various enzymes implicated in inflammatory and metabolic diseases.

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Certain imidazolidinone derivatives, structurally related to imidazole-2-thiols, have been identified as potential selective COX-2 inhibitors.[8]

15-Lipoxygenase (15-LOX) Inhibition

15-LOX is an enzyme involved in the biosynthesis of pro-inflammatory lipid mediators and has been implicated in atherosclerosis and certain cancers. Imidazole-2-thiol derivatives have been identified as novel inhibitors of human 15-LOX-2, with some compounds exhibiting a mixed-type mechanism of inhibition.[8]

α-Glucosidase Inhibition

α-Glucosidase inhibitors are used in the management of type 2 diabetes mellitus to delay carbohydrate digestion and absorption. Novel benzimidazole-2-thiol derivatives have been reported as excellent inhibitors of α-glucosidase, with potencies significantly greater than the standard drug, acarbose.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of Imidazole-2-thiol Derivatives

A common synthetic route to imidazole-2-thiol derivatives involves the Claisen-Schmidt condensation of an appropriate ketone with an aromatic aldehyde to form a chalcone, followed by cyclization with a substituted hydrazine in the presence of an acid catalyst.

Step-by-step protocol:

  • Chalcone Synthesis: A mixture of 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone and a substituted aromatic aldehyde is stirred in ethanol in the presence of a base (e.g., aqueous NaOH) at room temperature.

  • Cyclization: The resulting chalcone is refluxed with a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) in ethanol with a catalytic amount of sulfuric acid for 12 hours.

  • Work-up: The reaction mixture is cooled and poured over crushed ice. The precipitated solid is filtered, washed with water, dried, and purified by recrystallization from ethanol.

In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of 15-LOX by monitoring the formation of the conjugated diene product at 234 nm.[9][10][11]

Materials:

  • 15-Lipoxygenase (from soybean)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 250 µM substrate solution of linoleic acid in borate buffer.

  • Prepare the enzyme solution in borate buffer to a concentration of approximately 10,000 U/mL.

  • Dissolve the test compounds (inhibitors) in DMSO.

  • In a cuvette, mix the enzyme solution and the inhibitor solution and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the substrate solution.

  • Monitor the increase in absorbance at 234 nm for 5 minutes.

  • Calculate the percentage of inhibition by comparing the rate of the reaction in the presence and absence of the inhibitor.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[12][13]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Fluorometric plate reader

Procedure:

  • Reconstitute the COX-2 enzyme and prepare a reaction mix containing the assay buffer and COX probe.

  • Add the reaction mix to the wells of a 96-well plate.

  • Add the test compounds or the positive control (Celecoxib) to the respective wells.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25 °C for 5-10 minutes.

  • Calculate the rate of the reaction and the percentage of inhibition.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[14][15][16]

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • Acarbose (positive control)

  • Spectrophotometer

Procedure:

  • Incubate the enzyme with various concentrations of the test compounds in phosphate buffer at 37 °C for 15 minutes.

  • Add the pNPG substrate to initiate the reaction and incubate for another 30 minutes at 37 °C.

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Conclusion and Future Perspectives

The imidazole-2-thiol scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific substitutions in fine-tuning the potency and selectivity of these derivatives against various targets. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new imidazole-2-thiol-based compounds.

Future research in this area should focus on several key aspects:

  • Rational Design: Utilizing computational tools such as molecular docking and dynamic simulations to design more potent and selective inhibitors.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.

  • In Vivo Evaluation: Progressing the most promising lead compounds into preclinical and clinical studies to assess their efficacy and safety in vivo.

  • Combination Therapies: Exploring the potential of imidazole-2-thiol derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of the rich chemical space around the imidazole-2-thiol nucleus holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs in cancer, infectious diseases, and inflammatory disorders.

References

  • Procedure for assay of 15-lipoxygenase inhibition - ResearchGate. Available from: [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820. Available from: [Link]

  • In vitro IC50 values (μM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. - ResearchGate. Available from: [Link]

  • Dhawas, A. K., Thakare, S. S., Thakare, N. R., & Theng, A. D. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 642–646. Available from: [Link]

  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed Central. Available from: [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed. Available from: [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - NIH. Available from: [Link]

  • Al-Hourani, B. J., Al-Bawab, A. Q., Al-Ameer, H. J., Al-Qerem, W. A., Al-Zoubi, R. M., & Al-Tell, M. A. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6296. Available from: [Link]

  • 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC - NIH. Available from: [Link]

  • COX-2 structure–activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. - Google Search.
  • A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. Available from: [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds - DergiPark. Available from: [Link]

  • The IC 50 values, K i constants and inhibition types determined for... - ResearchGate. Available from: [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. Available from: [Link]

  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes - NIH. Available from: [Link]

  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives... - ResearchGate. Available from: [Link]

  • Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives - MDPI. Available from: [Link]

  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes - NIH. Available from: [Link]

  • Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC - NIH. Available from: [Link]

  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC - NIH. Available from: [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - MDPI. Available from: [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - MDPI. Available from: [Link]

  • antimicrobial activity of imidazoles. | Download Table - ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]

  • Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - NIH. Available from: [Link]

  • antimicrobial activity of imidazol-2-thiol derivatives represented by%... - ResearchGate. Available from: [Link]

  • In vitro α-glucosidase inhibitory assay - Protocols.io. Available from: [Link]

  • Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Available from: [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. Available from: [Link]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC - NIH. Available from: [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - NIH. Available from: [Link]

  • In-vitro COX-1 and COX-2 enzyme inhibition assay data. | Download Table - ResearchGate. Available from: [Link]

  • Inhibitory activity of the imidazole derivatives against COX-1 and... - ResearchGate. Available from: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid: An Analysis of Available Scientific Literature

An initial investigation into the scientific literature for experimental data on the in vitro and in vivo efficacy of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid reveals a notable absence of published studies. Exten...

Author: BenchChem Technical Support Team. Date: January 2026

An initial investigation into the scientific literature for experimental data on the in vitro and in vivo efficacy of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid reveals a notable absence of published studies. Extensive searches have not yielded specific data sets, mechanistic studies, or preclinical trial results for this particular chemical entity. Therefore, a direct comparison of its biological activity against alternative compounds or a detailed analysis of its therapeutic potential cannot be constructed at this time.

While the broader family of imidazole-containing compounds has been the subject of considerable research, demonstrating a wide range of biological activities, data on this specific derivative remains elusive.[1][2][3] The imidazole moiety is a key structural component in many biologically active molecules, and its derivatives have been explored for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] However, the unique combination of a 1-methyl-1H-imidazol-2-yl group linked via a sulfanylacetic acid side chain does not appear in the currently available body of scientific literature detailing efficacy studies.

For researchers with an interest in this molecule, the absence of data presents both a challenge and an opportunity. The initial steps to characterize its biological activity would involve a series of foundational in vitro and in vivo studies.

Hypothetical Roadmap for Efficacy Assessment

Should research on [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid be undertaken, a logical progression of experiments would be necessary to establish its efficacy profile.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation would focus on cell-free and cell-based assays to determine the compound's fundamental biological effects.

1.1. Target Identification and Engagement:

A crucial first step is to identify the molecular target(s) of the compound. This could be approached through several methodologies:

  • Computational Docking: In silico modeling to predict binding affinity to known therapeutic targets, particularly those associated with other imidazole-based compounds.

  • Biochemical Screening: Testing the compound against a panel of purified enzymes or receptors to identify direct interactions.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement within a cellular context.

1.2. Cellular Potency and Selectivity:

Once a potential target is identified, the compound's potency and selectivity would be assessed.

  • IC50/EC50 Determination: Dose-response assays using relevant cell lines to quantify the concentration at which the compound elicits 50% of its maximal inhibitory or effective response.

  • Panel Screening: Testing against a broad panel of cell lines or targets to determine its selectivity and potential for off-target effects.

1.3. Mechanism of Action Studies:

Elucidating how the compound exerts its effects at a cellular level is critical.

  • Signaling Pathway Analysis: Using techniques like Western blotting or reporter assays to investigate the modulation of specific signaling cascades downstream of the identified target.

  • Cell Cycle Analysis: Employing flow cytometry to determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: Utilizing methods such as Annexin V staining to assess the induction of programmed cell death.

Below is a conceptual workflow for the initial in vitro assessment of a novel compound like [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

in_vitro_workflow cluster_target_id Target Identification cluster_potency Potency & Selectivity cluster_moa Mechanism of Action comp_dock Computational Docking ic50 IC50/EC50 Determination comp_dock->ic50 biochem_screen Biochemical Screening biochem_screen->ic50 cetsa CETSA cetsa->ic50 panel_screen Selectivity Panel Screening ic50->panel_screen pathway Signaling Pathway Analysis panel_screen->pathway cell_cycle Cell Cycle Analysis pathway->cell_cycle apoptosis Apoptosis Assays pathway->apoptosis

Caption: Conceptual workflow for the initial in vitro evaluation of a novel compound.

Part 2: Preclinical In Vivo Evaluation

Following promising in vitro data, the investigation would progress to animal models to assess the compound's efficacy and safety in a whole-organism context.

2.1. Pharmacokinetics and ADME:

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential.

  • Route of Administration Studies: Determining the bioavailability of the compound when administered orally, intravenously, or via other relevant routes.

  • Tissue Distribution: Analyzing the concentration of the compound in various organs and tissues to understand its distribution profile.

  • Metabolic Stability: Assessing the compound's stability in the presence of liver microsomes to predict its metabolic fate.

2.2. Efficacy in Disease Models:

The compound would then be tested in relevant animal models of disease.

  • Model Selection: Choosing an appropriate animal model that recapitulates key aspects of the human disease of interest.

  • Dose-Ranging Studies: Determining the optimal dose that provides a therapeutic effect with minimal toxicity.

  • Biomarker Analysis: Measuring relevant biomarkers in the animal model to demonstrate target engagement and therapeutic response.

2.3. Toxicology and Safety Pharmacology:

A thorough evaluation of the compound's safety profile is paramount.

  • Acute and Chronic Toxicity Studies: Assessing the potential for adverse effects following single or repeated dosing.

  • Safety Pharmacology: Investigating the compound's effects on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.

The following diagram illustrates a general workflow for the in vivo assessment phase.

in_vivo_workflow cluster_pk Pharmacokinetics (ADME) cluster_efficacy In Vivo Efficacy cluster_safety Toxicology & Safety bioavailability Bioavailability Studies distribution Tissue Distribution bioavailability->distribution metabolism Metabolic Stability distribution->metabolism model_selection Disease Model Selection metabolism->model_selection dose_ranging Dose-Ranging Studies model_selection->dose_ranging biomarkers Biomarker Analysis dose_ranging->biomarkers toxicity Toxicity Studies biomarkers->toxicity safety_pharm Safety Pharmacology toxicity->safety_pharm

Caption: General workflow for the preclinical in vivo evaluation of a therapeutic candidate.

Conclusion

References

As no direct studies on the topic compound were found, the references below pertain to the broader context of imidazole derivatives and their biological activities, which would serve as a foundational starting point for any new research in this area.

  • Jain, A. K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of the Indian Chemical Society, 98(3), 100028. [Link][1]

  • Saczewski, J., et al. (2012). Synthesis and biological activities of 2-[(heteroaryl)methyl]imidazolines. Bioorganic & Medicinal Chemistry, 20(1), 108-116. [Link][2]

  • Marinescu, M. (2022). Synthesis and Biological Activity of Antimicrobial Agents. Antibiotics, 11(3), 353. [Link][3]

  • Gudipati, R., et al. (2016). New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies. European Journal of Medicinal Chemistry, 122, 39-53. [Link][4]

  • Saylam, M., et al. (2023). Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase. European Journal of Medicinal Chemistry, 248, 115083. [Link][5]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Imidazole Acetic Acids: A Comparative Analysis

For the modern researcher, the synthesis of key intermediates is a critical decision point, balancing yield, purity, cost, and environmental impact. Imidazole acetic acids, a class of compounds vital as pharmaceutical pr...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the synthesis of key intermediates is a critical decision point, balancing yield, purity, cost, and environmental impact. Imidazole acetic acids, a class of compounds vital as pharmaceutical precursors and biologically active molecules, present a fascinating case study in this synthetic balancing act. This guide provides an in-depth comparative analysis of the primary synthesis routes, offering the field-proven insights necessary to select the optimal pathway for your research or development goals. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a clear, data-driven comparison to inform your experimental design.

Introduction: The Significance of Imidazole Acetic Acids

Imidazole acetic acids are structurally simple yet functionally diverse molecules. The two primary isomers, imidazol-1-yl-acetic acid and imidazole-4-acetic acid, exhibit distinct chemical and biological profiles. Imidazol-1-yl-acetic acid is a crucial intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis and cancer-related bone complications.[1][2] Imidazole-4-acetic acid, a metabolite of histamine, is a notable neuropharmacological agent, acting as an agonist at GABA receptors.[3][4] Given their importance, the efficient and scalable synthesis of these compounds is a subject of considerable interest. This guide will compare and contrast the most prevalent and innovative methods for their preparation.

Part 1: Synthesis of Imidazol-1-yl-acetic Acid via N-Alkylation

The most common and direct approach to synthesizing imidazol-1-yl-acetic acid is through the N-alkylation of the imidazole ring. This strategy involves the nucleophilic attack of the imidazole nitrogen onto an electrophilic haloacetate derivative, followed by the hydrolysis of the resulting ester. The choice of reagents, catalysts, and reaction conditions significantly influences the efficiency and environmental footprint of the process.

Route 1.1: Classical Solvent-Based N-Alkylation

This traditional method is widely documented and involves reacting imidazole with a haloacetate ester in the presence of a base and an organic solvent.

Mechanism and Key Considerations:

The reaction proceeds via a standard SN2 mechanism. The base (typically a carbonate like K₂CO₃) deprotonates the N-1 position of imidazole, enhancing its nucleophilicity. The resulting imidazolate anion then displaces the halide from the haloacetate ester.

  • Choice of Haloacetate Ester: Different esters (methyl, benzyl, tert-butyl) are employed. Tert-butyl esters are particularly advantageous as they can be cleaved under non-aqueous acidic conditions, which can simplify the isolation of the final product, a challenge often encountered with its high water solubility.[1][5] Benzyl esters can be removed via hydrogenolysis or acidic hydrolysis.[1]

  • Solvent and Catalyst: Solvents range from ethyl acetate to more polar aprotic solvents like DMF.[1][2] In some cases, a phase-transfer catalyst, such as bis-[2-(N-benzyl-N,N-diethylammonio)ethyl]ether dichloride (BBDE Cl), is used to facilitate the reaction, though this can add significant cost.[1]

Route 1.2: A Green Chemistry Approach: Solvent-Free N-Alkylation

Driven by the principles of green chemistry, a solvent-free approach has been developed to mitigate the environmental impact of using hazardous organic solvents.[2]

Mechanism and Advantages:

This method involves the direct reaction of imidazole with tert-butyl chloroacetate in the presence of a powdered base like potassium carbonate at elevated temperatures.[2]

  • Causality of Improvement: Eliminating the solvent not only reduces environmental waste but also simplifies the work-up procedure. The isolation of the intermediate ester is achieved by simply adding water to the reaction mixture, from which the product can be easily separated.[2] This avoids large-volume extractions with organic solvents.

  • Performance: This route has been shown to produce good yields and high purity, making it an attractive alternative for sustainable manufacturing.[2]

Data Summary: Comparison of N-Alkylation Routes
ParameterRoute 1.1: Solvent-Based (tert-butyl ester)Route 1.2: Solvent-Free
Typical Yield ~50% (with catalyst) to good[1]Good[2]
Primary Reagents Imidazole, tert-butyl bromo/chloroacetate, BaseImidazole, tert-butyl chloroacetate, Base[2]
Solvent Ethyl Acetate, DCM, DMF, etc.[1][2]None[2]
Catalyst Often requires phase-transfer catalyst[1]None required[2]
Work-up Aqueous quench, organic extraction[1]Simple water addition and separation[2]
Environmental Impact High (due to solvent use)Low
Cost-Effectiveness Moderate to High (catalyst cost)High (fewer reagents, no solvent)
Workflow for N-Alkylation of Imidazole

cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Hydrolysis / Cleavage imidazole Imidazole ester_intermediate Imidazol-1-yl-acetic acid tert-butyl ester imidazole->ester_intermediate Reflux haloacetate tert-Butyl Chloroacetate haloacetate->ester_intermediate Reflux base Base (e.g., K₂CO₃) base->ester_intermediate Reflux solvent Solvent (Route 1.1) or Solvent-Free (Route 1.2) solvent->ester_intermediate Reflux final_product Imidazol-1-yl-acetic acid (Hydrochloride Salt) ester_intermediate->final_product Cleavage acid_hydrolysis Aqueous Acid (HCl) or Non-Aqueous (TiCl₄) substance substance enzyme enzyme L_His L-Histidine IPA Imidazole-4-pyruvic acid L_His->IPA Step 1: Deamination IAA Imidazole-4-acetic acid IPA->IAA Step 2: Decarboxylation mL_AAD E. coli with mL-AAD mL_AAD->IPA H2O2 H₂O₂ H2O2->IAA

Caption: Biocatalytic conversion of L-Histidine to Imidazole-4-acetic acid.

Part 3: Foundational Syntheses of the Imidazole Core

While the routes above are specific to pre-existing imidazole or its direct formation with the acetic acid side chain, it is crucial for the research scientist to be aware of the classical methods for constructing the imidazole ring itself. These multi-component reactions offer unparalleled access to a wide variety of substituted imidazoles, which could subsequently be functionalized to introduce an acetic acid moiety.

The Debus-Radziszewski Imidazole Synthesis

First reported in 1858, this reaction is a one-pot synthesis that combines a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia (or a primary amine) to form the imidazole ring. [6][7]

  • Versatility: Its primary advantage is its atom economy and the ability to construct tri-substituted imidazoles in a single step by simply varying the dicarbonyl and aldehyde components. [8]

dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) product Substituted Imidazole dicarbonyl->product Condensation aldehyde Aldehyde aldehyde->product Condensation ammonia Ammonia (2 eq.) ammonia->product Condensation

Caption: The Debus-Radziszewski multi-component synthesis.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

[2]1. Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine imidazole (1.0 eq.), tert-butyl chloroacetate (1.0 eq.), and powdered potassium carbonate (1.5 eq.). 2. Heating: Heat the solvent-free mixture to 90-95 °C with stirring. 3. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Work-up: After completion (typically several hours), cool the reaction mixture to room temperature. Add deionized water to the solid mass and stir. 5. Isolation: The product, imidazol-1-yl-acetic acid tert-butyl ester, will separate as an oily layer or solid. Separate the product from the aqueous layer containing inorganic salts. The product can be used in the next step without further purification.

Protocol 2: Hydrolysis to Imidazol-1-yl-acetic acid Hydrochloride

[2]1. Setup: Place the crude imidazol-1-yl-acetic acid tert-butyl ester (1.0 eq.) from the previous step into a flask with deionized water (approx. 10 mL per gram of ester). 2. Hydrolysis: Heat the mixture to 90-95 °C and stir for 2-3 hours until the solution becomes clear, indicating the completion of hydrolysis. 3. Acidification: Cool the solution to 20-25 °C. Add concentrated hydrochloric acid dropwise until the pH is strongly acidic. 4. Crystallization: Stir the solution for 30-60 minutes. The product, imidazol-1-yl-acetic acid hydrochloride, will crystallize. 5. Isolation: Collect the solid product by filtration, wash with a small amount of cold water or isopropanol, and dry under vacuum.

Conclusion and Recommendations

The synthesis of imidazole acetic acids is not a one-size-fits-all endeavor. The optimal route is dictated by the desired isomer, available resources, and project goals.

  • For Imidazol-1-yl-acetic Acid: The solvent-free N-alkylation method is highly recommended for both laboratory and industrial scales. Its operational simplicity, low cost, reduced environmental impact, and good yields make it superior to classical solvent-based approaches. [2]* For Imidazole-4-acetic Acid: The biocatalytic route from L-histidine stands out as the most elegant and sustainable option. [9]For research programs focused on green chemistry and cost-effective production of this specific isomer, developing this enzymatic pathway is a worthwhile investment. Chemical methods remain viable for creating diverse analogues not accessible through biocatalysis.

By understanding the causality behind each synthetic choice—from the specific role of a catalyst to the environmental and economic benefits of eliminating solvents—researchers can move beyond simple rote procedures and engage in truly informed and efficient chemical synthesis.

References

  • Reddy, P. V., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4(42). Available at: [Link]

  • Zhang, X., et al. (2018). An efficient biocatalytic synthesis of imidazole-4-acetic acid. Applied Microbiology and Biotechnology, 102(13), 5479-5488. (Note: A direct link to the full text may require a subscription; the abstract is widely available through academic search engines).
  • Human Metabolome Database. (n.d.). Imidazoleacetic acid (HMDB0002024). HMDB. Available at: [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]

  • Tunnicliff, G. (1998). Pharmacology and function of imidazole 4-acetic acid in brain. Progress in Neurobiology, 56(3), 365-380. Available at: [Link]

  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. (Note: Direct link may vary, article is available through scholarly search).
  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Available at: [Link]

  • de Oliveira, M. R. L., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(13), 5183. Available at: [Link]

  • Baran, P. (n.d.). Synthesis of Imidazoles. Baran Lab, Scripps Research. (Note: This refers to common lecture notes or compilations on synthesis, a direct, stable URL is not available but the content reflects standard organic chemistry knowledge).
  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles. ResearchGate. Available at: [Link]

  • Schunack, W., & Schoen, U. (1983). Process for the preparation of imidazoleacetic acid derivatives (U.S. Patent No. 4,379,927). U.S. Patent and Trademark Office.

Sources

Validation

A Comparative Guide to Validating Target Engagement of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid with Leukotriene A4 Hydrolase

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of methodologies to validate the target engagement of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies to validate the target engagement of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a compound that targets Leukotriene A4 Hydrolase (LTA4H). We will explore the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Significance of LTA4H Inhibition

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme critical to the inflammatory cascade.[1][2][3] It performs two distinct roles:

  • Epoxide Hydrolase: Catalyzing the final, rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[4][5] LTB4 is a powerful chemoattractant for neutrophils, recruiting them to sites of inflammation and amplifying the inflammatory response.[6][7]

  • Aminopeptidase: Degrading peptides, with a preference for those with N-terminal arginine residues.[3]

Given its central role in producing LTB4, LTA4H has become a significant therapeutic target for a wide range of inflammatory diseases, including respiratory disorders, rheumatoid arthritis, and inflammatory bowel disease.[2][6] Inhibiting LTA4H blocks the production of LTB4, thereby dampening the inflammatory response.[6] The compound [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a potent inhibitor designed to modulate this pathway.[8][9]

Validating that a compound truly engages its intended target within a complex biological system is a cornerstone of modern drug discovery.[10][11] It provides confidence in the mechanism of action and de-risks progression into later-stage clinical trials. This guide will compare and contrast a suite of orthogonal, industry-standard techniques to robustly validate the engagement of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid with LTA4H.

The LTA4H Signaling Pathway and Point of Inhibition

The production of LTB4 is a key branch of the arachidonic acid metabolism pathway. As illustrated below, LTA4H acts at a crucial junction to convert Leukotriene A4 (LTA4) into the pro-inflammatory LTB4. [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid exerts its effect by directly inhibiting this enzymatic step.

LTA4H Pathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 FLAP 5-LOX-activating protein (FLAP) FLAP->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) (Cysteinyl Leukotriene) LTC4S->LTC4 Inhibitor [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Inhibitor->LTA4H Inhibition

Caption: The 5-Lipoxygenase pathway leading to LTB4 production.

A Comparative Guide to Target Engagement Methodologies

A multi-faceted approach is essential for validating target engagement. We will compare three orthogonal classes of assays: biochemical, biophysical, and cellular. Each provides a unique and complementary piece of the validation puzzle.

Biochemical Assays: Quantifying Enzymatic Inhibition

Biochemical assays directly measure the effect of the inhibitor on the enzyme's catalytic activity. They are often the first step in characterizing an inhibitor's potency.

Assay Type Principle Pros Cons
HPLC-based LTB4 Quantification Measures the direct product (LTB4) from the enzymatic reaction using recombinant LTA4H and LTA4 substrate.[5]Gold standard, highly quantitative, measures the physiologically relevant epoxide hydrolase activity.Requires specialized HPLC equipment, the LTA4 substrate is unstable and must be freshly prepared.[5]
Fluorometric/Colorimetric Assays Uses a synthetic substrate (e.g., Ala-pNA, Pro-pNA) that releases a fluorescent or colored product upon cleavage by LTA4H's aminopeptidase activity.[12][13]High-throughput, simpler setup, commercially available substrates.Indirectly measures the aminopeptidase activity, which may not perfectly correlate with inhibition of the therapeutically relevant epoxide hydrolase activity.[4] Potential for compound interference with the readout.

Detailed Protocol: HPLC-based LTA4H Inhibition Assay

This protocol provides a direct measure of the inhibition of LTB4 production.

  • Substrate Preparation: Prepare the LTA4 substrate by hydrolyzing LTA4 methyl ester in a degassed sodium hydroxide solution in cold acetone under a nitrogen atmosphere.[5] This solution must be freshly prepared before each use.

  • Enzyme and Inhibitor Preparation: Use purified, recombinant human LTA4H. Prepare a dilution series of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Reaction Initiation: In a microcentrifuge tube, combine the LTA4H enzyme with varying concentrations of the inhibitor (or vehicle control). Allow to pre-incubate for 10-15 minutes at room temperature.

  • Start Reaction: Add the freshly prepared LTA4 substrate to initiate the enzymatic reaction. Incubate for a defined period (e.g., 30-60 seconds) at 37°C.

  • Quenching: Stop the reaction by adding a quenching solution, such as a mixture of methanol and acetonitrile, which precipitates the protein.

  • Extraction: Centrifuge to pellet the precipitated protein. Transfer the supernatant containing LTB4 to a new tube.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18) and elute with an appropriate mobile phase. Monitor the absorbance at a wavelength suitable for LTB4 detection (typically ~270 nm).

  • Data Analysis: Quantify the LTB4 peak area. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Assays: Measuring Direct Binding

Biophysical methods provide quantitative data on the direct, physical interaction between the compound and the target protein, confirming that the observed inhibition is due to binding.

Technique Principle Key Output Pros Cons
Microscale Thermophoresis (MST) Measures the change in movement of a fluorescently labeled protein through a microscopic temperature gradient upon ligand binding.[14][15]Dissociation Constant (Kd)Low sample consumption, fast, can be performed in complex solutions like cell lysate.[15][16]Requires fluorescent labeling of the target protein, which could potentially interfere with binding.
Surface Plasmon Resonance (SPR) Immobilized protein, flowing compound. Measures changes in refractive index upon binding.Kd, Kon, KoffReal-time kinetics, label-free.Requires specialized equipment, protein immobilization can affect conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event in solution.Kd, ΔH, ΔSGold standard for thermodynamic characterization, solution-based, label-free.Requires large amounts of highly pure protein, lower throughput.

Detailed Protocol: Microscale Thermophoresis (MST) for Target Engagement

This protocol determines the binding affinity (Kd) between [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid and LTA4H.

  • Protein Labeling: Label purified LTA4H with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the manufacturer's protocol. Remove excess dye using a desalting column.

  • Sample Preparation: Prepare a 16-point serial dilution of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in MST buffer.

  • Binding Reaction: Mix each ligand dilution with a constant concentration of the fluorescently labeled LTA4H. Allow the binding reaction to equilibrate.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Place the capillaries in the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as molecules move.[17]

  • Data Analysis: The instrument software plots the change in normalized fluorescence against the logarithm of the ligand concentration.[18] Fit this binding curve using the law of mass action to determine the dissociation constant (Kd).

MST Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis P1 Label Purified LTA4H with Fluorescent Dye E1 Mix Labeled LTA4H with Inhibitor Dilutions P1->E1 P2 Create Serial Dilution of Inhibitor P2->E1 E2 Load Samples into Capillaries E1->E2 E3 Measure Thermophoresis in MST Instrument E2->E3 A1 Plot Fluorescence Change vs. Inhibitor Concentration E3->A1 A2 Fit Binding Curve to Determine Kd A1->A2

Caption: Workflow for Microscale Thermophoresis (MST) analysis.

Cellular Assays: Confirming Engagement in a Physiological Context

The ultimate test of a compound is whether it can reach and bind to its target within a living cell and elicit the desired biological response.

Method Principle What it Measures Pros Cons
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against heat-induced denaturation.[19][20]Target occupancy in intact cells and tissues.[21]Label-free, works in a native physiological environment, confirms compound enters cells and binds the target.[22]Indirect measure of binding, requires a specific and sensitive antibody for Western blot detection or mass spectrometry.
LTB4 Production in Activated Neutrophils Measures the downstream biological consequence of LTA4H inhibition in a primary cell model.Functional cellular activity.Highly physiologically relevant, confirms the compound's mechanism of action in a key cell type.More complex and variable than biochemical assays, indirect measure of direct target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout

This protocol confirms that [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid engages LTA4H inside intact cells.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., human neutrophils or a cell line overexpressing LTA4H). Treat the cells with various concentrations of the inhibitor or vehicle control for a specified time.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[23] This step denatures and precipitates unbound, unstable proteins.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins and cell debris.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Load equal amounts of total protein from the soluble fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane and probe with a primary antibody specific for LTA4H, followed by a suitable secondary antibody.

  • Data Analysis: Quantify the band intensity for LTA4H at each temperature for both vehicle- and inhibitor-treated samples. Plot the percentage of soluble LTA4H against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[23]

CETSA Logic N1 LTA4H Protein N2 Apply Heat N1->N2 N3 Protein Denatures & Precipitates N2->N3 W1 Inhibitor Binds to LTA4H W2 Apply Heat W1->W2 W3 LTA4H is Stabilized & Remains Soluble W2->W3

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

Synthesizing the Data: A Multi-Faceted Validation Strategy

Relying on a single assay is insufficient. A robust target engagement validation package integrates data from orthogonal methods to build a cohesive and compelling story.

Summary of Expected Outcomes

Method Type Assay Key Parameter Insight Provided
Biochemical HPLC-basedIC50Potency of functional enzyme inhibition.
Biophysical MSTKdDirect binding affinity and confirmation of physical interaction.
Cellular CETSA®Thermal Shift (ΔTm)Confirmation of target binding in an intact cell environment.
Cellular Neutrophil LTB4 AssayIC50Confirmation of functional activity in a physiologically relevant primary cell.

A strong validation case is made when the compound shows potent inhibition in the biochemical assay (low nM IC50), demonstrates direct, high-affinity binding in a biophysical assay (low nM Kd), causes a concentration-dependent thermal shift in CETSA®, and, crucially, inhibits the downstream pathway in a relevant cellular model (low nM IC50 for LTB4 production).

Conclusion

Validating the target engagement of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid with Leukotriene A4 Hydrolase requires a rigorous, multi-pronged experimental approach. By combining direct enzymatic assays, quantitative biophysical binding studies, and functional cellular validation, researchers can build a high-confidence data package. This strategy not only confirms the compound's mechanism of action but also provides critical data to support its progression through the drug development pipeline, ultimately increasing the probability of creating a successful therapeutic.

References

  • Wikipedia. (n.d.). Leukotriene-A4 hydrolase.
  • Patsnap Synapse. (2024). What are LTA4H inhibitors and how do they work?.
  • Proteopedia. (2025). Leukotriene A4 Hydrolase.
  • Grokipedia. (2026). Leukotriene-A4 hydrolase.
  • Haeggström, J. Z. (2000). Structure, Function, and Regulation of Leukotriene A4 Hydrolase.
  • NanoTemper Technologies. (n.d.). MicroScale Thermophoresis.
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
  • Vasta, J. D., et al. (2018). Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective. SLAS DISCOVERY: Advancing Life Sciences R&D.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Wikipedia. (n.d.). Microscale thermophoresis.
  • Center for Macromolecular Interactions. (n.d.). MicroScale Thermophoresis (MST).
  • Crean, M. (2024). Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions.
  • Almqvist, H., et al. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry.
  • CETSA. (n.d.). CETSA.
  • Benchchem. (n.d.). Benchmarking Leukotriene A4 Hydrolase (LTA4H) Inhibition as a Therapeutic Strategy Against Standard-of-Care in Inflammatory Dise.
  • Helal, M. A., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules.
  • WJBPHS. (n.d.). Target identification and validation in research. Retrieved from World Journal of Biology Pharmacy and Health Sciences.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Sigma-Aldrich. (n.d.). [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid AldrichCPR.
  • Amerigo Scientific. (n.d.). [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.
  • VWR. (n.d.). [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Sources

Comparative

benchmarking [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid against other therapeutic compounds

A Comparative Benchmarking Guide to [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Introduction The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern d...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Introduction

The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing the imidazole scaffold, have garnered significant attention due to their diverse pharmacological activities.[1][2][3][4][5][6][7] This guide provides a comprehensive benchmarking analysis of a promising, yet under-characterized molecule, [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Given the structural motifs present in [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid—namely the imidazole ring and the sulfanylacetic acid side chain—this compound is hypothesized to exhibit potential therapeutic utility in two key areas: anti-inflammatory and antimicrobial applications. The imidazole core is a well-established pharmacophore in numerous approved drugs, contributing to a wide array of biological activities including anti-inflammatory, antifungal, and antibacterial properties.[1][2][3][4][6]

To rigorously evaluate the potential of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, this guide will benchmark its theoretical and potential experimental performance against two well-established therapeutic compounds:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing a modern standard in anti-inflammatory therapy.[8][9][10][11][12][13]

  • Fluconazole: A broad-spectrum triazole antifungal agent, a first-line treatment for many fungal infections.[14][15][16][17][18]

This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the systematic evaluation of novel chemical entities. We will delve into the mechanistic underpinnings of our chosen benchmarks, propose robust experimental protocols for a comparative assessment, and present the data in a clear, comparative format to facilitate informed decision-making in the early stages of drug development.

Part 1: Postulated Mechanism of Action and Comparative Analysis

A thorough understanding of the mechanism of action of existing drugs is crucial for contextualizing the potential of a new chemical entity. Here, we dissect the mechanisms of our chosen benchmarks to lay the groundwork for our comparative analysis.

Anti-Inflammatory Potential: Benchmarking against Celecoxib

Celecoxib's Mechanism of Action:

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9][11] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8][9] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet function, COX-2 is inducible and its expression is upregulated during inflammation.[19][20][21] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[13][19]

Hypothesized Mechanism for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid:

The presence of the acetic acid moiety in our target compound is suggestive of a potential interaction with the COX enzymes, as many NSAIDs are acidic molecules.[22] Furthermore, some imidazole-containing compounds have been reported to exhibit anti-inflammatory properties.[1][2][3] It is plausible that [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid could also act as a COX inhibitor, although its selectivity for COX-1 versus COX-2 would need to be experimentally determined.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Target_Compound [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid (Hypothesized) Target_Compound->COX1 Potential Inhibition Target_Compound->COX2 Potential Inhibition

Caption: Prostaglandin synthesis pathway and points of inhibition.

Antimicrobial Potential: Benchmarking against Fluconazole

Fluconazole's Mechanism of Action:

Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[14][15][16][18] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14][15][16] By inhibiting ergosterol synthesis, fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect).[14][15][16][17]

Hypothesized Mechanism for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid:

The imidazole ring is a core structural feature of several azole antifungal drugs.[4][6] It is therefore plausible that [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid could exert antifungal activity through a similar mechanism, by inhibiting fungal lanosterol 14-α-demethylase. Additionally, imidazole derivatives have been reported to possess broad-spectrum antimicrobial activity against bacteria.[1][3][4][7][23] The sulfur-containing side chain might also contribute to its antimicrobial properties.

Signaling Pathway: Fungal Ergosterol Biosynthesis and Inhibition

Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14-α-demethylase (Fungal CYP450) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Lanosterol_demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fluconazole Fluconazole Fluconazole->Lanosterol_demethylase Inhibition Target_Compound [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid (Hypothesized) Target_Compound->Lanosterol_demethylase Potential Inhibition

Caption: Fungal ergosterol biosynthesis pathway and its inhibition.

Part 2: Comparative Pharmacokinetic Profiles

A comparative analysis of the pharmacokinetic properties of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid and the benchmark compounds is essential for predicting its potential in vivo behavior.

ParameterCelecoxibFluconazole[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Route of Administration OralOral, IntravenousTo be determined
Oral Bioavailability Rapidly absorbed, peak plasma concentration in ~3 hours[8]>90%[14][17]To be determined
Protein Binding Extensively bound to plasma proteinsLow (~11-12%)[16]To be determined
Metabolism Extensively metabolized in the liver, primarily by CYP2C9[8]Minimal hepatic metabolism[15][17]To be determined
Excretion Primarily in feces and urine as metabolites[8]>80% excreted unchanged in the urine[16]To be determined
Half-life Approximately 11 hours[11]~30 hours[16]To be determined

Causality Behind Experimental Choices:

  • Celecoxib: As an orally administered drug for chronic inflammatory conditions, its pharmacokinetic profile is characterized by good oral absorption and a half-life that allows for once or twice-daily dosing. Its extensive metabolism highlights the importance of assessing potential drug-drug interactions.

  • Fluconazole: Its high oral bioavailability and low protein binding contribute to its excellent tissue penetration, including into the cerebrospinal fluid, making it effective for systemic fungal infections.[17][18] The primary renal excretion necessitates dose adjustments in patients with impaired kidney function.[14]

Part 3: Experimental Protocols for Benchmarking

To empirically validate the hypothesized activities of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a series of well-defined in vitro assays are proposed.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid against COX-1 and COX-2 enzymes and compare it with celecoxib.

Methodology:

  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Inhibitor Preparation: Prepare stock solutions of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid and celecoxib in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

    • Add serial dilutions of the test compound or celecoxib and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a quenching agent (e.g., stannous chloride).[24]

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA).[25]

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Experimental Workflow: In Vitro COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Test Compound or Celecoxib Inhibitor->Incubation Substrate Arachidonic Acid Reaction Add Substrate & Incubate Substrate->Reaction Incubation->Reaction Quench Stop Reaction Reaction->Quench ELISA Measure PGE2 via ELISA Quench->ELISA IC50 Calculate IC50 & Selectivity ELISA->IC50

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid against a panel of clinically relevant fungal and bacterial strains and compare it with fluconazole (for fungi) and a broad-spectrum antibiotic (e.g., ciprofloxacin, for bacteria).

Methodology (Broth Microdilution):

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli) according to CLSI guidelines.[26][27]

  • Compound Preparation: Prepare serial twofold dilutions of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, fluconazole, and ciprofloxacin in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[28][29]

  • Data Analysis: Compare the MIC values of the test compound with those of the reference drugs.

Experimental Workflow: Broth Microdilution for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilutions Serial Dilutions of Compounds Inoculation Inoculate Microtiter Plate Serial_Dilutions->Inoculation Microbe_Inoculum Standardized Microbial Inoculum Microbe_Inoculum->Inoculation Incubation Incubate Inoculation->Incubation Visual_Inspection Visually Determine Growth Inhibition Incubation->Visual_Inspection MIC_Determination Identify Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Part 4: Summary of Benchmarking Data and Future Directions

The following table provides a template for summarizing the experimental data obtained from the proposed assays.

AssayParameterCelecoxibFluconazole[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
COX Inhibition IC50 COX-1 (µM)Reported ValueN/AExperimental Value
IC50 COX-2 (µM)Reported ValueN/AExperimental Value
COX-2 Selectivity IndexCalculated ValueN/ACalculated Value
Antifungal Activity MIC vs. C. albicans (µg/mL)N/AReported ValueExperimental Value
Antibacterial Activity MIC vs. S. aureus (µg/mL)N/AN/AExperimental Value
MIC vs. E. coli (µg/mL)N/AN/AExperimental Value

Interpretation and Future Directions:

The results from these benchmarking studies will provide a critical initial assessment of the therapeutic potential of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

  • Promising Anti-inflammatory Profile: If the compound demonstrates potent and selective COX-2 inhibition comparable to or exceeding that of celecoxib, further investigation into its in vivo efficacy in animal models of inflammation and pain would be warranted. Subsequent studies should also focus on its ADME (absorption, distribution, metabolism, and excretion) properties and safety pharmacology.

  • Significant Antimicrobial Activity: Potent antimicrobial activity, as indicated by low MIC values against a range of pathogens, would justify further exploration of its spectrum of activity against a broader panel of clinical isolates, including resistant strains. Mechanistic studies to confirm its mode of action (e.g., inhibition of ergosterol synthesis) would also be a logical next step.

  • Dual Activity: The possibility of dual anti-inflammatory and antimicrobial activity would be a particularly exciting outcome, suggesting potential applications in diseases with both infectious and inflammatory components.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024, February 28). National Center for Biotechnology Information. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Hindawi. [Link]

  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). YouTube. [Link]

  • Fluconazole: mechanism, spectrum, resistance, pharmacokinetics, uses and side effects. (2020, July 14). Online Biology Notes. [Link]

  • Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). YouTube. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). ResearchGate. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021, July 29). National Center for Biotechnology Information. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022, April 28). National Center for Biotechnology Information. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis Online. (2026, January 2). Taylor & Francis Online. [Link]

  • Imidazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Beyond Antibiotics: New Therapeutic Approaches for Bacterial Infections | Clinical Infectious Diseases | Oxford Academic. (n.d.). Oxford Academic. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022, February 24). PubMed. [Link]

  • What is the mechanism of Fluconazole? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). News-Medical.Net. [Link]

  • Therapeutic Approaches to Bacterial Infections | Encyclopedia MDPI. (2021, January 5). MDPI. [Link]

  • Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). RxList. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). PharmGKB. [Link]

  • Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases. (n.d.). Bentham Science. [Link]

  • Imidazole Derivatives as Potential Therapeutic Agents - PubMed. (n.d.). PubMed. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). ResearchGate. [Link]

  • Cyclooxygenase-2 inhibitors as a therapeutic target in inflammatory diseases. (n.d.). Semantic Scholar. [Link]

  • Antimicrobial Compounds from Microorganisms - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). World Organisation for Animal Health. [Link]

  • Targeted Therapeutic Strategies in the Battle Against Pathogenic Bacteria - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • New Antibiotics for Treating Infections Caused by Multidrug-Resistant Bacteria - MDPI. (n.d.). MDPI. [Link]

  • Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases - PubMed. (n.d.). PubMed. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). SpringerLink. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025, December 15). U.S. Food and Drug Administration. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. (2025, February 5). bioMérieux. [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. [Link]

  • An ELISA method to measure inhibition of the COX enzymes - Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Phenylacetic acid derivatives as hPPAR agonists - PubMed. (n.d.). PubMed. [Link]

  • [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]

  • Arylacetic Acid Derivatives - Pharmacology - Pharmacy 180. (n.d.). Pharmacy 180. [Link]

  • Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed. (2019, October 1). PubMed. [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of sulpha drug based hydroxytriazene derivatives: Anti-diabetic, antioxidant, anti-inflammatory activity and their molecular docking studies - PubMed. (n.d.). PubMed. [Link]

  • The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed. (n.d.). PubMed. [Link]

  • Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. (n.d.). PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole Derivatives

This guide provides researchers, scientists, and drug development professionals with an in-depth, technical framework for conducting comparative molecular docking studies of imidazole derivatives. The imidazole scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth, technical framework for conducting comparative molecular docking studies of imidazole derivatives. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Molecular docking is an indispensable computational tool that predicts the binding orientation and affinity of these derivatives to their protein targets, thereby guiding rational drug design and optimization.[3][4] This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating methodology.

Foundational Principles: The 'Why' of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., an imidazole derivative) when bound to a second (the receptor, e.g., a protein) to form a stable complex.[3] The primary goals are twofold:

  • Binding Pose Prediction: To accurately determine the three-dimensional conformation of the ligand within the receptor's active site.

  • Binding Affinity Estimation: To calculate a score that estimates the strength of the protein-ligand interaction, often expressed in terms of binding energy (kcal/mol). Lower energy scores typically indicate stronger, more favorable binding.[3]

A comparative study is crucial because it allows researchers to rank a series of derivatives against the same target, providing a rationale for prioritizing which compounds to synthesize and test in vitro. This in silico screening significantly accelerates the drug discovery pipeline by focusing resources on the most promising candidates.[5]

Designing a Robust Comparative Docking Workflow

A successful docking study is built on a foundation of meticulous preparation and validation. Each step is designed to minimize variables and ensure the computational results are as representative of the biological reality as possible.

The Critical First Step: Receptor Preparation

The quality of your receptor structure is paramount. The goal is to clean a raw PDB (Protein Data Bank) file to prepare it for docking.

Experimental Protocol: Receptor Preparation

  • Structure Selection & Retrieval:

    • Action: Download the 3D structure of your target protein from the RCSB PDB database. For this guide, we will consider Lanosterol 14α-demethylase (CYP51), a common target for azole antifungals (e.g., PDB ID: 1EA1).[6]

    • Causality: It is critical to select a high-resolution crystal structure (<2.5 Å) if available, as this provides more accurate atomic coordinates. If the structure contains a co-crystallized ligand similar to your compound series, it is highly advantageous for validating the docking protocol.

  • Initial Cleaning:

    • Action: Using molecular visualization software such as UCSF Chimera, ChimeraX, or Biovia Discovery Studio, remove all non-essential molecules from the PDB file.[7][8] This includes water molecules, ions, and any co-solvents or co-crystallized ligands.

    • Causality: Water molecules can interfere with the docking algorithm's ability to place the ligand in the active site. While some water molecules can be critical for binding (bridging interactions), standard docking protocols typically begin with a "dry" active site for simplicity and consistency.

  • Protonation and Charge Assignment:

    • Action: Add hydrogen atoms to the protein. This is a critical step as crystal structures often do not resolve hydrogen positions.[8][9] Assign partial charges to all atoms using a force field like AMBER. Tools like AutoDock Tools or the Dock Prep tool in Chimera can automate this process.[7]

    • Causality: Hydrogen atoms are essential for defining the correct ionization and tautomeric states of amino acid residues (especially Histidine, Aspartate, and Glutamate) and for accurately calculating electrostatic interactions and hydrogen bonds, which are primary drivers of ligand binding.

  • Finalizing the Receptor:

    • Action: Save the prepared protein in the required format for your chosen docking software, such as the .pdbqt format for AutoDock Vina.[8]

    • Causality: The .pdbqt format contains the atomic coordinates, partial charges (Q), and AutoDock atom types (T), which are necessary for the scoring function to calculate interaction energies.

Ligand Preparation: Handling the Chemistry of Imidazole Derivatives

The accuracy of ligand representation is just as important as the receptor's.

Experimental Protocol: Ligand Preparation

  • 3D Structure Generation:

    • Action: Draw the 2D structures of your imidazole derivatives and convert them to 3D structures using software like ChemDraw, MarvinSketch, or Avogadro.

    • Causality: A correct 3D conformation is the necessary starting point for the docking algorithm to explore the ligand's rotational freedom.

  • Energy Minimization:

    • Action: Perform an energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) or a semi-empirical method.[10]

    • Causality: This step ensures the ligand starts in a low-energy, sterically favorable conformation, preventing docking failures due to atomic clashes and improving the efficiency of the conformational search.

  • Charge Calculation and Torsion Angle Definition:

    • Action: As with the receptor, assign partial charges. For ligands, Gasteiger charges are commonly used in the AutoDock suite.[11] Define the rotatable bonds (torsions) that the docking software will be allowed to manipulate.

    • Causality: Correct charge assignment is vital for electrostatic calculations. Defining rotatable bonds grants the ligand conformational flexibility, allowing it to adapt its shape to fit the binding pocket. The imidazole ring itself is rigid, but the bonds connecting its substituents are typically rotatable.

  • Finalizing the Ligand:

    • Action: Save the prepared ligands in the appropriate format (e.g., .pdbqt).

    • Causality: This file format contains all the necessary information for the docking software to recognize the ligand's properties, including its flexible torsions.

Selecting the Right Tool: A Comparison of Docking Software

Several docking programs are available, each with unique algorithms and scoring functions. The choice can influence the outcome.[12]

SoftwareScoring Function PhilosophyKey AdvantagesConsiderations
AutoDock Vina Empirical & Knowledge-Based Hybrid: Uses a machine-learning approach trained on a large set of protein-ligand complexes.[13]Free, open-source, extremely fast, and widely used, making results comparable across many studies.[14]The scoring function is generalized and may not be optimal for all target classes, such as metalloproteins, without parameterization.[15]
GOLD "Physics-Based": Uses a genetic algorithm and a scoring function that considers H-bonds, van der Waals, and internal ligand strain energy.[12]Highly effective for complex systems and allows for significant user customization of the search algorithm.Commercial software. The results can differ from empirical methods due to the different underlying energy functions.[12]
Glide (Schrödinger) Empirical: Employs a hierarchical search protocol and a scoring function that filters poses through progressively more rigorous scoring.[16]Part of a comprehensive modeling suite; highly regarded for its accuracy in pose prediction and scoring.Commercial software, computationally intensive compared to Vina.

Expert Insight: For a comparative screening of novel derivatives where relative ranking is more important than predicting the absolute binding energy, AutoDock Vina offers an excellent balance of speed and accuracy, and its widespread use provides a robust baseline for comparison.[13]

Protocol Validation: A Self-Validating System

Before docking your novel compounds, you must validate your docking protocol. This step is non-negotiable for ensuring the trustworthiness of your results.

Experimental Protocol: Docking Validation

  • Define the Binding Site:

    • Action: Define the search space (the "grid box") for the docking calculation. If you are using a receptor structure with a co-crystallized ligand, center the grid box on this ligand's position.[8][17]

    • Causality: The grid box confines the search to the active site, dramatically increasing computational efficiency. Its size should be large enough to accommodate the ligands and allow for rotational and translational movement.

  • Redocking the Native Ligand:

    • Action: Extract the co-crystallized (native) ligand from the original PDB file, prepare it using the same ligand protocol, and then dock it back into the receptor's active site using your defined protocol.

    • Causality: This is the gold standard for validation. If your protocol can accurately reproduce the experimentally determined binding pose of the native ligand, it builds confidence that the protocol is suitable for docking your structurally similar imidazole derivatives.

  • Calculate RMSD:

    • Action: Superimpose the docked pose of the native ligand onto the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Causality: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that your docking parameters are reliable.[18]

Workflow Diagram: Comparative Molecular Docking

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking PDB Select & Download Receptor PDB Clean Clean Receptor (Remove Water, Ions) PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate Receptor_Out Save Receptor (e.g., PDBQT) Protonate->Receptor_Out Grid Define Grid Box (Binding Site) Receptor_Out->Grid Ligands Generate 3D Ligand Structures Minimize Energy Minimize Ligands Ligands->Minimize Lig_Charge Assign Charges & Define Torsions Minimize->Lig_Charge Ligand_Out Save Ligands (e.g., PDBQT) Lig_Charge->Ligand_Out Dock Dock Imidazole Derivatives Ligand_Out->Dock Redock Redock Native Ligand Grid->Redock RMSD Calculate RMSD Redock->RMSD Check RMSD < 2.0 Å ? RMSD->Check Check->Dock Protocol Validated Analyze Analyze Results (Scores, Poses) Dock->Analyze Visualize Visualize Interactions (H-bonds, etc.) Analyze->Visualize

Caption: A generalized workflow for a comparative molecular docking study.

Case Study: Imidazole Derivatives vs. Lanosterol 14α-Demethylase (CYP51)

To illustrate the process, we present a hypothetical case study comparing three imidazole derivatives against CYP51 (PDB: 1EA1), a key enzyme in fungal cell membrane biosynthesis.[10] We assume the docking protocol has been validated (RMSD < 2.0 Å) by redocking the native ligand.

Hypothetical Imidazole Derivatives:

  • IMD-01: A baseline imidazole core.

  • IMD-02: Derivative with an added chloro-phenyl group (to explore halogen bonding and π-π stacking).

  • IMD-03: Derivative with an added hydroxyl group (to explore new hydrogen bonding opportunities).

Table 1: Comparative Docking Results against CYP51

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
IMD-01 Imidazole Core-6.5Heme, PHE 255Coordination, π-π Stacking
IMD-02 + Chloro-phenyl-8.2Heme, PHE 255, ARG 96Coordination, π-π Stacking, π-Cation
IMD-03 + Hydroxyl-7.8Heme, TYR 76, PHE 255Coordination, Hydrogen Bond, π-π Stacking

Analysis of Interactions:

  • IMD-01 shows baseline affinity, primarily through coordination of one of the imidazole nitrogens with the central iron atom of the Heme group and a π-π stacking interaction with a phenylalanine residue. This is a characteristic binding mode for azole inhibitors of CYP51.[10]

  • IMD-02 demonstrates a significantly improved binding affinity. The added chloro-phenyl ring enhances the π-π stacking with PHE 255 and introduces a favorable π-cation interaction with a nearby Arginine residue, stabilizing the complex.[10]

  • IMD-03 also shows enhanced binding. The hydroxyl group forms a strong hydrogen bond with the side chain of a Tyrosine residue, anchoring the ligand more firmly in the active site.

This analysis allows us to form a hypothesis: adding substituents capable of forming additional interactions like π-cation or hydrogen bonds can significantly improve the binding affinity of imidazole derivatives to CYP51. IMD-02 would be prioritized for synthesis.

Interaction Diagram: IMD-02 in CYP51 Active Site

G cluster_ligand IMD-02 Imidazole Imidazole Ring Chlorophenyl Chlorophenyl Ring HEME HEME Iron Imidazole->HEME Coordination PHE255 PHE 255 Chlorophenyl->PHE255 π-π Stacking ARG96 ARG 96 Chlorophenyl->ARG96 π-Cation

Caption: Key interactions of the top-scoring compound, IMD-02.

From Silico to Bench: Interpreting the Data

The ultimate goal of a docking study is to generate actionable hypotheses for experimental validation.

  • Correlating Scores with Activity: While not a perfect correlation, there is often a relationship between lower (stronger) docking scores and higher experimental activity (e.g., lower IC50 values).[1] The comparative ranking from docking is often more reliable than the absolute values.

  • Guiding Structure-Activity Relationships (SAR): Docking results provide a structural rationale for observed SAR. If adding a specific functional group consistently improves the docking score and leads to a new, favorable interaction (like the hydroxyl group in IMD-03), it provides a clear direction for the next round of molecular design.[10]

  • Limitations and Next Steps: Molecular docking is a predictive tool based on a static protein structure. It does not account for protein flexibility, induced fit effects, or the entropic costs of binding. Therefore, the top-ranked compounds from a docking screen must be subjected to experimental validation through in vitro biological assays to confirm their activity.[19]

Conclusion

Comparative molecular docking is a powerful, cost-effective strategy for prioritizing the design and synthesis of imidazole derivatives in drug discovery. By adhering to a rigorous and self-validating workflow—encompassing meticulous receptor and ligand preparation, robust protocol validation, and careful analysis of interactions—researchers can generate high-quality, reproducible data. This approach transforms computational results from mere numbers into insightful, three-dimensional hypotheses that can significantly accelerate the journey from initial concept to a viable drug candidate.

References

  • Bioinformatics Insights. (2024). How to calculate protein-ligand interactions in PDBSum?. YouTube. [Link]

  • Science and Vighyaan. (2023). How to generate and analyse ligplot using PDBSUM. YouTube. [Link]

  • Firoz, A. & Talwar, P. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Al-Karmalawy, A.A., et al. (2023). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI. [Link]

  • University of St Andrews. (n.d.). Exploring Protein-Ligand Interactions within PDBsum. [Link]

  • Davood, A. & Iman, M. (2012). Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. Turkish Journal of Chemistry. [Link]

  • Al-Suhaimi, K.S., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. National Institutes of Health (NIH). [Link]

  • Vijesh, A.M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ResearchGate. [Link]

  • Rani, N., et al. (2013). Molecular Docking Evaluation of Imidazole Analogues as Potent Candida albicans 14α-Demethylase Inhibitors. ResearchGate. [Link]

  • YouTube. (n.d.). PDBsum Search Results. [Link]

  • Sabe, V.T., et al. (2013). Molecular modeling, quantum polarized ligand docking and structure-based 3D-QSAR analysis of the imidazole series as dual AT1 and ETA receptor antagonists. National Institutes of Health (NIH). [Link]

  • Al-Masoudi, N.A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. [Link]

  • Kumar, D., et al. (2024). In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. [Link]

  • ResearchGate. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. [Link]

  • Bioinformatics Insights. (2024). PDBsum | LIGPLOT | Protein-Protein Interactions analysis. YouTube. [Link]

  • Salam, S. & Jat, R.K. (2025). Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives. ResearchGate. [Link]

  • ResearchGate. (2024). What evaluate to choose the best docking program for my protein and ligands?. [Link]

  • Semantic Scholar. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. [Link]

  • Salam, S. & Jat, R.K. (2025). Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Verma, S., et al. (2025). Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. National Institutes of Health (NIH). [Link]

  • Sivanandam, M., et al. (n.d.). Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. [Link]

  • Che, C.-M., et al. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Ferreira, L.G., et al. (2015). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. MDPI. [Link]

  • The Research Gate. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Trott, O. & Olson, A.J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. National Institutes of Health (NIH). [Link]

  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

Sources

Comparative

A Researcher's Guide to the Validation of BET Bromodomains as a Novel Therapeutic Target for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

In the landscape of modern drug discovery, the rigorous validation of a novel therapeutic target is the bedrock upon which successful clinical candidates are built. This guide provides an in-depth, technically-focused fr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a novel therapeutic target is the bedrock upon which successful clinical candidates are built. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals on the validation of the Bromodomain and Extra-Terminal (BET) family of proteins as the putative therapeutic target for the novel small molecule, [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, hereafter referred to as "Compound X".

This document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, emphasizing a self-validating system of inquiry. We will objectively compare the hypothetical performance of Compound X with established BET inhibitors, supported by a comprehensive suite of proposed experimental data.

Introduction: The Rationale for Targeting BET Bromodomains

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a pivotal role in transcriptional regulation. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][2][3] Dysregulation of BET protein activity is implicated in a variety of diseases, most notably cancer, where they often drive the expression of key oncogenes such as MYC.[1][2][4][5]

The thienotriazolodiazepine JQ1 was a landmark discovery that validated BET proteins as druggable targets.[1][6] Since then, a number of other BET inhibitors, including OTX015 (Birabresib), I-BET762 (Molibresib), and Mivebresib, have entered clinical development for various hematological and solid tumors.[7][8][9][10][11][12][13][14][15] These inhibitors function by competitively binding to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and subsequently downregulating the expression of target genes.[7][10][13]

Our novel molecule, Compound X, with its [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid scaffold, presents a new chemical entity for potentially targeting this pathway. This guide outlines the critical steps to validate this hypothesis.

The Target Validation Workflow: A Multi-Pillar Approach

A robust target validation strategy must provide unequivocal evidence of target engagement, demonstrate a clear mechanism of action in a cellular context, and ultimately, show efficacy in a disease-relevant in vivo model.[16][17][18][19] Our approach is structured around these core principles.

Target_Validation_Workflow cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Cellular & Mechanistic Validation cluster_2 Pillar 3: In Vivo Validation Biochemical_Assays Biochemical Assays (TR-FRET, FP) Cellular_Assays Cellular Target Engagement (CETSA, NanoBRET) Biochemical_Assays->Cellular_Assays Confirms cell permeability and intracellular binding Target_Gene_Modulation Target Gene Modulation (qRT-PCR, Western Blot for MYC) Cellular_Assays->Target_Gene_Modulation Phenotypic_Assays Phenotypic Assays (Anti-proliferation, Apoptosis) Target_Gene_Modulation->Phenotypic_Assays Links target modulation to cellular phenotype Genetic_Validation Genetic Validation (CRISPRi/dCAS9, siRNA) Phenotypic_Assays->Genetic_Validation Confirms phenotype is on-target PK_PD_Modeling Pharmacokinetics & Pharmacodynamics (PK/PD) Genetic_Validation->PK_PD_Modeling Xenograft_Models Disease-Relevant Xenograft Models PK_PD_Modeling->Xenograft_Models Informs dosing and schedule

Caption: A multi-pillar workflow for novel therapeutic target validation.

Pillar 1: Confirming Target Engagement

The foundational step in target validation is to demonstrate direct, quantifiable binding of the compound to its putative target.[20][21][22][23]

Biochemical Assays: The First Interaction

Biochemical assays provide the initial confirmation of a direct interaction between Compound X and the BET bromodomains in a purified, cell-free system.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Principle: This assay measures the displacement of a fluorescently labeled ligand from the BET bromodomain by the test compound.

  • Reagents:

    • Recombinant human BRD2, BRD3, and BRD4 proteins (individual bromodomains can also be used).

    • Biotinylated histone H4 peptide acetylated at multiple lysine residues.

    • Europium-labeled anti-histidine antibody (for His-tagged BET proteins) or Streptavidin-Europium.

    • Allophycocyanin (APC)-labeled streptavidin or fluorescently labeled JQ1 analog.

  • Procedure:

    • Incubate the BET protein, biotinylated peptide, and Europium-labeled antibody.

    • Add varying concentrations of Compound X or a known BET inhibitor (e.g., JQ1) as a positive control.

    • Add the APC-labeled component.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate IC50 values, representing the concentration of Compound X required to inhibit 50% of the binding between the BET protein and the acetylated peptide.

Cellular Target Engagement: Proving Intracellular Action

While biochemical assays are crucial, they do not confirm that a compound can penetrate the cell membrane and engage its target in the complex intracellular environment.[20][21][24] Cellular target engagement assays are therefore a critical next step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

  • Procedure:

    • Treat intact cells (e.g., a human cancer cell line known to be sensitive to BET inhibition, such as MV4-11) with varying concentrations of Compound X or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble BRD4 in the supernatant by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble BRD4 as a function of temperature for each concentration of Compound X. A shift in the melting curve to a higher temperature indicates target engagement.

Comparative Performance: Compound X vs. The Field

A key aspect of this guide is the objective comparison with existing alternatives. The following table presents hypothetical data for Compound X alongside established BET inhibitors.

CompoundBRD4 BD1 IC50 (nM) (TR-FRET)MV4-11 Cell Proliferation IC50 (nM)
Compound X (Hypothetical) 50 150
JQ125-50[1][2]100-200[2]
OTX015 (Birabresib)10-19[8]60-200[8]
I-BET762 (Molibresib)~35[10]50-150[15]
Mivebresib1.5 (Ki)[9]1.9[11]

Interpretation: The hypothetical data suggests Compound X has a biochemical and cellular potency comparable to first and second-generation BET inhibitors like JQ1 and OTX015, although it may be less potent than newer agents like Mivebresib.

Pillar 2: Cellular and Mechanistic Validation

With target engagement confirmed, the next phase is to link this binding event to a measurable biological response and to ensure this response is a direct consequence of modulating the intended target.[25][26][27]

Modulation of Downstream Target Genes

A hallmark of BET inhibitor action is the downregulation of the MYC oncogene.[4][5][14]

Experimental Protocol: qRT-PCR and Western Blotting for MYC

  • Procedure:

    • Treat a sensitive cell line (e.g., MOLM-13 or Kasumi-1) with a dose range of Compound X for various time points (e.g., 6, 12, 24 hours).

    • For qRT-PCR, isolate total RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers for MYC and a housekeeping gene (e.g., GAPDH).

    • For Western blotting, lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against c-MYC and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the dose- and time-dependent decrease in MYC mRNA and c-MYC protein levels.

BET_Inhibition_Pathway Compound_X Compound X BET_Protein BET Protein (e.g., BRD4) Compound_X->BET_Protein Inhibits binding Acetylated_Histones Acetylated Histones on Chromatin BET_Protein->Acetylated_Histones Binds to Transcriptional_Machinery Transcriptional Machinery Acetylated_Histones->Transcriptional_Machinery Recruits MYC_Gene MYC Gene Locus Transcriptional_Machinery->MYC_Gene Activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription c_MYC_Protein c-MYC Protein MYC_mRNA->c_MYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival c_MYC_Protein->Cell_Proliferation Drives

Sources

Validation

A Researcher's Guide to Assessing the Selectivity of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid as a Stearoyl-CoA Desaturase 1 Inhibitor

In the landscape of therapeutic drug development, particularly for metabolic diseases, cancer, and dermatological conditions, the enzyme Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a compelling target.[1][2] SCD1 is...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug development, particularly for metabolic diseases, cancer, and dermatological conditions, the enzyme Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a compelling target.[1][2] SCD1 is a critical, iron-containing enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3][4] This regulation of the SFA/MUFA balance is crucial for cellular functions, including membrane fluidity, lipid signaling, and energy storage.[2][5] An imbalance in this ratio is implicated in numerous pathologies, making the selective inhibition of SCD1 a promising therapeutic strategy.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel SCD1 inhibitor, [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare its potential performance against other known SCD1 inhibitors.

The Central Role of SCD1 in Cellular Lipogenesis

SCD1 is an integral membrane protein located in the endoplasmic reticulum. It introduces a cis-double bond at the delta-9 position of fatty acyl-CoA substrates, primarily converting stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1) and palmitoyl-CoA (C16:0) to palmitoleoyl-CoA (C16:1).[4] The inhibition of SCD1 is intended to decrease MUFA production, leading to an accumulation of SFAs, which can induce cellular stress and apoptosis, particularly in cancer cells that are highly dependent on de novo lipogenesis.[2][6]

However, the human genome encodes for another SCD isoform, SCD5, which is predominantly expressed in the brain and pancreas.[5] Additionally, other fatty acid desaturases, such as Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase) and Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase), play crucial roles in lipid metabolism.[7] Therefore, a critical aspect of characterizing any new SCD1 inhibitor is to determine its potency against SCD1 and its selectivity over these other human desaturases to minimize off-target effects.[7]

Figure 1: Fatty acid desaturation pathway targeted by [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Comparative Landscape of SCD1 Inhibitors

To contextualize the selectivity profile of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, it is essential to compare it with other well-characterized inhibitors. An ideal SCD1 inhibitor would exhibit high potency for SCD1 with minimal activity against other desaturases and off-target proteins.

CompoundPrimary Target(s)Key Characteristics & Reported Activity
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid SCD1 (Hypothetical Data for Assessment) Potent SCD1 inhibitor. Selectivity profile to be determined.
MK-8245 SCD1Potent, liver-targeted inhibitor with IC50 values of 1 nM for human SCD1 and 3 nM for rat SCD1.[8][9]
CAY10566 SCD1A well-characterized selective inhibitor with an IC50 of 26 nM against human SCD1.[7]
A-939572 SCD1Potent inhibitor with an IC50 of 37 nM for human SCD1.[3]
T-3764518 SCD1Orally available inhibitor with demonstrated in vivo anti-tumor activity.[6]
D5D-IN-326 FADS1 (Δ5-desaturase)A selective FADS1 inhibitor used as a negative control for SCD1 activity, with no effect on Δ6D or Δ9D (SCD) activity.[8]

Experimental Protocols for Comprehensive Selectivity Profiling

A multi-faceted approach is required to build a robust selectivity profile. This involves a tiered workflow from in vitro enzymatic assays to cell-based models and finally to in vivo validation.

cluster_A cluster_B cluster_C A Tier 1: In Vitro Enzymatic Assays B Tier 2: Cell-Based Assays A->B C Tier 3: In Vivo Models B->C A1 SCD1 Potency Assay A2 Desaturase Selectivity Panel (SCD5, FADS1, FADS2) A3 Broad Off-Target Kinase Panel B1 Cellular Desaturation Index (e.g., HepG2 cells) B2 Cell Proliferation/Viability Assays (Cancer Cell Lines) B3 Lipidomics Analysis C1 Pharmacokinetic Profiling C2 In Vivo Efficacy (e.g., Xenograft Models) C3 Toxicity Assessment

Figure 2: Tiered experimental workflow for assessing inhibitor selectivity.

Protocol 1: In Vitro Enzymatic Assay for Human SCD1

Causality: This primary assay directly measures the inhibitory effect of the compound on the target enzyme's activity. It is the foundational step for determining potency (IC50) and for comparison against other enzymes.[7]

Methodology:

  • Enzyme Source: Prepare microsomes from Sf9 insect cells or HEK293 cells recombinantly expressing human SCD1.[7]

  • Reaction Mixture (per well):

    • 100 mM Tris-HCl buffer (pH 7.4)

    • 150 mM NaCl

    • 1 mM NADH

    • 2.5 µM [1-14C]Stearoyl-CoA (Substrate)

    • Test inhibitor at various concentrations (e.g., 0.1 nM to 10 µM)

    • Microsomal protein (5-10 µg)[7]

  • Procedure:

    • Initiate the reaction by adding the microsomal protein to the reaction mixture.

    • Incubate the plate at 37°C for 15-30 minutes.[7]

    • Terminate the reaction by adding a solution of 10% potassium hydroxide in methanol.

    • Saponify fatty acids by heating at 70°C for 1 hour.

    • Acidify the mixture and extract fatty acids with hexane.

    • Separate the radiolabeled stearic acid and oleic acid using thin-layer chromatography (TLC).

  • Data Analysis: Quantify the radioactivity in the oleic acid spot using a scintillation counter to determine SCD1 activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Protocol 2: Desaturase Selectivity Panel (SCD5, FADS1, FADS2)

Causality: To establish selectivity, it is crucial to test the inhibitor against related enzymes that could be inadvertently inhibited. SCD5 is the closest human homolog, while FADS1 and FADS2 represent other key desaturases in lipid metabolism.[7]

Methodology:

  • Follow the general procedure for the SCD1 enzymatic assay, but use microsomes expressing human SCD5, FADS1, or FADS2, respectively.

  • Use the appropriate radiolabeled substrates for each enzyme (e.g., eicosatrienoyl-CoA for FADS1, and linoleoyl-CoA for FADS2).

  • Determine the IC50 for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid against each of these enzymes.

Illustrative Selectivity Data Table:

Desaturase TargetSubstrate(s)[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid IC50 (nM)CAY10566 IC50 (nM)
SCD1 (human) Stearoyl-CoA, Palmitoyl-CoA (Hypothetical) 15 26[7]
SCD5 (human) Stearoyl-CoA, Palmitoyl-CoA (Hypothetical) >10,000 Data not available
FADS1 (human) Eicosatrienoyl-CoA (Hypothelial) >10,000 Data not available
FADS2 (human) Linoleoyl-CoA (Hypothetical) >10,000 Data not available

Note: "Data not available" highlights a common gap in publicly accessible information for many inhibitors, reinforcing the need for these comprehensive assessments.[7]

Protocol 3: Cellular Desaturation Assay in HepG2 Cells

Causality: Moving from an isolated enzyme system to a cellular context is a critical step. This assay measures the compound's ability to inhibit SCD1 within a living cell, accounting for cell permeability and metabolism. HepG2 cells are a standard model as they express human SCD1.[10]

Methodology:

  • Cell Culture: Culture HepG2 cells in multi-well plates.

  • Treatment: Treat cells with various concentrations of the inhibitor for a predetermined time (e.g., 4 hours).

  • Tracer Addition: Add a radiolabeled tracer, such as [14C]-stearic acid, to the medium.[10]

  • Lipid Extraction & Analysis: After incubation, wash the cells, extract total lipids, and separate the fatty acids by TLC or HPLC.

  • Data Analysis: Quantify the ratio of [14C]-oleic acid to [14C]-stearic acid. This "desaturation index" reflects the cellular SCD1 activity. Calculate the cellular IC50 value.[10]

Protocol 4: In Vivo Xenograft Tumor Model

Causality: For oncology applications, an in vivo model is essential to evaluate anti-tumor efficacy and systemic effects. This protocol assesses whether the inhibitor can suppress tumor growth in a living organism at a well-tolerated dose.[9][11]

Methodology:

  • Cell Implantation: Subcutaneously inject a human cancer cell line known to overexpress SCD1 (e.g., clear cell renal cell carcinoma) into immunocompromised mice.[1][9]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid orally or via another appropriate route at various doses. Include a vehicle control group.

  • Monitoring: Measure tumor volume and body weight periodically. Monitor for any signs of toxicity.[9]

  • Endpoint Analysis: At the end of the study, excise tumors for biomarker analysis (e.g., lipidomics to confirm a decrease in the MUFA/SFA ratio).

Conclusion and Forward Path

The comprehensive assessment of an SCD1 inhibitor's selectivity is paramount for its successful development as a therapeutic agent.[7] By employing a systematic, multi-tiered approach—from direct enzymatic inhibition to cellular activity and in vivo efficacy—researchers can build a robust data package for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. This guide provides the foundational protocols and scientific rationale to determine not only its potency against SCD1 but, more importantly, its selectivity over other human desaturases. The resulting data will be critical in predicting its therapeutic window and potential for clinical success.

References

  • A Comparative Guide to Stearoyl-CoA Desaturase (SCD) Inhibitors in Dermatology: XEN103 vs. Other Emerging Therapies. Benchchem.
  • High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1. PubMed. 2011-03-15.
  • Stearoyl-CoA Desaturase (SCD) | Inhibitors. MedchemExpress.com.
  • assessing the specificity of SCD1 inhibitor-3 against other desaturases. Benchchem.
  • Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy. RSC Publishing. 2024-10-08.
  • SCD1 is a Novel Molecular Target in Human Carcinomas. Mayo Clinic.
  • A Comparative Review of Preclinical Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors. Benchchem.
  • A Comparative Analysis of Sterculic Acid and Other Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors. Benchchem.
  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Publishing. 2024-09-24.
  • titration of a specific stearoyl-coa desaturase (scD) inhibitor... ResearchGate.
  • In Vitro and in Vivo Antitumor Activities of T-3764518, a Novel and Orally Available Small Molecule stearoyl-CoA Desaturase 1 Inhibitor. PubMed. 2017-07-15.
  • Inhibitors of Stearoyl-Coenzyme A Desaturase 1 and 5 May Provide a Novel Therapeutic Strategy for the Treatment of Neurological Disorders and Brain Cancer. ACS Medicinal Chemistry Letters. 2025-10-26.
  • Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. PMC.
  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. PMC - PubMed Central.

Sources

Comparative

A Comparative Pharmacokinetic Guide to 1-Methyl-1H-imidazole-2-thiol and Its Analogs for Drug Development Professionals

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of 1-methyl-1H-imidazole-2-thiol (methimazole) and its key analogs, carbimazole and propylthiouracil. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of 1-methyl-1H-imidazole-2-thiol (methimazole) and its key analogs, carbimazole and propylthiouracil. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies that underpin our understanding of these critical antithyroid agents.

Introduction: The Thionamide Class and Its Clinical Significance

1-Methyl-1H-imidazole-2-thiol, commonly known as methimazole (MMI), and its prodrug carbimazole, alongside propylthiouracil (PTU), form the cornerstone of thionamide therapy for hyperthyroidism.[1] These drugs effectively manage conditions like Graves' disease by inhibiting the production of thyroid hormones.[2] Their primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[2][3] Understanding the nuances of their pharmacokinetic profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is paramount for optimizing therapeutic strategies and developing novel analogs with improved efficacy and safety profiles.

Carbimazole is rapidly and completely metabolized to its active form, methimazole, in the body.[2][4] Therefore, the clinical effects of carbimazole are dictated by the pharmacokinetics of methimazole.[4] Propylthiouracil, while also a thionamide, exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a crucial comparator in both clinical and research settings.[5]

Comparative Pharmacokinetic Profiles

The selection of an antithyroid drug is often guided by its pharmacokinetic properties, which influence dosing frequency, onset of action, and potential for adverse effects. The following table summarizes key pharmacokinetic parameters for methimazole (and carbimazole as its active metabolite) and propylthiouracil in humans.

Pharmacokinetic ParameterMethimazole (from Carbimazole/Methimazole)Propylthiouracil (PTU)
Bioavailability 80-95%[5]80-95%[5]
Time to Peak (Tmax) 1-2 hours[4]1-2 hours[5]
Plasma Protein Binding Virtually non-protein-bound[5]~80%[5]
Volume of Distribution (Vd) ~40 L[5]~30 L[5]
Elimination Half-life (t½) 3-6 hours[5]1-2 hours[5]
Metabolism Hepatic[6]Hepatic[5]
Excretion Primarily renal (as metabolites)[4]Primarily renal (as metabolites)[5]

Expert Insights: The longer half-life of methimazole allows for once-daily dosing, which can improve patient compliance.[1] In contrast, the shorter half-life of propylthiouracil often necessitates multiple daily doses.[5] Furthermore, the lower protein binding of methimazole contributes to its higher transfer across the placenta and into breast milk compared to PTU.[5] A unique aspect of PTU is its ability to inhibit the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3), an action not shared by methimazole.[3][5]

Mechanism of Action: Inhibition of Thyroid Peroxidase

The therapeutic efficacy of thionamides stems from their ability to inhibit thyroid peroxidase (TPO). This enzyme is crucial for two key steps in thyroid hormone synthesis: the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin molecule.[3][7] Thionamides act as preferential substrates for TPO, thereby preventing the iodination of thyroglobulin.[8] Some evidence also suggests that thionamides may have immunomodulatory effects, contributing to a reduction in thyroid-stimulating hormone receptor antibody (TRAb) levels in Graves' disease.[7] It has also been proposed that thionamides can induce a change in the structure of TPO, which may contribute to their inhibitory and immunomodulatory effects.[8]

Experimental Protocols

To provide a practical framework for researchers, this section details standardized protocols for assessing the pharmacokinetics and metabolic stability of 1-methyl-1H-imidazole-2-thiol analogs.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a test compound in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound following oral administration to rats.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Test compound (e.g., methimazole)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Dosing: Administer the test compound orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using appropriate software.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization dosing Oral Dosing acclimatization->dosing dosing_prep Dose Preparation dosing_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes an in vitro assay to assess the metabolic stability of a compound using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[9]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in liver microsomes.

Materials:

  • Liver microsomes (human or animal)[10]

  • Test compound

  • Phosphate buffer (pH 7.4)[11]

  • NADPH regenerating system[10]

  • Quenching solution (e.g., cold acetonitrile)[11]

  • Incubator

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.[10]

  • Incubation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.[11]

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.[10]

  • Analysis: Analyze the supernatant to quantify the remaining parent compound using LC-MS/MS.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will give the rate of disappearance, from which the in vitro half-life and intrinsic clearance can be calculated.[9]

InVitro_Workflow cluster_prep Preparation cluster_exp Incubation cluster_analysis Analysis reaction_mix Prepare Reaction Mixture (Microsomes + Compound) pre_incubation Pre-incubation at 37°C reaction_mix->pre_incubation start_reaction Initiate with NADPH pre_incubation->start_reaction sampling Time-course Sampling & Quenching start_reaction->sampling centrifugation Protein Precipitation sampling->centrifugation lcms_analysis LC-MS/MS Analysis centrifugation->lcms_analysis data_analysis Calculate t½ and CLint lcms_analysis->data_analysis

Caption: Workflow for an in vitro metabolic stability assay.

Metabolic Conversion of Carbimazole

Carbimazole acts as a prodrug, being rapidly and extensively converted to its active metabolite, methimazole, primarily in the liver during the first-pass metabolism.[2][4]

Metabolic_Conversion Carbimazole Carbimazole (Inactive Prodrug) Methimazole Methimazole (Active Metabolite) Carbimazole->Methimazole First-Pass Metabolism (Liver) Inhibition Inhibition of Thyroid Peroxidase Methimazole->Inhibition

Caption: Metabolic activation of carbimazole to methimazole.

Conclusion

The comparative pharmacokinetic analysis of 1-methyl-1H-imidazole-2-thiol and its analogs reveals critical differences that inform their clinical application. Methimazole, the active metabolite of carbimazole, offers the convenience of once-daily dosing due to its longer half-life. Propylthiouracil, with its shorter half-life and additional peripheral mechanism of action, provides an alternative therapeutic option. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and development of novel thionamide derivatives with optimized pharmacokinetic and pharmacodynamic properties. A thorough understanding of these principles is essential for advancing the treatment of hyperthyroidism.

References

  • How to use thionamide anti-thyroid drug in the young– what's new? - PubMed Central. (2021-07-21). Retrieved from [Link]

  • Thyroid peroxidase forms thionamide-sensitive homodimers: relevance for immunomodulation of thyroid autoimmunity - PMC - PubMed Central. Retrieved from [Link]

  • Thioamide – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • Anti-Thyroid Drugs (Mechanism of Action) - My Endo Consult. Retrieved from [Link]

  • Inhibition of peroxidase-catalyzed iodination by thioamides: experimental and theoretical study of the antithyroid activity of thioamides - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Clinical pharmacokinetics of antithyroid drugs - PubMed. Retrieved from [Link]

  • metabolic stability in liver microsomes - Mercell. Retrieved from [Link]

  • What is the mechanism of Carbimazole? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29). Retrieved from [Link]

  • Pharmacokinetics of Methimazole in Normal Subjects and - J-Stage. Retrieved from [Link]

  • Building diagrams using graphviz | Chad's Blog. (2021-03-26). Retrieved from [Link]

  • Graphviz. Retrieved from [Link]

  • Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium. (2022-07-11). Retrieved from [Link]

  • Methimazole pharmacology in the rat: studies using a newly developed radioimmunoassay ... - PubMed. Retrieved from [Link]

  • Structural formulae of carbimazole, and its metabolite, methimazole (Melby, 2012). - ResearchGate. Retrieved from [Link]

  • METHIMAZOLE - 1. Exposure Data - IARC Publications. Retrieved from [Link]

  • Pharmacokinetic properties and bioavailability of methimazole - PubMed. Retrieved from [Link]

  • Pharmacokinetics of methimazole in humans - PubMed. Retrieved from [Link]

  • Comparison of the disposition of carbimazole and methimazole in clinically normal cats - PubMed. Retrieved from [Link]

  • The pharmacokinetics of methimazole after oral administration of carbimazole and methimazole, in hyperthyroid patients. | Semantic Scholar. Retrieved from [Link]

Sources

Validation

Confirming the Mechanism of Inhibition for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid: A Comparative Guide for Researchers

For researchers in drug development and thyroid-related pathologies, understanding the precise mechanism of action of inhibitory compounds is paramount. This guide provides an in-depth technical comparison to elucidate t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and thyroid-related pathologies, understanding the precise mechanism of action of inhibitory compounds is paramount. This guide provides an in-depth technical comparison to elucidate the inhibitory mechanism of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a known metabolite of the widely used antithyroid drug Methimazole. While direct inhibitory data on this specific metabolite is scarce, its origin from a potent thyroid peroxidase (TPO) inhibitor provides a strong rationale for investigating its activity against this key enzyme in thyroid hormone synthesis.

This guide will delve into the established inhibitory mechanisms of its parent compound, Methimazole, and compare it with Propylthiouracil (PTU), another frontline antithyroid therapeutic. We will further explore other potential classes of TPO inhibitors and provide detailed experimental protocols to empower researchers to confirm the activity and mechanism of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

The Central Target: Thyroid Peroxidase (TPO) in Thyroid Hormone Synthesis

Thyroid peroxidase is a crucial enzyme located in the apical membrane of thyroid follicular cells. It plays a central role in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by catalyzing two critical steps: the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodotyrosines. Inhibition of TPO is a primary strategy for the management of hyperthyroidism.

Thyroid_Hormone_Synthesis Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Reactive Iodine TPO->Iodine T4 Thyroxine (T4) TPO->T4 T3 Triiodothyronine (T3) TPO->T3 H2O2 H2O2 H2O2->TPO Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT MIT->TPO Coupling DIT->TPO

Caption: Simplified pathway of thyroid hormone synthesis highlighting the central role of Thyroid Peroxidase (TPO).

Unraveling the Mechanism: A Comparative Look at Thionamide Inhibitors

The primary class of TPO inhibitors are the thionamides, which include Methimazole and Propylthiouracil. Understanding their mechanisms provides a framework for investigating [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Methimazole (MMI): The Parent Compound

Methimazole acts as a potent, irreversible inhibitor of thyroid peroxidase.[1] Its mechanism involves:

  • Direct Interaction with the TPO Active Site: MMI is concentrated in the thyroid gland where it directly interacts with the heme prosthetic group and key amino acid residues within the catalytic site of TPO.

  • Substrate Competition: It acts as a competitive inhibitor with iodide, preventing its oxidation.[2]

  • Irreversible Inactivation: MMI leads to the irreversible inactivation of TPO, effectively halting thyroid hormone synthesis.[3]

Propylthiouracil (PTU): The Established Alternative

PTU is another widely used thionamide that inhibits TPO. However, its mechanism exhibits some key differences from MMI:

  • Reversible Inhibition: Unlike MMI, the inhibition of TPO by PTU is considered reversible.[3]

  • Dual Mechanism of Action: In addition to inhibiting TPO, PTU also possesses an extrathyroidal effect by inhibiting the peripheral conversion of T4 to the more active T3.[4][5] This dual action can be advantageous in rapidly controlling severe hyperthyroidism.

The structural and mechanistic differences between MMI and PTU underscore the importance of detailed experimental validation for any new potential inhibitor, including metabolites like [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Performance Comparison of Thyroid Peroxidase Inhibitors

Quantitative data is essential for comparing the efficacy of different inhibitors. The following table summarizes reported IC50 values for Methimazole and Propylthiouracil, providing a benchmark for future studies on [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. It is important to note that while [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a metabolite of Methimazole, another metabolite, 4-methyl-5-thiazolecarboxamide (MMI-4), has been shown to have significantly weaker antithyroid activity, suggesting that metabolic changes can drastically alter inhibitory potency.

CompoundTargetIC50MechanismReference
Methimazole (MMI) Thyroid Peroxidase8 x 10⁻⁷ MIrreversible[3]
Propylthiouracil (PTU) Thyroid Peroxidase2 x 10⁻⁶ MReversible[3]
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Thyroid PeroxidaseNot ReportedUnknown-

Experimental Workflow for Confirming the Inhibition Mechanism

To definitively determine the inhibitory mechanism of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a series of well-established in vitro assays should be performed.

TPO_Inhibition_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_kinetics Kinetic Analysis cluster_reversibility Reversibility Studies Compound [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid (Test Compound) Assay TPO Inhibition Assay (e.g., Amplex UltraRed or Luminol) Compound->Assay TPO_Source TPO Enzyme Source (e.g., porcine thyroid microsomes) TPO_Source->Assay IC50 IC50 Determination Assay->IC50 Dialysis Dialysis or Dilution Experiments Assay->Dialysis Kinetics Enzyme Kinetic Studies (Varying Substrate & Inhibitor Concentrations) IC50->Kinetics Plot Lineweaver-Burk Plot Analysis Kinetics->Plot Mechanism Determine Inhibition Type (Competitive, Non-competitive, etc.) Plot->Mechanism Reversibility Assess Recovery of Enzyme Activity Dialysis->Reversibility

Caption: A comprehensive workflow for characterizing the inhibitory mechanism of a test compound against TPO.

Step-by-Step Protocol: In Vitro TPO Inhibition Assay (Amplex® UltraRed Method)

This protocol provides a robust method for quantifying TPO inhibition.

Materials:

  • Test compound: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

  • Positive controls: Methimazole, Propylthiouracil

  • TPO enzyme source (e.g., porcine thyroid microsomes)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium iodide (KI)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the TPO enzyme, Amplex® UltraRed, H₂O₂, and KI in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compound, positive controls, or vehicle control to the wells.

    • Add the TPO enzyme solution to all wells except the negative control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate Reaction:

    • Start the enzymatic reaction by adding a mixture of Amplex® UltraRed, H₂O₂, and KI to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) in a kinetic mode for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Beyond Thionamides: Other Classes of TPO Inhibitors

While thionamides are the most clinically relevant TPO inhibitors, other classes of compounds have been reported to inhibit this enzyme, offering alternative scaffolds for drug design. These include certain flavonoids and phenolic compounds. Comparing the activity of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid to these compounds could provide broader insights into its specificity and potential for off-target effects.

Conclusion and Future Directions

The structural relationship of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid to the potent thyroid peroxidase inhibitor Methimazole strongly suggests that TPO is its likely biological target. However, the significantly reduced activity of other Methimazole metabolites highlights the critical need for direct experimental confirmation.

The provided comparative framework and detailed experimental protocols offer a clear path forward for researchers to:

  • Confirm TPO Inhibition: Utilize robust in vitro assays to determine if [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid directly inhibits TPO and to quantify its potency (IC50).

  • Elucidate the Mechanism: Conduct detailed enzyme kinetic and reversibility studies to characterize the mode of inhibition.

  • Benchmark Against Standards: Compare its performance against established TPO inhibitors like Methimazole and Propylthiouracil.

By systematically applying these methodologies, the scientific community can definitively establish the mechanism of inhibition for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, contributing valuable knowledge to the field of thyroid research and the development of novel therapeutics for hyperthyroidism.

References

  • Patel, M. et al. Methimazole. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Sep 13. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Methimazole? (2024). Available at: [Link]

  • Frezzotti, S. et al. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Arch Toxicol. (2024). Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Propylthiouracil? (2024). Available at: [Link]

  • R Discovery. What are the molecular and cellular mechanisms of action of PROPYLTHIOURACIL in its therapeutic applications? (2024). Available at: [Link]

  • Tapp, H. et al. Propylthiouracil (PTU). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023. Available from: [Link]

  • Paul, K. B. et al. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicol Sci. 171 , 219-231 (2019). Available at: [Link]

  • De Vito, R. et al. Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption. Toxicol In Vitro. 29 , 1039-46 (2015). Available at: [Link]

  • De Vito, R. et al. Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption. Toxicol In Vitro. 29 , 1039-46 (2015). Available at: [Link]

  • Paul, K. B. et al. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. US EPA. (2022). Available at: [Link]

  • Singh, R. P. et al. Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases. J Biol Inorg Chem. 16 , 727-37 (2011). Available at: [Link]

  • Yamazaki, K. et al. Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles. Thyroid. 9 , 513-8 (1999). Available at: [Link]

  • Psomas, G. et al. Inhibition of peroxidase-catalyzed iodination by thioamides: experimental and theoretical study of the antithyroid activity of thioamides. New J. Chem.. 35 , 213-224 (2011). Available at: [Link]

  • Reddit. Alternative Medicine: Supplements/Medications to lower TPO Antibodies / Relieve Symptoms with Source. (2025). Available at: [Link]

  • Patsnap Synapse. Methimazole: Detailed Review on its Transformative R&D Success, Mechanism of Action, and Drug Targets. (2023). Available at: [Link]

  • Mugesh, G. et al. Anti-Thyroid Drugs and Thyroid Hormone Synthesis: Effect of Methimazole Derivatives on Peroxidase-Catalyzed Reactions. J. Am. Chem. Soc.. 127 , 14922-14923 (2005). Available at: [Link]

  • DVC Stem. New Treatments for Hashimoto's Thyroiditis (2025). (2025). Available at: [Link]

  • Begum, F. et al. Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An In-Silico Approach. Curr Drug Discov Technol. 18 , 575-585 (2021). Available at: [Link]

  • Endocrine Abstracts. Effect of methimazole on the immunoreactivity of recombinant thyroid peroxidase. (2007). Available at: [Link]

  • ResearchGate. (PDF) Inhibition of peroxidase-catalyzed iodination by thioamides: Experimental and theoretical study of the antithyroid activity of thioamides. (2011). Available at: [Link]

  • JAMA Network. Comparison of Propylthiouracil vs Methimazole for Thyroid Storm in Critically Ill Patients. (2023). Available at: [Link]

  • Medium. Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances. (2024). Available at: [Link]

  • ResearchGate. Adverse events of the thyroid peroxidase inhibitor methimazole in the treatment of hyperthyroidism: a comprehensive analysis from the first quarter of 2004 to the first quarter of 2025. (2025). Available at: [Link]

  • Gawlik-Dziki, U. et al. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds-Impact of Interaction. Molecules. 24 , 2766 (2019). Available at: [Link]

  • Li, Y. et al. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials. Medicine (Baltimore). 100 , e26707 (2021). Available at: [Link]

  • Taylor & Francis. Thioamide – Knowledge and References. (2022). Available at: [Link]

  • UpToDate. Thionamides in the treatment of Graves' disease. (2023). Available at: [Link]

  • Datta, A. et al. Extrathyroidal actions of antithyroid thionamides. J Endocrinol. 154 , 187-95 (1997). Available at: [Link]

  • Gawlik-Dziki, U. et al. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds-Impact of Interaction. Molecules. 24 , 2766 (2019). Available at: [Link]

  • Mazhari, R. et al. Vitamin D supplementation reduces thyroid peroxidase antibody levels in patients with autoimmune thyroid disease: An open-labeled randomized controlled trial. Indian J Endocrinol Metab. 20 , 591-595 (2016). Available at: [Link]

  • Engler, H. et al. Mechanism of Inactivation of Thyroid Peroxidase by Thioureylene Drugs. J. Biol. Chem.. 257 , 1458-1461 (1982). Available at: [Link]

  • Nagasaka, A. & Hidaka, H. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. J Clin Endocrinol Metab. 43 , 152-8 (1976). Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Peer-Reviewed Validation of Imidazole Compounds in Therapeutic Research

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic agent is one of rigorous scientific scrutiny. The imidazole nucleus, a five-membe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic agent is one of rigorous scientific scrutiny. The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide provides an in-depth, objective comparison of the performance of various imidazole-based compounds, supported by peer-reviewed experimental data and detailed validation protocols. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in scientific integrity.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The versatility of the imidazole ring, with its two nitrogen atoms, imparts unique physicochemical properties.[5][6] This structure allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[2] This adaptability is a key reason why imidazole derivatives have been successfully developed into a wide array of clinically approved drugs for conditions ranging from cancer to infectious diseases.[2][7]

Comparative Efficacy of Validated Imidazole Compounds

The true measure of a therapeutic candidate lies in its validated efficacy and selectivity. Below, we compare the in vitro performance of several peer-reviewed imidazole compounds across different therapeutic areas, focusing on their half-maximal inhibitory concentration (IC₅₀) and cytotoxic concentration (CC₅₀), key indicators of potency and safety, respectively.

Anti-Cancer Activity

Imidazole derivatives have shown significant promise as anti-cancer agents, often targeting key enzymes and signaling pathways involved in tumor progression.[8][9]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Therapeutic Target/MechanismReference
Pyrrole-imidazole C17PANC-1 (Pancreatic)0.063Not specified[8][10]
Pyrrole-imidazole C17ASPC-1 (Pancreatic)0.062Not specified[8][10]
Imidazole derivative C15A375 (Human Melanoma)16.1Not specified[8][10]
Imidazole derivative C15B16 (Mouse Melanoma)31.6Not specified[8][10]
Imidazole-based ionic liquid 2SK-N-DZ (Neuroblastoma)< 4.7Not specified[10]
Imidazole-based ionic liquid 2K562 (Myeloid Leukemia)4.7Not specified[10]
Compound 3bGlioma10.721Not specified[11]
Compound 3aColon Cancer20.88Not specified[11]
Imidazole-pyran derivative 4eMCF-7 (Breast Cancer)7.69VEGFR2 Kinase Inhibition[12]
Imidazole-pyran derivative 4hMCF-7 (Breast Cancer)11.74VEGFR2 Kinase Inhibition[12]
Antimicrobial and Antiparasitic Activity

The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[1][13]

Compound/DerivativeOrganismIC₅₀ (µM)Therapeutic Target/MechanismReference
Benzyl phenyl ether derivative 33bLeishmania donovani3.56Not specified[10]
Benzyl phenyl ether derivative 33aLeishmania donovani5.12Not specified[10]
M29Toxoplasma gondiiNot specified (Excellent Selectivity)Not specified[8]

Experimental Validation Protocols: A Step-by-Step Guide

The credibility of any therapeutic claim rests on the robustness of the experimental validation. Here, we provide detailed, step-by-step methodologies for key in vitro assays commonly used in the validation of imidazole compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[10]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Cell Seeding (e.g., 4.0 × 10³ cells/well in 96-well plate) B 2. Incubation (24 hours) A->B C 3. Compound Addition (Increasing concentrations) B->C D 4. MTT Addition (100 µL of 500 µg/mL solution) C->D E 5. Incubation (3 hours at 37°C) D->E F 6. Formazan Solubilization (100 µL DMSO) E->F G 7. Absorbance Measurement (560 nm) F->G H 8. Data Analysis (Calculate % viability, determine IC₅₀) G->H

Caption: Workflow for in vitro cytotoxicity testing of imidazole compounds.

Detailed Protocol:

  • Cell Seeding: Plate the desired cancer or normal cell lines in 96-well microtiter plates at a density of approximately 4.0 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the imidazole compound (typically in a serial dilution) and a vehicle control for a predetermined exposure time (e.g., 24 or 48 hours).[10]

  • MTT Addition: Following treatment, add 100 µL of MTT solution (500 µg/mL in phosphate-buffered saline) to each well and incubate at 37°C for 3 hours.[10]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 560 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

Causality and Self-Validation: The inclusion of a vehicle control is critical to account for any effects of the solvent on cell viability. Performing the assay with at least three biological replicates ensures the reproducibility of the results.[10] Statistical analysis, such as a t-test or ANOVA, should be used to determine the significance of the observed effects.[10]

Unraveling Mechanisms of Action: Signaling Pathway Inhibition

A crucial aspect of validating a therapeutic compound is understanding its mechanism of action. Many imidazole derivatives exert their effects by inhibiting specific signaling pathways crucial for disease progression.

Hypothetical Signaling Pathway Inhibition by an Imidazole Compound:

Signaling_Pathway cluster_pathway Cellular Signaling Cascade Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression (e.g., Proliferation, Angiogenesis) TF->Gene Promotes Outcome Cell Cycle Arrest Apoptosis Gene->Outcome Imidazole Imidazole Compound Imidazole->Kinase1 Inhibits Imidazole->Outcome

Caption: Hypothetical signaling pathway inhibited by an imidazole derivative.

This diagram illustrates a common mechanism where an imidazole compound acts as a kinase inhibitor. By blocking the activity of a key kinase in a signaling cascade, the compound can prevent the downstream activation of transcription factors responsible for expressing genes that drive disease processes like cell proliferation and angiogenesis. Validation of such a mechanism would involve further experiments such as Western blotting to assess the phosphorylation status of the target kinase and downstream proteins.

Conclusion and Future Directions

The imidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities and the potential for chemical modification make it a privileged structure for the development of novel therapeutics.[1][2][3][5][8] Rigorous, peer-reviewed validation, employing standardized protocols and robust data analysis, is paramount to translating these promising compounds from the laboratory to the clinic. Future research will likely focus on developing imidazole derivatives with enhanced selectivity and novel mechanisms of action, including multi-target agents to combat drug resistance.[14]

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, O. A., Al-Massarani, S. M., El-Sherbiny, M., & Al-Agamy, M. H. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4568. [Link]

  • Kaur, H., & Kumar, V. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bioinorganic Chemistry and Applications, 2022, 5925421. [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1301, 137329. [Link]

  • Verma, A., Joshi, N., & Singh, D. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology, 16(7), 3425-3432. [Link]

  • Singh, A., Sharma, P., & Kumar, A. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129. [Link]

  • Jaber, A. M., & Al-Mahadeen, M. M. (2025). Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. Mini-Reviews in Organic Chemistry, 22(8), 818-833. [Link]

  • Kumar, S., & Singh, B. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Current Drug Targets, 17(11), 1279-1303. [Link]

  • Kumar, S., & Singh, B. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Semantic Scholar. [Link]

  • Kumar, A., Sharma, S., & Kumar, S. (2025). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. Helvetica Chimica Acta, e202400123. [Link]

  • Singh, P., & Kumar, A. (2022). Design, Synthesis and Studies of Novel Imidazoles. Molecules, 27(1), 234. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6523. [Link]

  • Li, J., Wang, Y., & Zhang, X. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4845. [Link]

  • Sharma, R., & Gupta, A. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Scientific Research and Technology, 11(1), 1-10. [Link]

  • Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437. [Link]

  • S, S., & K, S. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]

  • Sharma, A., & Kumar, V. (2021). Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]

  • Al-Absi, S. A., & Al-Qirim, T. M. (2022). Review of pharmacological effects of imidazole derivatives. Pharmacophore, 13(2), 1-7. [Link]

  • Yilmaz, M., Kucukoglu, K., & Gulcin, I. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 8(30), 27159-27175. [Link]

  • Mohammadi, F., Ramezanpour, S., & Daraei, B. (2024). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances, 14(1), 23-38. [Link]

  • Li, Y., & Zhang, Q. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]

  • He, Q., & Tan, B. (2025). Inhibition properties and adsorption behavior of imidazole and 2-phenyl-2-imidazoline on AA5052 in 1.0 M HCl solution. ResearchGate. [Link]

  • El-Asri, A., & El-Hajjaji, F. (2022). Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. Journal of Adhesion Science and Technology, 37(13), 1635-1662. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

This guide is structured to provide not just a set of instructions, but a framework for thinking about chemical waste management, grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and best l...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to provide not just a set of instructions, but a framework for thinking about chemical waste management, grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and best laboratory practices.

Hazard Assessment: A Composite of Two Moieties

The structure of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid suggests a combination of hazards associated with both imidazole and mercaptoacetic acid derivatives.

  • Imidazole Moiety : Imidazole and its derivatives can be skin and eye irritants, and some have been shown to have reproductive toxicity.[1][2][3][4][5] Therefore, it is prudent to handle [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid as a potential irritant and sensitizer.

  • Mercaptoacetic Acid Moiety : Mercaptoacetic acid (thioglycolic acid) is known to be toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[6][7][8] It is also harmful to aquatic life.[6] The presence of the sulfanylacetic acid group in the target molecule necessitates that it be treated as a corrosive and toxic substance.

Given these considerations, [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid should be managed as a hazardous waste.

Regulatory Framework: Adherence to RCRA

The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10][11] All personnel who generate chemical waste are responsible for ensuring compliance with these regulations. Key principles of RCRA for laboratory settings include:

  • Waste Characterization : The generator of the waste is responsible for determining if it is a hazardous waste.

  • Container Management : Waste must be stored in containers that are in good condition, compatible with the waste, and kept closed except when adding or removing waste.[12]

  • Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[9][12]

  • Satellite Accumulation : Laboratories can accumulate a limited amount of hazardous waste in a designated "satellite accumulation area" at or near the point of generation.[9][12][13]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in both its pure form and as dilute solutions.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Safety goggles (or a face shield if there is a splash hazard)

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable, but consult a glove compatibility chart for specific solvents used)

  • A lab coat

Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[14]

  • Solid Waste : Collect pure, unadulterated [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in a designated solid hazardous waste container.

  • Liquid Waste :

    • Aqueous Solutions : Collect aqueous solutions containing [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in a designated aqueous hazardous waste container.

    • Organic Solvent Solutions : Collect solutions of the compound in organic solvents in a designated organic solvent hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams.[14]

  • Contaminated Materials : Any materials, such as pipette tips, weigh boats, or paper towels, that are contaminated with [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid should be disposed of in the solid hazardous waste container.

Container Selection and Labeling
  • Container Choice : Use containers that are compatible with the waste. For acidic and potentially corrosive materials, high-density polyethylene (HDPE) containers are a good choice.[12][13][14] Ensure the container has a secure, leak-proof cap.

  • Labeling : As soon as you begin collecting waste in a container, affix a hazardous waste label.[2] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid" and the names of any other components in the waste stream (e.g., water, methanol).

    • The approximate concentration of each component.

    • The date the first waste was added to the container.

    • The name of the principal investigator or research group.

Storage and Collection
  • Satellite Accumulation Area : Store the waste container in your designated satellite accumulation area, which should be at or near the point of waste generation.[12]

  • Container Management : Keep the waste container closed at all times, except when you are actively adding waste.[9][12][15] Do not overfill the container; a good rule of thumb is to fill it to no more than 90% of its capacity.[15]

  • Requesting Pickup : Once the container is full, or if you will no longer be generating this type of waste, arrange for its collection by your institution's Environmental Health and Safety (EHS) department. Follow your institution's specific procedures for requesting a waste pickup.[2][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

DisposalWorkflow cluster_waste_type Waste Form cluster_liquid_type Solvent Type start Waste Generation: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid ppe Don Appropriate PPE start->ppe characterize Characterize Waste segregate Segregate Waste characterize->segregate ppe->characterize solid Pure Solid or Contaminated Debris segregate->solid Solid liquid Liquid Solution segregate->liquid Liquid containerize Select & Label Container store Store in Satellite Accumulation Area containerize->store pickup Request EHS Pickup store->pickup solid->containerize Solid Waste Container aqueous Aqueous liquid->aqueous Aqueous organic Organic liquid->organic Organic aqueous->containerize Aqueous Waste Container organic->containerize Organic Waste Container

Caption: Decision workflow for the disposal of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Spill and Decontamination Procedures

In the event of a spill, the response will depend on the size and nature of the spill.

  • Small Spills : For a small spill of the solid material, carefully sweep it up and place it in the solid hazardous waste container. For a small liquid spill, absorb it with an inert material (such as vermiculite or sand), and then place the absorbent material in the solid hazardous waste container.

  • Large Spills : For a large spill, evacuate the area and contact your institution's EHS department immediately.[2]

After a spill or at the end of a procedure, decontaminate surfaces with a suitable solvent (e.g., water or ethanol, depending on what the compound was dissolved in) and dispose of the cleaning materials as contaminated solid waste.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WastePrecautionary measure based on the known hazards of imidazole and mercaptoacetic acid derivatives.[1][2][3][4][5][6][7][8]
Segregation Separate solid, aqueous, and organic waste streams. Keep halogenated and non-halogenated solvents separate.To prevent dangerous chemical reactions and to facilitate proper disposal by the waste management facility.[14]
Container Compatible, leak-proof container (e.g., HDPE) with a secure cap.To ensure the safe containment of the waste.[12][13][14]
Labeling "Hazardous Waste" with full chemical names and concentrations.To comply with RCRA regulations and to ensure the safety of waste handlers.[9][12]
Storage Closed container in a designated satellite accumulation area.To comply with RCRA regulations and to minimize the risk of spills or exposure.[9][12][13][15]

Conclusion: A Culture of Safety

The proper disposal of chemical waste is not merely a regulatory requirement; it is a cornerstone of a safe and responsible research environment. By understanding the potential hazards of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid and adhering to the principles of hazardous waste management, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or concerns.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • IsoLab. (n.d.). Safety Data Sheet: Mercaptoacetic acid. Retrieved from [Link]

  • NYS Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Mercaptoacetic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Mercaptoacetic acid, sodium salt, 98%. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 1). Safety Data Sheet: 2-〔4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl〕acetic acid. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-imidazole-2-carboxylic acid. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0915 - MERCAPTOACETIC ACID. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • PubChem. (n.d.). N-[(4s,8e,11s)-4-[(1r)-1-Hydroxy-2-{[3-(Propan-2-Yl)benzyl]amino}ethyl]-2,13-Dioxo-11-Phenyl-6-Oxa-3,12-Diazabicyclo[12.3.1]octadeca-1(18),8,14,16-Tetraen-16-Yl]-N-Methylmethanesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester. Retrieved from [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Acetic acid MSDS. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • PubChem. (n.d.). Phenylmethan-1-ol, prop-1-ene. Retrieved from [Link]

  • Axios Research. (n.d.). 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylimidazoleacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Pyoluteorin. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Comprehensive Safety Guide for Handling [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid This guide provides essential safety and logistical information for the handling and disposal of [(1-methyl-1H-imidazol-2-yl)sulfan...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide for Handling [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

This guide provides essential safety and logistical information for the handling and disposal of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid (CAS No. 51763-43-4). As a compound integrating a methylated imidazole ring, a sulfide linkage, and a carboxylic acid moiety, a thorough understanding of its potential hazards is critical for ensuring laboratory safety. This document is intended for researchers, scientists, and professionals in drug development, offering procedural guidance grounded in established safety principles.

Hazard Analysis: A Structurally-Informed Approach
  • Imidazole Moiety : Imidazole and its derivatives are known to be skin and eye irritants, with some causing severe burns.[1][2][3][4] They can also cause respiratory tract irritation.[5][6] Therefore, it is prudent to treat [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid as a potential irritant and corrosive substance.

  • Carboxylic Acid Group : The acetic acid component suggests that the compound will have acidic properties. Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory system.[7][8] The degree of acidity will influence its reactivity and corrosive potential.

  • Sulfide Linkage : Thioethers are generally less volatile and odorous than thiols. However, upon decomposition (e.g., through heating), they can release toxic sulfur oxides.[9][10]

Based on this structural analysis, [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a solid in its pure form[11], should be handled with precautions to mitigate risks of skin and eye contact, inhalation of dust, and accidental ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential for the safe handling of this compound. The following table summarizes the recommended PPE, categorized by the type of protection.

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles. Goggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4][9][12][13] A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene glovesChemical-resistant gloves are mandatory to prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals. Ensure gloves are of an appropriate thickness and are changed regularly or immediately if contaminated.[14]
Body Protection Laboratory coat or chemical-resistant apronA lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[2]
Respiratory Protection NIOSH/MSHA-approved respiratorWhen handling the solid compound outside of a chemical fume hood, or if dust generation is likely, a respirator is necessary to prevent inhalation of airborne particles.[2][3][4][9]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized operational procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Handling and Storage
  • Engineering Controls : Always handle [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][9] Ensure that an eyewash station and safety shower are readily accessible.[3][4][9][13]

  • General Handling : Avoid generating dust when working with the solid form.[2][3][4] Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling.[1][15]

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][9][16] Keep it away from incompatible materials such as strong oxidizing agents and bases.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[17]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3][17]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][15]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2][3]

  • Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.

Waste Disposal

Dispose of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[10][18]

Visualizing the Safety Workflow

The following workflow diagram illustrates the key decision points and safety protocols for handling [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Locate Eyewash & Safety Shower prep_hood->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Conclusion

While direct toxicological data for [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is limited, a conservative approach based on the known hazards of its constituent functional groups is essential for safe handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can effectively mitigate the potential risks associated with this compound.

References

  • AmericanBio. (2015, February 19). IMIDAZOLE.
  • ChemSupply Australia. (2023, September 25).
  • Carl ROTH.
  • Thermo Fisher Scientific. (2010, February 4).
  • Cole-Parmer.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 1).
  • Sigma-Aldrich. [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid AldrichCPR.
  • Thermo Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2025, October 7).
  • Centers for Disease Control and Prevention (CDC). Acetic acid - IDLH.
  • Fisher Scientific. (2009, September 26).
  • MedChemExpress. (2025, December 2). Imidazol-1-yl-acetic acid-SDS.
  • AK Scientific, Inc. [1-oxoisoquinolin-2(1H)-yl]acetic acid.
  • AK Scientific, Inc. 4-(1-Methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol.
  • Thermo Fisher Scientific. (2014, June 3).
  • Actylis Lab Solutions. (2024, May 24).
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid.
  • Carl ROTH.
  • Sigma-Aldrich. (2024, September 6).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Reactant of Route 2
Reactant of Route 2
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.